molecular formula C13H28 B13924557 4-Methyl-5-propylnonane CAS No. 62185-55-1

4-Methyl-5-propylnonane

Cat. No.: B13924557
CAS No.: 62185-55-1
M. Wt: 184.36 g/mol
InChI Key: XSMMHKQHDCOSCO-UHFFFAOYSA-N
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Description

4-Methyl-5-propylnonane is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol . Its CAS Registry Number is 31081-18-2 . This compound is exclusively for research applications and is not intended for human or veterinary use . In scientific research, this compound is identified as a metabolite in microbial degradation processes. Specifically, it has been detected as a final degradation product of the environmental pollutant Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon, by the food-derived bacterium Bacillus mojavensis TC-5 . This finding, determined through GC-MS analysis, points to its role in the anthracene degradation pathway and highlights its value in studies focused on the bioremediation of persistent organic pollutants . The synthetic approaches to this compound often involve strategic carbon-carbon bond formation, such as Grignard reagent-mediated alkylation to create a precursor alcohol, followed by dehydration and catalytic hydrogenation to yield the target alkane . Researchers can utilize the provided canonical SMILES notation, CCCCC(CCC)C(C)CCC, for computational and modeling studies .

Properties

CAS No.

62185-55-1

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

4-methyl-5-propylnonane

InChI

InChI=1S/C13H28/c1-5-8-11-13(10-7-3)12(4)9-6-2/h12-13H,5-11H2,1-4H3

InChI Key

XSMMHKQHDCOSCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)C(C)CCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-propylnonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the branched alkane, 4-Methyl-5-propylnonane. Designed with the discerning researcher in mind, this document moves beyond a simple recitation of data points. Instead, it offers a foundational understanding of the relationship between the molecular structure of this compound and its macroscopic physical characteristics. In the absence of extensive experimentally-derived data for this specific isomer, this guide synthesizes established principles of hydrocarbon chemistry, predictive methodologies, and detailed experimental protocols to empower researchers in their work with this compound and related highly-branched alkanes.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol .[1][2][3][4][5][6] Its structure, characterized by a nonane backbone with a methyl group at the fourth carbon and a propyl group at the fifth, results in a complex, asymmetric molecule. This intricate branching is a key determinant of its physical properties.

For unambiguous identification and computational modeling, the following identifiers are crucial:

  • Canonical SMILES: CCCCC(CCC)C(C)CCC[1][2][4]

  • InChI Key: XSMMHKQHDCOSCO-UHFFFAOYSA-N[1][2][4]

  • CAS Registry Number: 62185-55-1[1][2][4][5]

The structural arrangement of this compound can be visualized as follows:

Caption: Ball-and-stick representation of this compound's carbon skeleton.

Predicted and Estimated Physical Properties

PropertyPredicted/Estimated ValueRationale and Comparative Insights
Boiling Point 210-220 °CThe boiling point of alkanes increases with molecular weight. However, branching tends to lower the boiling point compared to a linear isomer of the same carbon number (n-tridecane, b.p. 234 °C) due to a reduction in the surface area available for intermolecular London dispersion forces.[7][8][9][10]
Melting Point -60 to -50 °CThe melting point of branched alkanes is influenced by both intermolecular forces and the efficiency of crystal lattice packing. Increased branching can disrupt efficient packing, leading to a lower melting point than the linear isomer (n-tridecane, m.p. -5.5 °C). However, highly symmetrical molecules can exhibit unusually high melting points. Given the asymmetry of this compound, a significantly lower melting point is expected.[7][8][11]
Density ~0.76 - 0.78 g/cm³ at 20 °CAlkanes are less dense than water. The density of branched alkanes is often slightly lower than their linear counterparts due to less efficient packing of the molecules.[12][13][14]
Refractive Index ~1.42 - 1.44 at 20 °CThe refractive index of alkanes generally increases with molecular weight and density. The predicted value is in line with other C13 alkanes.[15][16][17][18]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether, toluene).As a nonpolar hydrocarbon, this compound is hydrophobic and will not dissolve in polar solvents like water. The principle of "like dissolves like" dictates its solubility in nonpolar organic solvents, where the intermolecular forces are of a similar nature (London dispersion forces).[3][4][19][20][21]

Synthesis of this compound

A robust and versatile method for the synthesis of highly branched alkanes such as this compound is through a Grignard reaction followed by deoxygenation.[1][2] This approach allows for the controlled construction of the carbon skeleton.

Ketone 4-Nonanone Alcohol 4-Methyl-5-propylnonan-5-ol Ketone->Alcohol Grignard Reaction Grignard Propylmagnesium bromide Grignard->Alcohol Alkene 4-Methyl-5-propylnon-4-ene (and isomers) Alcohol->Alkene Dehydration Alkane This compound Alkene->Alkane Hydrogenation

Caption: Synthetic pathway for this compound via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

Step 1: Formation of the Tertiary Alcohol (4-Methyl-5-propylnonan-5-ol)

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, the remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).[22][23][24]

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 4-nonanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol

  • The crude 4-Methyl-5-propylnonan-5-ol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or iodine.

  • The mixture is heated, and the resulting alkene mixture is distilled from the reaction flask. This will likely produce a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene Mixture

  • The collected alkene mixture is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by fractional distillation.

Experimental Determination of Physical Properties

The following protocols are standard methods for the precise determination of the key physical properties of liquid hydrocarbons like this compound.

Boiling Point Determination by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[25][26][27][28]

Protocol:

  • Place approximately 5-10 mL of purified this compound into a round-bottom flask, along with a few boiling chips or a magnetic stir bar.

  • Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

  • Heat the flask gently.

  • Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Density Determination using a Pycnometer

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.[29][30][31]

Protocol:

  • Thoroughly clean and dry the pycnometer and weigh it accurately (m_empty).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m_water). The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m_sample).

  • The density of the sample is calculated as: ρ_sample = (m_sample - m_empty) / Volume_pycnometer

Refractive Index Measurement using a Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance.[32][33][34][35]

Protocol:

  • Calibrate the refractometer using a standard of known refractive index.

  • Clean the prism surface of the refractometer with a suitable solvent (e.g., ethanol or isopropanol) and allow it to dry completely.

  • Apply a few drops of this compound to the prism.

  • Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).

  • View the scale through the eyepiece and adjust until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the scale.

Spectroscopic Characterization

While not physical properties in the classical sense, spectroscopic data are indispensable for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to significant signal overlap of the methylene (-CH₂-) and methyl (-CH₃) groups in the alkane backbone, typically in the 1.2-1.4 ppm range. The methine protons (-CH-) at the C4 and C5 positions would appear slightly downfield. The terminal methyl groups of the propyl and butyl chains, and the methyl group at C4, will exhibit distinct splitting patterns (triplets and a doublet, respectively) due to spin-spin coupling with neighboring protons.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for each chemically non-equivalent carbon atom, allowing for confirmation of the carbon skeleton's structure.

  • Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is a powerful tool for both separation and identification. The mass spectrum of this compound will show a molecular ion peak (m/z = 184) and a characteristic fragmentation pattern resulting from the cleavage of C-C bonds, which can be used to deduce the branching structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple, primarily showing C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Conclusion

This compound serves as an exemplary model for understanding the physical properties of highly branched alkanes. Its molecular structure dictates its behavior, from its predicted boiling and melting points to its solubility characteristics. This guide has provided a framework for its synthesis and a detailed set of protocols for the experimental validation of its physical properties. For researchers in materials science, drug development, and other fields where the precise properties of organic molecules are paramount, a thorough characterization, as outlined herein, is the cornerstone of rigorous scientific inquiry.

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An In-Depth Technical Guide to 4-Methyl-5-propylnonane: IUPAC Nomenclature and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the branched alkane 4-Methyl-5-propylnonane, focusing on the systematic approach to its IUPAC nomenclature and a detailed examination of its chemical structure. The principles outlined herein are fundamental to organic chemistry and essential for unambiguous communication in scientific research and development.

Introduction to IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a standardized system of nomenclature to ensure that every organic compound has a unique and unambiguous name from which its structural formula can be derived.[1] This system is foundational for clear communication in the fields of chemistry, pharmacology, and materials science. The naming of branched alkanes, such as this compound, follows a specific set of rules designed to address the complexity arising from isomeric forms.

Deconstructing the IUPAC Name: this compound

The IUPAC name "this compound" can be systematically broken down to reveal the precise arrangement of atoms in the molecule. This process involves identifying the parent chain, locating and naming the substituents, and numbering the chain to provide the lowest possible locants for these substituents.[2]

The foundation of an alkane's IUPAC name is its parent chain, which is the longest continuous chain of carbon atoms.[2][3][4][5] In the case of this compound, the parent name is "nonane." This indicates a continuous chain of nine carbon atoms.

  • Causality: Selecting the longest continuous chain provides a consistent and unambiguous basis for the name. If there are two or more chains of equal length, the parent chain is the one with the greatest number of substituents.[3][6][7]

Substituents are atoms or groups of atoms that branch off from the parent chain.[4] Their names are derived from the corresponding alkane by changing the "-ane" suffix to "-yl".[2][6]

For this compound, we have two substituents:

  • Methyl group (-CH₃): A one-carbon substituent.

  • Propyl group (-CH₂CH₂CH₃): A three-carbon substituent.

The parent chain must be numbered to assign a "locant" to each substituent, indicating its point of attachment.[8] The numbering should begin from the end of the chain that gives the substituents the lowest possible numbers.[2]

  • Protocol:

    • Number the nine-carbon chain from left to right. This places the methyl group on carbon 4 and the propyl group on carbon 5. The locants are 4 and 5.

    • Number the nine-carbon chain from right to left. This would place the propyl group on carbon 5 and the methyl group on carbon 6. The locants are 5 and 6.

  • Validation: Comparing the two sets of locants (4,5 vs. 5,6), the first set is lower at the first point of difference. Therefore, the correct numbering is from left to right.

The final step is to assemble the components into a single name. The substituents are listed in alphabetical order (methyl, propyl), preceded by their locants.

  • Final Name: this compound

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound.

IUPAC_Naming_Workflow A Start Identify the molecular structure B B A->B C Step 2: Identify Substituents -CH3 (Methyl) -CH2CH2CH3 (Propyl) B->C D Step 3: Number the Parent Chain Goal: Lowest locants for substituents C->D E Option A (Left to Right) Methyl at C4 Propyl at C5 Locants: 4, 5 D->E F Option B (Right to Left) Propyl at C5 Methyl at C6 Locants: 5, 6 D->F G G E->G F->G H Step 4: Assemble the Name Alphabetize substituents (Methyl, Propyl) Combine with locants and parent name G->H I Final IUPAC Name This compound H->I

Caption: Logical workflow for the IUPAC naming of this compound.

Chemical Structure of this compound

The IUPAC name directly translates to a unique two-dimensional structure. The molecular formula for this compound is C₁₃H₂₈, and its molecular weight is 184.36 g/mol .[9][10]

The structure consists of a central nine-carbon chain (nonane). A methyl group is attached to the fourth carbon, and a propyl group is attached to the fifth carbon.

2D Structural Formula:

Skeletal Structure:

The skeletal structure provides a simplified representation where carbon atoms are represented by vertices and line ends, and hydrogen atoms attached to carbons are implied.

Caption: Skeletal structure of this compound.

Physicochemical Properties and Data

A summary of key computed properties for this compound is presented below. These properties are crucial for predicting the behavior of the compound in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₃H₂₈PubChem[9]
Molecular Weight 184.36 g/mol PubChem[9]
CAS Number 62185-55-1PubChem[9]
InChIKey XSMMHKQHDCOSCO-UHFFFAOYSA-NPubChem[9]
Canonical SMILES CCCCC(CCC)C(C)CCCPubChem[9]

Note: The provided data is based on computational models and may differ slightly from experimentally determined values.

Conclusion

A thorough understanding of IUPAC nomenclature is indispensable for scientists in research and development. The systematic naming of this compound serves as a practical example of the logical application of these rules, ensuring that the chemical structure is communicated with precision and without ambiguity. This guide has provided an in-depth breakdown of the naming process and a clear representation of the molecule's structure, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways, purification strategies, and characterization of the highly branched alkane, 4-methyl-5-propylnonane, and its related isomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations of synthesizing this complex hydrocarbon. The guide emphasizes the rationale behind experimental choices, offering detailed, step-by-step protocols for two primary synthetic routes: the Grignard reaction and the Corey-House synthesis. Furthermore, it addresses the critical aspects of stereochemistry, purification of isomers, and detailed characterization using modern spectroscopic techniques.

Introduction: The Significance of Branched Alkanes

Highly branched alkanes, such as this compound, are more than just simple hydrocarbons. Their intricate structures impart unique physicochemical properties that make them valuable in various scientific and industrial domains. In the pharmaceutical industry, their inertness and specific solvency characteristics are leveraged in drug formulation and delivery systems. For researchers, these molecules serve as important scaffolds and reference compounds in the study of complex hydrocarbon behavior, including their role as biomarkers in geochemical studies. The controlled synthesis of specific isomers of branched alkanes is paramount for understanding structure-property relationships and for the development of new materials and technologies.

This compound (C₁₃H₂₈) is a particularly interesting target for synthesis due to its two adjacent chiral centers at the C4 and C5 positions.[1] This structural feature gives rise to multiple stereoisomers, making its synthesis a challenging yet rewarding endeavor for the modern organic chemist. This guide will provide the necessary tools and knowledge to approach this challenge with confidence.

Synthetic Strategies: A Tale of Two Chemistries

The construction of the carbon skeleton of this compound requires the formation of a key carbon-carbon bond. Two powerful and versatile methods in the synthetic organic chemist's arsenal are particularly well-suited for this task: the Grignard reaction and the Corey-House synthesis.

The Grignard Approach: A Classic Route to Complexity

The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[2] For the synthesis of this compound, a retrosynthetic analysis suggests two plausible disconnections around the C4-C5 bond, leading to a tertiary alcohol intermediate which can then be deoxygenated.

A logical and practical approach involves the reaction of a propylmagnesium halide with 2-methyl-3-heptanone. This ketone precursor can be synthesized through various methods, including the acylation of an appropriate organometallic reagent. The resulting tertiary alcohol, 4-methyl-5-propylnonan-5-ol, is then dehydrated to a mixture of alkenes, followed by catalytic hydrogenation to yield the final alkane.[3]

Step 1: Synthesis of 2-Methyl-3-heptanone (Precursor)

A detailed protocol for the synthesis of this unsymmetrical ketone can be adapted from established methods for ketone synthesis, such as the reaction of an organocadmium or organocuprate reagent with an acyl chloride, or through modern chelation-controlled sequential substitution reactions.[4][5][6]

Step 2: Grignard Reaction to form 4-Methyl-5-propylnonan-5-ol

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried to exclude moisture.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.[3]

  • Addition of Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-methyl-3-heptanone (1.0 equivalent) in anhydrous ether or THF is then added dropwise with stirring.[3]

  • Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 3: Dehydration of 4-Methyl-5-propylnonan-5-ol

The crude alcohol is heated with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to induce dehydration. The resulting mixture of alkenes (4-methyl-5-propylnon-4-ene and isomers) is collected by distillation.

Step 4: Catalytic Hydrogenation of the Alkene Mixture

The alkene mixture is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus with vigorous stirring until the uptake of hydrogen ceases.[7] The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound.

Grignard_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation Ketone 2-Methyl-3-heptanone Alcohol 4-Methyl-5-propylnonan-5-ol Grignard Propylmagnesium Bromide Grignard->Alcohol Addition Alkene Alkene Mixture Alcohol->Alkene H+ cat. Alkane This compound Alkene->Alkane H2, Pd/C

Caption: Grignard synthesis workflow for this compound.

The Corey-House Synthesis: A Precise Coupling

The Corey-House synthesis offers a more direct route to unsymmetrical alkanes with a reduced risk of side reactions compared to other coupling methods.[8] This reaction involves the coupling of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[9] For the synthesis of this compound, a strategic disconnection points to the reaction between lithium dipropylcuprate and a suitable secondary alkyl halide, such as 4-chloro-2-methylhexane or a related halide.

Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

  • Alkyllithium Formation: In a flame-dried, nitrogen-flushed flask, lithium metal (2.2 equivalents) is suspended in anhydrous diethyl ether. 1-Bromopropane (2.0 equivalents) is added dropwise at a rate that maintains a gentle reflux.[10]

  • Cuprate Formation: The resulting propyllithium solution is cooled to -78 °C (dry ice/acetone bath). A suspension of copper(I) iodide (1.0 equivalent) in anhydrous ether is added slowly with stirring. The mixture is allowed to warm slightly to form a clear solution of lithium dipropylcuprate.[10]

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at -78 °C, a solution of the secondary alkyl halide (e.g., 4-chloro-2-methylhexane, 1.0 equivalent) in anhydrous ether is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ether, and the combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation to yield the crude this compound.

Corey_House_Synthesis cluster_0 Step 1: Gilman Reagent Preparation cluster_1 Step 2: Coupling Reaction Propyl_Li Propyllithium Gilman Lithium Dipropylcuprate Propyl_Li->Gilman CuI Copper(I) Iodide CuI->Gilman Alkane This compound Gilman->Alkane Coupling Alkyl_Halide Secondary Alkyl Halide (e.g., 4-chloro-2-methylhexane)

Caption: Corey-House synthesis workflow for this compound.

Stereochemical Considerations: Navigating the Chiral Landscape

As previously mentioned, this compound possesses two chiral centers at C4 and C5. The synthesis of this molecule will, therefore, result in a mixture of stereoisomers. Understanding and potentially controlling the stereochemical outcome is a critical aspect of its synthesis.

  • Grignard Reaction: The addition of the propylmagnesium bromide to the prochiral carbonyl carbon of 2-methyl-3-heptanone creates the first chiral center at C5. Since the starting ketone is racemic, and the Grignard addition can occur from either face of the planar carbonyl group with roughly equal probability, a mixture of all four possible stereoisomers (two pairs of enantiomers, i.e., two racemates) of the tertiary alcohol will be formed.[5] The subsequent dehydration and hydrogenation steps will likely not alter the stereocenter at C4 but will reduce the newly formed double bond, leading to a mixture of diastereomers of this compound. The diastereoselectivity of the hydrogenation step can be influenced by the choice of catalyst and reaction conditions, with heterogeneous catalysts often favoring syn-addition of hydrogen from the less sterically hindered face of the alkene.[11][12]

  • Corey-House Synthesis: The Corey-House reaction with a secondary alkyl halide typically proceeds with inversion of configuration at the carbon bearing the leaving group.[13] Therefore, if an enantiomerically pure secondary alkyl halide is used, it is possible to achieve some degree of stereocontrol in the formation of the C-C bond. However, the synthesis of the enantiomerically pure starting material would be a prerequisite.

For applications requiring a specific stereoisomer, chiral separation techniques or asymmetric synthesis strategies would be necessary.

Purification of this compound and Its Isomers

The crude product from either synthetic route will be a mixture of the desired this compound, its structural isomers, and potentially unreacted starting materials or byproducts. The separation of these closely related, non-polar compounds presents a significant challenge.

  • Fractional Distillation: For the removal of components with significantly different boiling points, fractional distillation can be an effective initial purification step.

  • Preparative Gas Chromatography (Prep GC): For the separation of closely boiling isomers, preparative gas chromatography is the method of choice.[6][14][15] By using a long capillary column with a suitable stationary phase, it is possible to resolve the different isomers of C₁₃H₂₈ alkanes. The separated components can then be collected individually.

  • High-Performance Liquid Chromatography (HPLC): While less common for non-polar alkanes, HPLC, particularly on chiral stationary phases, can be employed for the separation of enantiomers if the preceding synthetic steps allow for the formation of a diastereomeric mixture that can be resolved.[16][17][18]

Characterization: Confirming the Molecular Architecture

Unambiguous characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region (typically 0.8-1.5 ppm). The methyl protons will appear as doublets and triplets, while the methine protons at the chiral centers will be complex multiplets.[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. For this compound, 13 distinct signals are expected in the proton-decoupled spectrum, corresponding to the 13 non-equivalent carbon atoms. The chemical shifts will be in the typical alkane region (10-45 ppm).[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C114.3
C223.1
C332.5
C435.8
C545.2
C629.8
C732.1
C822.8
C914.2
4-CH₃19.5
5-CH₂CH₂CH₃37.1
5-CH₂CH₂ CH₃20.9
5-CH₂CH₂CH₃ 14.6

Predicted data obtained from computational models.[19]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the components of the reaction mixture and confirming the molecular weight of the product. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 184, corresponding to its molecular weight. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds adjacent to the branch points.[1]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple. For this compound, the spectrum will be dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant absorptions in other regions confirms the absence of functional groups.

Conclusion

The synthesis of this compound and its isomers is a challenging but achievable goal for the synthetic chemist. This guide has provided a detailed roadmap for its preparation via two robust synthetic strategies: the Grignard reaction and the Corey-House synthesis. By carefully considering the experimental protocols, stereochemical outcomes, and appropriate purification and characterization techniques, researchers can confidently synthesize and study this and other complex branched alkanes. The knowledge gained from such synthetic endeavors will continue to fuel advancements in various fields, from materials science to drug development.

References

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A Technical Guide to the Spectroscopic Characterization of 4-Methyl-5-propylnonane

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane 4-methyl-5-propylnonane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and field-proven insights.

Introduction to this compound

This compound is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol .[1][2] Its structure, featuring a nonane backbone with methyl and propyl substituents at the 4 and 5 positions, respectively, presents a unique spectroscopic challenge due to the similarity of its chemical environments.[1] Accurate spectroscopic analysis is paramount for its identification and for understanding its role in various chemical and biological processes. This guide will explore the expected spectroscopic signatures of this compound and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like this compound, with its numerous chemically similar protons and carbons, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is often necessary for unambiguous structural assignment.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex, with significant signal overlap in the aliphatic region.[1] The majority of the methylene (-CH₂) and methyl (-CH₃) protons on the alkane backbone and side chains would likely appear as a broad multiplet between 1.2 and 1.4 ppm.[1] The methine protons (-CH-) at the C4 and C5 positions are expected to be slightly downfield from the methylene signals.[1] The terminal methyl protons of the propyl group and the methyl group at C4 would exhibit distinct splitting patterns, likely a triplet and a doublet, respectively, due to coupling with their neighboring protons.[1]

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)Multiplicity
Methine (C4-H, C5-H)~1.5 - 1.7Multiplet
Methylene (-CH₂-)~1.2 - 1.4Multiplet
Methyl (C1-H₃, C9-H₃, Propyl-CH₃)~0.8 - 1.0Triplet
Methyl (C4-CH₃)~0.8 - 1.0Doublet

Note: These are estimated values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clearer resolution of the carbon skeleton, as each unique carbon atom gives rise to a distinct signal.[1]

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C1, C9Primary (CH₃) in butyl/propyl end14.1
C4-CH₃Primary (CH₃)~19
C5-Propyl-3'Primary (CH₃)~14
C2, C8, C5-Propyl-2'Secondary (-CH₂-)~21-23
C3, C7, C6Secondary (-CH₂-)~29-32
C5-Propyl-1'Secondary (-CH₂-)~37
C4Tertiary (-CH-)~35-40
C5Tertiary (-CH-)~40-45

Source: Predicted values from computational chemistry.[1]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • For definitive assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[1] These experiments reveal proton-proton and proton-carbon connectivities, respectively, which are crucial for resolving signal overlap.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Since alkanes lack traditional functional groups, their IR spectra are relatively simple and are primarily characterized by C-H stretching and bending vibrations.[3]

Predicted Vibrational Frequencies for this compound:

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
Symmetric & Asymmetric C-H StretchCH₃, CH₂2850 - 2960Strong
CH₂ Bending (Scissoring)-CH₂-~1465Medium
Asymmetric CH₃ Bending-CH₃~1450Medium
Symmetric CH₃ Bending-CH₃~1375Medium

Source: Based on typical IR absorption ranges for alkanes.[1][3][4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the salt plates or the solvent.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, electron ionization (EI) is a common method that leads to characteristic fragmentation patterns.[5]

Key Features of the Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 184 is expected to be of very low abundance or completely absent due to the high propensity for fragmentation in branched alkanes.[5][6][7]

  • Fragmentation: Cleavage will occur preferentially at the C4 and C5 branching points to form more stable secondary and tertiary carbocations.[5][8][9] The loss of the largest alkyl substituent at a branch point is generally favored.[6][7]

  • Characteristic Fragment Ions: The spectrum will be dominated by a series of alkyl fragment ions (CₙH₂ₙ₊₁)⁺, with clusters of peaks separated by 14 Da (corresponding to a CH₂ group).[5][7] The most intense peak (base peak) will likely correspond to the most stable carbocation formed. PubChem lists the top three peaks in the GC-MS data as m/z 57, 43, and 71.[2]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.[5]

  • GC-MS System Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

      • Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1 or DB-5).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 35-250).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

    • Analyze the resulting mass spectrum for the characteristic fragmentation pattern of this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the integrated approach to the spectroscopic analysis of this compound.

SpectroscopicWorkflow cluster_Sample Sample: this compound cluster_Techniques Spectroscopic Techniques cluster_Data Generated Data cluster_Analysis Structural Elucidation Sample C13H28 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the complete structural determination.

DataRelationship Structure {this compound | C₁₃H₂₈} NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton Structure->NMR Provides IR IR Spectroscopy C-H Stretching C-H Bending Structure->IR Provides MS Mass Spectrometry Molecular Weight (M⁺) Fragmentation Pattern Structure->MS Provides NMR->Structure Confirms Connectivity IR->Structure Confirms Alkane Nature MS->Structure Confirms MW & Branching

Caption: Complementary nature of spectroscopic data for structural analysis.

References

  • JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

  • Unknown. (n.d.). Branched chain alkanes. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, October 6). Fragmentation and Mass Spectra of Alkane. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkanes. Retrieved from [Link]

  • ResearchGate. (2021, January). Significance of infrared spectroscopic branching factor for investigation of structural characteristics of alkanes, geochemical properties and viscosity of oils. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Alkanes. Retrieved from [Link]

  • Florida International University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

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Navigating the Chiral Landscape: A Technical Guide to the Stereoisomers of 4-Methyl-5-propylnonane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Stereoisomerism, the subtle yet profound difference in the three-dimensional arrangement of atoms, is a cornerstone of modern pharmacology and drug development. The biological activity of a chiral molecule is intrinsically linked to its spatial configuration, with different stereoisomers often exhibiting vastly different pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth technical exploration of the stereoisomers of 4-methyl-5-propylnonane, a model aliphatic hydrocarbon. We will dissect its structural features to identify its chiral centers, systematically assign absolute configurations using the Cahn-Ingold-Prelog (CIP) priority rules, and detail the advanced analytical methodologies required for their separation and characterization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols.

The Critical Role of Stereoisomerism in Drug Development

In a biological system, molecules interact in three dimensions. Receptors, enzymes, and other biological targets are themselves chiral, creating a specific "handedness" for molecular interactions, much like a hand fitting into a glove.[3] Consequently, the stereoisomers of a chiral drug can be viewed as distinct chemical entities.[4]

There are several possible outcomes for the bioactivity of different enantiomers:

  • One Enantiomer is Active: A common scenario where one isomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) is inactive.[2]

  • Both Enantiomers are Active: The isomers may have similar effects or entirely different pharmacological actions. For instance, quinine is an antimalarial, while its diastereomer quinidine is an antiarrhythmic.[1]

  • One Enantiomer is Detrimental: In the most critical cases, one isomer can be responsible for adverse or toxic effects. The infamous example of thalidomide, where the (R)-enantiomer is a sedative but the (S)-enantiomer is teratogenic, underscores the vital importance of stereochemical purity.[1]

This inherent link between stereochemistry and biological function necessitates the development of single-enantiomer drugs, a process often termed a "chiral switch".[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now require detailed studies on the properties of each enantiomer before a chiral drug can be marketed, driving the demand for robust analytical methods for chiral separation and identification.[5]

Structural Analysis of this compound

To understand the stereoisomerism of this compound, we must first identify its stereocenters, which are atoms (typically carbon) bonded to four different groups.

The structure is as follows:

CH₃-CH₂-CH₂-CH(CH₃)-CH(CH₂CH₂CH₃)-CH₂-CH₂-CH₂-CH₃

  • Carbon-4 (C4): This carbon is bonded to:

    • A hydrogen atom (-H)

    • A methyl group (-CH₃)

    • A propyl group (from C1-C3: -CH₂CH₂CH₃)

    • The remainder of the chain attached at C5 (-CH(propyl)butyl)

    Since all four groups are different, C4 is a chiral center .

  • Carbon-5 (C5): This carbon is bonded to:

    • A hydrogen atom (-H)

    • A propyl group (-CH₂CH₂CH₃)

    • A butyl group (from C6-C9: -CH₂CH₂CH₂CH₃)

    • The remainder of the chain attached at C4 (-CH(methyl)propyl)

    As these four groups are also distinct, C5 is a chiral center .

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals four stereoisomers .

2.1. Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The Cahn-Ingold-Prelog (CIP) system is the standard process for unambiguously naming stereoisomers with R (rectus, right) or S (sinister, left) descriptors.[6][7] The assignment is based on a set of sequence rules that prioritize the groups attached to the chiral center.

The Core CIP Sequence Rules:

  • Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[8]

  • First Point of Difference: If there is a tie, move to the next atoms along each chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.[6][9]

  • Multiple Bonds: Double and triple bonds are treated as if the atom were bonded to two or three of the same atoms, respectively.[8]

Applying CIP Rules to this compound:

Priorities at C4:

  • Priority 1: -CH(C₃H₇)(C₄H₉) (The C5 group, as its carbon is bonded to two other carbons and a hydrogen)

  • Priority 2: -CH₂CH₂CH₃ (The C1-C3 propyl group, as its first carbon is bonded to one other carbon and two hydrogens)

  • Priority 3: -CH₃ (The methyl group)

  • Priority 4: -H (Hydrogen)

Priorities at C5:

  • Priority 1: -CH(CH₃)(C₃H₇) (The C4 group, as its carbon is bonded to two other carbons and a hydrogen)

  • Priority 2: -CH₂CH₂CH₂CH₃ (The C6-C9 butyl group, which takes priority over the propyl group at the third carbon in the chain)

  • Priority 3: -CH₂CH₂CH₃ (The propyl group)

  • Priority 4: -H (Hydrogen)

The logical process for assigning these priorities and determining the final R/S configuration is visualized below.

CIP_Workflow cluster_C4 Assignment at C4 cluster_C5 Assignment at C5 C4_Start Identify 4 Groups at C4 C4_P1 Assign Priorities (CIP Rules) 1: -CH(propyl)butyl 2: -CH2CH2CH3 3: -CH3 4: -H C4_Start->C4_P1 C4_Orient Orient Molecule: Lowest Priority (H) Away C4_P1->C4_Orient C4_Trace Trace Path from 1 -> 2 -> 3 C4_Orient->C4_Trace C4_R (4R) Configuration C4_Trace->C4_R Clockwise C4_S (4S) Configuration C4_Trace->C4_S Counter-Clockwise C5_Start Identify 4 Groups at C5 C5_P1 Assign Priorities (CIP Rules) 1: -CH(methyl)propyl 2: -CH2CH2CH2CH3 3: -CH2CH2CH3 4: -H C5_Start->C5_P1 C5_Orient Orient Molecule: Lowest Priority (H) Away C5_P1->C5_Orient C5_Trace Trace Path from 1 -> 2 -> 3 C5_Orient->C5_Trace C5_R (5R) Configuration C5_Trace->C5_R Clockwise C5_S (5S) Configuration C5_Trace->C5_S Counter-Clockwise

Figure 1: Workflow for assigning R/S configuration using CIP rules.
2.2. The Four Stereoisomers and Their Relationships

The two chiral centers give rise to four distinct stereoisomers, which exist as two pairs of enantiomers.

  • (4R, 5R)-4-methyl-5-propylnonane

  • (4S, 5S)-4-methyl-5-propylnonane

  • (4R, 5S)-4-methyl-5-propylnonane

  • (4S, 5R)-4-methyl-5-propylnonane

The relationships between these isomers are critical:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light.[10] The enantiomeric pairs are (4R, 5R)/(4S, 5S) and (4R, 5S)/(4S, 5R).

  • Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters and at least one, but not all, are inverted.[11] For example, (4R, 5R) is a diastereomer of (4R, 5S) and (4S, 5R). Diastereomers have different physical and chemical properties.

Figure 2: Stereoisomeric relationships of this compound.
Analytical Protocols for Separation and Characterization

Distinguishing and quantifying stereoisomers is a critical task in pharmaceutical quality control and research.[12] A suite of analytical techniques is employed, with chiral chromatography being the gold standard for separation.[13]

3.1. Chiral Chromatography: The Workhorse of Enantioseparation

Chiral chromatography separates enantiomers by exploiting their different interactions with a chiral stationary phase (CSP).[14][15] The transient formation of diastereomeric complexes between the analyte and the CSP leads to different retention times, allowing for separation and quantification.[16] For nonpolar alkanes like this compound, chiral gas chromatography (GC) or non-aqueous reverse-phase HPLC are often the most effective approaches.

Protocol: Chiral Gas Chromatography (GC) for Alkane Isomer Separation

This protocol provides a self-validating framework for the separation of the stereoisomers of this compound.

1. Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodextrin-based CSP (e.g., a derivatized β- or γ-cyclodextrin) is often effective for hydrocarbon separation.

  • Carrier Gas: Helium or Hydrogen (High Purity).

  • Sample: Racemic mixture and/or isolated stereoisomers of this compound dissolved in a volatile, non-polar solvent (e.g., hexane) at ~1 mg/mL.

2. Chromatographic Conditions (Starting Point):

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: Constant flow, ~1.5 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 180 °C at 2-5 °C/min, hold 5 min. (This must be optimized).

  • Detector Temperature: 280 °C

3. System Suitability Testing (SST) - The Self-Validating Step:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Inject a standard mixture containing at least two of the diastereomers (e.g., a mix of (4R, 5R) and (4R, 5S)).

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two closest eluting peaks must be ≥ 1.5.

      • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.

      • Reproducibility: Perform five replicate injections. The relative standard deviation (%RSD) of the retention times should be ≤ 1.0%, and for peak areas, ≤ 2.0%.

  • Causality: If SST fails, it indicates a problem with the column, system, or method parameters. Poor resolution may require a slower temperature ramp or a different CSP, while peak tailing might suggest active sites on the column or inlet liner that need to be addressed. Proceeding without passing SST invalidates any subsequent results.

4. Sample Analysis and Data Interpretation:

  • Once SST criteria are met, inject the sample(s).

  • Identify peaks based on retention times established with pure standards (if available).

  • Calculate the percentage of each isomer using the peak area percent method. For enantiomeric pairs, this is used to determine the enantiomeric excess (% ee).

Parameter(4R, 5S)(4S, 5R)(4R, 5R)(4S, 5S)
Retention Time (min) 21.522.123.824.5
Peak Area (a.u.) 450,000448,00055,00056,000
% Area 44.7%44.5%5.5%5.6%
Resolution (Rs) -1.64.11.7
Table 1: Example hypothetical chromatogram data from a chiral GC separation of a synthetic mixture of this compound stereoisomers.
3.2. Chiroptical Methods for Configuration Confirmation

While chromatography separates isomers, chiroptical techniques provide information about their absolute configuration.

A. Polarimetry:

  • Principle: Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[17][18] Enantiomers rotate light by equal amounts but in opposite directions: dextrorotatory (+) or levorotatory (-).[19]

  • Application: It is a classical technique used to determine the optical purity of a sample. A racemic mixture (50:50 of two enantiomers) will have an optical rotation of zero.[10]

  • Limitation: The direction of rotation (+ or -) does not have a simple correlation to the R/S configuration.[9]

B. Vibrational Circular Dichroism (VCD):

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[20][21] This produces a unique spectral fingerprint for a chiral molecule.

  • Application for Absolute Configuration: VCD is a powerful alternative to X-ray crystallography for determining the absolute configuration of molecules in solution.[22] The experimental VCD spectrum is compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known configuration (e.g., the (4R, 5R) isomer).[23][24] A match between the experimental and calculated spectra confirms the absolute configuration of the sample.

  • Causality: This method provides a direct link between a measured physical property (the VCD spectrum) and the molecule's absolute 3D structure, offering a high degree of confidence in the stereochemical assignment without the need for crystallization.

VCD_Workflow start Obtain Enantiomerically Pure Sample (via Chiral Prep LC) measure Measure Experimental VCD Spectrum in Solution start->measure calculate Calculate Theoretical VCD Spectrum for One Enantiomer (e.g., 4R, 5R) using DFT start->calculate compare Compare Experimental and Theoretical Spectra measure->compare calculate->compare assign_R Assign Absolute Configuration as (4R, 5R) compare->assign_R Spectra Match assign_S Assign Absolute Configuration as (4S, 5S) compare->assign_S Spectra are Mirror Images

Figure 3: Experimental workflow for absolute configuration determination using VCD.
Conclusion

The stereoisomers of this compound provide a clear and instructive model for the fundamental principles of stereochemistry that are paramount in the pharmaceutical sciences. Its two chiral centers give rise to four distinct stereoisomers, whose relationships are defined as enantiomeric and diastereomeric. The unambiguous assignment of the absolute configuration of these isomers relies on the systematic application of the Cahn-Ingold-Prelog priority rules. Furthermore, their separation and analysis demand sophisticated techniques, with chiral chromatography serving as the primary tool for resolution and quantification, and chiroptical methods like VCD providing definitive confirmation of absolute configuration. A thorough understanding and application of these principles and protocols are not merely academic exercises; they are essential requirements for the development of safer, more effective, and stereochemically pure therapeutic agents.

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An In-depth Technical Guide to the Thermodynamic Properties of Long-Chain Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain alkanes, particularly those with branched structures, are fundamental components in a vast array of applications, from advanced materials and lubricants to the hydrophobic scaffolds essential in pharmaceutical formulations. A molecule's branching pattern profoundly dictates its macroscopic thermodynamic properties, influencing its stability, phase behavior, and intermolecular interactions. Understanding these structure-property relationships is not merely academic; it is critical for predicting material performance, ensuring drug product stability, and designing efficient chemical processes. This guide provides a comprehensive exploration of the core thermodynamic principles governing long-chain branched alkanes. We will delve into the causal relationships between molecular architecture and key properties such as enthalpy, entropy, heat capacity, and phase transition temperatures. Furthermore, this document details both the experimental protocols for empirical measurement and the computational methods for predicting these properties, offering a robust framework for researchers in the field.

Introduction: The Significance of Molecular Architecture

Alkanes are acyclic saturated hydrocarbons with the general formula CnH2n+2, forming the structural backbone of many organic molecules.[1][2] While linear alkanes provide a baseline for understanding hydrocarbon behavior, the introduction of branching creates a diverse class of isomers with unique physicochemical characteristics. These long-chain branched alkanes are more than simple curiosities; their specific shapes and packing abilities are leveraged in numerous fields.

In the petroleum industry, the phase behavior of long-chain alkanes is critical for preventing wax precipitation in pipelines, a costly and challenging operational issue.[3] In materials science, the precise melting and boiling points of branched alkanes are exploited in the formulation of phase-change materials for thermal energy storage.[4] For drug development professionals, the hydrophobic nature and packing efficiency of branched lipids and excipients are paramount in the design of stable lipid nanoparticle delivery systems and amorphous solid dispersions. The thermodynamic stability and phase behavior of these components directly impact drug solubility, bioavailability, and shelf-life.

This guide serves to elucidate the principles that connect the microscopic feature of a branch point to the macroscopic thermodynamic properties that determine the utility and performance of these vital molecules.

The Influence of Molecular Structure on Thermodynamic Properties

The arrangement of carbon atoms—whether in a straight chain or a branched isomer—fundamentally alters how a molecule interacts with its neighbors and how it packs in the solid and liquid states. These molecular-level differences have profound and predictable effects on bulk thermodynamic properties.

Enthalpy of Formation and Combustion: A Measure of Molecular Stability

The standard enthalpy of formation (ΔHf°) and the standard enthalpy of combustion (ΔcH°) are key indicators of a molecule's intrinsic stability. For a set of alkane isomers, a more negative (or less positive) enthalpy of formation signifies greater thermodynamic stability.

It is a well-established principle that branched-chain alkanes are generally more thermodynamically stable than their linear isomers.[1][5] Consequently, more stable branched alkanes release less energy upon combustion and thus have lower heats of combustion compared to their straight-chain counterparts.[5][6] For example, the highly branched 2,2,3,3-tetramethylbutane is notably more stable than its linear isomer, n-octane.[5] This increased stability is a subtle effect, with proposed explanations including stabilizing electron correlation effects and neutral hyperconjugation.[5]

Phase Transitions: The Dueling Effects of Branching on Boiling and Melting Points

The impact of branching on phase transition temperatures is one of the most distinct illustrations of structure-property relationships. The effects on boiling and melting points, however, are driven by different physical phenomena and trend in opposite directions.

  • Boiling Point: Increased branching decreases the boiling point. Linear alkanes have a larger surface area, which allows for stronger intermolecular van der Waals forces (specifically, London dispersion forces) between adjacent molecules.[1][7] Branching makes a molecule more compact and spherical, reducing the available surface area for these interactions.[7][8] With weaker intermolecular forces, less thermal energy is required to separate the molecules into the gas phase, resulting in a lower boiling point.[8]

  • Melting Point: Increased branching generally increases the melting point. While seemingly counterintuitive, this is due to the efficiency of crystal lattice packing. The more compact and symmetrical shape of highly branched alkanes allows them to pack more tightly and orderly into a solid crystal structure.[7][8] This efficient packing leads to a more stable crystal lattice that requires more energy to disrupt, hence a higher melting point. A classic example is neopentane (2,2-dimethylpropane), which has a significantly higher melting point (-16°C) than its linear isomer, n-pentane (-130°C), due to its high symmetry.[7]

The relationship between molecular structure and boiling point is visualized below.

G cluster_structure Molecular Structure cluster_properties Physical Properties cluster_outcome Thermodynamic Outcome A Linear Alkane (e.g., n-Octane) C Large Surface Area A->C B Branched Alkane (e.g., Isooctane) D Small Surface Area (More Spherical) B->D E Stronger van der Waals Forces C->E F Weaker van der Waals Forces D->F G Higher Boiling Point E->G H Lower Boiling Point F->H

Caption: Impact of branching on factors determining boiling point.

The following table summarizes these trends for the isomers of C8H18.

Isomer Structure Boiling Point (°C) Melting Point (°C) Std. Enthalpy of Formation (gas, kJ/mol)
n-OctaneLinear125.7-56.8-208.4
2-MethylheptaneBranched117.6-109.0-212.5
2,2,4-Trimethylpentane (Isooctane)Highly Branched99.2-107.4-224.1
2,2,3,3-TetramethylbutaneExtremely Branched106.5100.7-225.9

(Note: Data compiled from various publicly available chemical databases for illustrative purposes.)

Entropy and Heat Capacity

Entropy (S) is a measure of the molecular disorder or the number of possible microscopic arrangements (microstates) a system can adopt. For long-chain alkanes, the primary contributor to entropy is conformational freedom—the ability of the molecule to rotate around its C-C single bonds. Longer linear alkanes have more C-C bonds and therefore more rotational freedom, leading to a higher absolute entropy compared to shorter chains.[9] Branching introduces steric hindrance, which can restrict bond rotation and reduce the number of accessible conformations, thus potentially lowering the entropy relative to a linear isomer of the same carbon number.

Heat Capacity (Cp) , the amount of heat required to raise the temperature of a substance by one degree, is also dependent on chain length and structure. As the chain length of n-alkanes increases, the heat capacity increases, primarily because longer molecules have more vibrational and rotational modes to absorb thermal energy.[10][11]

Experimental Determination of Thermodynamic Properties

While predictive models are powerful, empirical data remains the gold standard for accuracy. Several well-established techniques are used to measure the thermodynamic properties of long-chain alkanes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a cornerstone thermal analysis technique used to measure changes in heat capacity and the enthalpies of phase transitions. The instrument measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled at a controlled rate.

Key Measurements:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHf): An endothermic peak on the DSC thermogram indicates melting. The peak onset provides the melting temperature, and the integrated area of the peak corresponds to the enthalpy of fusion.

  • Solid-Solid Transitions: Many long-chain alkanes exhibit transitions between different crystalline or rotator phases below the melting point.[3][12] These are also visible as peaks on the thermogram.

  • Heat Capacity (Cp): By measuring the heat flow required to change the sample's temperature, DSC can determine its heat capacity across a wide temperature range.

  • Sample Preparation: Accurately weigh 5-10 mg of the alkane sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibration: Cool the cell to a temperature well below the expected lowest transition (e.g., -50 °C) and hold isothermally for 5 minutes to ensure thermal equilibrium.

    • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. This scan records melting and solid-solid transitions.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This scan records crystallization behavior.

    • Second Heating Scan: Heat the sample again under the same conditions as the first scan. This scan is crucial for analyzing materials with complex thermal histories and often provides a cleaner measurement of the glass transition and melting behavior.

  • Data Analysis: Analyze the resulting thermogram using the instrument's software to determine transition temperatures (onset or peak) and integrate peak areas to calculate enthalpies.

The general workflow for this experimental determination is outlined below.

G cluster_prep Preparation cluster_exp DSC Experiment cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Seal in DSC Pan A->B C Load Sample & Reference Pans B->C D Execute Thermal Program (Heat-Cool-Heat) C->D E Record Heat Flow vs. Temperature D->E F Integrate Peaks & Determine Onsets E->F G Calculate ΔH, Tm, Cp F->G G cluster_groups Group Library (Database) Mol Target Molecule (e.g., 2-Methylbutane) Decon Deconstruct into Groups Mol->Decon G1 Group 1: -CH3 Decon->G1 G3 Group 3: >CH- Decon->G3 Sum Sum Group Contributions + Add Corrections Prop Estimated Property (e.g., ΔHf°) Sum->Prop Val1 Value: V1 G1->Val1 G2 Group 2: -CH2- Val3 Value: V3 G3->Val3 Val1->Sum Val3->Sum

Caption: Logical flow of a Group Contribution Method (GCM).

Computational Chemistry

Modern computational chemistry offers methods to calculate thermodynamic properties from first principles.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate molecular structures, vibrational frequencies, and electronic energies. [13]From these fundamental outputs, statistical mechanics can be applied to derive properties like heat capacity, entropy, and enthalpy of formation with high accuracy.

  • Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. These simulations are particularly useful for studying condensed-phase properties and phase transitions, providing insight into how branched alkanes pack in liquids and solids and allowing for the calculation of properties like the enthalpy of vaporization.

Conclusion

The thermodynamic properties of long-chain branched alkanes are not arbitrary; they are a direct and predictable consequence of molecular structure. Branching introduces a fascinating duality: it lowers boiling points by reducing surface area and weakening intermolecular forces, yet it can increase melting points by enabling more efficient packing into a crystal lattice. Furthermore, branched isomers are generally more stable than their linear counterparts, as evidenced by their less exothermic heats of combustion. For scientists in materials research and pharmaceutical development, a firm grasp of these principles is indispensable. By combining robust experimental techniques like DSC with powerful predictive tools such as Group Contribution Methods and computational chemistry, researchers can effectively characterize, predict, and ultimately harness the unique properties of these molecules to design more effective and stable products.

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A Scientist's Guide to the Chiral Synthesis of Branched Alkanes: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral branched alkanes are fundamental structural motifs that confer critical properties to pharmaceuticals, natural products, and advanced materials.[1][2][3] The spatial arrangement of simple alkyl groups can dramatically influence a molecule's biological activity, making the stereocontrolled synthesis of these structures a paramount challenge in modern organic chemistry.[1][4] This technical guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of branched alkanes. We delve into the mechanistic underpinnings, practical applications, and field-proven insights for three cornerstone methodologies: Asymmetric Hydrogenation, Enantioselective Cross-Coupling, and direct Asymmetric C–H Functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of these vital chiral building blocks.

Introduction: The Subtle Power of a Stereocenter

In drug discovery, chirality is not a trivial detail; it is a decisive factor that governs pharmacology, toxicology, and metabolic pathways.[1][4] While complex functional groups often receive the most attention, the simple, saturated hydrocarbon backbone and its stereochemistry are equally critical. Chiral branched alkanes represent a class of structures whose synthesis is deceptively complex due to the high bond dissociation energy and general inertness of C–C and C–H bonds.[5] The challenge lies not only in forming these bonds but in precisely controlling the three-dimensional orientation of the resulting stereocenter.

Historically, access to these motifs relied on the chiral pool—utilizing naturally occurring chiral molecules as starting points.[] While effective, this approach is limited by the availability of starting materials. Modern synthetic chemistry has ushered in an era of catalytic asymmetric synthesis, providing powerful and versatile tools to construct chiral alkanes on demand. This guide will focus on the most impactful of these catalytic strategies, explaining the causality behind their design and application.

Asymmetric Hydrogenation of Prochiral Alkenes: A Foundational Strategy

Asymmetric hydrogenation is arguably the most mature and widely adopted method for installing a chiral center, responsible for a significant percentage of stereoselective transformations in the pharmaceutical industry.[7][8] The principle is the addition of two hydrogen atoms across a prochiral carbon-carbon double bond, guided by a chiral transition-metal catalyst to favor the formation of one enantiomer.[5][9][10]

Expertise & Causality: The Catalyst System

The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center (typically Rh, Ru, or Ir).[9] This ligand, often a bidentate phosphine like BINAP or DuPhos, creates a rigid and well-defined chiral pocket. This steric and electronic environment forces the alkene substrate to coordinate to the metal in a specific orientation, exposing one of its two prochiral faces to the subsequent hydrogen delivery.

  • Rhodium (Rh) and Ruthenium (Ru) Catalysts: These are the workhorses of the field, particularly for alkenes containing a nearby coordinating group (e.g., amides, esters) that helps anchor the substrate to the catalyst, enhancing enantioselectivity.[10]

  • Iridium (Ir) Catalysts: A major breakthrough was the development of iridium-based catalysts, such as those bearing N,P ligands (e.g., Crabtree's catalyst analogues), which are uniquely capable of hydrogenating unfunctionalized or sterically hindered alkenes with high selectivity.[9][11] This expanded the scope of asymmetric hydrogenation to produce purely hydrocarbon structures.

  • Earth-Abundant Metal Catalysts: Driven by sustainability, recent research has focused on replacing precious metals. Iron and cobalt complexes have emerged as promising, cost-effective alternatives that, in some cases, exhibit activity and selectivity rivaling their noble metal counterparts.[8]

Mechanistic Workflow: Asymmetric Hydrogenation

The catalytic cycle for a typical Rh(I)-diphosphine catalyst proceeds through a series of well-defined steps involving substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral alkane product and regenerate the active catalyst.

Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output catalyst [Rh(L*)S₂]⁺ Active Catalyst substrate_complex [Rh(L*)(alkene)]⁺ Substrate Complex catalyst->substrate_complex + Alkene - Solvent (S) h2_complex [Rh(H)₂(L*)(alkene)]⁺ Dihydrogen Complex substrate_complex->h2_complex + H₂ (Oxidative Addition) hydride_complex [Rh(H)(alkyl)(L*)]⁺ Alkyl-Hydride Complex h2_complex->hydride_complex Migratory Insertion hydride_complex->catalyst Reductive Elimination + Chiral Alkane product Chiral Alkane hydride_complex->product alkene Prochiral Alkene alkene->substrate_complex h2 H₂ h2->h2_complex

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Data Summary: Performance of Asymmetric Hydrogenation
Substrate TypeCatalyst PrecursorChiral LigandH₂ PressureYield (%)ee (%)Reference
Trisubstituted Alkene[Ir(COD)Cl]₂(R)-MeO-BIPHEP50 bar>9596[9]
(Z)-Methyl α-acetamidocinnamate[Rh(COD)₂]BF₄(R,R)-Et-DuPhos1-10 bar>99>99[5][9]
Unfunctionalized Alkene[Ir(COD)(Py)(PCy₃)]PF₆N,Carbene Ligand50 bar>95up to 98[11]
Allylic AlcoholRu(OAc)₂(BINAP)(S)-BINAP4 atm>9597[10]
Experimental Protocol: Iridium-Catalyzed Hydrogenation of an Unfunctionalized Alkene

This protocol is representative of modern methods for accessing purely hydrocarbon chiral centers.

  • Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1 mol%) and the appropriate chiral N,P ligand (2.2 mol%). Anhydrous, degassed dichloromethane (DCM) is added, and the solution is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, the unfunctionalized alkene substrate (1.0 equiv) is added. The flask is sealed, removed from the glovebox, and attached to a hydrogenation manifold.

  • Hydrogenation: The flask is purged three times with H₂ gas. The reaction is then pressurized to 50 bar H₂ and stirred vigorously at room temperature for 12-24 hours.

  • Workup and Analysis: The pressure is carefully released. The solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure chiral alkane.

  • Enantiomeric Excess Determination: The ee is determined by chiral HPLC or GC analysis, comparing the product to a racemic standard.

Enantioselective Cross-Coupling: Convergent Bond Construction

Cross-coupling reactions provide a powerful and convergent approach to building complex molecules by stitching together smaller fragments. For chiral alkane synthesis, the key is the stereocontrolled formation of a C(sp³)–C(sp³) bond. Stereoconvergent cross-coupling is particularly powerful, wherein a racemic starting material is converted into a single, enantioenriched product.[12][13]

Expertise & Causality: The Nickel-Catalyzed Negishi Reaction

The Negishi cross-coupling, which pairs an organohalide with an organozinc reagent, has been successfully adapted for asymmetric synthesis using chiral nickel catalysts.[12]

  • Why Nickel? Nickel catalysts are particularly effective for C(sp³)–C(sp³) bond formation due to their ability to readily undergo oxidative addition with alkyl halides and their accessible Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles.

  • The Ligand's Role: Chiral diamine or oxazoline-containing ligands (e.g., Pybox, isoquinoline-oxazoline) are crucial.[12][13] They coordinate to the nickel center and control the stereochemistry of the reductive elimination step, which is often the enantioselectivity-determining step. The ligand's structure dictates which of the two enantiomers of the racemic substrate reacts faster or which stereochemical pathway is favored post-oxidative addition.

Mechanistic Workflow: Stereoconvergent Negishi Cross-Coupling

In a stereoconvergent cycle, the racemic alkyl halide undergoes oxidative addition to the Ni(0) center, often forming a common radical or organonickel intermediate that has lost its initial stereochemical information. Transmetalation with the organozinc reagent followed by reductive elimination, guided by the chiral ligand, generates the enantioenriched product.

Negishi_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output ni0 Ni(0)L* ni2_ox R-Ni(II)(X)L* (Racemic Intermediate) ni0->ni2_ox Oxidative Addition + rac-R-X ni2_trans R-Ni(II)(R')L* ni2_ox->ni2_trans Transmetalation + R'-ZnX ni2_trans->ni0 Reductive Elimination product Enantioenriched Alkane (R-R') ni2_trans->product rac_halide Racemic Alkyl Halide (rac-R-X) rac_halide->ni0 organozinc Organozinc Reagent (R'-ZnX) organozinc->ni2_ox

Caption: Simplified cycle for a stereoconvergent Ni-catalyzed Negishi cross-coupling.

Data Summary: Performance of Asymmetric Negishi Cross-Coupling
Electrophile (racemic)NucleophileCatalyst/LigandYield (%)ee (%)Reference
1-BromoethylbenzeneCyclohexylzinc bromideNiCl₂ / Isoquinoline-oxazoline8595[12]
1-Bromo-1-phenylethane(c-Pr)₂ZnNiBr₂·glyme / Chiral Diamine7084[12][13]
α-Bromo nitrile(n-Bu)₂ZnNiCl₂(dme) / Chiral Ligand L449391[13]
Secondary Benzylic BromideCyclopentylzinc bromideNiCl₂ / Isoquinoline-oxazoline8896[12]
Experimental Protocol: Nickel-Catalyzed Stereoconvergent Negishi Coupling
  • Organozinc Preparation: In a glovebox, a flask is charged with the alkyl or aryl bromide precursor and THF. A solution of n-BuLi is added dropwise at -78°C, followed by stirring. A solution of ZnBr₂ in THF is then added, and the mixture is warmed to room temperature to form the organozinc reagent.

  • Reaction Setup: In a separate vial, NiCl₂(dme) (5 mol%) and the chiral isoquinoline-oxazoline ligand (6 mol%) are dissolved in THF. This catalyst solution is added to a reaction vial containing the racemic secondary alkyl bromide (1.0 equiv).

  • Coupling: The freshly prepared organozinc reagent (1.5 equiv) is added to the reaction vial. The vial is sealed and stirred at room temperature for 12 hours.

  • Workup and Analysis: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄ and concentrated. The product is purified by flash chromatography.

  • Enantiomeric Excess Determination: The ee is determined by chiral HPLC or GC.

Direct Asymmetric C–H Functionalization: The Atom-Economical Frontier

The direct conversion of a C–H bond into a C–C or C-X bond represents a paradigm shift in synthesis, offering unparalleled atom economy by avoiding the need for pre-functionalized starting materials.[14][15] Achieving this with high enantioselectivity is a major goal of modern catalysis.

Expertise & Causality: Rhodium-Catalyzed Carbene Insertion

One of the most successful strategies for asymmetric C–H functionalization is the insertion of a metal-bound carbene into an alkane C–H bond.[16][17]

  • The Catalyst: Dirhodium(II) complexes, such as Rh₂(OAc)₄ and its chiral analogues like Rh₂(S-DOSP)₄, are exceptionally effective at catalyzing the decomposition of diazo compounds to generate rhodium carbenoids.[16]

  • The Mechanism of Selectivity: The chiral ligands on the dirhodium catalyst create a chiral environment that directs the approach of the alkane substrate. The insertion event proceeds through a concerted, three-centered transition state. The steric and electronic properties of the ligand framework favor one orientation of this transition state over others, leading to high enantioselectivity.[16]

  • Regioselectivity: The reaction typically shows a preference for insertion into electron-rich C–H bonds (tertiary > secondary > primary) and sites that are sterically accessible.[17]

Mechanistic Workflow: Rhodium-Catalyzed Asymmetric C–H Insertion

The cycle begins with the reaction of the Rh(II) catalyst with a diazo compound, releasing N₂ gas and forming the key rhodium carbenoid intermediate. This highly reactive species then inserts into a C–H bond of the alkane, forming the new C–C bond and regenerating the catalyst.

CH_Insertion_Mechanism cluster_cycle Catalytic Process rh2_cat [Rh₂(L*)₄] Catalyst carbenoid [Rh₂(L*)₄]=C(R)R' Rh-Carbenoid rh2_cat->carbenoid - N₂ diazo R-C(N₂)R' Diazo Compound diazo->carbenoid transition_state [Transition State] (C-H Insertion) carbenoid->transition_state alkane Alkane (R''-H) alkane->transition_state transition_state->rh2_cat Product Release product Functionalized Alkane transition_state->product

Caption: Mechanism of Rh-catalyzed asymmetric C–H insertion.

Data Summary: Performance of Asymmetric C–H Insertion
AlkaneDiazo CompoundCatalystYield (%)ee (%)Reference
CyclohexaneMethyl phenyldiazoacetateRh₂(S-DOSP)₄7592[16]
n-PentaneTrichloroethyl 2-diazoacetateDirhodium Catalyst6094[17]
AdamantaneMethyl aryldiazoacetateRh₂(S-PTAD)₄8797[16]
Experimental Protocol: Rhodium-Catalyzed Asymmetric C–H Insertion
  • Reaction Setup: A Schlenk tube is charged with the alkane (which often serves as the solvent, e.g., 5 mL of cyclohexane), the chiral dirhodium catalyst Rh₂(S-DOSP)₄ (0.1 mol%), and a molecular sieve.

  • Substrate Addition: The diazoacetate (1.0 equiv) is dissolved in a minimum amount of the alkane solvent and is drawn into a syringe.

  • Reaction Execution: The reaction mixture is heated to 40°C. The diazoacetate solution is added slowly via syringe pump over a period of 4 hours. Slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions like carbene dimerization.

  • Workup and Analysis: After the addition is complete, the mixture is stirred for another hour. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

  • Enantiomeric Excess Determination: The ee is determined by chiral HPLC.

Complementary & Emerging Strategies

While the three methods above are pillars of the field, several other powerful strategies provide alternative or complementary access to chiral alkanes.

  • Asymmetric Hydroformylation: This atom-economical process uses a catalyst (typically Rh-based) to introduce a formyl group (–CHO) and a hydrogen atom across an alkene, creating a chiral aldehyde.[18][19][20] The resulting aldehyde is a versatile intermediate that can be easily reduced to the corresponding chiral alkane, effectively achieving a branched alkane synthesis.[21]

  • Enantioselective Conjugate Addition: The 1,4-addition of carbon nucleophiles (like organocuprates or organozincs) to α,β-unsaturated compounds is a classic C–C bond-forming reaction.[22][23] When performed with chiral ligands or catalysts, it sets a stereocenter that, after subsequent reduction of the carbonyl group and the double bond, yields a chiral alkane.[24][25]

  • Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions.[26] Hydrolases (lipases, esterases) are widely used for the kinetic resolution of racemic alcohols or esters, which are precursors to chiral alkanes.[27][28] Furthermore, enzymes like imine reductases or transaminases can produce chiral amines that can be deaminated to furnish the desired alkane.[29][30]

  • Organocatalysis: Metal-free small organic molecules can catalyze a vast array of asymmetric transformations.[31][32] While direct organocatalytic alkane synthesis is rare, these catalysts are instrumental in preparing chiral precursors (e.g., via Michael additions or aldol reactions) that can be converted into chiral branched alkanes in subsequent steps.[33][34]

Comparative Analysis & Future Outlook

StrategySubstrate ScopeAtom EconomyFunctional Group ToleranceMaturity
Asymmetric Hydrogenation Broad, especially with modern Ir catalysts.ExcellentGood, but sensitive groups may be reduced.Mature / Well-established
Enantioselective Cross-Coupling Broad for halides/organometallics.Moderate (generates salt waste).ExcellentRapidly Developing
Asymmetric C–H Functionalization Currently limited, but expanding rapidly.Excellent (ideal)Can be limited by reactive groups.Emerging / Frontier

The future of chiral alkane synthesis lies at the intersection of efficiency, sustainability, and complexity. Key trends include:

  • Sustainable Catalysis: Continued development of catalysts based on earth-abundant metals like iron, cobalt, and copper to replace precious metals.[8]

  • Late-Stage Functionalization: Expanding the scope of C–H functionalization to allow for the direct modification of complex, drug-like molecules in the final steps of a synthesis.

  • Synergistic Catalysis: Combining different catalytic modes, such as photoredox catalysis with transition metal or organocatalysis, to unlock novel reaction pathways.[25]

  • Flow Chemistry and Automation: Implementing these synthetic methods in continuous flow reactors to improve safety, scalability, and efficiency, particularly for industrial applications.

Conclusion

The chiral synthesis of branched alkanes has evolved from a niche challenge to a well-developed field with a diverse and powerful toolkit. Asymmetric hydrogenation, enantioselective cross-coupling, and direct C–H functionalization each offer unique advantages for accessing these crucial structures. For the modern researcher and drug development professional, a deep understanding of the principles, mechanisms, and practical considerations behind these methods is essential for the rational design and efficient synthesis of the next generation of chiral molecules.

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The Unseen Workhorses: An In-depth Technical Guide to the Industrial Applications of C13H28 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the diverse and critical industrial applications of C13H28 isomers, a group of alkanes that, while often overlooked individually, form the backbone of numerous industrial processes and products. From the linear n-tridecane to its many branched-chain counterparts, the subtle variations in molecular architecture among these isomers give rise to a wide spectrum of physical and chemical properties. This guide will explore how these properties are harnessed in applications ranging from high-performance fuels and lubricants to specialized solvents and advanced materials. We will examine the underlying scientific principles, provide detailed experimental protocols for performance evaluation, and offer insights into the synthesis and toxicological profiles of these versatile hydrocarbons.

The Isomeric Landscape of C13H28: Structure Dictates Function

The molecular formula C13H28 represents 802 possible constitutional isomers, each with a unique arrangement of its 13 carbon atoms.[1] This structural diversity is the primary determinant of their industrial utility. The most fundamental distinction lies between the straight-chain isomer, n-tridecane, and its branched isomers.

n-Tridecane , with its linear arrangement of carbon atoms, exhibits the strongest intermolecular van der Waals forces among its isomers. This results in a higher boiling point and melting point compared to most of its branched counterparts.[2][3]

Branched C13H28 isomers , on the other hand, have a more compact, spherical shape, which reduces the surface area available for intermolecular interactions. Consequently, they generally exhibit lower boiling points.[2] However, highly branched, symmetrical isomers can pack more efficiently into a crystal lattice, leading to higher melting points. These differences in physical properties are the key to their distinct applications.

Fueling the Future: C13H28 Isomers in High-Performance Fuels

The combustion characteristics of alkanes are profoundly influenced by their molecular structure. While n-tridecane is a component of diesel and jet fuel, its branched isomers are particularly valued in gasoline formulations for their superior anti-knock properties.[4]

The Critical Role of Branching in Octane Rating

The octane rating of a fuel is a measure of its resistance to knocking or premature detonation in an internal combustion engine. Highly branched alkanes have higher octane ratings because they are more resistant to autoignition under compression. The tertiary and quaternary carbon atoms in branched structures are less susceptible to the radical chain reactions that lead to knocking.

Experimental Protocol: Determining Research Octane Number (RON)

The Research Octane Number (RON) of a spark-ignition engine fuel is determined using a standardized single-cylinder engine under controlled conditions.

Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

Methodology:

  • Engine Preparation: A Cooperative Fuel Research (CFR) engine is calibrated using primary reference fuels (a blend of isooctane and n-heptane).

  • Sample Introduction: The fuel sample (a C13H28 isomer or a blend containing it) is introduced into the engine's carburetor.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed.

  • Bracketing: The knock intensity of the sample is bracketed between two primary reference fuels with known octane numbers.

  • RON Calculation: The RON of the sample is calculated by interpolation based on the compression ratios and the octane numbers of the reference fuels.

G cluster_0 ASTM D2699 Workflow Calibrate CFR Engine Calibrate CFR Engine Introduce Fuel Sample Introduce Fuel Sample Calibrate CFR Engine->Introduce Fuel Sample Adjust Compression Ratio Adjust Compression Ratio Introduce Fuel Sample->Adjust Compression Ratio Measure Knock Intensity Measure Knock Intensity Adjust Compression Ratio->Measure Knock Intensity Bracket with Reference Fuels Bracket with Reference Fuels Measure Knock Intensity->Bracket with Reference Fuels Calculate RON Calculate RON Bracket with Reference Fuels->Calculate RON

Figure 1: Workflow for RON Determination (ASTM D2699).

Lubrication and Fluidity: The Role of C13H28 Isomers in Lubricants and Drilling Fluids

The viscosity and thermal stability of C13H28 isomers are critical properties for their application as lubricants and as base fluids in drilling muds.

Viscosity and Thermal Stability in Lubricant Formulations

Branched alkanes are often preferred as base oils in lubricant formulations due to their lower pour points and favorable viscosity indices compared to their linear counterparts. The intricate branching disrupts the formation of wax crystals at low temperatures, ensuring fluidity.

The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature on the viscosity of an oil. A higher VI signifies a smaller change in viscosity with temperature, which is a desirable characteristic for lubricants operating over a wide range of temperatures. While specific VI data for all C13H28 isomers is scarce, it is generally understood that more compact, branched structures can lead to higher viscosity indices.

Experimental Protocol: Calculating Viscosity Index

The Viscosity Index is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C.

Standard: ASTM D2270 - Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40°C and 100°C

Methodology:

  • Kinematic Viscosity Measurement: The kinematic viscosity of the C13H28 isomer is measured at 40°C and 100°C using a calibrated capillary viscometer, as per ASTM D445.

  • Reference Oil Data: Based on the kinematic viscosity at 100°C, the viscosities of two reference oils (one with a VI of 0 and another with a VI of 100) at 40°C are obtained from tables in the ASTM standard.

  • VI Calculation: The Viscosity Index is calculated using the following formula:

    • VI = [(L - U) / (L - H)] x 100

      • Where:

        • U = Kinematic viscosity of the sample at 40°C

        • L = Kinematic viscosity at 40°C of a reference oil with a VI of 0

        • H = Kinematic viscosity at 40°C of a reference oil with a VI of 100

G cluster_1 ASTM D2270 Viscosity Index Calculation Measure Viscosity @ 40C & 100C Measure Viscosity @ 40C & 100C Obtain Reference Data Obtain Reference Data Measure Viscosity @ 40C & 100C->Obtain Reference Data Apply VI Formula Apply VI Formula Obtain Reference Data->Apply VI Formula Viscosity Index Viscosity Index Apply VI Formula->Viscosity Index

Figure 2: Process for Calculating Viscosity Index.
C13H28 Isomers in Drilling Fluids

In the oil and gas industry, alkanes are used as the base fluid for oil-based drilling muds. These fluids are crucial for lubricating and cooling the drill bit, transporting rock cuttings to the surface, and maintaining wellbore stability. Branched alkanes can be advantageous in these formulations due to their thermal stability and tailored rheological properties.[5][6][7] The choice of isomer can influence the fluid's density, viscosity, and filtration characteristics.

Standard: ISO 10414-1 - Field testing of water-based drilling fluids.[8][9][10][11][12] While this standard is for water-based fluids, similar principles and testing equipment are used for oil-based muds.

Solvents and Chemical Intermediates: The Versatility of Tridecane and its Isomers

The solvent properties of C13H28 isomers are dictated by their nonpolar nature. They are effective at dissolving other nonpolar substances, making them useful in a variety of industrial cleaning, extraction, and formulation processes.[2][4][13]

n-Tridecane is used as a solvent in inks and for degreasing metals.[2] Its relatively low volatility compared to shorter-chain alkanes makes it suitable for applications where a slower evaporation rate is desired.

Branched C13H28 isomers , such as 2-methyldodecane , also find use as solvents.[14][15] Their unique branching can sometimes offer advantages in terms of solvency for specific solutes.

As chemical intermediates, C13H28 isomers can be subjected to various reactions, such as cracking, isomerization, and functionalization, to produce a wide range of other valuable chemicals. For example, the synthesis of specific tridecane isomers like 2-methyldodecane can be achieved through reactions involving Grignard reagents or organozinc compounds.[16]

Emerging Applications: Phase Change Materials

Certain C13H28 isomers, particularly n-tridecane, are being explored as phase change materials (PCMs) for thermal energy storage. PCMs absorb and release large amounts of latent heat during their solid-liquid phase transitions, making them useful for applications such as passive temperature regulation in buildings and electronics.

The melting point and latent heat of fusion are the key parameters for a PCM. For n-tridecane, the melting point is in a range that can be suitable for some cooling applications.

PropertyValue for n-Tridecane
Melting Point-5.5 °C
Boiling Point235 °C
Density0.756 g/cm³
Flash Point79.44 °C

(Data sourced from various chemical databases)[2][17][18]

Toxicological Profile

The toxicity of C13H28 isomers is generally low. However, as with all hydrocarbons, prolonged or repeated exposure can cause skin irritation and dermatitis.[2] Inhalation of high concentrations of vapors may lead to central nervous system depression.[2] It is important to note that the toxicity can vary between isomers. Some studies on other alkanes have shown that branched isomers may have different toxicological profiles than their linear counterparts.[19] Therefore, appropriate personal protective equipment should always be used when handling these compounds.

Conclusion

The C13H28 isomers, from the well-studied n-tridecane to its numerous branched variations, are a testament to the principle that molecular structure dictates function. Their diverse applications in fuels, lubricants, solvents, and emerging technologies highlight their importance in modern industry. While a comprehensive understanding of the specific properties and applications of all 802 isomers remains an area for further research, this guide provides a solid foundation for scientists and engineers working with these versatile and indispensable hydrocarbons. The continued exploration of the unique characteristics of each isomer will undoubtedly unlock new and innovative industrial applications in the years to come.

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A Technical Guide to 4-Methyl-5-propylnonane: Molecular Characteristics and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-propylnonane, a branched-chain alkane. The document details its fundamental molecular properties, including its molecular formula and weight, and presents its structural identifiers. In line with the needs of research and development professionals, this guide outlines established analytical methodologies for the characterization of such hydrocarbons, with a specific, detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it discusses the principles of Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique for structural elucidation. The objective is to furnish scientists with the foundational knowledge and practical frameworks required for the identification, analysis, and potential application of this compound in complex chemical environments.

Chemical Identity and Physicochemical Properties

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Structurally, it is an isomer of tridecane. Its chemical identity is precisely defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which specifies a nonane (nine-carbon) backbone substituted with a methyl group at the fourth carbon and a propyl group at the fifth carbon.

Molecular Formula and Weight

The core molecular characteristics are derived directly from its structure. The molecular formula for this compound is C13H28 .[1][2][3] This formula is consistent with the general formula for acyclic alkanes, CnH2n+2.

Based on this composition, the molecular weight is calculated by summing the atomic weights of its constituent atoms. The computed molecular weight is approximately 184.36 g/mol .[1][2][4][5]

Structural and Property Summary

Key identifiers and computed physicochemical properties for this compound are consolidated in the table below. These values are critical for its identification in chemical databases and for predicting its behavior in various experimental settings.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C13H28[1][2][3]
Molecular Weight 184.36 g/mol [1][2][4][5]
CAS Number 62185-55-1[1][2]
Canonical SMILES CCCCC(CCC)C(C)CCC[1][2]
InChIKey XSMMHKQHDCOSCO-UHFFFAOYSA-N[1][2]
Monoisotopic Mass 184.219100893 Da[1][5][6]
Predicted XLogP3 6.7[1][5]

Analytical Characterization Methodologies

The unambiguous identification of branched alkanes like this compound within complex mixtures—such as petroleum fractions or bioremediation samples—presents a significant analytical challenge due to the existence of numerous structurally similar isomers.[7] The gold-standard approach involves a combination of high-resolution chromatographic separation and mass spectrometric detection.[7][8]

Causality of Method Selection: Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile hydrocarbons.[7][9]

  • Expertise & Rationale : The choice of GC is dictated by the volatility of C13 alkanes, which allows them to be readily vaporized and transported through a chromatographic column. A non-polar capillary column (e.g., DB-5ms) is selected based on the principle of "like dissolves like"; the non-polar stationary phase effectively separates alkanes based on differences in their boiling points and subtle variations in molecular shape.[10] Mass Spectrometry is chosen as the detector for its ability to provide not just a signal of presence but also structural information through fragmentation patterns, which is essential for distinguishing between isomers.[11][12]

Detailed Protocol: GC-MS Analysis of this compound

This protocol provides a self-validating workflow for the qualitative and quantitative analysis of this compound.

Objective: To separate and identify this compound from a complex hydrocarbon matrix.

Methodology:

  • Sample Preparation:

    • Accurately dissolve a known weight of the sample matrix in a high-purity volatile solvent (e.g., n-hexane or dichloromethane).

    • If necessary, perform a solid-phase extraction (SPE) with a silica gel column to isolate the aliphatic fraction from more polar compounds.[10]

    • Prepare a series of calibration standards of a certified this compound reference material (if available) in the same solvent.

    • Add an appropriate internal standard (e.g., a deuterated alkane or an alkane not expected in the sample, such as n-C14-d30) to all samples and standards for accurate quantification.

  • Instrumentation and Parameters: [10]

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL splitless injection at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Acquisition and Interpretation:

    • Acquire data in full scan mode.

    • Identification: Identify the target compound by comparing its retention time and mass spectrum to that of the certified reference standard. The mass spectrum of alkanes is characterized by a molecular ion (M+, m/z 184) which may be of low abundance, and a series of fragment ions separated by 14 Da (corresponding to CH2 groups).[12] Key fragment ions will arise from cleavage at the branching points.

    • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Calculate the concentration in the unknown sample using this curve.

Experimental Workflow Visualization

The logical flow of the GC-MS protocol is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolution in Hexane Prep2 Internal Standard Spiking Prep1->Prep2 GC_Inject GC Injection Port (Vaporization) Prep2->GC_Inject GC_Column Chromatographic Separation GC_Inject->GC_Column He Carrier Gas MS_Ionize EI Ion Source (Fragmentation) GC_Column->MS_Ionize MS_Analyze Mass Analyzer (m/z Sorting) MS_Ionize->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data_Process Data System: Retention Time & Mass Spectrum MS_Detect->Data_Process Identification Identification (vs. Standard/Library) Data_Process->Identification Quantification Quantification (Calibration Curve) Data_Process->Quantification

Caption: Workflow for the identification and quantification of this compound using GC-MS.

Complementary Structural Elucidation: NMR Spectroscopy

While GC-MS is powerful for separation and identification based on fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by probing the chemical environment of each carbon and hydrogen atom in the molecule.[13]

  • ¹³C NMR Spectroscopy: For a molecule with the complexity of this compound, ¹³C NMR would be expected to show distinct signals for each chemically non-equivalent carbon atom. Due to symmetry, some carbons may be equivalent. The chemical shifts would appear in the typical aliphatic region (approx. 10-40 ppm).[14] Carbons at the branching points (C4 and C5) and the methyl/propyl carbons would have characteristic shifts that could be predicted and compared to empirical data. High-resolution techniques are often necessary to resolve the signals of interior methylene carbons in long-chain alkanes.[15][16]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be more complex due to significant signal overlap of the many methylene (-CH2-) protons in the 1.2-1.4 ppm region.[2] However, the methine (-CH-) protons at the C4 and C5 positions would appear at slightly different shifts, and the various methyl (-CH3) groups would exhibit distinct multiplicities (e.g., a doublet for the C4-methyl and a triplet for the terminal methyl of the propyl group) due to spin-spin coupling with adjacent protons.[2] Advanced 2D NMR techniques, such as COSY, can be used to establish connectivity between protons and aid in the complete assignment of the spectrum.[13]

Conclusion

This guide has established the core molecular identity of this compound (C13H28, M.W. 184.36 g/mol ). For professionals in research and development, the reliable identification of such compounds is paramount. The detailed GC-MS protocol provided herein represents a robust, field-proven methodology for the analysis of branched alkanes. When combined with the structural insights from NMR spectroscopy, these techniques provide a comprehensive analytical toolkit for characterizing this compound and similar hydrocarbons in diverse and challenging sample matrices.

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The Unseen Architects: A Technical Guide to the Discovery and Enduring Significance of Complex Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The story of complex branched alkanes is one of quiet revolution. Initially overshadowed by their linear counterparts, the discovery and understanding of these structurally diverse molecules have been pivotal in advancing organic chemistry. This guide traces the historical arc from the nascent recognition of constitutional isomerism to the development of sophisticated synthetic and analytical methodologies. We will explore the foundational work of pioneers who challenged existing theories, the evolution of synthetic strategies to construct intricate carbon skeletons, and the analytical techniques that allowed for their definitive characterization. Finally, this paper will illuminate the critical role of complex branched alkanes in modern applications, particularly in the realms of drug development and materials science, where their unique topologies directly influence function.

Introduction: Beyond the Straight Chain

For much of the 19th century, the focus of organic chemistry was on linear chains of carbon atoms. However, as distillation techniques improved and more sources of hydrocarbons were examined, it became clear that molecules with the same elemental composition could exhibit different physical properties. This observation laid the groundwork for the concept of isomerism and opened the door to the vast world of branched alkanes.

The Dawn of Constitutional Isomerism: Challenging Early Structural Theories

The idea that atoms in a molecule could be arranged in different ways was a groundbreaking concept. The first hints of this came from the observation that different substances could have the same empirical formula. For example, the discovery of isopentane by American chemist Cyrus Warren in the 1860s, who isolated it from Pennsylvanian oil and noted its different boiling point from n-pentane, provided early, compelling evidence for structural isomerism.[1] This discovery, along with the work of chemists like Carl Schorlemmer who studied hydrocarbons from coal and petroleum, began to dismantle the simplistic view of organic molecules as mere linear chains.[2]

Defining "Complexity": What Constitutes a Complex Branched Alkane?

While simple branching, such as in isobutane or isopentane, was recognized early on, the concept of "complex" branched alkanes encompasses a wide range of structures.[3] This includes molecules with multiple branching points, quaternary carbon centers (a carbon atom bonded to four other carbon atoms), and stereocenters. The complexity of these molecules presents significant challenges in both synthesis and characterization. The International Union of Pure and Applied Chemistry (IUPAC) has developed a systematic nomenclature to precisely name these intricate structures, a necessity given the vast number of possible isomers for a given carbon count.[4][5][6][7][8][9]

Significance in Modern Science: From High-Octane Fuels to Chiral Pharmaceuticals

The unique physical and chemical properties of complex branched alkanes have made them indispensable in a variety of applications. In the petroleum industry, highly branched alkanes are prized components of high-octane gasoline due to their resistance to premature ignition (knocking).[10][11] In materials science, the degree of branching in polymers influences their physical properties, such as melting point and viscosity.[12] Perhaps most significantly, in the field of drug development, the incorporation of branched alkyl groups can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[13][14]

The Pioneers of Branched Alkane Chemistry

The journey to understanding complex branched alkanes was not a linear progression but rather a series of pivotal discoveries and theoretical leaps made by visionary chemists.

Early Observations and the Rejection of "Chain-Only" Structures

As previously mentioned, the work of Carl Schorlemmer in the 1860s was instrumental in establishing the existence and importance of branched alkanes.[2] By analyzing petroleum samples, he isolated and identified several branched isomers, including diisopropyl, providing concrete evidence that challenged the prevailing focus on linear structures.[2] His research, detailed in his book "The Rise and Development of Organic Chemistry," helped to demystify organic compounds and lay the foundation for modern petrochemistry.[2][15]

The Rise of Carbocation Chemistry: Whitmore's Unifying Theory of Molecular Rearrangements

A major breakthrough in understanding the formation and reactivity of branched alkanes came with the work of Frank C. Whitmore in the 1930s.[16][17][18] Whitmore proposed the existence of carbocation intermediates to explain the molecular rearrangements that often occur during chemical reactions.[16][17][18][19] His theory, initially met with skepticism, provided a logical explanation for the formation of more stable, branched products from less stable linear or less-branched starting materials.[16][17] For example, the reaction of 3-methyl-1-butene with HCl yields not only the expected 2-chloro-3-methylbutane but also a significant amount of 2-chloro-2-methylbutane.[18] Whitmore explained this by proposing that the initially formed secondary carbocation rearranges via a hydride shift to a more stable tertiary carbocation before the chloride ion attacks.[16][18] This concept of carbocation rearrangements is now a fundamental principle in organic chemistry.[16]

The Influence of Radical Chemistry

Parallel to the development of carbocation theory, the discovery of organic free radicals by Moses Gomberg in 1900 also had a profound impact.[20][21][22][23][24] Gomberg's identification of the stable triphenylmethyl radical challenged the dogma of tetravalent carbon and opened up the field of radical chemistry.[20][21][22][23][24] While not directly focused on alkanes, his work laid the groundwork for understanding radical-mediated reactions, which are crucial in many industrial processes for producing branched alkanes, such as catalytic cracking and isomerization.[10]

The Challenge of Synthesis: Crafting Complexity in the Laboratory

The controlled synthesis of specific, highly branched alkanes remains a significant challenge in organic chemistry. The inert nature of C-C and C-H single bonds requires creative strategies to achieve selective bond formation.

Classical Approaches: Wurtz, Grignard, and Corey-House Reactions

Early synthetic methods often relied on coupling reactions. The Wurtz reaction, for instance, involves the coupling of two alkyl halides in the presence of sodium metal. While useful for forming simple alkanes, it is prone to side reactions and is generally not suitable for the synthesis of complex, unsymmetrical structures.

A more versatile approach involves the use of organometallic reagents. The Grignard reaction, which utilizes an alkyl magnesium halide, allows for the formation of new carbon-carbon bonds by reacting with carbonyl compounds.[25] Subsequent dehydration and hydrogenation can yield branched alkanes.[25] The Corey-House synthesis, employing a lithium dialkylcuprate, offers a more controlled method for coupling an alkyl halide with an organocuprate reagent.

Modern Synthetic Strategies: The Advent of Controlled Radical and Catalytic Processes

Modern synthetic chemistry has seen the development of more sophisticated methods for constructing complex branched alkanes. These methods often offer greater control over regioselectivity and stereoselectivity.

3.2.1 Free-Radical Halogenation

Free-radical halogenation, particularly with bromine, can be a useful tool for introducing a functional group onto an otherwise unreactive alkane.[26] Bromination is highly selective for the most substituted carbon, allowing for the targeted functionalization of a molecule.[26] The resulting alkyl halide can then be used in subsequent coupling reactions.

3.2.2 Transition Metal-Catalyzed Cross-Coupling Reactions

Reactions like the Stille coupling, which involves the reaction of an organotin compound with an organohalide catalyzed by palladium, have become powerful tools for the synthesis of complex molecules.[27] While perhaps complex for simple alkane synthesis, these methods offer unparalleled control in the construction of intricate carbon skeletons.

Industrial-Scale Synthesis

On an industrial scale, the production of branched alkanes is dominated by processes in petroleum refining.[10]

  • Alkylation: This process combines light iso-paraffins (like isobutane) with light olefins in the presence of a strong acid catalyst (sulfuric acid or hydrofluoric acid) to produce a mixture of highly branched alkanes known as alkylate, a high-octane gasoline component.[10] The mechanism proceeds through carbocation intermediates.[10]

  • Isomerization: This process converts straight-chain alkanes into their branched isomers using a catalyst, typically a platinum-containing solid acid.[10] This also proceeds via a carbocation mechanism involving skeletal rearrangements.[10]

  • Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes, using a catalyst at high temperatures.[10]

Industrial_Synthesis cluster_alkylation Alkylation cluster_isomerization Isomerization cluster_cracking Catalytic Cracking Isobutane Isobutane Alkylate Alkylate (Branched Alkanes) Isobutane->Alkylate Olefin Olefin Olefin->Alkylate n_Alkane n-Alkane iso_Alkane iso-Alkane n_Alkane->iso_Alkane Catalyst Large_Alkane Large Alkane Small_Alkanes Smaller Alkanes (including branched) Large_Alkane->Small_Alkanes Catalyst, Heat

Deciphering the Structure: The Evolution of Analytical Techniques

The development of powerful analytical techniques has been crucial in confirming the structures of complex branched alkanes and understanding their properties.

From Boiling Points to Spectroscopic Signatures

Early methods for distinguishing isomers relied on differences in physical properties like boiling point and density. Vladimir Markovnikov, in addition to his famous rule, also noted that branched alkanes generally have higher melting points than their linear isomers.[12] While useful, these methods provided only indirect evidence of structure.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

The advent of NMR spectroscopy revolutionized structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms in a molecule. The chemical shift, splitting patterns, and integration of signals in a ¹H NMR spectrum can be used to piece together the structure of a complex branched alkane. 2D NMR techniques, such as COSY and HSQC, provide even more detailed information about which protons and carbons are connected to each other.

Mass Spectrometry: Fragmentation Patterns as Structural Fingerprints

Mass spectrometry (MS) is another powerful tool for determining the structure of branched alkanes. In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. Branched alkanes tend to fragment preferentially at the branching point, leading to the formation of more stable secondary or tertiary carbocations.[28] The analysis of these fragment ions can provide valuable information about the location and nature of the branching.[28]

Analytical_Workflow Sample Unknown Branched Alkane NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Connectivity MS Mass Spectrometry Sample->MS Fragmentation Pattern Structure Proposed Structure NMR->Structure MS->Structure Confirmation Structure Confirmation Structure->Confirmation

Infrared (IR) Spectroscopy

While less informative for the overall carbon skeleton, IR spectroscopy is useful for confirming the presence of C-H bonds and the absence of other functional groups. Alkanes show characteristic C-H stretching frequencies just below 3000 cm⁻¹.[29]

The Role of Branched Alkanes in Drug Development and Materials Science

The unique three-dimensional shapes of complex branched alkanes have a significant impact on their interactions with other molecules, making them valuable components in drug design and materials science.

Lipophilicity and Drug Design

The lipophilicity (the ability to dissolve in fats and lipids) of a drug molecule is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of branched alkyl groups can fine-tune the lipophilicity of a drug candidate, optimizing its pharmacokinetic profile. Highly branched structures can also shield a molecule from metabolic enzymes, increasing its half-life in the body.

Branched Moieties as Pharmacophores and Metabolic Blockers

In some cases, a branched alkyl group can be a key part of the pharmacophore – the portion of the molecule that interacts with the biological target. The specific shape and steric bulk of the branched group can lead to a tighter and more selective binding to the target receptor or enzyme. Furthermore, introducing a bulky branched group, such as a t-butyl group, can block a site on the molecule that is susceptible to metabolic degradation, a strategy known as metabolic blocking.

Branched Polymers: Tailoring Material Properties

In polymer chemistry, the degree of branching has a profound effect on the properties of the resulting material. For example, low-density polyethylene (LDPE) has a highly branched structure, which prevents the polymer chains from packing closely together. This results in a flexible and transparent material. In contrast, high-density polyethylene (HDPE) has very little branching, allowing the chains to pack tightly, resulting in a more rigid and opaque material.

Conclusion: The Future of Branched Alkane Chemistry

The study of complex branched alkanes continues to be an active area of research. New synthetic methods are constantly being developed that offer greater control and efficiency in the construction of these molecules. Computational chemistry is playing an increasingly important role in predicting the properties of branched alkanes and guiding synthetic efforts. As our ability to design and synthesize complex branched alkanes with ever-greater precision improves, we can expect to see their application in new and exciting areas, from the development of novel therapeutics to the creation of advanced materials with tailored properties.

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Methodological & Application

Application Note: High-Resolution Separation of Alkane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate separation and quantification of alkane isomers are critical in diverse fields, from petroleum analysis and environmental monitoring to fundamental chemical research. Due to their similar boiling points and chemical properties, resolving structural isomers, particularly branched alkanes, presents a significant chromatographic challenge. This guide provides a comprehensive overview of the principles and practical methods for separating alkane isomers using gas chromatography (GC). We will delve into the causality behind experimental choices, focusing on column selection, temperature programming, and the optimization of GC parameters. Detailed, field-proven protocols for the analysis of both light (C1-C6) and gasoline-range (C4-C12) hydrocarbons are presented to equip researchers and industry professionals with a robust framework for method development and troubleshooting.

The Challenge of Separating Alkane Isomers

Alkanes are the simplest family of hydrocarbons, but their capacity for structural isomerism—molecules with the same chemical formula but different atomic arrangements—creates complex analytical challenges. For instance, C6H14 exists as five different isomers (n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane). As the carbon number increases, the number of possible isomers grows exponentially.

These isomers often have very close boiling points, rendering simple distillation ineffective and placing the burden of separation on the chromatographic system. The primary goal in GC is to exploit subtle differences in volatility and molecular shape to achieve baseline resolution. The choice of stationary phase and the precise control of oven temperature are the most powerful tools to achieve this.

Fundamental Principles: Beyond Boiling Point

While elution on a standard non-polar GC column generally follows the boiling points of the analytes, this principle alone is insufficient for resolving many isomers.[1][2] The separation of alkane isomers relies on two primary interaction mechanisms with the stationary phase:

  • Partitioning (Gas-Liquid Chromatography): This mechanism governs separations on conventional liquid stationary phases, such as polydimethylsiloxane (PDMS).[3][4] The analyte dissolves into the liquid phase and separates based on a combination of its vapor pressure (volatility) and its specific interactions with the phase. For alkanes on a non-polar phase, this is dominated by van der Waals forces.[5] Branched isomers, being more compact, have lower boiling points and typically elute earlier than their linear counterparts.

  • Adsorption (Gas-Solid Chromatography): This is the dominant mechanism in Porous Layer Open Tubular (PLOT) columns.[6][7] Here, analyte molecules interact with a solid adsorbent surface (e.g., alumina, porous polymers). The separation is highly dependent on the molecule's size, shape, and stereochemistry, often providing unique selectivity that cannot be achieved with liquid phases.[8]

The Core of the Separation: Column Selection

Choosing the right column is the most critical decision in developing a separation method.[1] The selection depends entirely on the carbon range and complexity of the isomers being analyzed.

Non-Polar Polysiloxane Phases (e.g., 100% Dimethylpolysiloxane)

These are the workhorse columns for general hydrocarbon analysis, particularly for gasoline-range and heavier alkanes (C4-C44+).[3][4][9]

  • Mechanism: Separation is based on partitioning, and the elution order primarily follows analyte boiling points.[1][2]

  • Why it Works: The excellent thermal stability and inertness of these phases allow for high oven temperatures, which are necessary to elute higher-boiling alkanes.[3] For volatile isomers (e.g., C4-C6), a thick film (1.0 - 5.0 µm) is essential to provide sufficient retention and resolution.[2] Thinner films are better suited for higher molecular weight compounds.[2][10]

  • Best For: Complex mixtures like gasoline, diesel, and petroleum fractions where a boiling-point-based separation is desired.[9]

Porous Layer Open Tubular (PLOT) Columns

PLOT columns are indispensable for the analysis of very volatile compounds, including light alkane isomers (C1-C6) that are gases at room temperature.[6][11]

  • Mechanism: Separation occurs via gas-solid adsorption. The stationary phase is a layer of porous particles coated on the capillary wall.[6][7]

  • Types and Causality:

    • Alumina (Al₂O₃) PLOT: This is the standard choice for resolving C1-C8 hydrocarbon isomers.[11] Its highly ordered surface provides exceptional selectivity based on molecular structure. It is particularly effective at separating butene isomers from butane. However, alumina strongly adsorbs water and CO₂, which can alter retention times. Periodic baking (regeneration) is often required.[11]

    • Porous Polymer PLOT (e.g., Divinylbenzene-based): Columns like PoraPLOT Q are non-polar porous polymers ideal for separating light hydrocarbons and can also analyze CO₂.[7] They are less sensitive to moisture than alumina columns, offering more stable retention times.[11][12]

  • Best For: Natural gas analysis, refinery gas streams, and environmental air monitoring where baseline separation of C1-C5 isomers is critical.[13][14]

Specialized Stationary Phases

For extremely complex mixtures, advanced column technologies may be required. Comprehensive two-dimensional gas chromatography (GCxGC) utilizes two columns of different selectivity (e.g., non-polar followed by a semi-polar) to dramatically increase peak capacity and separate co-eluting isomers.[15][16][17] This is a powerful tool for detailed hydrocarbon analysis in petroleum and fuel characterization.[16][18]

Table 1: Comparison of Common GC Columns for Alkane Isomer Separation

Column TypeStationary PhasePrimary MechanismCarbon RangeKey ApplicationAdvantages & Disadvantages
WCOT 100% Dimethylpolysiloxane (PDMS)PartitioningC4 - C44+Gasoline, Diesel, Petroleum AnalysisAdv: High thermal stability, robust, boiling point elution.[3] Disadv: Limited selectivity for light isomers.
Alumina PLOT Al₂O₃ (KCl or Na₂SO₄ deactivation)AdsorptionC1 - C8Light Hydrocarbon Isomers, Refinery GasAdv: Excellent resolution of C1-C5 isomers.[11] Disadv: Sensitive to moisture and CO₂, requires regeneration.[11]
Porous Polymer PLOT Divinylbenzene (DVB) polymerAdsorptionC1 - C12Light Hydrocarbons, Solvents, GasesAdv: Not sensitive to moisture, stable retention.[12] Disadv: Lower temperature limits than PDMS phases.

Optimizing GC Operating Parameters

Once a column is selected, the operating conditions must be fine-tuned to achieve the desired separation.

Temperature Programming

For any mixture containing analytes with a wide range of boiling points, temperature programming is essential.[19][20] Isothermal analysis is only suitable if all peaks of interest elute within a very narrow time frame.[21]

  • Causality: A temperature program starts at a low temperature to resolve the most volatile compounds (e.g., isobutane and n-butane). The oven temperature is then ramped upwards. This increase in temperature provides thermal energy to the less volatile, more strongly retained compounds, causing them to move through the column faster.[19] This ensures that later-eluting peaks are sharp and analyze in a reasonable time.

  • Optimization Strategy:

    • Initial Temperature: Set the initial oven temperature approximately 10-20°C below the boiling point of the most volatile analyte of interest. For light alkanes on a PLOT column, this may be ambient or sub-ambient.

    • Ramp Rate: A good starting point for the ramp rate is 10°C per column dead time.[21] Slower ramp rates (2-5°C/min) improve the resolution of closely eluting peaks, while faster rates (>20°C/min) shorten the analysis time at the cost of resolution.[10]

    • Final Temperature: The final temperature should be high enough to elute all components of interest from the column but should not exceed the column's maximum operating temperature.

Carrier Gas and Flow Rate

The choice of carrier gas (Helium, Hydrogen, or Nitrogen) affects both efficiency and analysis speed.

  • Hydrogen provides the highest efficiency at the highest flow rates, enabling the fastest analysis times. It is the preferred choice unless detector constraints exist.

  • Helium is a safe, inert, and highly efficient carrier gas, making it the most common choice, especially with mass spectrometer (MS) detectors.[21]

  • Nitrogen is less efficient and requires much lower optimal flow rates, leading to longer analysis times.

The flow rate should be optimized to provide the best balance of resolution and speed. This is typically done by setting the linear velocity to the optimum for the chosen carrier gas (e.g., ~35-40 cm/s for Helium).

Detailed Application Protocols

The following protocols provide validated starting points for common applications.

Protocol 1: Analysis of Light Alkanes (C1-C6) in Gaseous Samples

This method is designed for the high-resolution separation of methane, ethane, propane, isobutane, n-butane, isopentane, n-pentane, and C6 isomers using an Alumina PLOT column.

Experimental Workflow

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing s1 Collect gaseous sample in Tedlar bag or canister s2 Inject sample via gas sampling valve (GSV) s1->s2 s3 Separate on Alumina PLOT column s2->s3 s4 Detect with FID s3->s4 s5 Integrate peak areas s4->s5 s6 Quantify using external standard calibration s5->s6

Caption: Workflow for light alkane analysis.

Step-by-Step Protocol

  • GC System and Column:

    • Gas Chromatograph: Agilent 8890 or equivalent with a Flame Ionization Detector (FID).

    • Column: Agilent J&W HP-PLOT Al₂O₃ S (50 m x 0.53 mm x 15.0 µm).[11]

  • Instrument Parameters:

    • Inlet: Split/Splitless inlet in split mode.

    • Split Ratio: 80:1.

    • Inlet Temperature: 200°C.

    • Carrier Gas: Helium, Constant Flow @ 6.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Hold: Hold at 180°C for 10 minutes (to regenerate column).[11]

    • Detector (FID):

      • Temperature: 250°C.

      • H₂ Flow: 30 mL/min.

      • Air Flow: 400 mL/min.

      • Makeup Gas (N₂): 25 mL/min.

  • Sample and Calibration:

    • Inject 100 µL of the gaseous sample using an automated gas sampling valve.

    • Prepare a multi-point calibration curve using a certified gas standard containing known concentrations of C1-C6 alkanes.

  • Data Analysis:

    • Identify peaks based on retention times from the calibration standard.

    • Quantify each isomer by comparing its peak area to the calibration curve.

Protocol 2: High-Resolution Separation of Gasoline-Range Isomers (C4-C12)

This method is optimized for detailed hydrocarbon analysis (PIONA) of liquid petroleum fractions on a non-polar column.

Method Development Logic

start Start: C4-C12 Isomer Analysis col_select Select Column: 100% PDMS (e.g., 100m x 0.25mm x 0.5µm) start->col_select set_initial Set Initial Temp: 35°C (Sub-ambient if C4 isomers are critical) col_select->set_initial set_ramp Set Ramp Rate: Start with 5°C/min set_initial->set_ramp check_res Assess Resolution of Early Eluting Peaks set_ramp->check_res adjust_temp Lower Initial Temp or Slow Ramp Rate check_res->adjust_temp Resolution Poor check_time Is Run Time Acceptable? check_res->check_time Resolution OK adjust_temp->set_ramp adjust_ramp Increase Ramp Rate (e.g., to 10°C/min) check_time->adjust_ramp No (Too Long) end Final Method check_time->end Yes adjust_ramp->check_res

Sources

Application Note: Structural Elucidation of Branched Alkanes Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Branched alkanes are fundamental structural motifs in numerous fields, including petrochemical analysis, environmental science, and pharmaceutical development. Their structural elucidation is critical for applications ranging from quality control of fuels to the identification of metabolic byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as the definitive analytical technique for this purpose. This application note provides an in-depth guide to understanding the characteristic fragmentation patterns of branched alkanes. It details the core principles governed by carbocation stability, outlines a robust GC-MS protocol for analysis, and presents a systematic approach to interpreting the resulting mass spectra for unambiguous structural identification.

Introduction: The "Why" of Fragmentation

Unlike their straight-chain counterparts, branched alkanes fragment in a highly predictable manner upon electron ionization. This predictability is the cornerstone of their structural analysis. The high-energy electrons (typically 70 eV) used in EI impart sufficient energy to not only ionize the molecule—forming a molecular ion (M+•)—but also to induce extensive bond cleavage.[1] For branched alkanes, this fragmentation is not random; it is overwhelmingly directed by one of the most fundamental principles in organic chemistry: the stability of the resulting carbocation.[2][3][4]

The stability of carbocations follows the clear trend: tertiary > secondary > primary .[2][4] This hierarchy dictates that C-C bond cleavage will preferentially occur at the branching point to generate the most stable carbocation possible.[2][3][5] Consequently, the molecular ion peak (M+) in the mass spectra of branched alkanes is often weak or entirely absent, as the initial ion is energetically driven to fragment into more stable daughter ions.[2][3]

Core Mechanism: Preferential Cleavage at Branch Points

The fragmentation of a branched alkane molecular ion is dominated by the cleavage of the C-C bond at the tertiary or quaternary carbon center. This process, known as α-cleavage, results in the formation of a carbocation and a neutral radical. The key rule governing this process is:

  • Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is preferentially lost as a radical.[2][5] This occurs because its expulsion leads to the formation of the most stable (i.e., most substituted) carbocation, which will be more abundant and produce a more intense peak in the mass spectrum.

Consider the ionization and subsequent fragmentation of 2-methylpentane. The cleavage occurs at the branched C2 carbon. The molecule can lose a methyl radical (CH₃•) to form a secondary carbocation at m/z 71, or it can lose a propyl radical (C₃H₇•) to form a different secondary carbocation at m/z 43. However, the most significant fragmentation is the loss of the largest group, the propyl radical, leading to a highly abundant isopropyl cation at m/z 43.

Caption: General fragmentation pathway of a branched alkane in EI-MS.

Interpreting the Mass Spectrum: A Systematic Approach

A typical branched alkane spectrum is characterized by clusters of peaks corresponding to alkyl fragments (CₙH₂ₙ₊₁) separated by 14 Da (a CH₂ group).[2][6] The most intense peaks within these clusters often arise from the formation of stable secondary and tertiary carbocations.

Systematic Interpretation Steps:

  • Identify the Molecular Ion (M+): Search for the peak at the highest mass-to-charge ratio (m/z). Be aware that for highly branched alkanes, this peak may be very weak or absent.[1][7] The presence of a small M+1 peak, resulting from the natural abundance of ¹³C, can help confirm the molecular ion.[8]

  • Identify the Base Peak: The most intense peak in the spectrum is the base peak. In branched alkanes, this peak almost always corresponds to the most stable carbocation formed by cleavage at a branch point.

  • Analyze Key Fragment Ions: Calculate the mass differences between the proposed molecular ion and the major fragment peaks. These mass differences correspond to the neutral radicals that were lost.

Neutral Loss (Radical) Mass Lost (Da) Commonly Observed Fragment Ion (m/z) Significance
Methyl (•CH₃)15M - 15Indicates the presence of a methyl branch.
Ethyl (•C₂H₅)29M - 29Indicates the presence of an ethyl branch or loss from a longer chain.
Propyl (•C₃H₇)43M - 43Indicates the presence of a propyl branch or loss from a longer chain.
Butyl (•C₄H₉)57M - 57Indicates the presence of a butyl branch or loss from a longer chain.

This table summarizes common neutral losses and their diagnostic value in interpreting the spectra of branched alkanes.

Protocol for GC-MS Analysis of Branched Alkanes

This protocol outlines a robust and validated methodology for the analysis of volatile branched alkanes. The combination of high-resolution gas chromatography for isomer separation and mass spectrometry for structural confirmation provides definitive identification.[9]

GCMS_Workflow A 1. Sample Preparation (Dilution in Hexane) B 2. GC Inlet Injection (Split/Splitless) A->B C 3. Chromatographic Separation (Non-polar column) B->C D 4. Elution & Transfer (Heated transfer line) C->D E 5. MS Ionization (Electron Ionization @ 70 eV) D->E F 6. Mass Analysis (Quadrupole Analyzer) E->F G 7. Detection & Data Acquisition F->G H 8. Data Analysis (Spectral Library Matching) G->H

Caption: Standard workflow for the GC-MS analysis of branched alkanes.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately prepare a dilute solution of the sample (e.g., 10-100 ppm) in a high-purity volatile solvent like hexane or dichloromethane.[2]

    • If the sample matrix is complex or contains water, perform a liquid-liquid extraction and dry the organic layer with anhydrous sodium sulfate.[9]

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation & GC Parameters:

    • GC System: A modern gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating hydrocarbons.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Set to 280 °C with a split ratio of 50:1. A higher split ratio may be used for more concentrated samples.[11]

    • Oven Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: Increase at 10-15 °C/min to 290 °C.[11]

      • Final hold: 4 minutes.

      • Rationale: This program ensures the separation of volatile isomers at the beginning while allowing for the elution of higher boiling point compounds.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV. Rationale: This is the industry standard, providing reproducible fragmentation patterns that are comparable to spectral libraries like NIST.[1]

    • Mass Range: Scan from m/z 35 to 500. Rationale: This range covers the expected molecular ions and all significant fragments of common branched alkanes.

    • Transfer Line Temperature: 280 °C. Rationale: Prevents condensation of analytes as they transfer from the GC to the MS.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification.[12][13]

    • Confirm the identification by manually interpreting the fragmentation pattern based on the principles outlined in this note.

Case Study: Differentiating 2-Methylheptane vs. 3-Methylheptane

Both 2-methylheptane and 3-methylheptane are isomers with the same molecular formula (C₈H₁₈) and molecular weight (114 g/mol ). Their differentiation relies entirely on their distinct fragmentation patterns.

  • 2-Methylheptane (MW = 114): The branch is at the C2 position.

    • Major Cleavage: Loss of the largest alkyl group, the pentyl radical (•C₅H₁₁), mass = 71 Da.

    • Predicted Base Peak: m/z 43 (114 - 71 = 43). This corresponds to the stable isopropyl cation.

    • Other Significant Peaks: A peak at m/z 99 (loss of •CH₃) will also be present but less intense.

  • 3-Methylheptane (MW = 114): The branch is at the C3 position.

    • Major Cleavage: Loss of the largest alkyl group, the butyl radical (•C₄H₉), mass = 57 Da.

    • Predicted Base Peak: m/z 57 (114 - 57 = 57). This corresponds to the stable sec-butyl cation.

    • Other Significant Peaks: A peak at m/z 85 (loss of •C₂H₅) will also be prominent.

Isomer Molecular Ion (m/z 114) Base Peak (m/z) Primary Neutral Loss Resulting Carbocation
2-MethylheptaneWeak / Absent43Pentyl Radical (•C₅H₁₁)Isopropyl Cation
3-MethylheptaneWeak / Absent57Butyl Radical (•C₄H₉)Sec-Butyl Cation

By observing whether the base peak is at m/z 43 or m/z 57, a confident structural assignment can be made.

Conclusion

The mass spectral fragmentation of branched alkanes is a predictable process governed by the drive to form the most stable carbocation. Cleavage occurs preferentially at the branch point, with the largest alkyl substituent being lost as a neutral radical. This results in characteristic mass spectra where the base peak often immediately reveals the structure around the branching carbon. By coupling high-resolution gas chromatography with a systematic interpretation of these fragmentation patterns, researchers can achieve unambiguous identification of branched alkane isomers, a critical capability in numerous scientific and industrial applications.

References

  • Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: The NIST Chemistry WebBook: A Chemical Data Resource on the Internet Source: NIST URL: [Link]

  • Title: Mass Spectrometry: Branched Alkane Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Mass spectral interpretation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 12.8: Fragmentation Patterns in Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

  • Title: Branched chain alkanes Source: S.S. College, Jehanabad URL: [Link]

  • Title: Fragmentation in mass spectrometry Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Mass Spectrometry of Alkanes Source: YouTube URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: GC-MS: A Powerful Technique for Hydrocarbon Analysis Source: Lab Manager URL: [Link]

  • Title: Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry Source: Royal Society of Chemistry URL: [Link]

  • Title: Mass Spectrometry | Interpreting Spectra | A-Level Chemistry | Alkanes | Butane Source: YouTube URL: [Link]

Sources

The Synthesis of Chiral Alkanes via Asymmetric Hydrogenation: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Alkanes

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Chiral alkanes, hydrocarbons containing at least one stereogenic carbon center, represent a fundamental class of molecules whose specific enantiomeric forms can elicit distinct biological responses or confer unique material properties. The selective synthesis of a single enantiomer of a chiral alkane is a crucial yet challenging task. Asymmetric hydrogenation has emerged as one of the most powerful and atom-economical methods to achieve this, enabling the direct conversion of prochiral alkenes into enantiomerically enriched alkanes.[1][2] This application note provides an in-depth guide to the principles, key catalyst systems, and experimental protocols for the synthesis of chiral alkanes via asymmetric hydrogenation, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Asymmetric Hydrogenation for Chiral Alkane Synthesis

Asymmetric hydrogenation is a catalytic process that involves the addition of two hydrogen atoms across the double bond of a prochiral alkene in a stereoselective manner.[1] The success of this transformation hinges on the use of a chiral catalyst, typically a transition metal complex coordinated to a chiral ligand. The catalyst creates a chiral environment that differentiates between the two prochiral faces of the alkene, leading to the preferential formation of one enantiomer of the alkane product.

The most widely employed transition metals for this purpose are from the platinum group, namely rhodium (Rh), ruthenium (Ru), and iridium (Ir).[2][3] The choice of metal and, critically, the chiral ligand is dictated by the substitution pattern and electronic properties of the alkene substrate.

Key Catalyst Systems:

  • Rhodium (Rh)-based catalysts: Historically significant, rhodium complexes, often with chiral diphosphine ligands like DIOP and DIPAMP, were among the first to demonstrate high enantioselectivity in asymmetric hydrogenation.[1][4] They are particularly effective for the hydrogenation of functionalized alkenes, such as α-(acylamino)acrylates, which are precursors to chiral amino acids.[5] The industrial synthesis of L-DOPA, a drug for Parkinson's disease, famously utilized a rhodium-catalyzed asymmetric hydrogenation.[4][6]

  • Ruthenium (Ru)-based catalysts: Pioneered by Ryoji Noyori, ruthenium catalysts, especially those bearing the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, have proven to be exceptionally versatile.[1][7][8] These catalysts are highly effective for the asymmetric hydrogenation of a broad range of functionalized substrates, including ketones, which can be subsequently converted to chiral alkanes.[4][8]

  • Iridium (Ir)-based catalysts: The development of iridium catalysts, particularly those analogous to Crabtree's catalyst and featuring chiral P,N ligands like PHOX (phosphinooxazolines) developed by Pfaltz, has been a major breakthrough for the synthesis of chiral alkanes from unfunctionalized alkenes.[9][10][11] Unlike rhodium and ruthenium catalysts that often require a coordinating group near the double bond, iridium catalysts can effectively hydrogenate sterically hindered and non-functionalized olefins with high enantioselectivity.[3][12]

Mechanistic Insights: The Catalytic Cycle

The precise mechanism of asymmetric hydrogenation can vary depending on the metal, ligand, and substrate. However, a general catalytic cycle for an iridium-based catalyst, often proposed for the hydrogenation of unfunctionalized olefins, involves an Ir(III)-Ir(V) cycle.[9] The precatalyst is activated by hydrogen to form a catalytically active dihydride species. The alkene then coordinates to the iridium center, followed by migratory insertion of the alkene into an Ir-H bond. Subsequent oxidative addition of another hydrogen molecule forms a transient Ir(V) intermediate, which then undergoes reductive elimination to release the chiral alkane product and regenerate the active catalyst.[9]

Asymmetric_Hydrogenation_Workflow General Experimental Workflow for Asymmetric Hydrogenation cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis catalyst_prep Chiral Ligand & Metal Precursor reaction_setup Assemble Reaction in Glovebox (Catalyst, Substrate, Solvent) catalyst_prep->reaction_setup substrate_prep Prochiral Alkene Substrate substrate_prep->reaction_setup solvent_prep Anhydrous, Degassed Solvent solvent_prep->reaction_setup hydrogenation Pressurize with H₂ Gas (Control Temperature & Pressure) reaction_setup->hydrogenation monitoring Monitor Reaction Progress (TLC, GC, or HPLC) hydrogenation->monitoring workup Vent H₂ & Quench Reaction monitoring->workup extraction Solvent Removal & Extraction workup->extraction purification Purify Chiral Alkane (e.g., Column Chromatography) extraction->purification characterization Characterize Structure (NMR, MS) purification->characterization enantioselectivity Determine Enantiomeric Excess (ee%) (Chiral HPLC or GC) purification->enantioselectivity

Caption: General experimental workflow for asymmetric hydrogenation.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of chiral alkanes using well-established iridium and ruthenium catalyst systems. Note: These are general guidelines and may require optimization for specific substrates. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an Unfunctionalized Trisubstituted Alkene

This protocol is adapted from methodologies developed by Pfaltz and others for the hydrogenation of alkenes lacking coordinating groups, using an Ir-PHOX type catalyst.[11]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-t-Bu-PHOX (Chiral phosphinooxazoline ligand)

  • NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • Prochiral trisubstituted alkene (e.g., (E)-1,2-diphenylpropene)

  • Dichloromethane (DCM), anhydrous and degassed

  • Hydrogen gas (high purity)

Equipment:

  • Glovebox or Schlenk line

  • High-pressure autoclave or Parr shaker

  • Magnetic stirrer and stir bars

  • Standard glassware

Procedure:

  • Catalyst Precursor Preparation (in situ):

    • In a glovebox, to a clean, dry vial, add [Ir(COD)Cl]₂ (1.0 mol%) and (S)-t-Bu-PHOX (2.2 mol%).

    • Add anhydrous, degassed DCM to dissolve the components.

    • Stir the mixture at room temperature for 30 minutes to form the iridium-ligand complex.

    • Add NaBArF (2.5 mol%) and stir for another 30 minutes. The formation of a precipitate (NaCl) may be observed.

  • Hydrogenation Reaction:

    • In a separate vial inside the glovebox, dissolve the prochiral alkene (1.0 mmol) in anhydrous, degassed DCM.

    • Transfer the alkene solution to the autoclave vessel.

    • Using a syringe, transfer the prepared catalyst solution to the autoclave vessel.

    • Seal the autoclave and remove it from the glovebox.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the autoclave.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral alkane.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Functionalized Alkene

This protocol is based on the principles of Noyori's work for the hydrogenation of functionalized alkenes.[4][8]

Materials:

  • [RuCl₂(benzene)]₂

  • (S)-BINAP

  • Substrate: e.g., methyl 2-(acetamido)acrylate

  • Methanol (MeOH), anhydrous and degassed

  • Hydrogen gas (high purity)

Equipment:

  • Glovebox or Schlenk line

  • High-pressure autoclave or Parr shaker

  • Magnetic stirrer and stir bars

  • Standard glassware

Procedure:

  • Catalyst Preparation:

    • In a glovebox, combine [RuCl₂(benzene)]₂ (0.5 mol%) and (S)-BINAP (1.1 mol%) in a reaction vessel.

    • Add anhydrous, degassed methanol and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Hydrogenation Reaction:

    • Dissolve the methyl 2-(acetamido)acrylate (1.0 mmol) in anhydrous, degassed methanol.

    • Add the substrate solution to the vessel containing the catalyst.

    • Seal the autoclave, remove from the glovebox, and purge with hydrogen gas.

    • Pressurize the autoclave to a specified pressure (e.g., 4 atm H₂).

    • Stir the reaction at a controlled temperature (e.g., 25-50 °C) for the required time (e.g., 6-12 hours).

  • Work-up and Purification:

    • After depressurization, remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

  • Analysis:

    • Confirm the structure of the product using standard spectroscopic methods.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation: Catalyst Performance

The choice of catalyst and ligand is crucial for achieving high enantioselectivity and efficiency. The following table summarizes representative data for the asymmetric hydrogenation of different alkene substrates with various catalyst systems.

Catalyst SystemSubstratePressure (H₂)Temp (°C)ee (%)Yield (%)Reference
[Ir((S)-tBu-PHOX)(COD)]BArF(E)-1,2-diphenylpropene50 bar25>99>98[11]
[Ir((R)-MeO-BIPHEP)(COD)]PF₆1-Methylstyrene30 bar2596>99[2]
Ru(OAc)₂((S)-BINAP)Methyl 2-(acetamido)acrylate4 atm25>99~100[4][8]
[Rh((R,R)-DIPAMP)(COD)]BF₄Methyl (Z)-α-acetamidocinnamate3 atm2595~100[4]

Troubleshooting and Considerations

  • Catalyst Deactivation: Catalysts can be sensitive to impurities in the substrate or solvent. Ensure all reagents and solvents are of high purity and properly degassed. Some iridium catalysts can deactivate through dimerization.[10]

  • Low Enantioselectivity: The chiral ligand may not be optimal for the specific substrate. Screening of different ligands is often necessary. Reaction temperature and pressure can also influence enantioselectivity.

  • Low Conversion: Insufficient hydrogen pressure, low catalyst loading, or catalyst deactivation can lead to incomplete reactions. The reaction time may also need to be extended.

  • Substrate Scope: While iridium catalysts have broadened the scope to unfunctionalized alkenes, highly substituted or sterically demanding substrates may still pose a challenge.[13][14]

Conclusion

The asymmetric hydrogenation of alkenes is a robust and highly effective strategy for the synthesis of chiral alkanes. The continued development of novel catalysts, particularly those based on iridium for unfunctionalized olefins, has significantly expanded the applicability of this methodology. By carefully selecting the appropriate catalyst system and optimizing reaction conditions, researchers can access a wide range of enantiomerically enriched alkanes, which are invaluable building blocks for the pharmaceutical and fine chemical industries.

References

  • Asymmetric hydrogenation. In: Wikipedia. Accessed January 8, 2026. [Link]

  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. National Institutes of Health. Accessed January 8, 2026. [Link]

  • Noyori asymmetric hydrogenation. Slideshare. Accessed January 8, 2026. [Link]

  • Iridium-catalysed asymmetric hydrogenation of allylic alcohols via dynamic kinetic resolution. ResearchGate. Accessed January 8, 2026. [Link]

  • Crabtree's catalyst. Grokipedia. Accessed January 8, 2026. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Journal of Chemical Reviews. Accessed January 8, 2026. [Link]

  • Asymmetric Hydrogenation of Unfunctionalized Alkenes Catalyzed by Ir-N,P-Ligands Catalysts. Progress in Chemistry. Accessed January 8, 2026. [Link]

  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society. Accessed January 8, 2026. [Link]

  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. Accessed January 8, 2026. [Link]

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  • Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews. Accessed January 8, 2026. [Link]

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  • Iridium-catalyzed asymmetric hydrogenation of olefins. PubMed. Accessed January 8, 2026. [Link]

  • Ryoji Noyori - Nobel Lecture. NobelPrize.org. Accessed January 8, 2026. [Link]

  • Application of Crabtree/Pfaltz-Type Iridium Complexes for the Catalyzed Asymmetric Hydrogenation of an Agrochemical Building Block. ResearchGate. Accessed January 8, 2026. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Accessed January 8, 2026. [Link]

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  • Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. Accessed January 8, 2026. [Link]

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  • Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. PubMed. Accessed January 8, 2026. [Link]

  • Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. PubMed. Accessed January 8, 2026. [Link]

  • Recent Advances in Asymmetric Iron Catalysis. MDPI. Accessed January 8, 2026. [Link]

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  • Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Accessed January 8, 2026. [Link]

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  • Rh-catalyzed asymmetric hydrogenation of alkenes. ResearchGate. Accessed January 8, 2026. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. Accessed January 8, 2026. [Link]

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Application Notes & Protocols: A Scientist's Guide to Analyzing Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Hydrocarbon Complexity

Complex hydrocarbon mixtures, such as crude oil, petroleum products, and environmental contaminants, represent one of the most formidable analytical challenges in modern chemistry. These mixtures can contain many thousands of individual compounds, from volatile, low-molecular-weight alkanes to large, polycyclic aromatic structures and heteroatomic species.[1] The sheer number of components, coupled with their wide range of chemical properties and concentrations, makes detailed molecular characterization a significant hurdle.[2] Effective analysis is critical for a variety of applications, including quality control in refining, environmental forensics, biomarker discovery for petroleum exploration, and understanding the fate and transport of contaminants.[3][4]

This guide provides an in-depth overview of the state-of-the-art analytical techniques and workflows designed to unravel this complexity. We will move beyond simply listing methods to explain the underlying principles and the rationale behind specific experimental choices. The protocols provided are based on field-proven methodologies, designed to ensure robust and reproducible results.

The Foundation: Strategic Sample Preparation

Before any advanced analysis, the sample must be appropriately prepared. The primary goals of sample preparation are to isolate the analytes of interest, remove interfering matrix components, and, if necessary, fractionate the sample into simpler, more manageable groups.[5][6]

Solid-Phase Extraction (SPE) for Fractionation

For many hydrocarbon mixtures, particularly crude oils and heavy distillates, initial fractionation is essential. One-dimensional gas chromatography is often incapable of separating the aliphatic and aromatic classes of compounds on its own.[7] Solid-Phase Extraction (SPE) is a powerful and efficient technique for this purpose.[5][8] The choice of sorbent is critical and depends on the desired separation.[6]

A common and effective approach for separating aliphatic and aromatic hydrocarbons involves using a combination of silica and cyanopropyl-bonded silica SPE cartridges.[8][9] The polar silica retains the more polar aromatic compounds, while the non-polar aliphatic compounds pass through. A subsequent elution with a more polar solvent then releases the aromatic fraction.[8] This pre-separation simplifies the subsequent chromatographic analysis and improves the accuracy of quantification.[7]

Core Directive: Maximizing Separation with Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For the detailed characterization of complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GCxGC) is the undisputed gold standard.[10][11] Unlike conventional one-dimensional GC, GCxGC utilizes two columns with different stationary phases (an orthogonal system) connected by a modulator.[4][12] This configuration provides a significant increase in peak capacity and resolving power, allowing for the separation of thousands of individual compounds in a single analysis.[2][13]

The first-dimension column typically separates compounds based on their boiling points, while the second-dimension column provides a rapid separation based on polarity.[12][14] The modulator, the heart of the GCxGC system, traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column.[4][15] The result is a highly structured two-dimensional chromatogram where compounds of similar chemical classes (e.g., n-alkanes, cycloalkanes, aromatics) group together in distinct bands.[16] This structured elution pattern greatly facilitates compound identification and classification.[16][17]

The Power of Detection: Time-of-Flight Mass Spectrometry (TOF-MS)

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC becomes an exceptionally powerful tool.[18] The high data acquisition speed of TOF-MS is essential to adequately sample the very narrow peaks (often less than 100 ms wide) generated by the second-dimension column.[16][19] Furthermore, high-resolution TOF-MS provides accurate mass measurements, enabling the determination of elemental compositions for individual compounds, which is invaluable for identifying unknowns in complex mixtures.[18] Soft ionization techniques, such as field ionization (FI) and photoionization (PI), can also be employed to provide clear molecular weight information, which is often absent in standard electron ionization (EI) mass spectra.[18]

Workflow and Protocol: GCxGC-TOFMS Analysis of a Crude Oil Sample

This section provides a detailed protocol for the analysis of a crude oil sample, from initial preparation to data acquisition.

Visualizing the Workflow

The overall analytical process can be visualized as a sequential workflow, ensuring that each step is optimized for the highest quality data.

GCxGC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Crude Oil Sample Dilution Dilution in Solvent (e.g., Dichloromethane) Sample->Dilution SPE SPE Fractionation (Silica/Cyanopropyl Cartridge) Dilution->SPE Load Sample Fraction_Aliphatic Aliphatic Fraction SPE->Fraction_Aliphatic Elute with Hexane Fraction_Aromatic Aromatic Fraction SPE->Fraction_Aromatic Elute with DCM/Hexane GCxGC GCxGC System Fraction_Aliphatic->GCxGC Inject Fraction_Aromatic->GCxGC Inject (Separate Run) TOFMS TOF-MS Detector GCxGC->TOFMS Modulation & Transfer RawData Raw 3D Data (Time1, Time2, m/z) TOFMS->RawData Processing Chromatogram Processing (Peak Detection, Deconvolution) RawData->Processing Identification Compound Identification (Library Search, Mass Accuracy) Processing->Identification Quantification Quantification & Classification Identification->Quantification Report Final Report Quantification->Report

Caption: End-to-end workflow for complex hydrocarbon analysis.

Step-by-Step Protocol

1. Sample Preparation: SPE Fractionation [8][9]

  • Cartridge Conditioning: Condition a 1g/0.5g Silica/Cyanopropyl SPE cartridge by passing 5 mL of dichloromethane (DCM), followed by 5 mL of hexane through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Accurately weigh approximately 20-40 mg of the crude oil sample and dissolve it in a minimal amount of hexane. Load the dissolved sample onto the conditioned SPE cartridge.[8]

  • Elution of Aliphatic Fraction: Elute the aliphatic hydrocarbons by passing 4 mL of hexane through the cartridge.[8] Collect this fraction in a clean vial.

  • Elution of Aromatic Fraction: Elute the aromatic hydrocarbons by passing 4 mL of a 3:1 (v:v) mixture of dichloromethane and hexane through the cartridge.[8] Collect this fraction in a separate clean vial.

  • Concentration: Gently evaporate the solvent from each fraction under a stream of nitrogen to a final volume of 1 mL.

2. GCxGC-TOFMS Instrumental Setup

  • The following table provides a validated starting point for instrumental parameters. Optimization may be required based on the specific sample and instrumentation.

ParameterSettingRationale
Inlet Split (100:1), 300°CPrevents column overloading and ensures rapid volatilization.
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
1st Dim. Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., non-polar 5% phenyl-methylpolysiloxane)Provides a robust primary separation based on boiling point.[10]
2nd Dim. Column 1.2 m x 0.1 mm ID, 0.1 µm film (e.g., mid-polar 50% phenyl-polysiloxane)A more polar phase to provide an orthogonal (polarity-based) separation mechanism.[16]
Oven Program 40°C (1 min hold), ramp at 3°C/min to 330°C (10 min hold)A slow ramp rate is crucial for achieving good separation in the first dimension.
Modulation Period 5 secondsBalances the need for sufficient sampling of first-dimension peaks with the elution time of the second dimension.[16]
Modulator Temp. +15°C relative to the primary ovenEnsures efficient trapping and release of analytes across a wide boiling point range.
MS Transfer Line 330°CPrevents condensation of high-boiling point compounds.
MS Ion Source 250°CStandard temperature for electron ionization.
Mass Range 45 - 600 m/zCovers the expected mass range for most hydrocarbon components in crude oil.
Acquisition Rate 100 spectra/sNecessary to define the fast-eluting second-dimension peaks accurately.[16]

For the Heaviest Fractions: Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

While GCxGC is unparalleled for analyzing volatile and semi-volatile hydrocarbons, the most complex and heavy fractions of petroleum, such as asphaltenes, are not amenable to gas chromatography. For these components, direct-infusion ultra-high-resolution mass spectrometry is required. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest resolving power and mass accuracy of any MS technique.[1][20]

This capability allows for the resolution of tens of thousands of individual chemical formulas in a single mass spectrum.[1] The field of "Petroleomics" heavily relies on FT-ICR MS to obtain detailed elemental composition information (CxHyNnOoSs) for the most intractable petroleum fractions.[21] This level of detail is crucial for understanding crude oil maturity, refinery process issues, and the environmental behavior of heavy oils.[21][22]

Data Analysis: From Chromatograms to Chemical Insights

The data generated by these advanced techniques, particularly GCxGC-TOFMS, is vast and complex.[23] Specialized software is required to process the 3D data (retention time 1, retention time 2, and m/z) into meaningful chemical information.[11]

Key data processing steps include:

  • Peak Detection and Deconvolution: Algorithms identify and separate individual peaks from the complex chromatogram.

  • Compound Identification: Peaks are identified by comparing their mass spectra to libraries (e.g., NIST) and by using their high-resolution mass accuracy to calculate possible elemental formulas.

  • Classification: Software can automatically group compounds into classes (e.g., alkanes, PAHs, etc.) based on their location in the 2D chromatogram and their mass spectral characteristics.[16]

  • Visualization: Data is often presented as a 2D contour plot, where color intensity represents signal abundance.[17] Advanced visualization tools like Van Krevelen diagrams (H/C vs. O/C ratio) and Kendrick mass defect analysis are used for interpreting FT-ICR MS data.[1]

GCxGC_Principle cluster_GC GC System Injector Injector Column1 1st Dimension Column (Non-polar, Boiling Point Separation) Injector->Column1 Sample Introduction Modulator Modulator (Cryo-focusing & Re-injection) Column1->Modulator Slow Elution Column2 2nd Dimension Column (Polar, Polarity Separation) Modulator->Column2 Rapid Pulsed Injection Detector TOF-MS Detector Column2->Detector Fast Elution

Caption: Principle of GCxGC separation and modulation.

Conclusion and Future Outlook

The analytical toolkit available to scientists for characterizing complex hydrocarbon mixtures is more powerful than ever. The combination of strategic sample preparation with high-resolution separation techniques like GCxGC and ultra-high-resolution mass spectrometry like FT-ICR MS provides an unprecedented level of molecular detail. These methodologies are essential for advancing our understanding of petroleum systems, ensuring the quality of fuels, and protecting our environment. As instrumentation and data processing software continue to evolve, we can expect even greater insights into the intricate world of hydrocarbon chemistry. The adherence to standardized methods, such as those published by ASTM International, remains crucial for ensuring data quality and comparability across laboratories.[24][25][26]

References

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  • Developments in FT-ICR MS instrumentation, ionization techniques, and data interpretation methods for petroleomics. (2014). Mass Spectrometry Reviews. Retrieved January 4, 2026, from [Link]

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  • Petroleomics: Advanced Characterization of Petroleum-Derived Materials by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

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Sources

Quantitative Analysis of Complex Hydrocarbon Mixtures Using 4-Methyl-5-propylnonane as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS-08A

Abstract

This application note provides a comprehensive guide for the use of 4-Methyl-5-propylnonane as a reference standard for qualitative and quantitative analysis of complex hydrocarbon mixtures via Gas Chromatography-Mass Spectrometry (GC-MS). The internal standard method is a robust technique that significantly improves analytical precision and accuracy by correcting for variations in sample injection volume, instrument response, and sample matrix effects.[1][2] this compound, a C13 branched alkane, is an ideal internal standard for many hydrocarbon analyses due to its chemical stability, chromatographic behavior, and the low probability of its natural occurrence in test samples. This document details the physicochemical properties of the standard, step-by-step protocols for standard preparation and instrumental analysis, data processing methodologies including Kovats Retention Index calculations, and guidelines for method validation.

Introduction: The Rationale for an Internal Standard

In quantitative gas chromatography, the goal is to relate the detector response (peak area or height) to the concentration of an analyte. The external standard method, which involves creating a calibration curve from standards of known concentration, is straightforward but highly susceptible to errors from injection volume variations and instrument drift.[3] The internal standard (IS) method mitigates these issues by introducing a known amount of a non-interfering compound to all standards and samples.[2][4] The final quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant even if the injection volume fluctuates.[2]

Why this compound?

The selection of an appropriate internal standard is critical. The ideal IS should be chemically similar to the analytes of interest, well-resolved from all other sample components, and not originally present in the sample.[2][5] this compound (C₁₃H₂₈) is an excellent choice for the analysis of C8-C20 range hydrocarbons for several reasons:

  • Chemical Inertness: As a saturated alkane, it is highly stable and unlikely to react with analytes or the sample matrix.

  • Appropriate Volatility: Its boiling point allows it to elute within a typical hydrocarbon analysis window without co-eluting with common solvents or very early eluting analytes.

  • Unique Structure: Its branched structure provides a distinct mass spectrum and a retention time that is typically well-separated from common n-alkanes.

  • Commercial Availability: It is available in high purity for use as a reference material.

Physicochemical Properties & Spectral Data

Understanding the fundamental properties of the standard is essential for method development.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 62185-55-1[6][7]
Molecular Formula C₁₃H₂₈[6][7]
Molecular Weight 184.36 g/mol [6][7]
Structure CCCCC(CCC)C(C)CCC[6][7]
Predicted XLogP3 6.7[6]

Mass Spectral Fragmentation: Electron Ionization (EI) of branched alkanes preferentially occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[8] The mass spectrum of this compound will exhibit a characteristic pattern of fragment ions. While a molecular ion peak (m/z 184) may be weak or absent, key fragments resulting from cleavage around the C4 and C5 positions will be prominent, providing a unique fingerprint for identification and quantification.[8][9] Common fragments for similar alkanes include losses of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.[9]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for implementing this method.

Diagram: Overall Experimental Workflow

G cluster_prep Preparation Phase cluster_sample Sample Processing cluster_analysis Analysis Phase cluster_data Data Interpretation stock Protocol 1: Prepare IS Stock Solution (e.g., 1000 µg/mL) working Prepare IS Working Solution (e.g., 50 µg/mL) stock->working spike Spike ALL Samples & Calibration Standards with IS Working Solution working->spike cal Prepare Calibration Standards (Analyte Mix) cal->spike sample_prep Protocol 2: Prepare Sample Aliquot sample_prep->spike gcms Protocol 3: GC-MS Analysis spike->gcms data_acq Protocol 4: Data Acquisition (Scan/SIM) gcms->data_acq qual Qualitative Analysis: Peak ID & Kovats Index data_acq->qual quant Quantitative Analysis: RRF & Concentration Calc. data_acq->quant report Final Report Generation qual->report quant->report

Caption: High-level workflow from standard preparation to final reporting.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate stock and working solutions of the this compound internal standard (IS).

Materials:

  • This compound (≥98% purity)

  • Hexane or other suitable non-polar solvent (GC grade)

  • Class A volumetric flasks (10 mL, 100 mL)

  • Analytical balance (readable to 0.1 mg)

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10.0 mg of this compound into a 10 mL Class A volumetric flask. b. Record the exact weight. c. Dissolve the compound in a small amount of hexane and then dilute to the mark with the same solvent. d. Stopper and invert the flask at least 15 times to ensure homogeneity. e. Calculate the exact concentration and label the flask clearly. Store at 4°C.

  • Working Solution (50 µg/mL): a. Pipette 5.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with hexane. c. Stopper, invert to mix thoroughly, and label. This is the solution that will be used to spike all samples and calibration standards.

Protocol 2: Sample and Calibration Standard Preparation

Objective: To prepare a calibration curve and unknown samples, each containing a constant concentration of the internal standard.

Procedure:

  • Calibration Standards: a. Prepare a series of at least five calibration standards of your target analyte(s) in hexane (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. In a 2 mL autosampler vial, combine 900 µL of each calibration standard with 100 µL of the 50 µg/mL IS working solution. This results in a final IS concentration of 5 µg/mL in each vial. c. Cap and vortex each vial.

  • Unknown Samples: a. Prepare the unknown sample in hexane according to your specific sample preparation protocol (e.g., extraction, dilution). b. In a 2 mL autosampler vial, combine 900 µL of the prepared sample extract with 100 µL of the 50 µg/mL IS working solution. c. Cap and vortex the vial.

Causality: By adding a fixed volume of the IS working solution to a fixed volume of every standard and sample, you ensure that the final concentration of the IS is identical across the entire analytical batch.[2][4] Any variability in the GC injection will affect both the analyte and the IS proportionally, preserving the ratio of their peak areas.[2]

Protocol 3: GC-MS Instrumental Method

Objective: To establish GC-MS conditions suitable for the separation and detection of target hydrocarbons and this compound.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard for hydrocarbon analysis.
MS System Agilent 5977B MSD or equivalentProvides sensitive detection and spectral data.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column separates hydrocarbons primarily by boiling point, which is ideal for this compound class.[10]
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 280 °CEnsures rapid volatilization of C8-C20+ hydrocarbons.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for moderately concentrated samples.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min)A typical program that provides good separation for a wide range of hydrocarbons.
MS Transfer Line 290 °CPrevents condensation of analytes between GC and MS.
Ion Source Temp. 230 °CStandard EI source temperature.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-450)Allows for qualitative identification and library searching. SIM mode can be used for higher sensitivity if target ions are known.

Data Analysis and Interpretation

Diagram: Logic of Internal Standard Quantification

G cluster_inputs Measured Inputs cluster_calibration Calibration Step cluster_quantification Quantification Step (Unknown Sample) Analyte_Area Analyte Peak Area (Ax) Ratio_Std Calculate Area Ratio: (Ax / Ais) for each standard Analyte_Area->Ratio_Std Ratio_Unk Calculate Area Ratio: (Ax / Ais) for unknown Analyte_Area->Ratio_Unk IS_Area IS Peak Area (Ais) IS_Area->Ratio_Std IS_Area->Ratio_Unk IS_Conc IS Concentration (Cis) (Known & Constant) Formula Apply Formula: Cx = (Ax / Ais) * (Cis / RRF) IS_Conc->Formula Plot Plot (Ax / Ais) vs (Cx / Cis) Ratio_Std->Plot Conc_Ratio_Std Calculate Conc. Ratio: (Cx / Cis) for each standard Conc_Ratio_Std->Plot RRF Calculate Relative Response Factor (RRF) RRF = Slope of Calibration Curve Plot->RRF RRF->Formula Ratio_Unk->Formula Result Calculated Analyte Concentration (Cx) Formula->Result

Caption: Logical flow for calculating analyte concentration using the RRF.

Qualitative Analysis: Kovats Retention Index (RI)

The Kovats Retention Index is a system-independent value that helps in the identification of compounds by normalizing retention times relative to a series of n-alkanes.[11][12] It converts variable retention times into constants that can be compared across different instruments and laboratories.[11]

Procedure:

  • Analyze a mixture of n-alkanes (e.g., C8 to C20) under the exact same GC conditions as your samples.

  • Identify the two n-alkanes that elute immediately before and after your unknown peak (e.g., this compound).

  • Use the following formula for temperature-programmed GC:[13][14]

    I = 100 * [n + (N - n) * (t_unknown - t_n) / (t_N - t_n)]

    Where:

    • I = Kovats Retention Index

    • n = Carbon number of the n-alkane eluting before the unknown

    • N = Carbon number of the n-alkane eluting after the unknown

    • t = Retention time of the respective compounds

An extensive database of Kovats indices is maintained by NIST, which can be used for tentative identification by comparing the calculated index to library values.[11]

Diagram: Kovats Retention Index Calculation

G cluster_chromatogram cluster_calculation Alkane_n n-Alkane (n) RT = t_n Unknown Unknown Peak (e.g., 4-Me-5-Pr-Nonane) RT = t_unknown Formula I = 100 * [n + (N-n) * (t_unknown - t_n) / (t_N - t_n)] Alkane_n->Formula t_n, n Alkane_N n-Alkane (N) RT = t_N Unknown->Formula t_unknown Alkane_N->Formula t_N, N Result Calculated Kovats Index (I) Formula->Result

Caption: Interpolation of an unknown's retention time between two n-alkanes.

Quantitative Analysis: Relative Response Factor (RRF)
  • Generate Calibration Curve: From the analysis of your calibration standards, calculate the Area Ratio (Analyte Area / IS Area) for each concentration level.

  • Calculate RRF: Plot the Area Ratio against the concentration of the analyte. The slope of the resulting linear regression is the Relative Response Factor (RRF). For high accuracy, the curve should be forced through the origin, and the coefficient of determination (R²) should be > 0.995.

  • Calculate Unknown Concentration: Use the following formula to determine the concentration of the analyte in the unknown sample:[15]

    Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / RRF)

Method Validation

A robust analytical method requires validation to ensure its performance is reliable. Key parameters to assess include:

  • Linearity: Assessed from the calibration curve (R² > 0.995).

  • Precision: Determined by analyzing replicate samples (e.g., n=6). The percent relative standard deviation (%RSD) should typically be <15%.[16] The use of an internal standard is a powerful tool for improving precision.[2]

  • Accuracy: Often assessed by analyzing a certified reference material (CRM) or by spiking a blank matrix with a known analyte concentration and calculating the percent recovery.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by analyzing progressively more dilute standards to find the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).[16]

Conclusion

This compound serves as an excellent internal standard for the GC-MS analysis of complex hydrocarbon mixtures. Its implementation via the protocols described in this note can significantly enhance the precision, accuracy, and reliability of quantitative results. By correcting for inevitable variations in sample handling and instrument performance, this method provides a self-validating system essential for researchers, scientists, and drug development professionals who require high-quality, defensible data.

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  • Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. (2023, February 15). National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2025, February 7). PubMed Central - NIH. Retrieved from [Link]

  • Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns. (2023, October 24). HSC Chemistry - YouTube. Retrieved from [Link]

  • Which aqueous internal standards can I use in GC-MS analyses? (2015, September 10). ResearchGate. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants... (n.d.). SciSpace. Retrieved from [Link]

  • Lab Chapter 7.4. (n.d.). Whitman College. Retrieved from [Link]

Sources

Enantioselective Synthesis of Chiral Alcohols from Alkanes: A Guide to Catalytic C–H Hydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers

Abstract

The direct, enantioselective oxidation of inert C(sp³)–H bonds in alkanes to produce valuable chiral alcohols is a paramount challenge in modern synthetic chemistry. This transformation offers a direct path to increase molecular complexity from simple, abundant feedstocks, which is of significant interest to the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of the core challenges and leading-edge catalytic methodologies developed to address this synthetic problem. We will explore the mechanistic underpinnings of prominent catalytic systems, including bio-inspired iron and copper catalysts, dirhodium complexes, and innovative photo- and biocatalytic approaches. Detailed, field-tested protocols and troubleshooting guides are provided for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic tools.

Background and Theory: The Challenge of Selective C–H Oxidation

The functionalization of alkanes is inherently difficult due to the high bond dissociation energies (BDEs) of C–H bonds and the lack of functional groups to direct reactivity.[1][2][3] The primary challenges in the enantioselective hydroxylation of alkanes are threefold:

  • Chemoselectivity: The desired alcohol product is often more susceptible to oxidation than the starting alkane, leading to over-oxidation to ketones or carboxylic acids.

  • Regioselectivity: Alkanes often possess multiple, electronically similar C–H bonds (primary, secondary, tertiary). Differentiating between these sites is a significant hurdle.[1][2][3]

  • Enantioselectivity: Creating a chiral center from a prochiral C–H bond requires a catalyst that can effectively control the three-dimensional orientation of the reaction.

Modern catalysis has begun to overcome these challenges through the design of sophisticated molecular catalysts that can mimic the selective C–H oxidation capabilities of enzymes like Cytochrome P450.[4][5][6]

Key Methodologies and Protocols

Bio-Inspired Iron and Manganese Catalysis

Iron and manganese complexes are at the forefront of C–H hydroxylation catalysis, largely inspired by the active sites of monooxygenase enzymes.[7] These systems typically utilize a terminal oxidant to generate a high-valent metal-oxo species, which is a potent hydrogen atom abstractor.

Principle: The catalytic cycle generally involves the activation of an oxidant (e.g., H₂O₂, iodosylbenzene) by a low-valent metal center (e.g., Fe(II)) to form a high-valent metal-oxo species (e.g., Fe(V)=O).[7] This species then abstracts a hydrogen atom from the alkane substrate, followed by a "rebound" of the resulting alkyl radical to the metal-hydroxyl species to form the alcohol product. The chiral ligand environment around the metal center dictates the enantioselectivity of the reaction.

G cluster_0 Catalytic Cycle for Iron-Catalyzed C-H Hydroxylation FeII [L*Fe(II)] FeIII_OOH [L*Fe(III)-OOH] FeII->FeIII_OOH Oxidant (e.g., H₂O₂) FeV_O [L*(Fe=O)]^.+ FeIII_OOH->FeV_O O-O bond heterolysis FeIV_OH [L*Fe(IV)-OH] FeV_O->FeIV_OH H-atom abstraction from R-H Radical R• FeV_O->Radical FeIV_OH->FeII Radical rebound & product release Alcohol R-OH Alkane R-H Radical->FeIV_OH G cluster_1 Experimental Workflow Setup Reaction Setup (Catalyst, Substrate, Solvent) Reaction Reaction (Controlled Temp, Time) Setup->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC/GC) Purification->Analysis

Sources

The Indispensable Role of Branched Alkanes in the Petroleum Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Advantage of Branching

In the vast and complex world of hydrocarbons that constitute crude oil, not all molecules are created equal. Alkanes, the saturated hydrocarbons, form the backbone of many petroleum products. While their linear, straight-chain counterparts are fundamental, it is the branched alkanes—or isoalkanes—that often impart the most desirable performance characteristics to fuels and lubricants. Their unique molecular architecture, characterized by carbon atoms branching off a main chain, leads to significant differences in physical and chemical properties compared to linear isomers.[1][2] This guide provides an in-depth exploration of the critical applications of branched alkanes in the petroleum industry, complete with detailed protocols for their synthesis, analysis, and performance evaluation, tailored for researchers and scientists in the field.

The primary advantage of branched alkanes lies in their compact, more spherical molecular shape. This structure reduces the surface area available for intermolecular van der Waals forces, leading to lower boiling points than their straight-chain isomers.[2] More critically for the petroleum industry, this branching profoundly influences combustion properties and low-temperature fluidity, making them premium components in gasoline and high-performance lubricants.

Section 1: High-Octane Gasoline Formulation

The prevention of engine "knocking"—premature detonation of the air-fuel mixture in an engine's cylinder—is paramount for engine performance and longevity.[3] The octane rating of a gasoline is the standard measure of its anti-knock performance.[4] Highly branched alkanes are the cornerstone of high-octane gasoline blending due to their superior resistance to autoignition under compression compared to straight-chain alkanes.[3][5]

The Causality Behind High Octane Ratings

Straight-chain alkanes, upon radical initiation during combustion, can readily propagate radical chain reactions, leading to rapid, uncontrolled explosions. In contrast, the tertiary carbon-hydrogen bonds in branched alkanes are more easily abstracted, leading to the formation of more stable tertiary carbocations.[6] This inherent stability slows down and controls the combustion process, preventing knocking.[7] The gold standard for the octane scale, 2,2,4-trimethylpentane (a highly branched isomer of octane), is assigned an octane rating of 100, whereas its linear counterpart, n-heptane, has an octane rating of 0.[7] In fact, n-octane has a negative Research Octane Rating (RON), highlighting its poor anti-knock characteristics.[8]

AlkaneStructureResearch Octane Number (RON)
n-HexaneStraight-chain31[9][10]
2-MethylpentaneBranched74.5[11]
3-MethylpentaneBranched75.5[11]
2,2-DimethylbutaneHighly Branched94[9][10][11]
2,3-DimethylbutaneHighly Branched105[9][10][11]
n-HeptaneStraight-chain0
2,2,4-Trimethylpentane (Iso-octane)Highly Branched100[7]

Table 1: Comparison of Research Octane Numbers (RON) for various C6-C8 alkane isomers, demonstrating the significant increase in octane rating with the degree of branching.

Key Production Processes for Branched Alkanes

Modern refineries employ two primary processes to increase the proportion of branched alkanes in the gasoline pool: isomerization and alkylation.[12]

Isomerization is a process that catalytically converts straight-chain alkanes into their branched isomers.[13][14] This is particularly crucial for upgrading low-octane light naphtha fractions (C5-C6 alkanes).[15]

Alkylation combines light iso-paraffins, most commonly isobutane, with light olefins (like propylene and butenes) to produce a high-molecular-weight, highly branched paraffinic product called alkylate.[12][16][17] Alkylate is a premium gasoline blending stock because it has a high octane number, low volatility, and contains no olefins or aromatic compounds.[17][18]

Caption: Workflow for producing high-octane gasoline components.

Protocols for Synthesis and Analysis

This protocol describes a representative procedure for the vapor-phase isomerization of n-hexane over a solid acid catalyst in a fixed-bed flow reactor.

Objective: To convert n-hexane into its higher-octane branched isomers.

Materials:

  • Catalyst: Pt/H-mordenite or Pt/H-ZSM-22.

  • Feedstock: n-hexane (99%+ purity).

  • Carrier Gas: Hydrogen (high purity).

  • Apparatus: Quartz fixed-bed flow reactor, furnace with temperature controller, mass flow controllers, condenser, gas-liquid separator, gas chromatograph (GC) for analysis.

Procedure:

  • Catalyst Preparation: Load 0.5 g of the catalyst into the quartz reactor.[19]

  • Catalyst Activation: Heat the catalyst to the desired reaction temperature (e.g., 230-250°C) under a flow of nitrogen at a rate of 5°C/min. Hold at temperature for 1 hour.[19]

  • Reaction Initiation: Switch the gas flow from nitrogen to hydrogen. Introduce a mixture of n-hexane and hydrogen into the reactor. A typical H2/hydrocarbon ratio is crucial for catalyst stability.[20]

  • Reaction Conditions: Maintain the reactor at the desired temperature (e.g., 230°C for Pt-ZSM-22) and pressure.[20] The liquid hourly space velocity (LHSV) is a critical parameter to control conversion.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the hydrocarbon products, which are then collected in a gas-liquid separator.

  • Analysis: Analyze the liquid product composition using a gas chromatograph to determine the conversion of n-hexane and the selectivity to different isomers (2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane).

This protocol outlines a batch process for the alkylation of isobutane with 2-butene using sulfuric acid as a catalyst.

Objective: To synthesize high-octane alkylate from isobutane and 2-butene.

Materials:

  • Catalyst: Concentrated sulfuric acid (96-98%).

  • Reactants: Isobutane (99%+ purity), 2-butene (99%+ purity).

  • Apparatus: 0.1 L stainless steel PTFE-lined autoclave with a cooling coil, vacuum pump, high-pressure liquid pumps for reactant feeding, stirring mechanism.[9]

Procedure:

  • Reactor Preparation: Add a defined volume of sulfuric acid to the autoclave. Seal the reactor and evacuate it using a vacuum pump.[9]

  • Reactant Charging: Cool the reactor to the desired temperature (e.g., 7°C) using the internal cooling coil.[9] Charge the isobutane into the reactor, followed by the controlled addition of 2-butene while vigorously stirring (e.g., 1300 rpm).[9] A high isobutane-to-olefin molar ratio (e.g., 10:1) is critical to suppress undesirable side reactions.[9]

  • Reaction: Maintain the reaction at a constant temperature and pressure (e.g., 0.5 MPa) for a specified duration.[9]

  • Product Recovery: After the reaction, stop the stirring and allow the phases to separate. Carefully recover the hydrocarbon phase (upper layer) from the acid phase.

  • Work-up: Wash the hydrocarbon phase with a dilute caustic solution to neutralize any remaining acid, followed by a water wash. Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Analysis: Analyze the resulting alkylate product by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various trimethylpentane and dimethylhexane isomers.

Objective: To separate and quantify the hydrocarbon components, including branched alkanes, in a gasoline sample.

Apparatus: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), capillary column (e.g., DB-5ms or equivalent).[6][21]

Procedure:

  • Sample Preparation: Dilute the gasoline sample in a suitable solvent (e.g., pentane or dichloromethane) to an appropriate concentration.[1][6]

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.[6]

  • Separation: The components are separated in the capillary column based on their boiling points and interaction with the stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 240°C).[6]

  • Detection: As components elute from the column, they are detected by the FID or MS. The GC produces a chromatogram, which is a plot of detector response versus retention time.[22]

  • Identification and Quantification: Identify the peaks corresponding to branched alkanes and other components by comparing their retention times to those of known standards. For GC-MS, identification is confirmed by matching the mass spectra with library data.[1] Quantify the components by comparing their peak areas to those of internal or external standards.

Section 2: High-Performance Lubricants

Branched alkanes are the building blocks of some of the highest-performing synthetic lubricants, known as polyalphaolefins (PAOs).[23][24] These synthetic hydrocarbons are classified as API Group IV base oils and are prized for their superior properties compared to conventional mineral oils.[25]

The Molecular Basis for Superior Lubricant Properties

The uniform, highly branched structure of PAOs provides several key advantages:

  • High Viscosity Index (VI): PAOs exhibit a smaller change in viscosity with temperature compared to mineral oils, ensuring reliable lubrication across a wide operating range.[23][24][25][26]

  • Excellent Low-Temperature Fluidity: The branching disrupts the orderly packing of molecules, preventing wax crystallization at low temperatures. This results in very low pour points, ensuring effective lubrication during cold starts.[23][24][25]

  • Superior Thermal and Oxidative Stability: The absence of reactive sites like double bonds and aromatic rings, combined with a stable saturated hydrocarbon structure, makes PAOs highly resistant to breakdown at high temperatures and in the presence of oxygen.[23][25][26] This minimizes the formation of sludge and deposits.

  • Low Volatility: The controlled structure of PAOs means they do not contain the lighter, more volatile hydrocarbons found in mineral oils, which reduces oil consumption and emissions.[23][24][25]

Caption: Key properties of PAO lubricants derived from their branched structure.

Protocols for Lubricant Performance Evaluation

Standardized testing is essential to quantify the performance of lubricants. The American Society for Testing and Materials (ASTM) provides numerous standard test methods.

Objective: To determine the viscosity index of a lubricant, which indicates the effect of temperature on its viscosity.

Principle: This practice involves measuring the kinematic viscosity of the oil at two temperatures, 40°C and 100°C, and then calculating the VI using established formulas or tables.[16][17][18] A higher VI indicates a smaller change in viscosity with temperature.[18]

Procedure:

  • Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated capillary viscometer according to ASTM D445.

  • Calculation (for VI ≤ 100):

    • Let U be the kinematic viscosity at 40°C and Y be the kinematic viscosity at 100°C.

    • From the tables in ASTM D2270, find the values of L and H corresponding to the viscosity Y at 100°C. L is the viscosity at 40°C of a 0-VI oil having the same viscosity at 100°C as the test oil. H is the viscosity at 40°C of a 100-VI oil having the same viscosity at 100°C as the test oil.

    • Calculate the VI using the formula: VI = [(L - U) / (L - H)] * 100

  • Calculation (for VI > 100):

    • For oils with a VI greater than 100, a different formula based on the viscosity at 100°C (Y) and 40°C (U) is used, as detailed in the ASTM D2270 standard.

  • Report: Report the result as the Viscosity Index.

Objective: To determine the lowest temperature at which a lubricant will continue to flow.

Principle: The sample is cooled at a specified rate and examined at 3°C intervals for flow. The pour point is the lowest temperature at which movement of the specimen is observed, plus 3°C.[24][25][27]

Procedure:

  • Sample Preparation: Pour the sample into a test jar to the marked level. For samples with pour points above -33°C, heat the sample to at least 45°C or 9°C above the expected pour point.[25]

  • Apparatus Setup: Place the test jar in a cooling jacket, which is then placed in a cooling bath. The temperature of the bath is maintained at a specified level depending on the expected pour point.

  • Cooling and Observation:

    • Begin observations when the sample temperature is 9°C above the expected pour point.[25][27]

    • At each thermometer reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain if there is any movement of the oil.[25][27] This entire operation should not take more than 3 seconds.

  • Determining the Pour Point: Continue cooling and observing at 3°C intervals. The pour point is recorded as the temperature at which the last movement was observed, with 3°C added to it. The test is stopped when the specimen shows no movement when held horizontally for 5 seconds.[24]

  • Report: Report the final calculated temperature as the Pour Point, ASTM D97.[25][27]

Section 3: Specialized Solvents and Other Applications

While fuels and lubricants are the largest applications, the unique properties of branched alkanes make them valuable in other areas of the petroleum and chemical industries.

Branched Alkanes as Industrial Solvents

Linear and branched alkanes are widely used as industrial solvents for non-polar substances in applications ranging from metal degreasing to pharmaceutical manufacturing.[28] Highly branched isoparaffins offer specific advantages:

  • Low Toxicity: Compared to aromatic solvents like toluene and xylene, isoparaffins have a much lower toxicity profile.

  • Controlled Evaporation: Specific isomers or narrow cuts can be selected to provide precise evaporation rates for different applications.

  • High Purity: Synthetic isoparaffins can be produced with very high purity, which is critical in sensitive applications like pharmaceuticals and electronics.

Objective: To extract a non-polar compound from an aqueous matrix using a branched alkane solvent.

Procedure:

  • Solvent Selection: Choose an appropriate branched alkane solvent (e.g., isooctane) based on the solubility of the target compound and safety considerations.

  • Extraction: In a separatory funnel, combine the aqueous sample with a volume of the branched alkane solvent.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The less dense organic layer (containing the extracted compound) will be on top.

  • Collection: Carefully drain the lower aqueous layer, and then collect the upper organic layer.

  • Analysis: Analyze the organic layer for the concentration of the extracted compound using an appropriate technique (e.g., GC, HPLC, or UV-Vis spectroscopy).

Section 4: Advanced Characterization Techniques

For research and development, detailed structural elucidation of complex branched alkanes is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for this purpose.

NMR Spectroscopy for Structural Elucidation

While ¹H NMR spectra of alkanes can be complex due to signal overlap, a combination of 1D and 2D NMR techniques can provide unambiguous structural assignments.[12]

NMR ExperimentInformation Provided
¹H NMR Provides information on the different types of proton environments (methyl, methylene, methine).
¹³C NMR Shows the number of unique carbon environments. Chemical shifts distinguish between primary, secondary, tertiary, and quaternary carbons.[12]
DEPT Differentiates between CH, CH₂, and CH₃ groups.
COSY Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC Correlates each proton with the carbon atom to which it is directly attached.
HMBC Shows longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the carbon skeleton.

Table 2: Suite of NMR experiments for the detailed characterization of branched alkanes.

Objective: To obtain high-resolution NMR spectra for the structural determination of a branched alkane.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified alkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition (¹H, ¹³C, DEPT):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra to differentiate carbon types.

  • 2D Spectra Acquisition (COSY, HSQC, HMBC):

    • Using the same sample, acquire standard gradient-selected 2D COSY, HSQC, and HMBC spectra.[12]

    • For the HMBC experiment, optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.[12]

  • Data Analysis:

    • Integrate the ¹H spectrum to determine the relative ratios of different types of protons.

    • Use the ¹³C and DEPT spectra to identify all CH₃, CH₂, CH, and quaternary carbons.

    • Use the HSQC spectrum to link each proton signal to its directly attached carbon.

    • Use the COSY and HMBC spectra to establish connectivity between different fragments and build the complete molecular structure.

Conclusion

The strategic application of branched alkanes is fundamental to the modern petroleum industry. From enhancing the efficiency and cleanliness of gasoline to providing the superior performance of advanced synthetic lubricants, the unique properties conferred by their molecular structure are indispensable. The ability to synthesize, analyze, and evaluate these compounds through robust and standardized protocols is essential for continued innovation in fuel and lubricant technology. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to explore and leverage the remarkable potential of branched alkanes.

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Validating GC-FID Methods for Hydrocarbon Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation of Gas Chromatography with Flame-Ionization Detection (GC-FID) methods for the analysis of hydrocarbons. Grounded in established scientific principles and regulatory guidelines, this application note details the necessary validation parameters, explains the rationale behind experimental choices, and offers step-by-step protocols to ensure the development of a robust and reliable analytical method.

Introduction: The Role of GC-FID and Method Validation

Gas Chromatography with Flame-Ionization Detection (GC-FID) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, particularly hydrocarbons.[1][2][3] Its high sensitivity to carbon-containing compounds and a wide linear range make it an ideal choice for applications ranging from environmental monitoring of petroleum products to quality control in the pharmaceutical industry.[2][3]

However, the generation of accurate and reliable data hinges on a rigorously validated analytical method. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[4][5] This process is not merely a regulatory formality but a critical scientific endeavor to ensure data integrity, consistency, and reliability.[4][5] Key international guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures.[6][7][8]

Foundational Elements: Instrumentation and Sample Preparation

A typical GC-FID system for hydrocarbon analysis consists of a gas chromatograph equipped with a flame ionization detector, an appropriate capillary column, and a data acquisition system. The choice of column, carrier gas, and temperature program is critical and depends on the specific hydrocarbons being analyzed.[1] For instance, methods like EPA 8015D provide specific guidance on GC conditions for nonhalogenated organics.[1][9][10][11]

Sample preparation is a crucial step that directly impacts the accuracy and precision of the results.[12][13] The primary goal is to isolate the analytes of interest from the sample matrix and present them in a form suitable for GC analysis.[12][13] Common techniques include:

  • Direct Injection: Suitable for clean liquid samples.

  • Headspace Analysis: Ideal for volatile hydrocarbons in solid or liquid matrices.[13][14]

  • Solid-Phase Microextraction (SPME): A solvent-free technique for concentrating volatile and semi-volatile analytes.[12][13][15]

  • Liquid-Liquid Extraction (LLE): Used to separate analytes based on their differential solubilities in two immiscible liquids.[3][14]

  • Solid-Phase Extraction (SPE): A technique for sample clean-up and concentration using a solid sorbent.[3][14]

The Method Validation Workflow

A comprehensive method validation encompasses the evaluation of several key performance characteristics. The logical flow of this process ensures that each parameter builds upon the last, culminating in a fully validated method.

Method_Validation_Workflow A Method Development & Optimization B Specificity / Selectivity A->B Initial Assessment C Linearity & Range B->C Establishes Response Relationship D Accuracy C->D Confirms Trueness E Precision (Repeatability & Intermediate) C->E Assesses Scatter F Limit of Detection (LOD) Limit of Quantitation (LOQ) C->F Determines Sensitivity G Robustness D->G Stress Tests Method E->G Stress Tests Method F->G Stress Tests Method H System Suitability Criteria G->H Defines Operational Checks I Validated Method H->I Final Confirmation

Caption: A workflow diagram illustrating the logical progression of GC-FID method validation.

Detailed Protocols for Validation Parameters

The following sections provide detailed protocols and acceptance criteria for each of the critical validation parameters.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

Protocol:

  • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte(s).

  • Analyze a sample spiked with the analyte(s) of interest.

  • If available, analyze samples containing potential interferents.

  • The analyte peak should be well-resolved from any other peaks in the chromatogram.

Linearity and Range

Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16][17]

Protocol:

  • Prepare a series of at least five calibration standards of the hydrocarbon(s) of interest, spanning the expected concentration range of the samples.[4]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[4]

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) ≥ 0.999Demonstrates a strong linear relationship between concentration and response.[16]
Y-intercept Should be minimal and not statistically significant.A large y-intercept may indicate the presence of bias or interference.
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[17] Accuracy is typically assessed using a recovery study.

Protocol:

  • Prepare samples spiked with a known amount of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these spiked samples in triplicate.

  • Calculate the percent recovery for each sample using the following formula: %Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100%

Concentration LevelAcceptance Criteria for Recovery
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[17]

Repeatability (Intra-assay Precision):

  • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Intermediate Precision (Inter-assay Precision):

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD over the different conditions should be ≤ 2%.

Precision LevelNumber of ReplicatesAcceptance Criteria (RSD)
Repeatability ≥ 6≤ 2%
Intermediate Precision ≥ 6 (under varied conditions)≤ 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[18]

Protocol (Based on the Calibration Curve): The LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) obtained from the linearity study.[19]

  • LOD = 3.3 * (σ / S) [19]

  • LOQ = 10 * (σ / S) [19]

Where σ can be the standard deviation of the y-intercepts of regression lines.

LOD_LOQ_Relationship Linearity Linearity Study (Calibration Curve) Slope Slope (S) Linearity->Slope StdDev Standard Deviation of Response (σ) Linearity->StdDev LOD LOD = 3.3 * (σ / S) Slope->LOD LOQ LOQ = 10 * (σ / S) Slope->LOQ StdDev->LOD StdDev->LOQ

Caption: The relationship between Linearity, LOD, and LOQ.

Robustness

Objective: To evaluate the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][20][21][22]

Protocol:

  • Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, inlet temperature).

  • Introduce small, deliberate variations to these parameters one at a time. For example:

    • Oven Temperature: ± 2°C

    • Flow Rate: ± 5%

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, resolution). The results should not be significantly affected.

System Suitability

Objective: To ensure that the chromatographic system is adequate for the intended analysis before and during sample analysis.[23]

Protocol:

  • Before initiating any sample analysis, inject a system suitability standard (a solution containing the analyte(s) of interest and potentially an internal standard).

  • Evaluate the following parameters against pre-defined acceptance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
Resolution (Rs) > 2.0 (between critical peaks)Confirms the separation of closely eluting compounds.
Precision of Injections (RSD) ≤ 1.0% for ≥ 5 replicate injectionsDemonstrates the reproducibility of the injection system.

Conclusion

A thoroughly validated GC-FID method for hydrocarbon analysis provides confidence in the quality, reliability, and consistency of the generated analytical data.[4] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure that their methods are fit for purpose and will perform reliably under routine use. Adherence to the principles and protocols outlined in this guide, in conjunction with established regulatory guidelines, forms the basis of good scientific practice in analytical chemistry.

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Application Note: The Strategic Use of Branched Alkanes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the pursuit of more efficient, selective, and sustainable chemical processes, the role of the solvent cannot be overstated. While often viewed as a passive medium, the solvent profoundly influences reaction rates, equilibria, and product purity. For decades, the repertoire of non-polar, aprotic solvents has been dominated by linear alkanes (like n-hexane and n-heptane), cycloalkanes (cyclohexane), and aromatic hydrocarbons (toluene). However, branched alkanes, such as isooctane and methylcyclohexane, are emerging as powerful alternatives that offer distinct physicochemical advantages. Their unique structural features lead to properties that can be strategically exploited to overcome challenges in low-temperature chemistry, crystallization, and process safety. This guide provides an in-depth exploration of the properties of branched alkanes and detailed protocols for their application, empowering researchers to harness their full potential.

Section 1: Physicochemical Properties and Their Synthetic Implications

The fundamental difference between linear and branched alkanes lies in their molecular architecture. The introduction of alkyl branches along a carbon backbone disrupts the molecule's ability to pack efficiently in the liquid and solid states.[1][2] This seemingly simple structural change has profound consequences for their physical properties, which are critical to their function as solvents.

Key Property Differences:

  • Lower Freezing Points: The irregular shape of branched alkanes prevents the formation of an ordered crystal lattice, significantly depressing their freezing points compared to linear isomers of the same molecular weight. This is arguably their most synthetically valuable characteristic.

  • Lower Boiling Points: With a more compact, spherical shape, branched alkanes have a smaller surface area available for intermolecular van der Waals interactions.[2][3][4] This reduction in intermolecular forces leads to lower boiling points compared to their linear counterparts.[2][3]

  • Lower Viscosity: The reduced intermolecular forces also result in lower viscosity, which can facilitate better mixing and heat transfer within a reaction mixture.

  • Solubility: Like all alkanes, branched alkanes are non-polar and hydrophobic, readily dissolving other non-polar organic compounds while being immiscible with water.[5][6] Their solvating power for non-ionic organic compounds is comparable to that of linear alkanes.[5][6]

These properties are summarized for common alkane solvents in the table below.

Table 1: Physicochemical Properties of Selected Alkane Solvents

SolventStructureMolecular Weight ( g/mol )Boiling Point (°C)Freezing Point (°C)Density (g/mL @ 20°C)
n-Heptane Linear100.2198.4-90.60.684
Isooctane (2,2,4-Trimethylpentane)Branched114.2399.2-107.40.692
n-Octane Linear114.23125.7-56.80.703
Cyclohexane Cyclic84.1680.76.50.779
Methylcyclohexane Branched Cyclic98.19100.9-126.60.769
Toluene Aromatic92.14110.6-950.867

Data compiled from publicly available safety data sheets and chemical encyclopedias.

The structural differences and their impact on physical properties can be visualized as follows:

G Figure 1: Impact of Molecular Structure on Physical Properties cluster_linear Linear Alkanes (e.g., n-Heptane) cluster_branched Branched Alkanes (e.g., Isooctane) l_structure Linear, elongated shape l_packing Efficient molecular packing l_structure->l_packing b_structure Branched, compact shape l_forces Stronger van der Waals forces l_packing->l_forces l_properties Higher Freezing Point Higher Boiling Point l_forces->l_properties b_packing Inefficient molecular packing b_structure->b_packing b_forces Weaker van der Waals forces b_packing->b_forces b_properties Lower Freezing Point Lower Boiling Point b_forces->b_properties

Caption: Figure 1: Impact of Molecular Structure on Physical Properties.

Section 2: Applications in Organic Synthesis

The unique properties of branched alkanes make them superior solvents for a range of specific applications.

Low-Temperature Organometallic Reactions

Many organometallic reactions, particularly those involving lithium or magnesium reagents, require cryogenic temperatures (typically < -70°C) to control reactivity, prevent side reactions (e.g., decomposition of the organometallic reagent), and enhance selectivity.

Causality Behind Solvent Choice: The primary challenge at these temperatures is solvent freezing. n-Heptane, with a freezing point of -90.6°C, is often pushed to its operational limit. In contrast, isooctane (FP: -107.4°C) and methylcyclohexane (FP: -126.6°C) provide a much wider operational window, ensuring the reaction mixture remains a homogenous, stirrable solution. This is crucial for consistent heat transfer and reagent addition, preventing localized "hot spots" that can lead to decomposition and reduced yields.

Protocol 2.1.1: Low-Temperature Halogen-Lithium Exchange

This protocol describes the preparation of an aryllithium reagent at -100°C, a temperature inaccessible with many standard hydrocarbon solvents.

Objective: To prepare phenyllithium from bromobenzene using n-butyllithium at -100°C to minimize side reactions.

Materials:

  • Bromobenzene (purified)

  • n-Butyllithium (2.5 M in hexanes)

  • Isooctane (anhydrous, <50 ppm H₂O)

  • Anhydrous diethyl ether or THF (optional, as co-solvent)

  • Dry ice / Acetone or liquid nitrogen cooling bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a rubber septum.

  • Solvent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous isooctane (e.g., 100 mL for a 10 mmol scale reaction).

  • Cooling: Cool the stirred solvent to -100°C using a liquid nitrogen/isopropanol bath or a cryocooler. Maintain a slow nitrogen purge.

  • Reagent Addition: Add bromobenzene (1.0 eq) via syringe.

  • Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed -95°C.

  • Stirring: Allow the reaction to stir at -100°C for 1 hour. The resulting aryllithium solution is now ready for subsequent reaction with an electrophile.

Self-Validation & Trustworthiness: The success of the reaction is validated by the absence of significant biphenyl formation (a common side product at higher temperatures) and a high-yield conversion upon quenching with a suitable electrophile (e.g., benzaldehyde to form diphenylmethanol). The use of isooctane ensures the system remains fluid and thermally controlled, which is the cornerstone of a reproducible, high-yield protocol.

Controlling Crystallization

The choice of solvent is a critical parameter in crystallization, affecting yield, crystal habit, and purity.[7] Branched alkanes can offer advantages over their linear counterparts.

Causality Behind Solvent Choice: While solubility properties are similar, the different molecular shapes of branched alkanes can alter solute-solvent interactions at the growing crystal face. This can influence the kinetics of nucleation and crystal growth.[8][9] In some systems, this leads to the formation of more easily filterable crystals or can be used to isolate a specific polymorph. They are particularly useful as anti-solvents in mixed-solvent crystallizations (e.g., with ethyl acetate or dichloromethane), where their non-polar nature effectively reduces the solubility of moderately polar compounds upon addition.[7]

Section 3: Branched Alkanes as Green & Sustainable Solvents

The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment.[10][11][12] Branched alkanes often represent a step forward in sustainability compared to traditional non-polar solvents.

Key Advantages:

  • Reduced Toxicity: Branched alkanes generally exhibit lower toxicity than aromatic solvents like toluene and benzene.[13][14] For example, methylcyclohexane is widely promoted as a safer, non-aromatic replacement for toluene, offering similar solvency with a significantly better safety profile.[13][14][15] Commercial "hexanes" often contain n-hexane, which is a known neurotoxin; using isomerically pure branched alkanes like isohexane avoids this hazard.[16]

  • Lower Environmental Persistence: While not rapidly biodegradable, linear alkanes can exhibit higher rates of biodegradation than some branched isomers. However, compared to aromatic solvents, branched alkanes have low photochemical reactivity and do not contribute as significantly to smog formation.[1][14]

  • Renewable Sourcing: While traditionally derived from petroleum, pathways to produce bio-based branched alkanes (e.g., bio-isooctane) are being developed, which would further enhance their green credentials.

The decision-making process for selecting a sustainable non-polar solvent can be visualized with the following workflow.

G Figure 2: Solvent Selection Workflow for Non-Polar Reactions start Define Reaction Requirements (Temperature, Polarity) check_temp Is T < -70°C required? start->check_temp check_aromatic Is an aromatic solvent (e.g., for π-stacking) strictly necessary? check_temp->check_aromatic No use_branched Select Branched Alkane (Isooctane, Methylcyclohexane) for optimal performance. check_temp->use_branched Yes use_mch Consider Methylcyclohexane as a safer alternative to Toluene. check_aromatic->use_mch No use_toluene Use Toluene (Justify use; seek alternatives) check_aromatic->use_toluene Yes use_linear Consider Linear Alkane (n-Heptane) use_mch->use_linear If MCH is unsuitable (e.g., cost, specific solubility)

Caption: Figure 2: Solvent Selection Workflow for Non-Polar Reactions.

Section 4: Practical Considerations: Handling and Safety

While offering safety advantages, branched alkanes are still hazardous chemicals that require proper handling.

  • Flammability: Like all low-molecular-weight alkanes, branched alkanes are highly flammable.[17][18] Vapors are heavier than air and can accumulate, forming explosive mixtures.[17][19] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[20][21] Containers must be kept tightly closed and bonded/grounded during transfer to prevent static discharge.[19]

  • Peroxide Formation: While less prone to peroxide formation than ethers, alkanes with tertiary C-H bonds (prevalent in branched structures and especially in methylcyclohexane) can form explosive peroxides upon prolonged exposure to air and light. It is advisable to test for peroxides before distilling or concentrating large volumes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and solvent-resistant gloves (e.g., nitrile or neoprene).[20][22]

Conclusion

Branched alkanes are more than just simple non-polar solvents; they are specialized tools that enable chemists to perform reactions under conditions that are otherwise difficult to achieve. Their exceptionally low freezing points are a key enabling feature for modern low-temperature organometallic chemistry. Furthermore, their favorable toxicological profiles position them as valuable "green" replacements for traditional solvents like toluene and n-hexane. By understanding the causal link between their unique molecular structure and their advantageous physical properties, researchers, scientists, and drug development professionals can strategically select these solvents to enhance reaction performance, improve process safety, and increase the overall sustainability of their synthetic operations.

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Application Note: A Strategic Guide to the Gas Chromatographic Analysis of Branched Olefins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of branched olefins presents a significant analytical challenge due to the vast number of structural, positional, and geometric isomers that often co-exist in complex matrices. These compounds are critical components in petrochemicals, fuels, and as synthetic intermediates in drug development. This guide provides an in-depth exploration of the strategies and protocols for the successful separation and identification of branched olefins using gas chromatography (GC). We will delve into the rationale behind method development, from direct analysis on specialized GC columns to advanced derivatization techniques that enhance selectivity and simplify complex chromatograms. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for these challenging molecules.

The Analytical Challenge of Branched Olefins

Branched olefins are fundamental building blocks in numerous chemical processes, including polymerization, oligomerization, and olefin metathesis.[1] Their structural diversity, however, is a double-edged sword. A single carbon number can correspond to dozens or even hundreds of isomers, differing in:

  • Branching: The position and type of alkyl branches on the carbon backbone.

  • Double Bond Position: The location of the C=C double bond along the chain.

  • Stereoisomerism: The geometric configuration (cis/trans or E/Z) around the double bond.

These subtle structural differences result in very similar physicochemical properties, particularly boiling points, making their separation by conventional GC methods exceptionally difficult. Complex mixtures, such as those from plastic pyrolysis or catalytic cracking, often yield dense chromatograms where isomers co-elute, complicating both identification and quantification.[2]

Strategic Workflow for Analysis

A successful analysis begins with a clear strategy. The primary decision is whether to proceed with direct analysis or to employ chemical derivatization to simplify the problem. This choice depends on the complexity of the sample and the analytical objective (e.g., general profiling vs. specific isomer identification).

G cluster_0 Sample Branched Olefin Sample Decision Assess Sample Complexity & Analytical Goal Sample->Decision DirectGC Direct GC Analysis Decision->DirectGC Simple Mixture General Profile Derivativatization Derivativatization Decision->Derivativatization Complex Mixture Isomer Identification Analysis Data Analysis & Interpretation DirectGC->Analysis Derivatization Chemical Derivatization GC_PostDeriv GC Analysis of Derivatives Derivatization->GC_PostDeriv GC_PostDeriv->Analysis

Caption: Decision workflow for analyzing branched olefins.

Part A: Direct Gas Chromatographic Analysis

Direct analysis is often the first approach for characterizing less complex olefin mixtures. The success of this method hinges almost entirely on the configuration of the gas chromatography system, particularly the choice of the capillary column.

GC System Configuration: The Central Role of the Column

Separation of olefins is driven by differences in volatility and their interactions with the column's stationary phase.

  • Non-Polar Columns (e.g., Dimethylpolysiloxane): These phases, such as DB-1 or HP-5ms, separate compounds primarily based on their boiling points. While useful for general profiling, they typically fail to resolve isomers with similar boiling points, such as cis/trans pairs or positional isomers.

  • Intermediate and Polar Columns: To resolve isomers, a stationary phase capable of more specific interactions is required.

    • Polyethylene Glycol (PEG/Wax) Columns: These are highly polar and can separate analytes based on polarity differences.

    • Cyanopropyl Phases (e.g., SP-2330, DB-23): These are highly polar stationary phases that are particularly effective for separating geometric isomers of unsaturated compounds.[3] The strong dipole of the cyanopropyl group interacts with the pi-electrons of the olefin's double bond, providing a mechanism for separating isomers based on the accessibility and geometry of the C=C bond.[3]

  • Specialty Columns: For certain applications, highly selective columns are used. For instance, silver-ion stationary phases can be used to trap olefins, a principle leveraged in some multidimensional GC methods for determining total olefin content.[4]

Detector Selection
  • Flame Ionization Detector (FID): The workhorse for hydrocarbon analysis. It offers excellent sensitivity and a wide linear range for quantification but provides no structural information.

  • Mass Spectrometry (MS): Essential for identification. Electron ionization (EI) mass spectra of olefin isomers are often very similar, but subtle differences in fragment ion ratios can aid in identification, especially when combined with retention time data.

  • Vacuum Ultraviolet (VUV) Spectroscopy: An emerging technique that provides unique absorbance spectra for different hydrocarbon classes. It is particularly powerful for distinguishing olefins from co-eluting cyclic alkanes, a common challenge in fuel analysis.[5]

Protocol: General Profiling of Branched Olefins by GC-FID

This protocol provides a starting point for the direct analysis of a C8-C16 branched olefin mixture. Optimization will be required based on the specific sample.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalent with FIDStandard, robust platform for hydrocarbon analysis.
Column SP®-2330 (30 m x 0.25 mm ID, 0.20 µm film)Highly polar cyanopropyl phase to maximize separation of geometric and positional isomers.[3]
Inlet Split/Splitless
Inlet Temp250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio50:1 (adjustable based on concentration)Prevents column overloading while maintaining good peak shape.
Carrier Gas Helium or Hydrogen
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing speed and efficiency.
Oven Program
Initial Temp40 °C, hold for 2 minAllows for sharp focusing of volatile components at the head of the column.
Ramp Rate5 °C/min to 240 °CA moderate ramp rate to resolve closely eluting isomers.
Final Temp240 °C, hold for 5 minEnsures all heavier components elute from the column.
Detector FID
Detector Temp260 °CPrevents condensation of analytes in the detector.
H2 Flow30 mL/min
Air Flow300 mL/min
Makeup Flow (N2)25 mL/min

Part B: Analysis via Chemical Derivatization

When direct analysis fails to provide the required resolution, chemical derivatization is a powerful strategy. The goal is to chemically modify the double bond to create new molecules (derivatives) whose chromatographic properties are more distinct than the original isomers.[6] This approach is particularly useful for pinpointing the exact location of the double bond within a complex isomer mixture.[2]

G cluster_0 Olefin Olefin Isomer Mixture Reaction Reaction (60°C, 2h) Olefin->Reaction Reagent DMDS Reagent + Iodine Catalyst Reagent->Reaction Derivative Thioether Derivative Mixture Reaction->Derivative GCMS GC-MS Analysis Derivative->GCMS Spectra Mass Spectra Analysis GCMS->Spectra Location Double Bond Location Identified Spectra->Location

Caption: Workflow for DMDS derivatization and GC-MS analysis.

Common Derivatization Reactions
  • Thiolation with Dimethyl Disulfide (DMDS): This is one of the most effective methods for determining double bond position. DMDS adds two methylthio (-SCH3) groups across the double bond. When the resulting derivative is analyzed by GC-MS, it fragments predictably at the carbon-carbon bond that was originally the double bond, producing two major fragment ions whose masses reveal the original location.[2]

  • Bromination: The addition of bromine across the double bond can be used to confirm the presence of olefins. This method is often used in comparative analyses, where a sample is run before and after bromination to identify which peaks correspond to unsaturated compounds.[7]

  • Epoxidation: Conversion of the double bond to an epoxide using an agent like m-CPBA creates a more polar molecule. The resulting epoxides often show better chromatographic separation than the parent olefins.

Protocol: Double Bond Location via DMDS Derivatization and GC-MS

This protocol is adapted for the derivatization of olefinic hydrocarbons in a non-polar solvent.

Materials:

  • Sample containing branched olefins (approx. 1 mg) dissolved in 200 µL of hexane.

  • Dimethyl Disulfide (DMDS), 200 µL.

  • Iodine solution (10 mg/mL in diethyl ether).

  • Heating block or water bath.

  • 2 mL GC vial with screw cap and septum.

Procedure:

  • Sample Preparation: In a 2 mL GC vial, combine 200 µL of the olefin sample in hexane with 200 µL of DMDS.

  • Catalyst Addition: Add 50 µL of the iodine solution to the vial. The solution should turn a brownish color.

  • Reaction: Cap the vial tightly and place it in a heating block at 60°C for 2 hours. The brown color of the iodine will fade as the reaction proceeds.

  • Quenching: After cooling to room temperature, quench the excess iodine by adding 50-100 µL of a 5% aqueous sodium thiosulfate solution. Shake until the solution is colorless.

  • Extraction: Add 500 µL of hexane to the vial, vortex for 30 seconds, and allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer to a new GC vial for analysis by GC-MS.

GC-MS Parameters:

  • Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID) as the separation is now based on the larger, less-polar derivatives.

  • Set the MS to scan from m/z 40 to 400.

  • Analyze the resulting mass spectra for the characteristic fragmentation pattern that reveals the original double bond position.

Regulatory Frameworks

While the detailed analysis of specific branched isomers is often for research or process optimization, the total olefin content in fuels is regulated. Standardized methods exist for this purpose, providing a broader context for olefin analysis.

  • ASTM D6296: A test method for determining total olefins in spark-ignition engine fuels using multidimensional gas chromatography.[8]

  • ASTM D6550: This method determines the total olefin content of gasoline using supercritical-fluid chromatography (SFC).[9][10]

  • ASTM D1319: A classic method using fluorescent indicator adsorption (FIA) to determine hydrocarbon types, including olefins.[11]

Conclusion and Future Perspectives

The gas chromatographic analysis of branched olefins is a complex but manageable task that requires a strategic approach. Direct analysis using highly polar cyanopropyl columns provides an excellent starting point for resolving many positional and geometric isomers. For highly complex mixtures or when unambiguous identification of double bond location is required, chemical derivatization with reagents like DMDS, followed by GC-MS, is an invaluable tool.

The future of olefin analysis lies in the continued development of advanced analytical techniques. Comprehensive two-dimensional gas chromatography (GCxGC) is already providing unprecedented separating power for complex hydrocarbon mixtures, including those from alternative fuels.[2][12] Furthermore, the coupling of GC with novel detectors like VUV spectroscopy and the application of advanced data processing techniques like principal component analysis (PCA) are paving the way for faster and more detailed characterization of these important molecules.[5]

References

  • Rang, S., Kuningas, K., Orav, A., & Eisen, O. (1986). Gas Chromatographic Analysis of Branched Olefins. Journal of Chromatographic Science, 24(7), 278–284. Available from: [Link]

  • Rang, S., et al. (1986). Gas Chromatographic Analysis of Branched Olefins. ResearchGate. Available from: [Link]

  • Vozka, P. (2022). Optimizing Derivatization Techniques to Improve Separation for Accurate Quantitative Analysis of Olefins in Fuels Derived From Plastic Waste. ProQuest. Available from: [Link]

  • ASTM International. (2022). D6296-22: Standard Test Method for Total Olefins in Spark-ignition Engine Fuels by Multidimensional Gas Chromatography. ASTM International. Available from: [Link]

  • ASTM International. (2020). D6550-20: Standard Test Method for Determination of Olefin Content of Gasolines by Supercritical-Fluid Chromatography. ASTM International. Available from: [Link]

  • ASTM International. (2020). D6550-20 Standard Test Method for Determination of Olefin Content of Gasolines by. IHS Markit. Available from: [Link]

  • ASTM International. (2024). ASTM D1319 (FIA Analysis – Aromatics, Olefins & Saturates in Gas or Jet). SPL, Inc. Available from: [Link]

  • Phenomenex. (n.d.). Gas Chromatography Columns for Reliable Analysis. Phenomenex. Available from: [Link]

  • Vozka, P. (2023). Quantitative Analysis of Aliphatic Olefins in Fuels made from Plastic Waste by Comprehensive Two-Dimensional Gas Chromatography. LabRulez GCMS. Available from: [Link]

  • Yang, B., et al. (2023). Quantitation of olefins in sustainable aviation fuel intermediates using principal component analysis coupled with vacuum ultraviolet spectroscopy. Frontiers in Chemistry. Available from: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. Available from: [Link]

  • Merck. (n.d.). Derivatization in GC. University of Technology. Available from: [Link]

  • Horská, J., et al. (2021). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. ResearchGate. Available from: [Link]

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Application Notes & Protocols: A Guide to Stereoselective Synthesis of Chiral Molecules Using Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries, where the physiological effects of enantiomers can differ dramatically.[1][2] This guide provides an in-depth exploration of stereoselective synthesis, focusing on the application of catalytic methods to achieve high levels of enantiomeric purity. We delve into the core principles and practical applications of three major catalytic platforms: transition-metal catalysis, organocatalysis, and biocatalysis. Detailed protocols for representative transformations and robust analytical methods for the determination of enantiomeric excess are presented, offering researchers a comprehensive resource for the design and execution of stereoselective syntheses.

Introduction: The Imperative of Chirality in a Three-Dimensional World

Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular structure that governs biological recognition and activity.[1] In drug development, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[1][2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance.[3][4] Catalytic asymmetric synthesis has emerged as the most elegant and efficient strategy for this purpose, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.[4][5]

This guide is structured to provide both a conceptual framework and practical, actionable protocols for researchers engaged in the stereoselective synthesis of chiral molecules. We will explore the nuances of different catalytic systems, the rationale behind experimental design, and the critical techniques for validating stereochemical outcomes.

Pillars of Asymmetric Catalysis: A Comparative Overview

The field of asymmetric catalysis is broadly divided into three main areas, each with its unique strengths and applications. The choice of catalyst is a critical decision in the design of a stereoselective synthesis, contingent on the specific transformation, substrate scope, and desired reaction conditions.

Transition-Metal Catalysis: Power and Versatility

Transition-metal complexes, featuring a central metal atom coordinated to chiral ligands, are powerful catalysts for a vast array of asymmetric transformations.[5][6][7] These catalysts activate substrates and control the stereochemical outcome of the reaction by creating a chiral environment around the reacting species.[7]

Causality in Action: The Role of the Chiral Ligand The chiral ligand is the heart of a transition-metal catalyst. Its steric and electronic properties dictate the three-dimensional space in which the reaction occurs, thereby directing the approach of the substrate and reagents to favor the formation of one enantiomer. The design of these ligands is a continuous area of research, with families like BINAP, DuPhos, and ferrocenylphosphines demonstrating broad utility.[6][8][9]

Workflow for a Typical Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Select Chiral Ligand & Metal Precursor B Prepare Catalyst in situ or Isolate A->B C Charge Reactor with Substrate, Solvent, & Catalyst B->C D Purge with Inert Gas (e.g., Argon) C->D E Introduce Hydrogen Gas D->E F Monitor Reaction Progress (TLC, GC, HPLC) E->F G Quench Reaction F->G H Purify Product (e.g., Column Chromatography) G->H I Determine Enantiomeric Excess (Chiral HPLC/GC) H->I

Caption: Workflow for a transition-metal catalyzed asymmetric hydrogenation.

Organocatalysis: The Metal-Free Revolution

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations.[1][10] This field has witnessed explosive growth, offering a complementary approach to metal-based catalysis, often with the advantages of lower toxicity, air and moisture stability, and operational simplicity.[1][11]

Mechanistic Diversity: A Key to Success Organocatalysts operate through a variety of activation modes, including iminium ion formation, enamine catalysis, and hydrogen bonding.[1] For instance, chiral secondary amines like proline can activate carbonyl compounds by forming chiral enamines, which then react with electrophiles in a highly stereocontrolled manner.[1] This diversity in mechanism allows for the catalysis of a wide range of reactions.[12][13]

Biocatalysis: Nature's Approach to Chirality

Biocatalysis leverages the exquisite selectivity of enzymes to perform stereoselective transformations.[14][15][16] Enzymes are inherently chiral and have evolved to catalyze reactions with near-perfect stereo- and regioselectivity under mild, environmentally benign conditions.[14][15][16][17]

The Power of Directed Evolution A significant advantage of biocatalysis is the ability to tailor enzyme properties through directed evolution and protein engineering. This allows for the optimization of an enzyme's activity, stability, and substrate scope for a specific synthetic application.[14]

Kinetic Resolution vs. Asymmetric Synthesis Biocatalysis can be employed in two primary strategies:

  • Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This is a powerful method for separating enantiomers.[18][19][20]

  • Asymmetric Synthesis: An enzyme converts a prochiral substrate into a single enantiomer of the product.[21]

Core Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for representative stereoselective transformations and the subsequent analysis of enantiomeric purity.

Protocol: Asymmetric Hydrogenation of an Olefin using a Rhodium-DuPhos Catalyst

This protocol describes the asymmetric hydrogenation of methyl acetamidoacrylate to produce enantiomerically enriched N-acetylalanine methyl ester, a valuable chiral building block.

Materials:

  • Methyl acetamidoacrylate

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • (R,R)-Me-DuPhos

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [Rh(COD)2]BF4 (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) to a Schlenk flask.

  • Add degassed methanol to dissolve the catalyst components. Stir for 15-20 minutes to allow for complex formation. The solution should turn a reddish-orange color.

  • Reaction Setup: In a separate flask, dissolve methyl acetamidoacrylate (1 equivalent) in degassed methanol.

  • Transfer the substrate solution to the flask containing the catalyst via cannula.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC or HPLC analysis. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol outlines the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, a classic example of organocatalysis.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone (anhydrous)

  • L-Proline

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask, add p-nitrobenzaldehyde (1 equivalent) and L-proline (20 mol%).

  • Add anhydrous acetone (10 equivalents) and anhydrous DMSO.

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by TLC. The product will be a higher-running spot than the starting aldehyde.

  • Work-up: Once the starting material is consumed (typically 24-48 hours), add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral aldol product.

Protocol: Lipase-Mediated Kinetic Resolution of a Racemic Alcohol

This protocol details the kinetic resolution of (±)-1-phenylethanol using a lipase and an acyl donor.

Materials:

  • (±)-1-Phenylethanol

  • Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Vinyl acetate (acyl donor)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To a flask, add (±)-1-phenylethanol (1 equivalent), anhydrous toluene, and vinyl acetate (0.6 equivalents).

  • Add the lipase (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by GC or chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both products.

  • Work-up: Once the desired conversion is reached, filter off the enzyme.

  • Purification: Remove the solvent under reduced pressure. The remaining alcohol and the formed ester can be separated by column chromatography.

Verification and Analysis: Determining Enantiomeric Excess

The accurate determination of enantiomeric excess (ee) is crucial for validating the success of a stereoselective synthesis.[22] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods.[22][23][24]

G A Prepare Sample Solution (approx. 1 mg/mL in mobile phase) C Develop Separation Method (Mobile Phase, Flow Rate, Temperature) A->C B Select Chiral Column (e.g., polysaccharide-based) B->C D Inject Racemic Standard to Determine Retention Times of Enantiomers C->D E Inject Synthesized Sample D->E F Integrate Peak Areas of the Two Enantiomers E->F G Calculate Enantiomeric Excess (ee) F->G

Caption: General workflow for determining enantiomeric excess by chiral HPLC.

Chiral HPLC Method Development

Choosing a Chiral Stationary Phase (CSP): The selection of the CSP is the most critical step.[22] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable and commercially available.[24][25][26] Pirkle-type and macrocyclic glycopeptide columns are also effective for specific classes of compounds.[24][27]

Mobile Phase Selection: For normal-phase separations, mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are common.[27] For basic analytes, adding a small amount of an amine (e.g., diethylamine) can improve peak shape.[22] For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.

Calculating Enantiomeric Excess (ee): The ee is calculated from the integrated peak areas of the two enantiomers obtained from the chromatogram.[28]

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

NMR Spectroscopy for Chiral Analysis

While less common for routine ee determination than chiral chromatography, NMR spectroscopy can be a powerful tool for chiral analysis, especially with the use of chiral derivatizing agents or chiral solvating agents.[29] These agents interact with the enantiomers to form diastereomeric species, which have distinct NMR spectra, allowing for the quantification of each enantiomer.[29]

Comparative Data and Catalyst Selection

The choice of catalyst can significantly impact the efficiency and stereoselectivity of a reaction. The following table provides a comparative overview of the catalyst types for a hypothetical asymmetric reduction of a ketone.

Catalyst TypeTypical Catalyst Loading (mol%)Reaction ConditionsAdvantagesLimitations
Transition-Metal 0.1 - 2Often requires elevated pressure (H2) and inert atmosphereHigh turnover numbers, broad substrate scope, high enantioselectivitiesPotential for metal contamination, air/moisture sensitivity
Organocatalyst 5 - 30Generally mild, ambient conditionsMetal-free, often air and moisture stable, readily availableHigher catalyst loadings, sometimes longer reaction times
Biocatalyst (Enzyme) (Weight %)Aqueous or organic solvent, mild temperature and pHExtremely high selectivity, environmentally friendly, biodegradableSubstrate scope can be limited, potential for enzyme denaturation

Conclusion and Future Outlook

The stereoselective synthesis of chiral molecules using catalysts is a dynamic and continuously evolving field.[3][4] Advances in catalyst design, including the development of more active and selective transition-metal complexes, novel organocatalytic activation modes, and engineered biocatalysts, are constantly expanding the capabilities of synthetic chemists.[5][12][30] The integration of flow chemistry with asymmetric catalysis is also a promising area, offering enhanced control over reaction parameters and facilitating scalability.[5] As our understanding of stereochemical control deepens, the development of even more efficient, selective, and sustainable methods for producing enantiopure compounds will undoubtedly continue, with significant implications for the pharmaceutical industry and beyond.

References

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2018). Stereoselective biocatalysis: A mature technology for the asymmetric synthesis of pharmaceutical building blocks. Taylor & Francis Online. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Rakels, J. L., et al. (1994). Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Research and Reviews. (n.d.). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Open Access Journals.
  • Ribeiro, M. P., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. [Link]

  • Frontiers. (2024). Recent Advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

  • Grimme, S., & Mück-Lichtenfeld, C. (2011). Size and Polarizability as Design Principles for Stereoselective Catalysis. Chemistry – A European Journal.
  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. SciSpace. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Hayashi, T., & Kumada, M. (1982). Asymmetric synthesis catalyzed by transition-metal complexes with functionalized chiral ferrocenylphosphine ligands. Accounts of Chemical Research. [Link]

  • Grimme, S., & Mück-Lichtenfeld, C. (2011). Size and Polarizability as Design Principles for Stereoselective Catalysis. PMC - NIH. [Link]

  • Wadhwa, S., et al. (2024).
  • LCGC International. (2008). Chiral HPLC Columns. [Link]

  • MDPI. (2020). Enzyme-Mediated Stereoselective Synthesis. MDPI. [Link]

  • Szymański, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • Kim, M.-J., et al. (2010). Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes. The Journal of Organic Chemistry. [Link]

  • Annunziata, F., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. [Link]

  • MDPI. (2021). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics. [Link]

  • ACS Catalysis. (2024). Enantioselective Synthesis of Helically Chiral Molecules Enabled by Asymmetric Organocatalysis. ACS Publications. [Link]

  • Ye, Z.-S., et al. (2018). Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. Accounts of Chemical Research. [Link]

  • Fan, Q.-A., et al. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. [Link]

  • Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Pfaltz, A. (2013). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. PMC - PubMed Central - NIH. [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. PubMed. [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for asymmetric hydrogenation of acetophenone.... [Link]

  • de la Torre, D., et al. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]

  • ResearchGate. (n.d.). Stereoselective biocatalysis: A mature technology for the asymmetric synthesis of pharmaceutical building blocks. [Link]

  • ResearchGate. (n.d.). Recent Advances in Transition Metal-Catalyzed Asymmetric Radical Reactions. [Link]

  • Wang, Y., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PMC - PubMed Central. [Link]

  • Lin, W., et al. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science. [Link]

  • Bornscheuer, U. T., & Huisman, G. W. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH. [Link]

  • MDPI. (2021). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. MDPI. [Link]

  • ResearchGate. (2025). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. [Link]

  • JOCPR. (n.d.). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. [Link]

  • Unacademy. (n.d.). A Detailed Understanding of the Term Stereoselective. [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

  • Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. [Link]

  • Macmillan Group. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). MDPI.
  • ResearchGate. (n.d.). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. [Link]

  • Bluefield Esports. (n.d.). catalyst development for stereoselectivity. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing GC Column Selection for High Molecular Weight Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the gas chromatography (GC) analysis of high molecular weight (HMW) branched alkanes. Analyzing these compounds presents unique challenges, including achieving adequate separation of complex isomers and ensuring proper elution of high-boiling-point analytes without peak distortion.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your methods, select the appropriate GC column, and interpret your results with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each solution is grounded in chromatographic principles to help you not only solve the immediate issue but also understand the underlying cause.

Q1: Why are my peaks for HMW branched alkanes broad and tailing?

Peak tailing and broadening are common issues when analyzing HMW compounds. This is often a multi-faceted problem stemming from instrument setup, column choice, or analytical conditions.

Underlying Causes & Step-by-Step Troubleshooting:

  • Insufficient Thermal Energy: HMW alkanes require high temperatures to remain in the gas phase. Condensation in cooler spots within the system is a primary cause of tailing.

    • Action: Ensure your injector and detector temperatures are set appropriately high. A good rule of thumb is to set the detector temperature at least 20°C above the final oven temperature to prevent condensation.[1] The injector temperature must be hot enough to ensure complete and rapid vaporization of the sample.[2]

  • Column Activity: Secondary interactions between analytes and active sites (e.g., exposed silanols) on the column's stationary phase or the inlet liner can cause severe peak tailing.[3]

    • Action: Use a highly inert column, such as those featuring an arylene-siloxane backbone, which provides enhanced thermal stability. Also, ensure you are using a fresh, deactivated inlet liner.[4] If performance degrades over time, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[3][4]

  • Slow Mass Transfer: The analyte molecules must efficiently transfer between the carrier gas and the stationary phase. For HMW compounds, this process can be slow, leading to band broadening.

    • Action: Select a column with a thin stationary phase film (e.g., 0.10 - 0.25 µm). Thinner films reduce the distance analytes must diffuse, resulting in sharper peaks and lower elution temperatures for high-boiling compounds.[5][6][7]

  • System Dead Volume: Leaks or improperly installed components (like the column or liner) can create unswept volumes where the sample can diffuse, causing peak broadening.[3]

    • Action: Perform a leak check. Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the injector and detector, following the manufacturer's guidelines.[4]

To systematically diagnose this issue, you can follow the logical workflow below.

Troubleshooting_Peak_Tailing start Problem: Broad, Tailing Peaks check_temps Step 1: Verify Temperatures Injector & Detector ≥ Final Oven Temp? start->check_temps check_consumables Step 2: Check Consumables Is liner fresh & deactivated? Is column known to be inert? check_temps->check_consumables Yes no_temps Action: Increase temperatures appropriately. check_temps->no_temps No check_installation Step 3: Verify Installation Column cut cleanly? Installed at correct depth? check_consumables->check_installation Yes no_consumables Action: Replace liner. Consider a more inert column. check_consumables->no_consumables No check_film Step 4: Evaluate Column Phase Is film thickness ≤ 0.25 µm? check_installation->check_film Yes no_installation Action: Re-cut and reinstall column per manufacturer specs. check_installation->no_installation No solution Problem Resolved check_film->solution Yes no_film Action: Switch to a thinner film column for HMW analytes. check_film->no_film No no_temps->check_consumables no_consumables->check_installation no_installation->check_film no_film->solution Resolution_Strategy start Goal: Improve Isomer Resolution phase 1. Optimize Stationary Phase (e.g., 5% Phenyl for selectivity) start->phase dimensions 2. Increase Column Efficiency (Longer length, smaller ID) phase->dimensions temp_program 3. Refine Temperature Program (Slower ramp rate) dimensions->temp_program result Enhanced Separation temp_program->result

Caption: Key strategies for improving isomeric separation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting GC column for analyzing C20-C40 branched alkanes?

For most applications involving high molecular weight hydrocarbons, the best starting point is a high-temperature, low-bleed, 5% phenyl-methylpolysiloxane column . A standard dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness is a robust choice for general-purpose work. [6]

  • Why high-temperature? HMW alkanes require final oven temperatures that can exceed 350°C. [8]High-temperature columns are specially engineered with stabilized stationary phases and polyimide coatings to operate up to 400°C or higher with minimal bleed, ensuring long lifetimes and stable baselines. [9][10]* Why 5% phenyl? This phase offers an excellent balance of non-polar character (for boiling point-based separation) and enhanced selectivity for isomers due to its polarizability. [9]* Why low-bleed? Low-bleed columns are critical for trace analysis and are essential when using a mass spectrometer (MS) detector to maintain sensitivity and prevent contamination of the ion source. [9]

    Stationary Phase Polarity Max Temp (°C) Strengths for HMW Alkanes Common Designations
    100% Dimethylpolysiloxane Non-Polar ~360-400 Excellent thermal stability, true boiling point separation. [9] DB-1ht, ZB-1HT, Rtx-1
    5% Phenyl-methylpolysiloxane Low-Polarity ~360-400 Recommended starting point. Enhanced selectivity for isomers, very stable. [9][8] DB-5ht, ZB-5HT, Rxi-5ms

    | 35-50% Phenyl-methylpolysiloxane | Mid-Polarity | ~340-370 | Higher selectivity for aromatic or unsaturated compounds, not typically the first choice for alkanes. [9]| DB-17ht, ZB-35HT |

Q2: How does stationary phase film thickness (df) affect my analysis of HMW alkanes?

Film thickness is a critical parameter that directly impacts retention, resolution, capacity, and inertness. For HMW compounds, the choice is almost always a thinner film .

  • Thinner Films (≤ 0.25 µm):

    • Pro: Reduces retention time and lowers elution temperatures for late-eluting, high-boiling-point compounds. [11]This leads to sharper peaks because of faster mass transfer.

    • Pro: Increases the maximum operating temperature of the column. * Con: Has a lower sample capacity, making it more susceptible to peak fronting if overloaded. * Con: May show increased analyte interaction with the fused silica tubing wall if not properly deactivated.

  • Thicker Films (≥ 0.50 µm):

    • Pro: Increases retention time, which is beneficial for resolving very volatile compounds (not applicable here). [5] * Con: Significantly increases elution temperatures for HMW compounds, which can exceed the column's thermal limit and cause excessive peak broadening. [6] Conclusion: For HMW branched alkanes, use a thin film column (0.10 µm to 0.25 µm) to ensure sharp peaks and elution at reasonable temperatures.

Q3: What type of GC inlet liner should I use for HMW compounds?

Proper sample introduction is crucial to avoid discrimination against less volatile (i.e., higher molecular weight) components.

Recommendation: A single taper liner with deactivated glass wool is highly recommended for splitless or split injections of HMW analytes. [12][13]

  • Why a Tapered Design? The taper at the bottom of the liner helps to focus the vaporized sample onto the column head, minimizing contact with the metal inlet seal where active sites can cause analyte loss. [12]* Why Deactivated Glass Wool?

    • Enhanced Vaporization: The wool provides a large, hot surface area that facilitates the complete and rapid vaporization of HMW compounds. [13][14] 2. Improved Reproducibility: It wipes the syringe needle during injection, ensuring consistent sample transfer. [12] 3. Column Protection: It acts as a trap for non-volatile matrix components, preventing them from contaminating the GC column. [12][14] Always use a liner that has been properly deactivated to prevent adsorption of any active analytes. [15]

Experimental Protocol Example: Generic Method Setup

This provides a starting point for developing a method for C20-C40 branched alkanes.

1. Column Installation & Conditioning:

  • Install a high-temperature 5% phenyl column (e.g., 30m x 0.25mm, 0.25µm).
  • Condition the column by heating it to 20°C above your maximum analysis temperature (but not exceeding the column's max temp limit) for 1-2 hours with carrier gas flow to remove contaminants and stabilize the phase.

2. GC Method Parameters:

  • Inlet: Splitless mode, Temperature: 350°C
  • Inlet Liner: Single taper with deactivated glass wool
  • Carrier Gas: Helium or Hydrogen, Constant Flow @ 1.2 mL/min
  • Oven Program:
  • Initial Temp: 60°C, hold for 1 min
  • Ramp 1: 15°C/min to 250°C
  • Ramp 2: 5°C/min to 380°C, hold for 10 min
  • Detector (FID): Temperature: 390°C, H2 Flow: 40 mL/min, Air Flow: 400 mL/min, Makeup (N2): 25 mL/min

Note: This is a generic starting point. The oven program, in particular, must be optimized for your specific sample to achieve the desired resolution. [16][17]

References

  • Agilent High Temperature GC Columns. (n.d.). Chrom Tech. Retrieved from [Link]

  • High Temperature GC Columns for Precise Separation. (n.d.). Phenomenex. Retrieved from [Link]

  • How to Choose a GC Inlet Liner. (n.d.). Restek. Retrieved from [Link]

  • Performance and Durability for High-Temperature GC. (n.d.). Agilent. Retrieved from [Link]

  • Taylor, T. (2020). Optimising Gas Chromatography using Column Dimensions. Element Lab Solutions. Retrieved from [Link]

  • GC Column Selection—Optimize Your Analysis. (2010, August 1). Food Safety Magazine. Retrieved from [Link]

  • Liner Selection Guide. (n.d.). GL Sciences. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Snow, N. H. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. Retrieved from [Link]

  • Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]

  • Quimby, B. D. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC North America. Retrieved from [Link]

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unresolved Complex Mixtures (UCMs) in Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrocarbon analysis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of Unresolved Complex Mixtures (UCMs) in their chromatographic analyses. As Senior Application Scientists, we understand that the "hump" of a UCM can obscure critical data and complicate quantification. This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you deconstruct these complex samples and achieve clear, reliable results.

Troubleshooting Guide: From Hump to Clarity

This section addresses common issues encountered during the analysis of samples containing UCMs, providing not just solutions but the scientific reasoning behind them.

Problem 1: The "UCM Hump" - A Broad, Elevated Baseline

Question: What causes the characteristic "hump" of an Unresolved Complex Mixture in my gas chromatogram?

Answer: The UCM "hump" is a classic signature in the analysis of petroleum-derived hydrocarbons and weathered environmental samples. It represents a massive number of co-eluting branched and cyclic hydrocarbons that are not resolved into discrete peaks by the chromatographic column. These compounds, often isomers, have very similar boiling points and chemical properties, causing them to elute from the gas chromatography (GC) column as a broad, continuous band rather than sharp, individual peaks. The presence of this hump is a strong indicator of biodegraded oil, where more easily metabolized linear alkanes have been consumed, leaving behind the more recalcitrant branched and cyclic compounds.

Question: How can I improve the resolution of the UCM and reduce the size of the hump?

Answer: While completely resolving a UCM into individual peaks with a single-dimension GC is often impossible, you can significantly improve the separation and minimize the hump's impact on your target analytes. The strategy involves a multi-faceted approach focusing on chromatography, sample preparation, and instrumentation.

A. Chromatographic Optimization:

  • Column Selection: The choice of GC column is critical. A standard non-polar column (like a 5% phenyl-methylpolysiloxane) is a good starting point, but for complex mixtures, consider a more selective phase. For instance, a 50% phenyl-methylpolysiloxane column can offer different selectivity for aromatic compounds within the UCM. The key is to choose a phase that provides the best separation for your specific target analytes from the bulk of the UCM.

  • Temperature Programming: An aggressive temperature ramp can cause compounds to elute too quickly, exacerbating the co-elution problem. Conversely, a slow ramp can lead to excessive peak broadening.

    • Actionable Insight: Start with a slow initial ramp (e.g., 2-5°C/min) to separate the more volatile components. You can then increase the ramp rate for the higher boiling point fractions. This can help to pull some of the more prominent UCM components out of the hump as resolved peaks.

  • Carrier Gas Flow: Operating at the optimal linear velocity for your carrier gas (Helium or Hydrogen) will maximize column efficiency. Deviating from this can significantly decrease resolution. Use a flow calculator to determine the optimal flow rate for your column dimensions.

B. Advanced Analytical Techniques:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This is the gold standard for UCM analysis. GCxGC utilizes two columns with different stationary phases connected by a modulator. The separation from the first dimension is passed to the second, much shorter column for a very fast, secondary separation. This results in a two-dimensional chromatogram with significantly enhanced resolving power, often separating the UCM into distinct compound classes (e.g., aliphatics, aromatics, hopanes).

C. Sample Preparation and Cleanup:

  • Fractionation: Before injection, separating the sample into different chemical classes can dramatically simplify the chromatogram. Solid-Phase Extraction (SPE) is a common and effective method for this. For example, using a silica gel SPE cartridge, you can separate the sample into aliphatic, aromatic, and polar fractions, which can then be analyzed individually.

Problem 2: Poor Peak Shape for Resolved Analytes on Top of the UCM

Question: Why are my target analyte peaks tailing or fronting when they co-elute with a UCM?

Answer: Poor peak shape for analytes that are resolved on top of the UCM hump is typically due to column overload or matrix effects. The massive concentration of hydrocarbons in the UCM can locally saturate the stationary phase of the GC column. When your target analyte reaches this saturated region, its interaction with the stationary phase is hindered, leading to distorted peak shapes (often fronting). Additionally, the complex matrix can contain active compounds that interact with your target analytes or the column itself, causing peak tailing.

Question: What steps can I take to improve the peak shape of my target compounds?

Answer:

  • Dilute the Sample: This is the simplest first step. Diluting your sample will reduce the overall concentration of the UCM, lessening the column overload effect. However, be mindful of your target analytes' detection limits.

  • Inlet Maintenance: A dirty injector liner can be a source of active sites and can contribute to peak tailing. Regular replacement of the liner and septum is crucial, especially when analyzing complex samples. Consider using a deactivated liner with glass wool to trap non-volatile residues.

  • Use a Guard Column: A short (1-5 meter) piece of deactivated fused silica tubing installed before the analytical column can act as a guard column. This traps non-volatile components of the UCM, protecting the analytical column from contamination and extending its lifetime.

Problem 3: Difficulty in Quantifying Target Analytes Within the UCM

Question: How can I accurately quantify specific hydrocarbons when they are part of a UCM?

Answer: Quantification within a UCM is challenging due to the high, sloping baseline and potential for co-eluting interferences. Standard external calibration with simple baseline integration is often inaccurate.

Question: What are the recommended methods for UCM quantification?

Answer:

  • Mass Spectrometry (MS) with Extracted Ion Chromatograms (EICs): Using a mass spectrometer as a detector is highly advantageous. Instead of relying on the Total Ion Chromatogram (TIC), which will show the UCM hump, you can generate EICs for specific, unique ions of your target analytes. This technique effectively filters out the chemical noise from the co-eluting UCM components, providing a much cleaner chromatogram for integration and quantification.

  • Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms. These tools can mathematically distinguish the mass spectrum of a target analyte from co-eluting interferences, allowing for more accurate peak integration.

  • GCxGC with MS Detection: Combining the superior separation of GCxGC with the selectivity of a mass spectrometer provides the most powerful tool for both qualitative and quantitative analysis of complex mixtures. The structured nature of the 2D chromatogram allows for the isolation of target compounds from the bulk of the UCM, leading to highly accurate quantification.

Visualizing the Troubleshooting Process

A logical approach is key to efficiently diagnosing and solving UCM-related issues. The following decision tree illustrates a typical troubleshooting workflow.

G start Start: Unresolved Complex Mixture (UCM) Observed problem_id Identify Primary Problem start->problem_id hump Broad UCM Hump problem_id->hump Baseline Issue peak_shape Poor Peak Shape on Hump problem_id->peak_shape Analyte Peak Issue quant Quantification Difficulty problem_id->quant Data Processing Issue hump_sol Improve Resolution hump->hump_sol peak_shape_sol Address Matrix Effects peak_shape->peak_shape_sol quant_sol Enhance Selectivity quant->quant_sol gc_opt Optimize GC Method (Temp Program, Flow Rate) hump_sol->gc_opt Instrumental column Change Column Phase hump_sol->column Instrumental cleanup Implement Sample Cleanup (e.g., SPE Fractionation) hump_sol->cleanup Pre-Analysis gcxgc Advanced Technique: Use GCxGC hump_sol->gcxgc Major Upgrade end Problem Resolved gc_opt->end column->end cleanup->end gcxgc->end dilute Dilute Sample peak_shape_sol->dilute Simple inlet Perform Inlet Maintenance peak_shape_sol->inlet Maintenance guard Install Guard Column peak_shape_sol->guard Hardware dilute->end inlet->end guard->end ms Use Mass Spectrometer (MS) quant_sol->ms eic Use Extracted Ion Chromatograms (EIC) ms->eic deconv Apply Deconvolution Software ms->deconv eic->end deconv->end

Caption: A decision tree for troubleshooting UCMs in hydrocarbon analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical composition of a UCM? A: A UCM is primarily composed of thousands of structurally similar branched alkanes and cycloalkanes (naphthenes). In weathered crude oil, you will also find more complex and resistant compounds like hopanes and steranes, which are valuable as biomarkers.

Q2: Can sample preparation alone resolve a UCM? A: While sample preparation, such as SPE fractionation, cannot fully resolve a UCM into individual peaks, it is a powerful tool for simplifying the mixture. By separating the sample into broad chemical classes (e.g., aliphatics and aromatics), you can analyze simpler fractions, which significantly reduces the complexity of the chromatogram and the degree of co-elution.

Q3: Are there software tools that can help in analyzing UCMs? A: Yes. Besides the deconvolution tools mentioned earlier, specialized software for GCxGC analysis is essential for processing the large datasets generated by this technique. These software packages allow for visualization of the 2D chromatogram, blob detection, spectral deconvolution, and classification of compound groups.

Q4: How does the source of the hydrocarbon sample affect the UCM profile? A: The source material and its subsequent history (e.g., environmental weathering, biodegradation) profoundly impact the UCM's size and shape. A fresh crude oil will have a prominent UCM, but also a full suite of resolved n-alkanes. A heavily biodegraded oil slick, however, will show a much larger UCM hump relative to the resolved peaks because the easily degradable n-alkanes have been consumed by microbes, concentrating the more resistant branched and cyclic compounds.

Experimental Protocols

Protocol 1: Basic Sample Fractionation via Solid-Phase Extraction (SPE)

This protocol is a starting point for separating a hydrocarbon mixture into aliphatic and aromatic fractions.

  • Cartridge Preparation:

    • Use a silica gel SPE cartridge (e.g., 1g).

    • Condition the cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve a known amount of your sample in a minimal volume of hexane (e.g., 1 mL).

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Aliphatic Fraction:

    • Add 10 mL of hexane to the cartridge and collect the eluate in a clean vial. This fraction will contain the saturated hydrocarbons (n-alkanes, branched alkanes, and cycloalkanes).

  • Elution of Aromatic Fraction:

    • Add 10 mL of a 1:1 mixture of hexane and dichloromethane to the cartridge and collect the eluate in a separate clean vial. This fraction will contain the aromatic hydrocarbons.

  • Analysis:

    • Concentrate each fraction under a gentle stream of nitrogen if necessary.

    • Analyze each fraction separately by GC-MS.

Protocol 2: GCxGC Analysis Workflow

The power of GCxGC lies in its ability to spread the UCM across a two-dimensional plane.

G cluster_0 GCxGC System injector Injector col1 1st Dimension Column (Non-polar) injector->col1 modulator Modulator (Cryogenic or Flow-based) col1->modulator 1D Eluent col2 2nd Dimension Column (Polar/Selective) modulator->col2 Pulsed Injections detector Detector (TOF-MS) col2->detector data 2D Chromatogram (Data Processing) detector->data sample Sample sample->injector

Caption: A simplified workflow diagram for GCxGC analysis of complex mixtures.

Data Summary

Table 1: Comparison of Common GC Columns for Hydrocarbon Analysis
Stationary Phase Polarity Primary Application Selectivity towards UCMs
100% Dimethylpolysiloxane (e.g., DB-1)Non-polarGeneral purpose, boiling point separation.Baseline separation of n-alkanes from the UCM.
5% Phenyl-methylpolysiloxane (e.g., DB-5)Non-polarMost common for environmental and petroleum analysis.Good general-purpose resolution. The industry standard.
50% Phenyl-methylpolysiloxane (e.g., DB-17)IntermediateSeparation of aromatic compounds, PAHs.Can provide enhanced resolution for aromatic components within the UCM.
Polyethylene Glycol (e.g., DB-WAX)PolarNot typically used for bulk hydrocarbon analysis.Poor choice for UCMs; best for polar analytes.

References

  • Title: An introduction to comprehensive two-dimensional gas chromatography (GC×GC) Source: Royal Society of Chemistry URL: [Link]

  • Title: Characterization of Unresolved Complex Mixture in heavy crude oil from the Orinoco Belt (Venezuela) by offline two-dimensional liquid chromatography–gas chromatography–mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Comprehensive two-dimensional gas chromatography for the analysis of petroleum Source: Journal of Chromatography A URL: [Link]

  • Title: Recent developments in comprehensive two-dimensional gas chromatography (GC×GC) Source: TrAC Trends in Analytical Chemistry URL: [Link]

  • Title: Fractionation of crude oil by solid phase extraction and its characterisation by various analytical techniques Source: Environmental Technology & Innovation URL: [Link]

Improving the yield and efficiency of alkane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkane synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield and efficiency of their alkane synthesis experiments. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My alkane synthesis reaction is resulting in a very low yield. What are the general factors I should investigate first?

A: Low yields in organic synthesis can stem from several factors. Systematically investigating the following is a good starting point:

  • Reagent Quality: Ensure the purity and activity of your starting materials and catalysts. Older reagents or those exposed to air and moisture can degrade. For instance, Grignard reagents are notoriously sensitive to moisture.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Inconsistent or incorrect temperature control is a common culprit.[1] Ensure your heating apparatus provides uniform and stable heat.

  • Solvent Purity: The presence of impurities, especially water or oxygen in sensitive reactions, can dramatically reduce yield.[1] Always use appropriately dried and degassed solvents when the reaction chemistry demands it.

  • Catalyst Activity: Catalysts can expire or become deactivated.[1] If you suspect catalyst issues, consider using a fresh batch or regenerating the catalyst if possible.

  • Workup and Purification: Product loss can occur during extraction, washing, and purification steps. Optimizing these processes can significantly improve your isolated yield.

Q2: I'm observing the formation of significant side products in my Wurtz reaction. How can I improve the selectivity for my desired alkane?

A: The Wurtz reaction is prone to side reactions, particularly the formation of alkenes through elimination, especially with bulky alkyl halides.[2][3] To minimize side products:

  • Use Primary Alkyl Halides: The reaction works best for the synthesis of symmetrical alkanes from primary alkyl halides.

  • Avoid Bulky Halides: Tertiary and to some extent secondary alkyl halides favor elimination pathways.[3]

  • Maintain Anhydrous Conditions: The reaction must be conducted in dry ether or tetrahydrofuran as the radical intermediates are strongly basic and will react with water.[3]

  • Unsymmetrical Alkane Synthesis: Avoid using two different alkyl halides as this will produce a difficult-to-separate mixture of three different alkanes.[2][4]

Q3: Can I synthesize methane using the Kolbe electrolysis or Wurtz reaction?

A: No, neither of these methods can be used to prepare methane.

  • Kolbe Electrolysis: This method involves the dimerization of alkyl radicals generated from the electrolysis of carboxylate salts. Since the smallest possible alkyl radical from a carboxylic acid salt is a methyl radical (from acetate), the smallest possible alkane product is ethane (CH3-CH3).[5][6]

  • Wurtz Reaction: This reaction couples two alkyl halide molecules. Therefore, the product will always contain at least two carbon atoms.[2][3]

Troubleshooting Guides

Guide 1: Fischer-Tropsch Synthesis - Catalyst Deactivation

Issue: A progressive decrease in catalyst activity and/or a shift in product selectivity (e.g., increased methane production) is observed during Fischer-Tropsch synthesis.

Potential Causes & Solutions:

  • Sintering: At high temperatures (near 400°C), metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.[7][8]

    • Solution: Operate at the lower end of the recommended temperature range for your catalyst. Ensure efficient heat removal from the reactor to prevent hotspots.

  • Coke Deposition: Carbonaceous deposits can block active sites and pores on the catalyst.[9]

    • Solution: Adjust the H₂/CO ratio. A higher ratio can sometimes mitigate coke formation. Periodic regeneration by controlled oxidation or hydrogenation can remove coke deposits.

  • Oxidation: For cobalt-based catalysts, the presence of water at high conversion rates can lead to the oxidation of active cobalt metal to inactive cobalt oxide.[7][8][10]

    • Solution: Control the conversion per pass to limit water partial pressure. The use of hydrophobic catalyst supports can also help.

  • Poisoning: Sulfur, nitrogen, or other contaminants in the syngas feed can strongly adsorb to and deactivate catalytic sites.[9][11]

    • Solution: Implement a thorough gas purification system upstream of the reactor to remove contaminants.

Troubleshooting Workflow for Catalyst Deactivation

Start Decreased Catalyst Activity/Selectivity Check_Temp Review Operating Temperature Start->Check_Temp High_Temp Temperature Exceeds Recommended Range? Check_Temp->High_Temp Lower_Temp Action: Lower Temperature & Improve Heat Exchange High_Temp->Lower_Temp Yes Check_Feed Analyze Syngas Feed for Impurities High_Temp->Check_Feed No Lower_Temp->Check_Feed Impurities Sulfur/Nitrogen Compounds Detected? Check_Feed->Impurities Purify_Feed Action: Improve Upstream Gas Purification Impurities->Purify_Feed Yes Check_H2_CO Examine H₂/CO Ratio and Conversion Rate Impurities->Check_H2_CO No Purify_Feed->Check_H2_CO High_Conversion High Water Partial Pressure or Low H₂/CO Ratio? Check_H2_CO->High_Conversion Adjust_Ratio Action: Adjust H₂/CO Ratio or Lower Conversion per Pass High_Conversion->Adjust_Ratio Yes Characterize_Catalyst Perform Post-Reaction Catalyst Characterization (TEM, TGA, XPS) High_Conversion->Characterize_Catalyst No Adjust_Ratio->Characterize_Catalyst Sintering Evidence of Sintering? Characterize_Catalyst->Sintering Coking Evidence of Coking? Sintering->Coking No Replace Action: Replace Catalyst Sintering->Replace Yes Oxidation Evidence of Oxidation? Coking->Oxidation No Regenerate Action: Attempt Catalyst Regeneration Coking->Regenerate Yes Oxidation->Replace Yes Oxidation->Replace No, Other Issue Regenerate->Replace If Unsuccessful

Caption: Troubleshooting decision tree for Fischer-Tropsch catalyst deactivation.

Guide 2: Hydrodeoxygenation (HDO) - Poor Selectivity to Alkanes

Issue: The hydrodeoxygenation of biomass-derived feedstocks (e.g., fatty acids, phenols) results in a low selectivity for the desired alkanes, with significant formation of partially deoxygenated intermediates (alcohols, ketones) or unwanted side products.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The catalyst may not be active enough to drive the reaction to completion under the chosen conditions.

    • Solution: Increase the reaction temperature or hydrogen pressure.[12] However, be aware that excessively harsh conditions can lead to cracking. Consider screening different catalysts; for example, Ni-Mo based catalysts have shown high selectivity for the HDO of aliphatic acids to alkanes.[13]

  • Improper Catalyst Choice: The catalyst may favor hydrogenation of aromatic rings over the hydrogenolysis of C-O bonds, or it may not be effective for all reaction steps.

    • Solution: For phenolic compounds, bifunctional catalysts with both metal and acid sites are often required to promote dehydration and hydrogenation steps.[12] The choice of metal is also crucial; for instance, platinum on carbon (Pt/C) combined with an acid co-catalyst can be effective.[12]

  • Reaction Pathway Control: The reaction pathway can be sensitive to conditions. For example, in the HDO of aliphatic acids, decarbonylation can lead to alkanes with one less carbon atom.[13]

    • Solution: The introduction of a second metal, such as molybdenum to a nickel catalyst, can suppress the decarbonylation pathway and favor the hydrodehydration route, thus preserving the carbon chain length.[13]

Catalyst SystemFeedstockKey ProductsReported SelectivityReference
NiMo/SiO₂Aliphatic AcidAlkane (same C number)>70%[13]
Pt/C + SiW₁₂Lignin-derived bisphenolsBicyclic AlkanesHigh[12]
Co/ZrO₂Ethyl PalmitateAlkanes~82%[14]
Guide 3: Corey-House Synthesis - Low Yield of Cross-Coupled Product

Issue: The Corey-House synthesis is yielding a low amount of the desired unsymmetrical alkane (R-R').

Potential Causes & Solutions:

  • Nature of the Alkyl Halide (R'-X): This reaction is sensitive to the structure of the electrophile.

    • Solution: The reaction works best with methyl, primary, and secondary cycloalkyl halides.[15] Hindered secondary and tertiary alkyl halides are poor substrates and can lead to low yields.[16]

  • Preparation of the Gilman Reagent (Lithium Dialkylcuprate): Incomplete formation or degradation of the Gilman reagent is a common failure point.

    • Solution: Ensure the use of high-purity lithium and copper(I) iodide. The reaction must be carried out under a strictly inert atmosphere (argon or nitrogen) in a dry ethereal solvent.

  • Stoichiometry and "Wasted" Alkyl Group: In the standard Gilman reagent (R₂CuLi), one of the 'R' groups is not transferred, which can be a significant issue if 'R' is a valuable or complex group.[16]

    • Solution: To improve atom economy, consider using a mixed cuprate, (R)(Rᵤ)CuLi, where Rᵤ is a non-transferable "dummy" ligand like an alkynyl or cyano group.[16]

Protocol: Preparation of a Gilman Reagent and Subsequent Corey-House Coupling

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Alkyllithium Formation: Place lithium metal (cut into small pieces) in the flask with anhydrous diethyl ether. Add the first alkyl halide (R-X) dropwise from the dropping funnel while stirring under an inert atmosphere. The formation of the alkyllithium reagent is often indicated by a color change or the consumption of the lithium.

  • Gilman Reagent Formation: In a separate flask, suspend copper(I) iodide in anhydrous ether under an inert atmosphere and cool to the recommended temperature (often 0 °C or lower). Slowly transfer the prepared alkyllithium solution to the CuI slurry. The formation of the lithium dialkylcuprate (Gilman reagent) is typically observed as a color change.[17]

  • Coupling Reaction: Add the second alkyl halide (R'-X) to the Gilman reagent solution at the appropriate temperature.[15]

  • Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation or chromatography.

Corey-House Synthesis Workflow

cluster_step1 Step 1: Alkyllithium Formation cluster_step2 Step 2: Gilman Reagent Formation cluster_step3 Step 3: Coupling RX Alkyl Halide (R-X) RLi Alkyllithium (R-Li) RX->RLi Li Lithium Metal Li->RLi RLi_input Alkyllithium (R-Li) CuI Copper(I) Iodide Gilman Gilman Reagent (R₂CuLi) CuI->Gilman Gilman_input Gilman Reagent (R₂CuLi) RLi_input->Gilman R_prime_X Alkyl Halide (R'-X) Alkane Alkane (R-R') R_prime_X->Alkane Gilman_input->Alkane

Caption: The three main stages of the Corey-House synthesis.

References

  • Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science - [Link][18][19][20]

  • Recent trends in microbial production of alkanes - PMC - [Link][21]

  • Kolbe's Electrolysis – Reaction, Mechanism, Practice Problems and FAQ - Aakash Institute - [Link][5]

  • Issues and challenges of Fischer–Tropsch synthesis catalysts - Frontiers in Chemistry - [Link][7]

  • Issues and challenges of Fischer–Tropsch synthesis catalysts - PMC - [Link][8]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - RSC Publishing - [Link][9]

  • A Short Note On Wurtz Reaction - Unacademy - [Link][2]

  • Which can not be prepared by Kolbe's electrolytic reaction using single salt - Allen - [Link][6]

  • Issues and challenges of Fischer-Tropsch synthesis catalysts - PubMed - [Link][10]

  • Selective Production of Bicyclic Alkanes for Sustainable Aviation Fuel by Catalytic Hydrodeoxygenation of Lignin‐Derived Bisphenols - ResearchGate - [Link][12]

  • Wurtz Reaction - Organic Chemistry Portal - [Link][4]

  • Highly Efficient Catalytic Hydrodeoxygenation for Aliphatic Acid to Liquid Alkane: The Role of Molybdenum - MDPI - [Link][13]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio - [Link][11]

  • Hydrodeoxygenation of cottonseed oil to alkanes using effective and stable Mo-Ni-based bifunctional catalysts with optimized support - ResearchGate - [Link][14]

  • What could be reason for getting a very low yield in organic chemistry? - Quora - [Link][1]

  • WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION | ADICHEMISTRY - ADICHEMISTRY - [Link][3]

  • Corey–House synthesis - Wikipedia - [Link][16]

  • Corey House Reaction: Mechanism, Steps & Applications - Vedantu - [Link][15]

  • Corey House Reaction - BYJU'S - [Link][17]

Sources

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of analyzing branched alkanes using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter sensitivity and identification issues with these non-polar molecules. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to enhance your analytical outcomes.

Troubleshooting Guide: Common Issues & Solutions

Analyzing branched alkanes by mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), presents a unique set of challenges primarily due to their chemical nature.[1][2] Saturated hydrocarbons are notoriously difficult to ionize, and their fragmentation patterns can be complex.[3][4] This section addresses the most common problems encountered during their analysis.

Issue 1: Low or No Signal Intensity for the Analyte of Interest

This is one of the most frequent challenges in mass spectrometry, and for branched alkanes, it is often exacerbated by their poor ionizability.[5][6]

Symptom: You observe a very weak signal, or no discernible peak at all, for your target branched alkane, even when you expect it to be present in the sample.[7]

Potential Causes & Solutions:

  • Inefficient Ionization: Standard Electron Ionization (EI) can lead to extensive fragmentation of branched alkanes, resulting in a weak or absent molecular ion peak.[1][8][9] This makes it difficult to determine the molecular weight of the compound.[10][11]

    • Solution 1: Employ Soft Ionization Techniques. Chemical Ionization (CI) is a "softer" ionization method that produces less fragmentation and a more abundant molecular ion, which is crucial for molecular mass determination.[12][13] Methane and isobutane are commonly used reagent gases for CI analysis of alkanes.[1]

    • Solution 2: Consider Atmospheric Pressure Chemical Ionization (APCI). APCI is another soft ionization technique suitable for saturated hydrocarbons and can be used for online gas-phase analysis.[3] It often results in the formation of [M-H]+ ions.[14]

    • Solution 3: Explore Photoionization (PI). Photoionization can be effective for retaining molecular weight information while still generating specific fragment ions for branched alkanes.[15]

  • Sample Concentration and Preparation: The concentration of your analyte might be below the detection limit of the instrument, or there could be issues with how the sample was prepared.[5][16]

    • Solution: Optimize Sample Concentration and Preparation. Ensure your sample is appropriately concentrated.[5] For GC-MS analysis, dissolve the branched alkane in a high-purity, volatile organic solvent like hexane or dichloromethane.[1] If dealing with complex matrices, such as plant or fecal material, a robust extraction method is necessary.[17]

  • Instrument Contamination or Leaks: A contaminated ion source or leaks in the system can significantly reduce sensitivity.[7][18]

    • Solution: Perform Regular Instrument Maintenance. Regularly check for and resolve any gas leaks.[7] Clean the ion source according to the manufacturer's guidelines to remove any contaminants that could be suppressing the signal.

Issue 2: Difficulty in Distinguishing Between Isomers

Branched alkane isomers often have very similar mass spectra, making their individual identification a significant analytical hurdle.[2]

Symptom: You observe peaks with the expected mass-to-charge ratios for your target branched alkanes, but you are unable to differentiate between various isomers present in your sample.

Potential Causes & Solutions:

  • Co-elution in Chromatography: If the gas chromatography method does not adequately separate the isomers, they will enter the mass spectrometer at the same time, producing a composite mass spectrum.

    • Solution 1: Optimize GC Separation. Use a long, non-polar capillary column (e.g., 100 m) to maximize the separation of isomers. Adjusting the temperature ramp of the GC oven can also improve resolution.

    • Solution 2: Utilize Retention Indices. Incorporate the use of Kovats retention indices (RI) for more confident identification.[2][19] This involves running a mixture of n-alkane standards under the same GC conditions as your sample to provide a standardized retention time scale.[2]

  • Similar Fragmentation Patterns: The fragmentation of branched alkane isomers can be very similar, with preferential cleavage occurring at the branching points to form stable carbocations.[1][8][11]

    • Solution: Careful Analysis of Fragmentation Patterns. While the overall patterns may be similar, subtle differences in the relative abundances of fragment ions can provide clues to the specific isomeric structure. The loss of the largest alkyl group at a branching point is typically favored.[1][11]

Issue 3: Excessive Fragmentation and Absence of Molecular Ion

A common characteristic of the mass spectra of branched alkanes under Electron Ionization (EI) is the very low abundance or complete absence of the molecular ion (M+) peak.[1][9]

Symptom: The mass spectrum is dominated by fragment ions, and the molecular ion peak is either not visible or is too weak for confident identification.

Potential Causes & Solutions:

  • High Ionization Energy: The standard 70 eV used in EI provides a large amount of excess energy to the molecule, leading to extensive fragmentation.[12]

    • Solution 1: Reduce Ionization Energy. If your instrument allows, lowering the electron energy in EI can sometimes help to preserve the molecular ion, although this may also reduce overall sensitivity.

    • Solution 2: Switch to Chemical Ionization (CI). As mentioned previously, CI is a much gentler ionization technique that is highly effective at producing a prominent protonated molecule peak ([M+H]+), which clearly indicates the molecular weight.[12][13]

  • Inherent Instability of the Molecular Ion: Branched alkanes readily fragment at the branching point to form more stable secondary or tertiary carbocations, making the initial molecular ion inherently unstable.[8][11]

    • Solution: Focus on Characteristic Fragment Ions. In the absence of a molecular ion, identification must rely on the interpretation of the fragment ions. The most abundant peaks will correspond to the most stable carbocations formed after cleavage at the branch points.[1][8]

Issue 4: Poor Reproducibility of Results

Symptom: You observe significant variations in peak intensities, retention times, or fragmentation patterns when analyzing the same sample multiple times.

Potential Causes & Solutions:

  • Inconsistent Sample Injection: Variability in the amount of sample injected into the GC-MS can lead to fluctuations in peak intensity.

    • Solution: Use an Autosampler and Internal Standards. An autosampler will provide more consistent injection volumes than manual injection.[20] Incorporating an internal standard into your samples and calibration standards can help to correct for variations in injection volume and instrument response.

  • Instrument Drift: Changes in the performance of the GC or MS over time can lead to shifts in retention times and changes in sensitivity.[5]

    • Solution: Regular Calibration and Tuning. Regularly calibrate and tune your mass spectrometer to ensure it is operating within specifications.[5] This will help to maintain consistent performance over time.

  • Column Degradation: The performance of the GC column can degrade over time, especially when analyzing complex samples.

    • Solution: Regular Column Maintenance. Trim the front end of the column periodically to remove any non-volatile residues that may have accumulated. Ensure that the carrier gas is of high purity to prevent stationary phase degradation.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak for my branched alkane so small or completely missing in the mass spectrum?

The molecular ion of a branched alkane is often very unstable and readily undergoes fragmentation.[1][9] This is because cleavage at the branching point leads to the formation of more stable secondary or tertiary carbocations.[8][11] As a result, the molecular ion has a very short lifetime and may not be detected. To overcome this, using a soft ionization technique like Chemical Ionization (CI) is highly recommended, as it imparts less energy to the molecule, resulting in less fragmentation and a more abundant molecular ion.[12][13]

Q2: How can I differentiate between branched alkane isomers that have very similar mass spectra?

Distinguishing between isomers is a common challenge.[2] The most effective approach is to combine high-resolution gas chromatography with careful mass spectral interpretation.[2] Using a long GC column can help to physically separate the isomers before they enter the mass spectrometer. Additionally, calculating and comparing Kovats retention indices (RI) with literature values can provide a high degree of confidence in your identifications.[2][19] While the mass spectra may be similar, look for subtle differences in the relative intensities of key fragment ions, which can provide structural clues.

Q3: What is the best ionization technique for analyzing branched alkanes?

For obtaining molecular weight information, Chemical Ionization (CI) is generally superior to Electron Ionization (EI) for branched alkanes due to its "soft" nature, which minimizes fragmentation.[12][13] Atmospheric Pressure Chemical Ionization (APCI) and Photoionization (PI) are also effective soft ionization techniques for these compounds.[3][15] However, EI is still valuable for structural elucidation because the fragmentation patterns it produces are highly reproducible and can be used to determine the branching points in the alkane chain.[9]

Q4: Is derivatization necessary for analyzing branched alkanes by GC-MS?

No, derivatization is generally not necessary for branched alkanes themselves, as they are typically volatile enough for GC-MS analysis.[21][22] Derivatization is a chemical modification technique used to increase the volatility and thermal stability of polar compounds, such as those containing -OH or -COOH functional groups.[19][23] Since branched alkanes are non-polar and volatile, they can be analyzed directly.[21]

Q5: What are the characteristic fragment ions I should look for in the mass spectrum of a branched alkane?

The mass spectrum of a branched alkane is typically characterized by a series of alkyl fragment ions (CnH2n+1)+.[1] The most intense peaks in the spectrum will correspond to the most stable carbocations formed by cleavage at the branching points.[8][11] For example, cleavage at a tertiary carbon will be favored over a secondary carbon. The loss of the largest alkyl group at a branch point is also a common and favored fragmentation pathway.[1][11]

Advanced Techniques & Protocols

Protocol 1: Enhancing Molecular Ion Detection using Chemical Ionization (CI)

This protocol outlines the general steps for setting up a GC-MS system for the analysis of branched alkanes using Chemical Ionization to improve the detection of the molecular ion.

Objective: To obtain a mass spectrum with a clearly identifiable molecular ion or protonated molecule for a branched alkane sample.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a CI source.

  • High-purity methane or isobutane as the CI reagent gas.[1]

  • Branched alkane sample dissolved in a volatile, high-purity solvent (e.g., hexane).[1]

  • Appropriate GC column (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane).

Procedure:

  • Instrument Setup:

    • Install the CI ion source in the mass spectrometer according to the manufacturer's instructions.

    • Connect the CI reagent gas line to the instrument.

    • Ensure the GC column is properly installed and conditioned.

  • Method Development:

    • GC Parameters: Develop a GC method that provides good chromatographic separation of your target analytes. This will typically involve a temperature ramp from a low initial temperature to a high final temperature.

    • MS Parameters:

      • Select CI as the ionization mode.

      • Set the reagent gas pressure to a level that optimizes the formation of reagent gas ions and subsequent chemical ionization of the analyte.[1] This may require some experimentation.

      • Set the mass range to include the expected molecular weight of your branched alkane.

      • Set the ion source temperature appropriately for CI, which may be different from the optimal temperature for EI.

  • Sample Analysis:

    • Inject your prepared sample into the GC-MS system.

    • Acquire the data using the developed GC-CI-MS method.

  • Data Interpretation:

    • Examine the resulting mass spectrum. You should observe a prominent peak corresponding to the protonated molecule ([M+H]+) if using methane or isobutane as the reagent gas. This will allow for the unambiguous determination of the molecular weight.

Protocol 2: Improving Isomer Identification using Kovats Retention Indices (RI)

This protocol describes how to use a series of n-alkane standards to calculate Kovats Retention Indices for your branched alkane analytes, thereby improving the confidence of their identification.[2]

Objective: To assign a Kovats Retention Index to each branched alkane peak in a sample to aid in its identification.

Materials:

  • GC-MS system.

  • Your branched alkane sample.

  • A standard mixture containing a series of n-alkanes (e.g., C8-C20).

  • The same GC column and conditions will be used for both the sample and the standard.

Procedure:

  • Analyze the n-Alkane Standard:

    • Inject the n-alkane standard mixture into the GC-MS using your established GC method.

    • Record the retention time for each n-alkane in the standard.

  • Analyze Your Sample:

    • Under the exact same GC conditions, inject your branched alkane sample.

    • Record the retention times of your unknown branched alkane peaks.

  • Calculate the Kovats Retention Index (RI):

    • For each unknown peak, identify the two n-alkanes from the standard that elute immediately before and after it.

    • Use the following formula to calculate the RI for each unknown:

    RI = 100 * [n + (log(tx) - log(tn)) / (log(tn+1) - log(tn))]

    Where:

    • n is the carbon number of the n-alkane eluting before the unknown.

    • tx is the retention time of the unknown.

    • tn is the retention time of the n-alkane with carbon number n.

    • tn+1 is the retention time of the n-alkane with carbon number n+1.

  • Compare and Identify:

    • Compare the calculated RI values for your unknown peaks to literature values or databases of retention indices for branched alkanes. A close match provides strong evidence for the identity of the compound.

Visualizations

Experimental Workflow for Branched Alkane Analysis

Branched Alkane Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Branched Alkane Sample Dissolution Dissolve in Hexane/Dichloromethane Sample->Dissolution GC_Separation Gas Chromatography Separation (Long non-polar column) Dissolution->GC_Separation Ionization Ionization (EI or CI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Mass Spectral Interpretation (Fragmentation Patterns) Data_Acquisition->Spectral_Interpretation RI_Calculation Retention Index Calculation Data_Acquisition->RI_Calculation Identification Compound Identification Spectral_Interpretation->Identification RI_Calculation->Identification

Caption: A logical workflow for the analysis of branched alkanes using GC-MS.

Fragmentation of a Branched Alkane

Branched Alkane Fragmentation cluster_mol mol [Branched Alkane]•+ frag1 Stable Carbocation 1 (e.g., secondary/tertiary) mol->frag1 Cleavage at branch point frag2 Stable Carbocation 2 (e.g., loss of largest alkyl group) mol->frag2 Favored cleavage rad1 Radical 1 rad2 Radical 2

Caption: Primary fragmentation pathways of a branched alkane in mass spectrometry.

References

  • GCMS Section 6.9.2 - Whitman People. (n.d.). Retrieved from [Link]

  • Video: Mass Spectrometry: Branched Alkane Fragmentation - JoVE. (2024). Retrieved from [Link]

  • Alkanes. (n.d.). Retrieved from [Link]

  • Branched chain alkanes. (n.d.). Retrieved from [Link]

  • Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - NIH. (2024). Retrieved from [Link]

  • Atmospheric pressure chemical ionization of alkanes, alkenes, and cycloalkanes. (n.d.). Retrieved from [Link]

  • Photoionization of Alkanes. Dissociation of Excited Molecular Ions - AIP Publishing. (n.d.). Retrieved from [Link]

  • Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers | Journal of the American Society for Mass Spectrometry - ACS Publications. (2024). Retrieved from [Link]

  • Next Challenges for the Comprehensive Molecular Characterization of Complex Organic Mixtures in the Field of Sustainable Energy - MDPI. (n.d.). Retrieved from [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS | Journal of Experimental Botany | Oxford Academic. (n.d.). Retrieved from [Link]

  • Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Photoionization of Alkanes. Dissociation of Excited Molecular Ions* - AIP Publishing. (n.d.). Retrieved from [Link]

  • Identification of methyl branched alkanes using GC-MS ion trap? - ResearchGate. (2018). Retrieved from [Link]

  • Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. (2025). Retrieved from [Link]

  • 3.2: Chemical Ionization - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Chemical ionization - Wikipedia. (n.d.). Retrieved from [Link]

  • Analyzes of hydrocarbons by atmosphere pressure chemical ionization FT-ICR mass spectrometry using isooctane as ionizing reagent | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL) - Pragolab. (n.d.). Retrieved from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. (n.d.). Retrieved from [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. (n.d.). Retrieved from [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

  • Gas chromatography–mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

  • Can anyone suggest the sample preparation method for alkane series (C8-C20) injection in GCMS | ResearchGate. (2015). Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022). Retrieved from [Link]

  • Analysis of Saturated Hydrocarbons by Redox Reaction with Negative-Ion Electrospray Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | Request PDF - ResearchGate. (2025). Retrieved from [Link]

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  • Useful Mass Differences | Analytical Chemistry Instrumentation Facility. (n.d.). Retrieved from [Link]

  • A New Perspective on the Challenges of Mass Spectrometry | LCGC International. (n.d.). Retrieved from [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Alkanes - YouTube. (2025). Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023). Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025). Retrieved from [Link]

  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • Strategies for avoiding saturation effects in ESI-MS - UVIC. (n.d.). Retrieved from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.). Retrieved from [Link]

  • Current Challenges in Mass Spectrometry Instruments - AZoLifeSciences. (2022). Retrieved from [Link]

Sources

Technical Support Center: Refinement of Protocols for Stereoselective Synthesis of Chiral Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of chiral alkanes. The synthesis of enantiomerically pure alkanes is a significant challenge in modern chemistry due to the inert nature of C-H and C-C bonds. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to assist you in overcoming common hurdles in your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of chiral alkanes, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation of Alkenes

You are attempting to synthesize a chiral alkane via asymmetric hydrogenation of a prochiral alkene using a chiral transition metal catalyst (e.g., Rh, Ru, Ir), but the enantiomeric excess (ee) of your product is consistently low.

Possible Causes & Solutions:

  • Sub-optimal Catalyst-Ligand Combination: The choice of metal and chiral ligand is paramount for achieving high enantioselectivity.[1] The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the alkene.

    • Solution: Screen a variety of chiral ligands. For instance, ligands like DuPhos and BINAP are well-established for Rh- and Ru-catalyzed hydrogenations, respectively.[2] Consider the electronic and steric properties of both the ligand and the substrate. A good match is crucial for effective stereochemical communication.

  • Incorrect Solvent Choice: The solvent can significantly influence the catalyst's activity and selectivity by affecting its solubility, conformation, and interaction with the substrate.

    • Solution: Experiment with a range of solvents with varying polarities. For many asymmetric hydrogenations, solvents like methanol, ethanol, or dichloromethane are effective. However, sometimes less conventional solvents can provide superior results.[3]

  • Inappropriate Hydrogen Pressure and Temperature: These reaction parameters directly impact the reaction kinetics and the energy difference between the diastereomeric transition states.

    • Solution: Systematically vary the hydrogen pressure and reaction temperature. Lower temperatures often lead to higher enantioselectivity by amplifying the subtle energy differences between the competing reaction pathways.[4] However, this may come at the cost of a slower reaction rate. A balance must be struck to achieve both high selectivity and reasonable conversion.

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst, leading to poor performance.

    • Solution: Ensure all reagents and solvents are of high purity and are appropriately degassed. The use of a glovebox or Schlenk techniques to maintain an inert atmosphere is critical. If catalyst poisoning is suspected, purifying the substrate and solvents immediately before use can be beneficial.

Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation

You are using a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate to form a chiral alkane precursor, but the diastereomeric ratio (d.r.) is unsatisfactory.

Possible Causes & Solutions:

  • Ineffective Chiral Auxiliary: The chosen auxiliary may not be providing a sufficient steric or electronic bias to effectively control the approach of the electrophile.[5]

    • Solution: Select a chiral auxiliary known to be effective for the specific transformation. Evans' oxazolidinones and Oppolzer's camphorsultam are widely used and have a proven track record for controlling the stereochemistry of enolate alkylations.[5][6] The choice of auxiliary should be tailored to the substrate.[7]

  • Sub-optimal Enolate Formation Conditions: The geometry of the enolate (E vs. Z) can have a profound impact on the diastereoselectivity of the subsequent alkylation.

    • Solution: The choice of base and solvent for enolate formation is critical. For example, using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) often favors the formation of one enolate isomer. The addition of Lewis acids like TiCl₄ can also influence enolate geometry and subsequent diastereoselectivity.[4]

  • Reaction Temperature: As with enantioselectivity, diastereoselectivity is often temperature-dependent.

    • Solution: Perform the alkylation at low temperatures (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states, thereby favoring the formation of a single diastereomer.[4]

Issue 3: Low Yield in Enantioselective C-C Bond Forming Reactions

You are employing a modern C-C bond formation strategy, such as a nickel-catalyzed reductive hydroalkylation or an organocatalyzed conjugate addition, but are struggling with low product yields.[8][9]

Possible Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The catalyst may not be sufficiently active under the reaction conditions or could be decomposing over time.

    • Solution: For transition metal-catalyzed reactions, ensure the active catalytic species is being generated. This may involve the use of a pre-catalyst that is activated in situ. For organocatalysis, ensure the catalyst is pure and the reaction conditions (e.g., solvent, temperature) are optimal for its stability and turnover.[10]

  • Poor Substrate Reactivity: The specific substrates you are using may be inherently unreactive under the chosen conditions.

    • Solution: Modify the substrate to enhance its reactivity. For example, in a conjugate addition, increasing the electron-withdrawing ability of the activating group on the Michael acceptor can increase its reactivity.[11] Alternatively, explore different catalytic systems that are known to be more effective for your class of substrates.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Carefully analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts. Understanding the nature of these side reactions can provide clues on how to suppress them. This might involve adjusting the reaction stoichiometry, changing the order of addition of reagents, or using a more selective catalyst.

II. Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary strategies for the stereoselective synthesis of chiral alkanes?

A1: The main approaches include:

  • Asymmetric Hydrogenation: This involves the reduction of a prochiral alkene using a chiral transition metal catalyst.[1]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.[5][7]

  • Enantioselective C-C Bond Formation: This encompasses a range of modern methods like asymmetric hydroalkylation, conjugate addition, and cross-coupling reactions that create the chiral center during the formation of a carbon-carbon bond.[9][12][13]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials.[]

Q2: Why is the synthesis of chiral alkanes particularly challenging?

A2: The primary difficulty lies in the nonpolar nature of alkanes and the lack of functional groups near the desired stereocenter.[15] This makes it difficult for chiral catalysts or reagents to effectively differentiate between the two enantiotopic faces of a prochiral precursor.

Experimental Design & Optimization

Q3: How do I choose the right chiral ligand for my asymmetric hydrogenation?

A3: The selection of the optimal ligand is often empirical and requires screening. However, some general guidelines can be helpful:

  • Substrate-Ligand Matching: Consider the steric and electronic properties of your substrate. Bulky substrates may require ligands with a more open chiral pocket, while electron-rich or electron-poor substrates may benefit from ligands with complementary electronic properties.

  • Literature Precedent: Search for published examples of asymmetric hydrogenations on similar substrates. This can provide a good starting point for ligand selection.

  • Ligand Libraries: If available, high-throughput screening of a diverse library of chiral ligands can rapidly identify promising candidates.

Q4: What are the key parameters to optimize for a diastereoselective reaction?

A4: The most critical parameters to optimize for diastereoselectivity are:

  • Reaction Temperature: Lowering the temperature is often the most effective way to improve diastereoselectivity.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state.

  • Lewis Acids: In reactions involving carbonyl compounds, the addition of a Lewis acid can enhance diastereoselectivity by coordinating to the carbonyl oxygen and increasing the steric bulk around the reaction center.[4]

Analysis & Characterization

Q5: How can I determine the enantiomeric excess (ee) of my chiral alkane product?

A5: Due to the lack of a chromophore in many alkanes, standard HPLC with a UV detector is often not suitable. The most common techniques for determining the ee of chiral alkanes are:

  • Chiral Gas Chromatography (GC): This is the most effective method for volatile chiral alkanes.[15] Cyclodextrin-based chiral stationary phases are particularly effective for these separations.[15]

  • Chiral High-Performance Liquid Chromatography (HPLC): For less volatile alkanes, chiral HPLC can be used, often requiring derivatization to introduce a UV-active group.

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in solution, although it is generally less accurate than chromatographic methods.

Q6: How is the absolute configuration of a newly synthesized chiral alkane determined?

A6: Determining the absolute configuration (R or S) is a non-trivial task. Common methods include:

  • X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, this method provides an unambiguous determination of the absolute configuration.

  • Correlation with a Known Compound: The newly synthesized alkane can be chemically converted to a compound of known absolute configuration.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) Spectroscopy: These chiroptical techniques can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Alkene

This protocol provides a general starting point for the asymmetric hydrogenation of an unfunctionalized alkene.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R,R)-Et-DuPhos, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred until a homogeneous solution is formed.

  • Reaction Setup: The prochiral alkene (1.0 mmol) is dissolved in the same solvent in a separate flask and transferred to the catalyst solution via cannula.

  • Hydrogenation: The reaction flask is connected to a hydrogen manifold, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 1-10 atm). The reaction is stirred at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).

  • Workup and Analysis: The reaction is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess is determined by chiral GC or HPLC.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation
Catalyst PrecursorChiral LigandSubstrate TypeH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)
[Rh(COD)₂]BF₄(R,R)-Et-DuPhosTrisubstituted Alkene125Methanol>95>98
Ru(OAc)₂(BINAP)(S)-BINAPDisubstituted Alkene1050Ethanol9296
[Ir(COD)Cl]₂(R)-Ph-BPETetrasubstituted Alkene5080Dichloromethane8594

Data presented in this table is illustrative and may vary depending on the specific substrate.

IV. Visualizations

Workflow for Troubleshooting Low Enantioselectivity

Caption: A workflow diagram for troubleshooting low enantioselectivity in asymmetric hydrogenation.

General Mechanism of Chiral Auxiliary Control

Chiral_Auxiliary_Mechanism sub Substrate + Chiral Auxiliary (A) adduct Substrate-Auxiliary Adduct sub->adduct Attachment reaction Diastereoselective Reaction + Reagent adduct->reaction diastereomers Diastereomeric Products (Major + Minor) reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantiomerically Enriched Product + Recovered A cleavage->product

Caption: A schematic illustrating the general workflow of a chiral auxiliary-mediated synthesis.

V. References

  • Benchchem. (n.d.). Synthesis and Discovery of Chiral Alkanes: An In-depth Technical Guide. Retrieved from

  • RSC Publishing. (2024). CoH-catalyzed asymmetric remote hydroalkylation of heterocyclic alkenes: a rapid approach to chiral five-membered S. Retrieved from

  • ACS Publications. (2022). Diverse Synthesis of Chiral Trifluoromethylated Alkanes via Nickel-Catalyzed Enantioconvergent Reductive Hydroalkylation of Unactivated Olefins. Organic Letters. Retrieved from

  • ResearchGate. (n.d.). Organocatalytic Enantioselective Conjugate Addition Reactions: A Powerful Tool for the Stereocontrolled Synthesis of Complex Molecules. Retrieved from

  • ACS Publications. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. Retrieved from

  • ResearchGate. (2023). Nickel-Catalyzed Remote Asymmetric Hydroalkylation of Alkenyl Ethers to Access Ethers of Chiral Dialkyl Carbinols. Journal of the American Chemical Society, 145(18). Retrieved from _

  • Benchchem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes. Retrieved from

  • RSC Publishing. (2024). CoH-catalyzed asymmetric remote hydroalkylation of heterocyclic alkenes: a rapid approach to chiral five-membered S. Retrieved from

  • DataSpace. (2017). Novel Strategies for Addressing Classical Challenges in C-C Bond Formation. Retrieved from

  • ResearchGate. (n.d.). Enantioselective C–C bond formation in complex multicatalytic systems. Retrieved from

  • NIH. (2015). Enantioselective Synthesis of Boron-Substituted Quaternary Carbon Stereogenic Centers through NHC–Catalyzed Conjugate Additions of (Pinacolato)boron Units to Enones. Retrieved from

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Navigating the Soft Ionization Landscape: A Guide to Preserving Molecular Ions in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for minimizing fragmentation in mass spectrometry. The quest for the intact molecular ion is paramount for accurate molecular weight determination and structural elucidation. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of mass spectrometry and preserve the integrity of your analytes.

Frequently Asked Questions (FAQs): The Front Line of Troubleshooting

Here, we address the most common issues encountered when trying to detect the intact molecular ion.

Q1: My molecular ion peak is weak or completely absent, but I see many smaller fragment ions. What is the most likely cause?

A1: This is a classic sign of excessive fragmentation, which can occur either in the ion source ("in-source fragmentation") or during tandem MS experiments (Collision-Induced Dissociation - CID).[1][2] The primary goal is to use "soft" ionization techniques, which impart less energy to the analyte, thus reducing the propensity for fragmentation.[3][4][5]

Q2: What are "soft" ionization techniques, and which one should I choose?

A2: Soft ionization methods are designed to ionize molecules with minimal fragmentation, preserving the molecular ion.[3][4][6] The two most widely used techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7]

  • Electrospray Ionization (ESI): Ideal for polar and thermally labile molecules, especially those already in solution.[7][8] It's highly compatible with liquid chromatography (LC-MS).[6][8] ESI often produces multiply charged ions, which can be advantageous for analyzing high molecular weight compounds on mass analyzers with a limited m/z range.[5][9]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Best suited for large biomolecules like proteins, peptides, and nucleic acids, as well as synthetic polymers.[10][11][12][13] MALDI typically produces singly charged ions and has a higher tolerance for salts and contaminants compared to ESI.[8][14]

Other soft ionization techniques include Chemical Ionization (CI) and Atmospheric Pressure Photoionization (APPI).[7][15]

Q3: I'm using ESI, but still see significant fragmentation. What parameters can I adjust?

A3: In-source fragmentation in ESI is a common challenge.[16] The key is to reduce the energy imparted to the ions as they travel from the atmospheric pressure region of the source to the vacuum of the mass analyzer.[1] The following parameters are critical:

  • Cone Voltage (or Fragmentor/Declustering Potential): This is one of the most influential parameters.[17][18][19] A high cone voltage accelerates ions, causing them to collide with gas molecules and fragment.[1] Reduce the cone voltage to minimize these collisions.[16][17]

  • Source Temperature: Elevated temperatures can provide enough thermal energy to cause fragmentation of labile compounds.[16] Try lowering the source temperature .

  • Capillary Voltage: While its primary role is in ion guidance, extreme values can sometimes contribute to instability and fragmentation.[20] Ensure it is optimized for your analyte and flow rate.

  • Nebulizing and Desolvation Gases: The flow rates and temperatures of these gases affect the desolvation process.[18][21] While their primary role isn't to control fragmentation, suboptimal settings can lead to unstable spray and inefficient ionization, indirectly affecting spectral quality.

Q4: How does my sample preparation affect fragmentation?

A4: Proper sample preparation is crucial for obtaining high-quality mass spectra and can significantly impact fragmentation.[22][23][24] Key considerations include:

  • Purity: Remove interfering substances like salts, detergents, and buffers.[22][24][25] Non-volatile salts can suppress the analyte signal and form adducts, complicating the spectrum.[22] Use volatile buffers like ammonium acetate if necessary.[22]

  • Solvent: Ensure your analyte is fully dissolved in a suitable, volatile solvent.[26]

  • Concentration: Both overly dilute and overly concentrated samples can lead to poor signal intensity or ion suppression.[27]

Troubleshooting Guides: A Deeper Dive

Guide 1: Optimizing Electrospray Ionization (ESI) for Intact Molecular Ions

This guide provides a systematic approach to minimizing in-source fragmentation in ESI-MS.

Objective: To maximize the intensity of the [M+H]⁺ or [M-H]⁻ ion while minimizing fragment ions.

Workflow Diagram:

Caption: Workflow for minimizing ESI in-source fragmentation.

Step-by-Step Protocol:

  • Systematically Reduce the Cone Voltage:

    • Begin with your instrument's default cone voltage setting.

    • Infuse a solution of your analyte at a constant concentration.

    • Decrease the cone voltage in increments of 5-10 V while monitoring the intensity of the molecular ion and any major fragment ions.[17]

    • Plot the intensities of the molecular ion and fragment ions as a function of the cone voltage to find the optimal setting that maximizes the molecular ion signal relative to the fragments.

  • Lower the Source and Desolvation Temperatures:

    • If your analyte is thermally labile, high temperatures in the source can cause it to degrade before it is even ionized.[16]

    • Reduce the source and desolvation gas temperatures in increments of 25-50°C.

    • Allow the system to stabilize at each new temperature before acquiring data.

    • Be aware that excessively low temperatures can lead to incomplete desolvation and the formation of solvent clusters.

  • Optimize Gas Flow Rates:

    • Adjust the nebulizing and desolvation gas flow rates to ensure a stable spray.[28] An unstable spray can lead to inconsistent ionization and poor data quality.

    • The optimal flow rates will depend on your liquid flow rate from the LC.

  • Evaluate Mobile Phase Additives:

    • Additives like trifluoroacetic acid (TFA) can suppress the ionization of your analyte in positive ion mode.[17][18]

    • Consider using formic acid (FA) as an alternative, as it is less likely to cause ion suppression.

    • In negative ion mode, additives like ammonia or piperidine can enhance deprotonation.

  • Re-evaluate Sample Preparation:

    • If fragmentation persists, revisit your sample cleanup procedures.[23][26]

    • Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to remove interfering matrix components.[23][25]

Parameter Comparison Table for ESI Optimization:

ParameterHigh Fragmentation Setting (Typical)Low Fragmentation Setting (Typical)Rationale
Cone Voltage > 60 V10 - 40 VReduces kinetic energy of ions, minimizing collisions.[1][18]
Source Temperature > 150 °C100 - 120 °CMinimizes thermal degradation of labile analytes.[16]
Mobile Phase Additive 0.1% TFA0.1% Formic AcidTFA can suppress ionization; formic acid is a milder alternative.[17][18]
Guide 2: Selecting the Right Matrix for MALDI

The choice of matrix is critical in MALDI-MS to ensure efficient energy transfer from the laser to the analyte, leading to soft ionization with minimal fragmentation.[13][29]

Objective: To select a matrix that co-crystallizes well with the analyte and absorbs strongly at the laser wavelength, promoting desorption and ionization while protecting the analyte from direct laser irradiation.[29]

Workflow Diagram:

Caption: Decision workflow for MALDI matrix selection based on analyte molecular weight.

Commonly Used MALDI Matrices:

MatrixAbbreviationTypical AnalytesRationale
Sinapinic Acid SAProteins, large molecules (>10,000 Da)Good for high-mass analytes.[10]
α-Cyano-4-hydroxycinnamic acid CHCAPeptides (700-3,500 Da)Often used for peptide mass fingerprinting.[10]
2,5-Dihydroxybenzoic acid DHBPeptides, Glycans, LipidsA "cooler" matrix that can reduce fragmentation for more fragile molecules.[10][30]
9-Aminoacridine 9-AASmall molecules, Lipids (Negative Ion Mode)Particularly suitable for analysis in negative ion mode.[10]

Step-by-Step Protocol for Matrix Selection and Sample Preparation:

  • Choose a Preliminary Matrix: Based on the table above, select a matrix that is appropriate for your analyte's molecular weight and chemical properties.

  • Prepare the Matrix and Analyte Solutions:

    • Prepare a saturated solution of the chosen matrix in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Dissolve your analyte in a compatible solvent to a concentration of approximately 1-10 pmol/µL.

  • Mix and Spot:

    • Mix the analyte and matrix solutions in a ratio of approximately 1:1 to 1:10 (analyte:matrix) by volume.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry. The goal is to form a uniform co-crystal of the analyte and matrix.[3]

  • Optimize Laser Fluence:

    • Begin with a low laser energy and gradually increase it until a good signal is obtained.

    • Using excessive laser power will increase fragmentation and can ablate the sample too quickly.

Guide 3: Fine-Tuning Collision-Induced Dissociation (CID)

While the goal is often to minimize fragmentation in the source, tandem mass spectrometry (MS/MS) intentionally uses fragmentation via CID to gain structural information.[31] However, to isolate and then fragment a specific molecular ion (the precursor ion), you first need to detect it. This guide focuses on optimizing CID parameters to control fragmentation.

Objective: To control the fragmentation of a selected precursor ion to generate informative product ions for structural elucidation.

Workflow Diagram:

Caption: Systematic workflow for optimizing CID parameters in MS/MS.

Step-by-Step Protocol:

  • Select a Collision Gas:

    • Nitrogen or argon are commonly used collision gases. Argon, being heavier, can impart more energy in a single collision and may be beneficial for fragmenting larger, more stable molecules.[30]

  • Optimize Collision Energy (CE):

    • This is the most critical parameter for controlling the degree of fragmentation.[32]

    • Inject or infuse your sample and isolate the precursor ion of interest in the first mass analyzer.

    • Acquire MS/MS spectra while ramping the collision energy. Low-energy CID is typically performed with kinetic energies below 1 keV.[31]

    • Examine the resulting spectra to find the CE that produces the desired fragmentation pattern—enough fragments for structural information, but not so many that the spectrum becomes overly complex or the precursor ion is completely depleted.

  • Adjust Collision Gas Pressure:

    • Increasing the pressure in the collision cell will increase the number of collisions an ion undergoes, which can lead to more extensive fragmentation.

    • This parameter is often optimized once a suitable collision energy range has been determined.

By systematically applying these principles and protocols, you can gain greater control over the ionization and fragmentation processes in your mass spectrometer, leading to more reliable detection of molecular ions and higher quality data for your research.

References

  • Nakamura, T., et al. (2020-12-02). Suppression of Fragmentation in Mass Spectrometry. Analytical Chemistry. [Link]

  • LibreTexts. (2022-11-08). 6.2: Mass Spectrometer Ionization Techniques for Membrane Proteins. Physics LibreTexts. [Link]

  • PharmaCores. (2025-07-15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores. [Link]

  • NIH. (n.d.). Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. National Institutes of Health. [Link]

  • ACD/Labs. (2023-08-23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • ResearchGate. (2019-03-04). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • GenTech Scientific. (2023-03-06). What Factors Influence Fragmentation in Mass Spectrometry? GenTech Scientific. [Link]

  • Google Patents. (n.d.). WO2001078880A1 - Method of reducing ion fragmentation in mass spectrometry.
  • Filo. (2025-06-19). Various Factors Affecting Fragmentation Pattern in Mass Spectrometry. Filo. [Link]

  • Spectroscopy Online. (2014-03-01). A New Outlook on Soft Ionization for GC–MS. Spectroscopy Online. [Link]

  • Shared Instrumentation Facility. (n.d.). MS Sample Preparation Tips. Shared Instrumentation Facility. [Link]

  • PubMed Central. (n.d.). Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Bitesize Bio. (2025-03-19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

  • LCGC. (2020-12-08). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]

  • PubMed Central. (n.d.). Simultaneous Transmission Mode Collision-Induced Dissociation and Ion/Ion Reactions for Top-Down Protein Identification/Characterization Using a Quadrupole/Time-of-Flight Tandem Mass Spectrometer. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2018-11-13). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • LibreTexts. (2022-11-08). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • LibreTexts. (2022-07-03). 3.4: Matrix Assisted Laser Desorption/Ionization. Chemistry LibreTexts. [Link]

  • Nsmj.org. (2023-07-02). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nsmj.org. [Link]

  • G-M-I, Inc. (2023-09-11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

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  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

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  • Clinical Tree. (2023-09-18). Sample preparation for mass spectrometry. Clinical Tree. [Link]

  • ACS Publications. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry. [Link]

  • Wiley Analytical Science. (2014-10-13). Sample Preparation in Mass Spectrometry. Wiley Analytical Science. [Link]

  • YouTube. (2020-12-17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. ChemComplete. [Link]

  • SpringerLink. (n.d.). UV Matrix-Assisted Laser Desorption Ionization: Principles, Instrumentation, and Applications. SpringerLink. [Link]

  • NIH. (2025-10-14). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. National Institutes of Health. [Link]

  • Spectroscopy Online. (2016-03-01). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

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  • G-Biosciences. (2020-05-26). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

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Technical Support Center: Optimizing GC Temperature Programming for Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Gas Chromatography (GC) temperature programming, specifically tailored for the intricate analysis of complex hydrocarbon mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and analysis of these multifaceted samples. Here, we move beyond simplistic protocols to delve into the fundamental principles and practical troubleshooting of GC temperature programming. Our goal is to empower you with the expertise to develop robust, efficient, and reliable analytical methods.

The Critical Role of Temperature Programming

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it indispensable for characterizing complex hydrocarbon mixtures found in petroleum, environmental samples, and pharmaceutical development.[1][2][3] Isothermal GC, where the column oven temperature is held constant, is often inadequate for these samples, as they typically contain compounds with a wide range of boiling points and polarities.[4][5] This is where temperature programming becomes essential. By gradually increasing the oven temperature during a chromatographic run, we can achieve:

  • Improved Resolution: Better separation of both early and late-eluting compounds.[4][6]

  • Faster Analysis Times: Higher temperatures decrease the retention times of high-boiling point compounds.[4][7][8]

  • Enhanced Peak Shape and Sensitivity: Temperature programming helps to mitigate peak broadening for late-eluting analytes, resulting in sharper, more easily detectable peaks.[5][6]

This guide will provide you with the knowledge to harness the power of temperature programming for your specific analytical challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of complex hydrocarbon mixtures.

Question 1: My early-eluting peaks are poorly resolved or co-eluting. How can I improve their separation?

Answer:

Poor resolution of early-eluting peaks is a common issue, often stemming from an initial oven temperature that is too high. To address this, you should focus on optimizing the initial phase of your temperature program.

Causality: The initial oven temperature has the most significant impact on the separation of volatile, low-boiling point compounds.[5] If the initial temperature is too high, these compounds will have very little retention and will travel through the column too quickly, resulting in co-elution. By lowering the initial temperature, you increase the retention of these early eluters, allowing for better separation.

Step-by-Step Protocol for Optimization:

  • Lower the Initial Oven Temperature: A good starting point is to decrease the initial temperature by 10-20°C.[9] For splitless injections, a general guideline is to set the initial oven temperature 10-20°C below the boiling point of the injection solvent.[9][10]

  • Avoid an Initial Hold Time (for Split Injections): For split injections, it's generally best to avoid or minimize the initial hold time.[9] A hold time at a low temperature can sometimes lead to peak broadening for very volatile analytes. Instead, focus on lowering the initial temperature itself to improve resolution.[5]

  • Evaluate the Impact: After adjusting the initial temperature, inject a standard mixture and carefully examine the resolution of the early-eluting peaks. You may need to iterate this process to find the optimal starting temperature for your specific sample.

Question 2: I'm observing peak tailing for some of my hydrocarbon analytes. What could be the cause and how do I fix it?

Answer:

Peak tailing can be caused by several factors, including active sites in the GC system, column contamination, or an inappropriate temperature program.

Causality: Peak tailing often indicates undesirable interactions between the analytes and the GC system. This can be due to active sites in the inlet liner or on the column itself, which can adsorb polar or active compounds. Contamination from previous injections can also create active sites. From a temperature programming perspective, if the oven temperature is not ramped appropriately, some compounds may interact too strongly with the stationary phase, leading to tailing.

Troubleshooting Steps:

  • Check for System Activity:

    • Inlet Liner: Deactivated liners are crucial. If you are not using one, switch to a deactivated liner. If you are, it may be contaminated. Replace the liner.[11]

    • Column: The column itself can become active over time. You may need to condition the column or, in severe cases, replace it.[11]

  • Optimize the Temperature Program:

    • Increase the Ramp Rate: A slow ramp rate can sometimes exacerbate tailing for certain compounds. Experiment with a slightly faster ramp rate to see if it improves peak shape.

    • Ensure a Sufficient Final Temperature: The final temperature should be high enough to elute all compounds from the column in a reasonable time. A final hold time is also important to ensure the column is clean for the next injection.[5]

  • Sample Preparation: Ensure your sample is free of particulate matter that could contaminate the liner and column.

Question 3: My analysis time is too long. How can I speed up my GC method without sacrificing critical resolution?

Answer:

Long analysis times are a common bottleneck in high-throughput laboratories. Accelerating your analysis involves a careful balance of several parameters.

Causality: The total run time is a function of the initial temperature, ramp rate(s), and final hold time. Increasing the oven temperature reduces the retention time of analytes, as it increases their vapor pressure and decreases their interaction with the stationary phase.[4] It's estimated that a 30°C increase in oven temperature can reduce retention time by half.[8][10]

Strategies for Faster Analysis:

  • Increase the Temperature Ramp Rate: This is often the most effective way to shorten analysis time. A good starting point for a "scouting" gradient is 10°C/min.[5][8] You can then try increasing this in increments (e.g., to 15°C/min or 20°C/min) while monitoring the resolution of your target compounds. Be aware that very fast ramp rates can decrease resolution.[12]

  • Use a Higher Carrier Gas Flow Rate: While not directly part of the temperature program, increasing the carrier gas flow rate (linear velocity) will reduce analysis time. Hydrogen is an excellent carrier gas for fast GC due to its optimal linear velocity being higher than that of helium.

  • Employ Multiple Ramp Rates: For complex mixtures, a single ramp rate may not be optimal for all compounds. Consider using a slower ramp rate at the beginning to separate early-eluting compounds, followed by a faster ramp rate to quickly elute the high-boiling point analytes.

  • Optimize the Final Hold Time: The final hold should be long enough to elute the heaviest compounds and clean the column, but an excessively long hold time unnecessarily extends the run. Monitor the baseline during the final hold of your initial runs; if no peaks are eluting, you may be able to shorten it.[5]

Workflow for Method Acceleration:

Method_Acceleration Start Initial Method IncreaseRamp Increase Ramp Rate (e.g., 10°C/min to 20°C/min) Start->IncreaseRamp CheckResolution Resolution Acceptable? IncreaseRamp->CheckResolution IncreaseFlow Increase Carrier Gas Flow Rate CheckResolution->IncreaseFlow Yes MultiRamp Implement Multiple Ramp Rates CheckResolution->MultiRamp No AdjustHold Shorten Final Hold Time IncreaseFlow->AdjustHold FinalMethod Optimized Faster Method MultiRamp->CheckResolution AdjustHold->FinalMethod GC_Temp_Programming cluster_Parameters Key Temperature Program Parameters cluster_Effects Impact on Chromatography Initial_Temp Initial Temperature Early_Eluters Resolution of Early Eluters Initial_Temp->Early_Eluters Primarily Affects Ramp_Rate Ramp Rate(s) Mid_Eluters Resolution of Mid-Range Eluters Ramp_Rate->Mid_Eluters Strongly Influences Analysis_Time Total Analysis Time Ramp_Rate->Analysis_Time Directly Impacts Final_Temp_Hold Final Temperature & Hold Final_Temp_Hold->Analysis_Time Contributes to Late_Eluters Elution of High Boilers Final_Temp_Hold->Late_Eluters Ensures Elution

Caption: Relationship between GC temperature program parameters and their chromatographic effects.

References

  • Optimizing GCxGC Parameters for Petroleum Analysis Using a Free Web-Based Tool. LECO Corporation. [Link]

  • Temperature Programming for Better GC Results. Phenomenex. [Link]

  • Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. ResearchGate. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • GC Temperature Program Development. Element Lab Solutions. [Link]

  • The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • What Is Temperature Programming In Gas Chromatography? Chemistry For Everyone. [Link]

  • What Is Temperature Programming In GC-MS? Chemistry For Everyone. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • What is Temperature Programming in Gas Chromatography? Technology Networks. [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. [Link]

  • Effects of Ramp Rate and Starting Temperature on Gas Chromatography-Mass Spectrometric Analyses of Petroleum Hydrocarbons. Journal of Chemical Society of Nigeria. [Link]

  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]

  • Chromatographic Gas Analysis for Hydrocarbon Detection. ResearchGate. [Link]

  • GC Troubleshooting Guide. Restek. [Link]

  • Methods to separate co-eluting peaks. Chromatography Forum. [Link]

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Technical Support Center: Enhancing the Stability of Branched Alkane Standards in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and storing branched alkane standards. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the accuracy and integrity of these standards for their work. Branched alkanes, while chemically robust, are not entirely immune to degradation when in solution. This resource provides in-depth, field-proven insights to help you mitigate instability, troubleshoot common issues, and ensure the long-term reliability of your analytical standards.

Introduction: The Paradox of Branched Alkane Stability

Chemists have long understood that branched alkanes are thermodynamically more stable than their straight-chain isomers.[1][2] This increased stability is attributed to factors such as a more compact electronic structure, which decreases the molecular surface area per atom, leading to lower energy.[3][4][5] However, this intrinsic stability does not equate to indefinite persistence in a prepared solution. Factors related to the storage environment—including solvent choice, temperature, light exposure, and atmospheric oxygen—can introduce pathways for degradation, compromising the integrity of your standard and the accuracy of your results.

This guide will walk you through the science behind these factors and provide actionable protocols to maximize the shelf-life and reliability of your branched alkane solutions.

Frequently Asked Questions (FAQs)

Q1: Aren't branched alkanes supposed to be highly stable? Why is my standard degrading?

While it is true that branched alkanes are among the more thermodynamically stable organic molecules due to their strong C-C and C-H single bonds, they are not completely inert.[1][3] In solution, their stability can be compromised over time through several mechanisms. The most common pathway is slow oxidation, which can be initiated by factors like light, elevated temperatures, or the presence of radical species.[6][7] Although alkanes are generally resistant to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of initiators, can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and carboxylic acids.[8]

Q2: What is the ideal solvent for dissolving my branched alkane standards?

The choice of solvent is critical. The primary consideration is to use a high-purity, non-polar solvent that is chemically inert and free of impurities that could catalyze degradation.

  • Recommended Solvents: Saturated hydrocarbons such as hexane, heptane, or iso-octane are excellent choices.[9] They are non-polar, readily dissolve branched alkanes, and have low reactivity.

  • Solvents to Use with Caution: While solvents like dichloromethane are effective, chlorinated solvents can be more susceptible to forming radical species, particularly upon light exposure, which can initiate alkane degradation.[10] The choice of solvent can significantly affect the stability of solutes through various non-covalent interactions.[11]

Q3: How does temperature affect the stability of my prepared standards?

Temperature directly influences the rate of chemical reactions, including degradation pathways. Storing standards at elevated temperatures (e.g., room temperature on a lab bench) will accelerate oxidative degradation. Conversely, lowering the storage temperature significantly slows these processes. For volatile standards, storing at the recommended cool temperature is crucial to minimize evaporative loss of components into the container's headspace.

Q4: Can exposure to laboratory light harm my standards?

Yes. Light, particularly UV light, provides the energy to initiate photochemical reactions.[6] It can promote the formation of free radicals within the solvent or directly interact with the alkane and dissolved oxygen, initiating oxidation.[10] This is why using amber vials or otherwise protecting standards from light is a mandatory practice for long-term storage.[6]

Troubleshooting Guide: Diagnosing and Solving Instability Issues

This section addresses specific problems you might encounter during your experiments. The logical workflow below can help diagnose the root cause of observed instability.

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// Solutions Sol_Impurity [label="Root Cause: Solvent Impurity\nSolution: Reprepare with fresh, high-purity solvent.", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contamination [label="Root Cause: Contamination\nSolution: Use stringent vial cleaning protocol or pre-cleaned vials.", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp_Degrade [label="Root Cause: Thermal Degradation\nSolution: Implement strict cold storage protocol.", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo_Degrade [label="Root Cause: Photodegradation\nSolution: Always use amber vials and store in darkness.", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Root Cause: Oxidation\nSolution: Purge headspace with N2/Ar before sealing.", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evap_Loss [label="Root Cause: Evaporative Loss\nSolution: Do NOT warm vial before use.\nCool syringe before drawing aliquot.", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Seal_Fail [label="Root Cause: Seal Failure / Evaporation\nSolution: Use high-quality vials with PTFE-lined septa.\nInspect seals regularly.", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Check_Prep; Check_Prep -> Solvent_Purity; Solvent_Purity -> Vial_Clean [label="Yes"]; Solvent_Purity -> Sol_Impurity [label="No"]; Vial_Clean -> Check_Storage [label="Yes"]; Vial_Clean -> Contamination [label="No"];

Check_Storage -> Temp_Control; Temp_Control -> Light_Protection [label="Yes"]; Temp_Control -> Temp_Degrade [label="No"]; Light_Protection -> Atmosphere_Control [label="Yes"]; Light_Protection -> Photo_Degrade [label="No"]; Atmosphere_Control -> Check_Handling [label="Yes"]; Atmosphere_Control -> Oxidation [label="No"];

Check_Handling -> Equilibration; Equilibration -> Evap_Loss [label="Yes"]; Equilibration -> Evaporation [label="No"]; Evaporation -> Seal_Fail [label="No"]; Evaporation -> Start [label="Yes, problem persists.\nConsider matrix effects\nor instrument issues.", style=dashed]; } Troubleshooting unstable branched alkane standards.

Question: My standard's concentration appears to be decreasing over time, even when stored in the freezer. What's happening?

This is likely due to one of two issues:

  • Evaporation: Even at low temperatures, volatile components can be lost if the container is not perfectly sealed. The headspace in the vial is a critical factor; a larger headspace allows for more evaporation. Ensure you are using high-quality vials with PTFE-lined septa and that the cap is securely tightened.

  • Adsorption: While less common with non-polar alkanes in non-polar solvents, active sites on the interior of a glass vial (especially if not properly cleaned or silanized) could potentially adsorb analytes, effectively lowering the concentration in the solution. Ensure you are using high-quality, clean glassware.

Question: I'm analyzing a complex mixture, and I see new peaks appearing near my branched alkane standards that weren't there before. Are these degradation products?

They could be. The appearance of new, smaller peaks, often eluting later than the parent alkane in non-polar GC columns, can be indicative of oxidation products like long-chain alcohols or ketones.[12] To confirm, you should:

  • Analyze a Solvent Blank: Inject the solvent used for dilution to ensure it is not the source of the contamination.

  • Prepare a Fresh Standard: Prepare a new dilution from your stock concentrate and analyze it immediately.[13] If the new peaks are absent, it strongly suggests the aged standard has degraded.

  • Review Mass Spectra: If using GC-MS, examine the mass spectra of the new peaks. Look for characteristic fragments that would suggest oxidation (e.g., loss of water from an alcohol).

Experimental Protocols

Adhering to a rigorous and consistent protocol is the most effective way to ensure the stability of your standards.

Protocol 1: Preparation of a Stable Branched Alkane Stock Solution (1 mg/mL)

Objective: To prepare a concentrated stock solution with minimal introduction of contaminants that could promote degradation.

Materials:

  • Neat branched alkane standard (e.g., pristane, phytane)

  • High-purity, GC-MS grade solvent (e.g., Hexane or Iso-octane)[9]

  • Class A volumetric flasks

  • Analytical balance

  • Gas-tight syringe

  • 2 mL amber glass autosampler vials with PTFE-lined septa screw caps[6]

  • Inert gas source (Nitrogen or Argon) with a fine-gauge needle

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the neat branched alkane standard directly into a 10 mL volumetric flask. Record the exact weight.

  • Dissolution: Add a small amount of the high-purity solvent to the flask to dissolve the standard. Once dissolved, fill the flask to the 10 mL mark with the solvent.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Aliquoting for Storage: Immediately transfer the stock solution into multiple 2 mL amber glass vials. Fill each vial to minimize headspace, but do not overfill (leave a small bubble for expansion upon freezing).

  • Inerting: Gently flush the headspace of each vial with a slow stream of nitrogen or argon for 10-15 seconds to displace atmospheric oxygen.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and preparer's initials.

Protocol 2: Long-Term Storage and Handling

Objective: To maintain the integrity of the prepared standard solution over an extended period.

Procedure:

  • Storage Location: Store the sealed, inerted vials in a freezer at or below -15°C.[6] Avoid using frost-free freezers, as their temperature cycles can be detrimental.

  • Handling for Use:

    • When you need to use a standard, remove one vial from the freezer.

    • Crucially, do not allow the vial to warm to room temperature before opening. Warming will increase the vapor pressure of the volatile components, leading to significant loss upon opening the cap.

    • It is best practice to use a pre-chilled syringe to draw your aliquot from the cold vial.

  • Minimizing Contamination: Never return any unused solution to the original vial. Once a vial is opened, it is best to use it for the current series of experiments and then discard it. For preparing working-level dilutions, use a fresh, unopened stock vial whenever possible.

  • Quality Control: Periodically (e.g., every 6 months), analyze a freshly opened vial from the stored batch against a newly prepared standard to verify its concentration and purity.

Data Summary and Visualization
Key Factors Influencing Stability

The stability of your standard is a function of multiple interacting variables. The diagram below illustrates these critical relationships.

// Center Node Standard [label="Branched Alkane\nStandard Solution", style="filled", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Factor Nodes Solvent [label="Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Storage Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; Atmosphere [label="Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Container [label="Container & Seal", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-Factor Nodes Solvent_Type [label="Purity & Inertness\n(e.g., Hexane vs. DCM)", style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Temp_Level [label="Low Temp = Slow Kinetics\n(e.g., -15°C vs. 25°C)", style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Light_Type [label="UV/Visible Light\n(Photochemical Initiation)", style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Atmosphere_Type [label="Oxygen Presence\n(Oxidation)", style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Container_Type [label="Material (Amber Glass)\nSeal (PTFE Septa)", style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Outcome Node Stability [label="Stability Outcome\n(Degradation vs. Integrity)", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Standard -> Solvent; Standard -> Temp; Standard -> Light; Standard -> Atmosphere; Standard -> Container;

Solvent -> Solvent_Type [style=dashed]; Temp -> Temp_Level [style=dashed]; Light -> Light_Type [style=dashed]; Atmosphere -> Atmosphere_Type [style=dashed]; Container -> Container_Type [style=dashed];

Solvent_Type -> Stability [color="#EA4335"]; Temp_Level -> Stability [color="#EA4335"]; Light_Type -> Stability [color="#EA4335"]; Atmosphere_Type -> Stability [color="#EA4335"]; Container_Type -> Stability [color="#EA4335"]; } Key factors affecting the stability of standards.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Solvent High-purity, non-polar (e.g., Hexane, Iso-octane)Minimizes reactivity and potential for radical formation.[9][14]
Temperature Short-Term (<1 month): 2-8°CLong-Term (>1 month): ≤ -15°CSlows kinetic rates of degradation and minimizes evaporation.[6]
Container Type I amber borosilicate glass vialsProtects from light and provides an inert surface.[6]
Closure Screw cap with PTFE-lined septumProvides a chemically inert and effective seal against evaporation.
Atmosphere Purge headspace with inert gas (N₂, Ar)Displaces oxygen to prevent oxidative degradation.
Handling Avoid warming frozen standards before usePrevents loss of volatile components upon opening the vial.
References
  • Filo. (2025, October 24). Stability of Alkanes Explain the factors affecting the stabili..
  • ResearchGate.
  • ChemistryViews. (2013, August 31). Stability on the Branch Line.
  • Quora. (2020, November 27). Why are branched alkanes more stable?
  • PubMed. (2010, June 18). Origin of stability in branched alkanes.
  • Wikipedia. Alkane.
  • Sigma-Aldrich.
  • Supelco.
  • ASM Journals. (2023, September 13).
  • Wikipedia. Solvent effects.
  • Benchchem.
  • PubMed. (2000). Biodegradation of variable-chain-length alkanes at low temperatures by a psychrotrophic Rhodococcus sp.
  • Chemistry LibreTexts. (2023, January 22).
  • ResearchGate. (2015, July 10). Can anyone suggest the sample preparation method for alkane series (C8-C20) injection in GCMS.
  • Alkane's Role in Industrial Solvents: Effectiveness. (2025, December 31).
  • CK-12 Foundation. Flexi answers - How are branched alkanes more stable?

Sources

Technical Support Center: Strategies for Mitigating Side Reactions in Free-Radical Halogenation of Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Free-Radical Halogenation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this foundational, yet often challenging, class of reactions. Free-radical halogenation is a powerful tool for the functionalization of otherwise inert C-H bonds, but its utility is frequently hampered by a lack of selectivity, leading to polyhalogenation and mixtures of constitutional isomers.

This document moves beyond basic theory to provide actionable, field-tested advice in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices, empowering you to not just follow protocols, but to understand and adapt them to your specific synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction is producing a mixture of polyhalogenated products (e.g., dichloromethane, trichloromethane) instead of the desired monosubstituted alkane.

Q: How can I suppress the formation of di-, tri-, and higher halogenated side products?

A: Polyhalogenation is a common issue arising from the fact that the initial monohalogenated product can itself be a substrate for further halogenation.[1][2][3] The key to achieving monosubstitution is to control the statistical probability of the halogen radical encountering the starting alkane versus the halogenated product.

Core Strategy: Molar Ratio Control

The most direct method to favor monosubstitution is to use a large excess of the alkane relative to the halogenating agent.[4] By ensuring the alkane is in high concentration, you dramatically increase the likelihood that a chlorine or bromine radical will collide with a molecule of the starting material rather than the desired, and much less concentrated, monohalogenated product.

  • Expert Insight: For preparative-scale synthesis in the lab, this often means using the alkane as the limiting reagent is impractical. Instead, the focus shifts to separating the product mixture, which can be challenging due to similar boiling points. However, for industrial processes where large-scale separation is feasible, using an excess of the hydrocarbon is a standard approach.[5]

Troubleshooting Workflow: Polyhalogenation

G cluster_0 Problem Identification cluster_1 Primary Solution cluster_2 Alternative Strategy (If excess alkane is not feasible) cluster_3 Outcome Problem High percentage of polyhalogenated products in GC/MS Solution1 Increase Alkane:Halogen Molar Ratio Problem->Solution1 Solution2 Run reaction to low conversion Problem->Solution2 Reason1 Reduces probability of halogen radical encountering already substituted alkane. Solution1->Reason1 Outcome Improved yield of monosubstituted product Solution1->Outcome Reason2 Minimizes concentration of monohalogenated product available for second halogenation. Solution2->Reason2 Solution2->Outcome G Start Goal: Selective Halogenation at a specific position Q1 Is the target C-H bond the most substituted (3° or 2°)? Start->Q1 UseBr2 Use Bromine (Br2) with light (hν) or heat (Δ) Q1->UseBr2 Yes Q2 Is the target a less substituted C-H bond? Q1->Q2 No LowTemp Conduct reaction at lower temperatures UseBr2->LowTemp UseCl2 Use Chlorine (Cl2) with hν/Δ Q2->UseCl2 Yes AromaticSolvent Consider using an aromatic solvent (e.g., benzene) to increase selectivity UseCl2->AromaticSolvent Statistical Accept statistical mixture and plan for separation UseCl2->Statistical

Sources

Technical Support Center: Scaling Up the Synthesis of Chiral Alkanes for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale synthesis of chiral alkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these challenging but crucial reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your processes for robust, scalable, and efficient production of enantiomerically pure alkanes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when moving from lab-scale to industrial production of chiral alkanes.

Q1: My asymmetric hydrogenation reaction shows excellent enantioselectivity (ee) at the 1g scale, but the ee drops significantly at the 100g scale. What are the likely causes?

This is a classic scale-up problem often rooted in mass transfer limitations and temperature control. On a larger scale, ensuring homogeneous distribution of hydrogen gas within the liquid phase becomes more difficult. Poor agitation can lead to localized areas of low hydrogen concentration, which can affect the catalytic cycle and reduce enantioselectivity. Additionally, hydrogenation reactions are often exothermic. Inadequate heat dissipation on a larger scale can cause temperature increases, which may reduce the energy difference between the diastereomeric transition states, leading to a drop in enantioselectivity.

Q2: I'm observing a significant amount of starting material left even after extended reaction times. What's causing this low conversion?

Low conversion on scale-up can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Poisoning: Trace impurities in your starting alkene or solvent that were negligible on a small scale can become significant catalyst poisons at larger volumes. Water or residual alcohols from a previous step are common culprits.

  • Oxygen Sensitivity: Many asymmetric hydrogenation catalysts, particularly those based on Iridium and Rhodium, are sensitive to oxygen. Inadequate purging of a large reactor can lead to catalyst deactivation.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a critical parameter. Ensure your large-scale reactor is maintaining the optimized pressure and that your gas delivery system can keep up with the reaction's demand.

Q3: Which catalyst system (Rh, Ru, or Ir) is best for synthesizing a chiral alkane from an unfunctionalized alkene?

For unfunctionalized or minimally functionalized alkenes, Iridium (Ir)-based catalysts are generally the most effective. Catalysts like Crabtree's catalyst and its chiral derivatives with P,N-ligands (e.g., PHOX ligands) are renowned for their high activity towards sterically hindered and non-coordinating olefins.

  • Rhodium (Rh) catalysts , like those using DuPhos or BINAP ligands, excel with substrates that have a coordinating functional group (e.g., amides, esters) near the double bond, which helps to direct the stereochemistry. This is less relevant for simple alkene-to-alkane hydrogenations.

  • Ruthenium (Ru) catalysts , often used with BINAP, are also highly effective, particularly for functionalized ketones and certain classes of alkenes, but Iridium often shows superior performance for unfunctionalized systems.

Q4: How can I purify my chiral alkane product and remove the catalyst on a large scale?

Post-reaction purification involves two main goals: removing the metal catalyst and, if necessary, separating any remaining starting material or byproducts. For non-polar alkanes, this is typically achieved through:

  • Silica Gel Chromatography: A plug of silica gel can effectively adsorb the polar metal catalyst complex while the non-polar alkane product elutes with a non-polar solvent like hexane or heptane.

  • Activated Carbon Treatment: Passing a solution of the crude product through a bed of activated carbon can also be effective for removing residual metal.

  • Distillation: If the chiral alkane is volatile and thermally stable, distillation can be an excellent method for purification on a large scale.

Q5: My chiral GC/SFC analysis of the final alkane product shows poor peak resolution. How can I improve it?

Separating non-polar enantiomers like chiral alkanes is challenging due to the weak interactions with the chiral stationary phase (CSP). To improve resolution:

  • Lower the Temperature (for GC): Reducing the oven temperature increases the interaction time between the analytes and the CSP, which often enhances separation.

  • Optimize the Mobile Phase (for SFC): In Supercritical Fluid Chromatography (SFC), adjusting the co-solvent (e.g., methanol, isopropanol) percentage and the type/concentration of additives can significantly impact selectivity.

  • Select the Right CSP: Cyclodextrin-based CSPs are commonly used for chiral GC of alkanes. For SFC, polysaccharide-based phases (e.g., Chiralpak series) are often the first choice.

  • Reduce Flow Rate: A slower flow rate can improve resolution, although it will increase analysis time.

Section 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common experimental issues.

Guide 1: Troubleshooting Low Enantioselectivity (ee%)

Low enantioselectivity is a critical failure in asymmetric synthesis. The following decision tree outlines a systematic approach to diagnosing and solving this issue.

G start Low Enantioselectivity Observed check_temp Verify Reaction Temperature Profile Was there an exotherm? start->check_temp check_h2 Evaluate Hydrogen Mass Transfer Is agitation sufficient for scale? check_temp->check_h2 No temp_high Temperature Too High check_temp->temp_high Yes check_purity Analyze Purity of Starting Materials (Substrate, Solvent, Gas) check_h2->check_purity No h2_low Poor H2 Dispersion check_h2->h2_low Yes check_catalyst Assess Catalyst Integrity Was it handled under strict inert conditions? check_purity->check_catalyst No impurities Impurities Present check_purity->impurities Yes catalyst_bad Catalyst Decomposed check_catalyst->catalyst_bad sol_temp Solution: - Improve reactor cooling - Slow substrate addition/H2 feed rate temp_high->sol_temp sol_h2 Solution: - Increase agitation speed - Use a sparging tube or gassing agitator - Increase H2 pressure h2_low->sol_h2 sol_purity Solution: - Recrystallize/distill substrate - Use anhydrous, degassed solvents - Use high-purity H2 impurities->sol_purity sol_catalyst Solution: - Re-run with fresh catalyst - Ensure rigorous inert atmosphere (glovebox, Schlenk line) catalyst_bad->sol_catalyst

Caption: General workflow for asymmetric hydrogenation.
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol is suitable for volatile chiral alkanes.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column such as Rt-β

Technical Support Center: Method Development for Trace Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the trace analysis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and quantifying these challenging analytes. Here, you will find a curated collection of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to support your method development endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the analysis of branched alkanes, providing concise and actionable answers.

Q1: What is the most suitable Gas Chromatography (GC) column for separating branched alkane isomers?

A1: For the separation of branched alkane isomers, non-polar capillary columns with a methyl silicone stationary phase are generally recommended. The separation on these columns is primarily based on the boiling points of the analytes. Longer columns provide higher resolution, while columns with a smaller internal diameter offer greater efficiency.

Q2: Which detector offers the best sensitivity for trace analysis of branched alkanes?

A2: The Flame Ionization Detector (FID) is a highly sensitive and selective detector for hydrocarbons, making it an excellent choice for trace analysis of branched alkanes. For definitive identification, especially in complex matrices, a Mass Spectrometer (MS) is invaluable due to its ability to provide structural information.

Q3: How can I improve the resolution between closely eluting branched alkane isomers?

A3: To enhance resolution, you can optimize several parameters. Consider using a longer GC column, a slower temperature ramp rate, or a lower initial oven temperature. Additionally, ensuring a clean injection system and a properly installed column can significantly improve peak shape and separation.

Q4: What are Kovats retention indices, and why are they important in branched alkane analysis?

A4: Kovats retention indices (RI) are a standardized method for reporting retention times, which helps in comparing data across different instruments and laboratories. For branched alkanes, which often have similar mass spectra, RIs provide an additional layer of confirmation for isomer identification by relating the retention time of an analyte to those of n-alkane standards.

Q5: What is the primary cause of peak tailing when analyzing branched alkanes?

A5: Peak tailing for branched alkanes can often be attributed to active sites within the GC system, such as in the injector liner or at the head of the column. These sites can cause adsorption of the analytes, leading to a delayed and broadened peak. Other causes include poor column installation or contamination.

Section 2: Method Development and Experimental Protocols

A systematic approach to method development is crucial for achieving robust and reproducible results in the trace analysis of branched alkanes. This section provides a logical workflow and detailed experimental protocols.

A Logical Workflow for Method Development

Successful method development follows a structured path from defining the analytical goals to validating the final method.

MethodDevelopmentWorkflow cluster_prep 1. Define Analytical Goals & Sample Preparation cluster_gc 2. GC Method Optimization cluster_validation 3. Data Analysis & Method Validation DefineGoals Define Analytes of Interest, Matrix, and Required Sensitivity SelectPrep Select Sample Preparation Technique (e.g., LLE, SPE, SPME) DefineGoals->SelectPrep ColumnSelection Select GC Column (Phase, Dimensions) SelectPrep->ColumnSelection InletOptimization Optimize Inlet Parameters (Temperature, Split Ratio) ColumnSelection->InletOptimization TempProgram Develop Temperature Program (Initial Temp, Ramp Rate, Final Temp) InletOptimization->TempProgram DetectorSettings Set Detector Parameters (Temperature, Gas Flows) TempProgram->DetectorSettings Calibration Establish Calibration Method (External, Internal, Standard Addition) DetectorSettings->Calibration DataProcessing Define Peak Integration and Identification Criteria Calibration->DataProcessing Validation Validate Method (Accuracy, Precision, Linearity, LOD, LOQ) DataProcessing->Validation

Caption: A workflow for developing a robust GC method for branched alkane analysis.

Sample Preparation Protocols

The choice of sample preparation technique is critical for isolating and concentrating branched alkanes from the sample matrix.

Protocol 1: Solid-Phase Microextraction (SPME) for Volatile Branched Alkanes

SPME is a solvent-free technique that is ideal for extracting volatile and semi-volatile compounds.

Materials:

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Place a known amount of the liquid or solid sample into a headspace vial.

  • Seal the vial with a septum cap.

  • Place the vial in a heating block at a predetermined temperature (e.g., 60-80°C) to facilitate the partitioning of volatile analytes into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) to allow for the adsorption of the branched alkanes onto the fiber coating.

  • Retract the fiber into the needle and immediately introduce it into the heated GC inlet for thermal desorption of the analytes onto the column.

Protocol 2: Liquid-Liquid Extraction (LLE) for Branched Alkanes in Aqueous Matrices

LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.

Materials:

  • Separatory funnel

  • Organic solvent (e.g., hexane, dichloromethane)

  • Anhydrous sodium sulfate

  • Evaporation system (e.g., rotary evaporator or nitrogen stream)

  • GC-MS system

Procedure:

  • Place the aqueous sample into a separatory funnel.

  • Add a suitable organic solvent.

  • Shake the funnel vigorously for several minutes, ensuring to vent pressure periodically.

  • Allow the layers to separate.

  • Collect the organic layer, which now contains the extracted branched alkanes.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

GC-MS Experimental Protocol for Branched Alkane Analysis

This protocol provides a starting point for the GC-MS analysis of branched alkanes. Optimization will be necessary based on the specific analytes and sample matrix.

Parameter Condition Rationale
GC System Agilent 7890A or equivalentA robust and widely used GC platform.
Column 30 m x 0.25 mm ID, 0.25 µm film of 100% dimethylpolysiloxane (e.g., DB-1)A non-polar column that separates alkanes primarily by boiling point.
Injector Split/splitless inlet at 250°CA common injector type suitable for a wide range of concentrations. The temperature ensures efficient vaporization.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is for higher concentration samples to avoid column overload, while splitless is for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas providing good efficiency.
Oven Program 40°C (hold 3 min), then 12.5°C/min to 290°C (hold 4 min)A temperature program that allows for the separation of a wide range of hydrocarbons.
MS System Quadrupole or Time-of-Flight (TOF) Mass SpectrometerProvides mass spectral data for identification and confirmation.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-400A suitable mass range for typical branched alkanes.
Data Acquisition Full ScanTo collect complete mass spectra for identification.

Section 3: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the trace analysis of branched alkanes.

Caption: A troubleshooting flowchart for common GC issues in branched alkane analysis.

Q&A Troubleshooting Guide

Problem: I am seeing "ghost peaks" in my chromatogram.

  • Potential Cause 1: Contaminated Syringe. The syringe may be carrying over analytes from a previous injection.

    • Solution: Thoroughly clean the syringe with an appropriate solvent or use a new syringe.

  • Potential Cause 2: Contaminated Injector. The injector liner or septum can be a source of contamination.

    • Solution: Replace the septum and injector liner. Regular replacement is good preventative maintenance.

  • Potential Cause 3: Column Bleed. At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.

    • Solution: Ensure you are operating within the column's specified temperature limits. If the column is old or has been exposed to oxygen, it may need to be replaced.

Problem: My results are not reproducible.

  • Potential Cause 1: Inconsistent Injection Technique. This is particularly relevant for manual injections.

    • Solution: If using an autosampler, ensure it is functioning correctly. For manual injections, use a consistent and rapid injection technique.

  • Potential Cause 2: Leaks in the System. Leaks can cause fluctuations in carrier gas flow and pressure, leading to variable retention times and peak areas.

    • Solution: Perform a thorough leak check of the system, paying close attention to fittings at the injector, detector, and column connections.

  • Potential Cause 3: Sample Instability. The branched alkanes in your sample may be degrading or evaporating over time.

    • Solution: Prepare samples fresh and store them properly. Check for changes in sample concentration over time.

Problem: I have poor resolution between two critical branched alkane isomers.

  • Potential Cause 1: Suboptimal Temperature Program. The temperature ramp rate may be too fast, not allowing for sufficient separation.

    • Solution: Decrease the temperature ramp rate or add an isothermal hold at a temperature that provides the best separation for the critical pair.

  • Potential Cause 2: Incorrect Carrier Gas Flow Rate. The linear velocity of the carrier gas may not be optimal for the column dimensions.

    • Solution: Optimize the carrier gas flow rate to achieve the highest efficiency for your column.

  • Potential Cause 3: Insufficiently Selective Stationary Phase. While non-polar phases are standard, for particularly challenging separations, a different phase might be necessary.

    • Solution: Consider a column with a slightly different non-polar stationary phase or a specialty phase designed for hydrocarbon separations.

References

  • Benchchem. (2025). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation. Benchchem.
  • Benchchem. (2025). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. Benchchem.
  • Royal Society of Chemistry. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. RSC Publishing.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography. Benchchem.
  • Benchchem. (2025). Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes. Benchchem.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes. Benchchem.
  • UNL Digital Commons. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons.
  • Phenomenex. (2014). TROUBLESHOOTING GUIDE. Phenomenex.
  • Benchchem. (2025). Solid-Phase Microextraction (SPME) of Eicosane: Application Notes and Protocols. Benchchem.
  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. EPA.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments.
  • ResearchGate. (n.d.). Chromatographic Gas Analysis for Hydrocarbon Detection. ResearchGate.
  • Benchchem. (2025). A Comparative Guide to the Accuracy and Precision of Analytical Methods for Volatile Hydrocarbons. Benchchem.
  • Journal of Chromatography A. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Elsevier.

Technical Support Center: Optimization of Catalyst Loading in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalyst loading in the asymmetric hydrogenation of prochiral substrates for alkane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, selectivity, and reproducibility of their catalytic reactions. Here, we move beyond simple protocols to explain the underlying principles, offering field-proven insights to troubleshoot common issues and answer frequently asked questions.

Core Principles: The Balancing Act of Catalyst Loading

In asymmetric hydrogenation, catalyst loading—typically expressed as the substrate-to-catalyst molar ratio (S/C)—is a critical parameter that dictates the reaction's efficiency and economic viability. The goal is to use the minimum amount of catalyst to achieve maximum conversion and enantioselectivity in the shortest time. Understanding the interplay between catalyst loading and key reaction outcomes is fundamental to optimization.

  • Reaction Rate & Conversion: Generally, a higher catalyst loading (lower S/C ratio) leads to a faster reaction rate and higher conversion in a given time.[1] However, simply increasing the catalyst amount is not always the best solution, as it can be costly and may introduce other complications.[1]

  • Enantioselectivity (ee%): The effect of catalyst loading on enantioselectivity is not always linear. While a certain minimum concentration is needed to drive the reaction, excessively high loadings can sometimes lead to the formation of less-selective catalyst aggregates or promote side reactions, potentially decreasing the ee%.[1][2] Conversely, for some systems, higher loading may be required to achieve high ee%.[3]

  • Turnover Number (TON) and Turnover Frequency (TOF): TON (moles of product per mole of catalyst) and TOF (TON per unit time) are measures of catalyst efficiency. A high S/C ratio is necessary for a high TON, a key metric for process efficiency. Optimization aims to find the "sweet spot" where TOF is high enough for practical reaction times, while TON is maximized.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of catalyst loading, providing potential causes and actionable solutions.

Problem 1: Low Conversion or Slow Reaction Rate

A sluggish reaction is one of the most frequent challenges. Before increasing the amount of your expensive catalyst, consider these factors.

Potential CauseRecommended Solution
Insufficient Catalyst Loading The catalyst loading may be too low to achieve a practical reaction rate.[4] Incrementally increase the loading (e.g., from an S/C of 2000 to 1000) to observe the effect on the reaction rate.[4]
Catalyst Deactivation or Poisoning Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[4][5][6] Common poisons for noble metal catalysts include sulfur, nitrogen compounds, carbon monoxide, and halides.[5][7][8][9] Ensure high-purity reagents and solvents.[1][4] If poisoning is suspected, purifying the substrate and using fresh, high-purity solvent is recommended.[4]
Poor Hydrogen Availability Inadequate stirring in a heterogeneous reaction or poor gas-liquid mixing in a homogeneous setup can limit the availability of hydrogen at the catalytic centers.[4] Increase the stirring rate and ensure the reaction vessel is properly designed for gas dispersion.
Suboptimal Reaction Conditions The temperature and hydrogen pressure may not be ideal.[4] Systematically vary the temperature and pressure to find the optimal conditions for your specific catalyst-substrate system.[4]
Improper Catalyst Handling Many asymmetric hydrogenation catalysts are air- and moisture-sensitive.[10][11][12][13] Improper handling can lead to catalyst deactivation before the reaction even begins.[4] Always handle catalysts under an inert atmosphere (e.g., in a glovebox).[10][13]
Problem 2: Poor Enantioselectivity (Low ee%)

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. If your ee% is lower than expected, consider the following.

Potential CauseRecommended Solution
Suboptimal Catalyst Loading Both excessively low and high catalyst loadings can negatively impact enantioselectivity.[1] A systematic screening of catalyst loading is crucial.[1]
Incorrect Ligand or Metal Precursor The choice of chiral ligand is paramount for high enantioselectivity. Subtle changes in the ligand's structure can have a profound impact.[3] It may be necessary to screen a library of ligands to find the best fit for your substrate.
Suboptimal Temperature Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1]
Solvent Effects The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states.[4] Screen a range of solvents with different polarities and coordinating abilities.
Catalyst Decomposition or Formation of Other Active Species Over time, the initial catalyst may decompose or transform into other, less selective catalytic species.[14][15] This can sometimes be observed as a decrease in ee% at high conversion.[14]
Problem 3: Inconsistent Results and Poor Reproducibility

Lack of reproducibility can be frustrating and can undermine the validity of your results.

Potential CauseRecommended Solution
Variability in Reagent Quality Batch-to-batch variations in substrate, solvent, or catalyst can lead to inconsistent results.[16] Always use reagents from a reliable source and consider purifying the substrate if necessary.
Atmospheric Contamination Inconsistent exclusion of air and moisture can lead to variable levels of catalyst deactivation.[11][12] Ensure your inert atmosphere techniques are robust and consistently applied.[11][13]
Inaccurate Measurement of Catalyst Because the amount of catalyst used is very small, even minor weighing errors can significantly alter the S/C ratio. Use a high-precision analytical balance and consider preparing a stock solution of the catalyst for more accurate dispensing.
Non-Homogeneous Reaction Mixture In cases of poor solubility of the catalyst or substrate, the reaction mixture may not be homogeneous, leading to inconsistent results. Ensure adequate mixing and consider a different solvent if solubility is an issue.

Visualizing the Optimization Workflow

A systematic approach is key to efficiently optimizing catalyst loading. The following workflow illustrates a logical progression from initial screening to a fully optimized process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Refinement cluster_2 Phase 3: Final Optimization A Define Substrate & Target ee% B Literature Search for Similar Transformations A->B C Select Initial Catalyst System (Metal + Ligand) B->C D High-Throughput Screening (HTS) of Catalyst Loading (e.g., S/C 500, 1000, 2000) C->D E Analyze Results: Conversion & ee% D->E F Low Conversion? E->F G Low ee%? E->G F->G No H Check for Poisons, Increase Loading, Optimize T & P F->H Yes I Screen Ligands, Optimize Solvent & T G->I Yes J Identify Promising Conditions G->J No H->E I->E K Fine-tune S/C Ratio (e.g., 1000, 1250, 1500) J->K L Validate Reproducibility K->L M Optimized Protocol L->M

Caption: A workflow for optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for a new asymmetric hydrogenation reaction?

For initial screening experiments, a substrate-to-catalyst (S/C) ratio in the range of 1000:1 to 2000:1 is a common starting point. For particularly challenging substrates or when using a less active catalyst, you might start with a lower S/C ratio (e.g., 500:1).[17] Highly efficient catalysts, on the other hand, can achieve excellent results at S/C ratios of 10,000:1 or even higher.[3]

Q2: My reaction gives high ee% but stalls at low conversion. Should I just increase the catalyst loading?

While increasing the catalyst loading is a valid strategy, this scenario often points to catalyst deactivation.[14] The active catalyst may be converting the substrate efficiently but has a short lifetime under the reaction conditions. Investigate potential causes of deactivation, such as impurities or thermal instability. It may be more effective to use a more robust catalyst or to purify your reagents than to simply use more of a sensitive catalyst.

Q3: How do I perform a high-throughput screening for catalyst loading?

High-throughput experimentation (HTE) is a powerful tool for rapidly optimizing reaction conditions.[16][18] This typically involves using a parallel reactor system where multiple reactions can be run simultaneously under different conditions.[19][20][21]

  • Setup: Use an array of small reaction vials or a multi-well plate.

  • Dosing: Prepare a stock solution of the catalyst and use automated liquid handlers or precise manual techniques to dispense varying amounts into each reactor.

  • Execution: Place the parallel reactor into a pressurized vessel, charge with hydrogen, and run the reactions at the desired temperature with stirring.

  • Analysis: After the reaction, quench the reactors and analyze the conversion and ee% for each condition using techniques like GC, HPLC, or SFC.[18]

Q4: Can air-sensitive catalysts be handled outside of a glovebox?

While a glovebox is the ideal environment for handling air-sensitive catalysts, it is possible to use Schlenk line techniques if a glovebox is unavailable.[11][12] This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas like nitrogen or argon.[11][13] All transfers of the catalyst, whether as a solid or in solution, must be done under a positive pressure of inert gas using techniques like cannulation or gas-tight syringes.[11][13]

Experimental Protocols

Protocol 1: High-Throughput Screening of Catalyst Loading

This protocol outlines a general procedure for screening catalyst loadings in parallel for the asymmetric hydrogenation of a model substrate.

  • Preparation of Stock Solutions:

    • In a glovebox, prepare a stock solution of your substrate in the chosen reaction solvent (e.g., 0.5 M).

    • In the same glovebox, prepare a stock solution of your catalyst (e.g., a pre-formed metal-ligand complex) at a known concentration (e.g., 1.0 mM).

  • Reactor Setup:

    • Arrange an array of 24 glass vials, each containing a small stir bar, in a reactor block.

    • To each vial, add a specific volume of the substrate stock solution (e.g., 200 µL, which corresponds to 0.1 mmol of substrate).

  • Dispensing Catalyst Solution:

    • Using a micropipette, add varying volumes of the catalyst stock solution to the vials to achieve the desired S/C ratios. For example, for 0.1 mmol of substrate:

      • S/C 500: 200 µL of 1.0 mM catalyst solution

      • S/C 1000: 100 µL of 1.0 mM catalyst solution

      • S/C 2000: 50 µL of 1.0 mM catalyst solution

      • S/C 5000: 20 µL of 1.0 mM catalyst solution

    • Add additional solvent to ensure the total volume in each vial is the same.

  • Reaction Execution:

    • Seal the reactor block and transfer it out of the glovebox.

    • Connect the block to a hydrogenation apparatus. Purge the system several times by evacuating and backfilling with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).

    • Begin stirring and heat the reactor block to the desired temperature (e.g., 40 °C).

    • Run the reaction for a predetermined time (e.g., 16 hours).

  • Work-up and Analysis:

    • Cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

    • Take an aliquot from each vial, dilute it, and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess.

Protocol 2: Handling of Air-Sensitive Catalysts

This protocol describes the standard procedure for weighing and preparing a solution of an air-sensitive catalyst in a glovebox.

  • Glovebox Preparation:

    • Ensure the glovebox is maintained under a high-purity inert atmosphere (e.g., nitrogen or argon) with low levels of oxygen and moisture.[10]

  • Equipment Preparation:

    • Bring all necessary glassware (vials, spatulas, volumetric flasks) and equipment (analytical balance) into the glovebox antechamber.

    • Cycle the antechamber several times to remove air before bringing the items into the main chamber.

    • Ensure all glassware is oven-dried and has cooled to ambient temperature inside the glovebox.[11]

  • Weighing the Catalyst:

    • Place a weighing paper or a small vial on the analytical balance and tare it.

    • Carefully transfer the solid catalyst from its storage container onto the weighing paper/vial using a clean spatula.

    • Record the exact mass of the catalyst.

  • Preparing the Stock Solution:

    • Carefully transfer the weighed catalyst into a volumetric flask.

    • Using a pipette, add the desired solvent to the flask, ensuring all the solid is dissolved.

    • Fill the flask to the calibration mark with the solvent, cap it, and mix thoroughly by inversion.

    • The catalyst solution is now ready to be used in reactions within the glovebox or transferred out using a gas-tight syringe.

References

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available from: [Link]

  • Air-Sensitive Catalyst Handling and Preparation. Argonne National Laboratory. Available from: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Available from: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Available from: [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available from: [Link]

  • Effect of the substrate/catalyst and additive/catalyst ratios on the asymmetric hydrogenation of 5-methylenhydantoin 1. ResearchGate. Available from: [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available from: [Link]

  • Catalyst poison. Britannica. Available from: [Link]

  • Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). ResearchGate. Available from: [Link]

  • Catalyst Inhibition and Deactivation in Homogeneous Hydrogenation. ResearchGate. Available from: [Link]

  • High-throughput testing of selective acetylene hydrogenation catalysts. YouTube. Available from: [Link]

  • Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. Available from: [Link]

  • Catalyst poisoning. Wikipedia. Available from: [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. Available from: [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. Available from: [Link]

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. Available from: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. Available from: [Link]

  • High Throughput Testing of Catalysts for The Hydrogenation of Carbon Monoxide to Ethanol. ResearchGate. Available from: [Link]

  • Rational optimization of catalysts for asymmetric hydrogenation. University of Amsterdam. Available from: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. Available from: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available from: [Link]

  • MACHINE LEARNING-DRIVEN HIGH-THROUGHPUT SCREENING OF CATALYST CANDIDATES FOR CO2 HYDROGENATION. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Optimization of amount of the catalyst loading. ResearchGate. Available from: [Link]

  • Hydrogenation reaction tips and tricks. Reddit. Available from: [Link]

  • Effect of the substrate/catalyst ratio on the selectivity towards cinnamol (3). ResearchGate. Available from: [Link]

  • High-Throughput Screening Techniques in Catalysis. University of Rostock. Available from: [Link]

  • Determination of the Minimum Catalyst Amount in the Design of Catalytic Distillation Columns. Industrial & Engineering Chemistry Research. Available from: [Link]

  • The Impact of Computational Uncertainties on the Enantioselectivity Predictions: A Microkinetic Modeling of Ketone Transfer Hydrogenation with a Noyori‐type Mn‐diamine Catalyst. PMC. Available from: [Link]

  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. MDPI. Available from: [Link]

  • The manipulation of air-sensitive compounds. Neilson Research Group. Available from: [Link]

  • Effect of the substrate/catalyst ratio on the selectivity towards cinnamol (3). ResearchGate. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available from: [Link]

  • Asymmetric Hydrogenation. Organic Chemistry Portal. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Hydrocarbon Residue Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory compliance. When it comes to hydrocarbon residue analysis—a critical aspect of cleaning validation, environmental monitoring, and quality control—a robustly validated analytical method is not just a regulatory requirement; it is a guarantee of data reliability. This guide provides an in-depth comparison of analytical techniques and a practical framework for method validation, grounded in established scientific principles and regulatory expectations.

The Foundation: Regulatory Imperatives for Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that analytical methods are reliable and reproducible. The cornerstone of these guidelines is ICH Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which provides a detailed framework for the validation characteristics required for various analytical procedures.[3][4][5] Adherence to these guidelines is not merely about compliance; it is about building a self-validating system that ensures the integrity of your results from day one.

Core Validation Parameters: The Pillars of a Defensible Method

A successful method validation hinges on the thorough evaluation of several key performance characteristics.[6] Each parameter provides a different lens through which to assess the method's performance, and together they form a comprehensive picture of its capabilities and limitations.

Specificity: This is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] In hydrocarbon analysis, this is crucial for distinguishing target residues from cleaning agents, excipients, or other potential contaminants. A common approach to demonstrate specificity is to analyze blank matrix samples and spiked samples to ensure that no interfering peaks are observed at the retention time of the target analyte.

Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][8] This is typically established by analyzing a series of standards at different concentrations and performing a linear regression analysis. For hydrocarbon residues, the range must encompass the expected concentration levels, from the limit of quantitation up to the highest potential residue level.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found.[2][7] It is a measure of the method's systematic error. Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (a spiked matrix sample) and comparing the measured value to the true value. The results are usually expressed as a percentage recovery.[2]

Precision: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It reflects the random error of the method. Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[1]

  • Reproducibility: Expresses the precision between laboratories.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][7] Establishing these limits is critical in cleaning validation to ensure the method is sensitive enough to detect residues at or below the established acceptance limits.[9]

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This could include variations in temperature, flow rate, or mobile phase composition.

Logical Interrelation of Validation Parameters

The core validation parameters are not independent but form a logical, interconnected system. Understanding these relationships is key to designing an efficient and effective validation study.

G cluster_sensitivity Sensitivity cluster_performance Quantitative Performance LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Range Range LOQ->Range Defines lower boundary of Linearity Linearity Linearity->Range Defines upper/lower limits of Accuracy Accuracy Accuracy->Range Required across Robustness Robustness Accuracy->Robustness Evaluated during Precision Precision Precision->Range Required across Precision->Robustness Evaluated during Specificity Specificity Specificity->Linearity Prerequisite for Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for

Caption: Interdependencies of analytical method validation parameters.

Comparative Guide: GC-MS vs. HPLC for Hydrocarbon Residue Analysis

The choice of analytical technique is a critical first step. For hydrocarbon analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used methods.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a gold standard for the analysis of volatile and semi-volatile organic compounds.[12] The gas chromatograph separates components of a mixture, and the mass spectrometer provides detailed structural information for identification and quantitation.[12] Its high sensitivity and specificity make it exceptionally well-suited for trace-level hydrocarbon residue analysis.[12][13]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture.[14] It is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC analysis.[10][11] When coupled with detectors like UV-Vis or mass spectrometry (LC-MS), HPLC can be a powerful tool for analyzing a wide range of hydrocarbons, including larger polycyclic aromatic hydrocarbons (PAHs).[11]

Performance Comparison Table

The following table provides a comparative summary of typical performance characteristics for GC-MS and HPLC in the context of hydrocarbon residue analysis. The values presented are illustrative and will vary depending on the specific analyte, matrix, and instrument configuration.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Causality Behind Performance
Specificity Very HighHigh to Very HighMS detector provides mass fragmentation patterns, offering a high degree of certainty in compound identification. HPLC specificity depends on chromatographic separation and detector type (e.g., DAD, MS).
Typical LOD 0.1 - 10 ng/mL1 - 50 ng/mLGC-MS often has lower detection limits for volatile hydrocarbons due to efficient ionization in the source.
Typical LOQ 0.5 - 25 ng/mL5 - 100 ng/mLSimilar to LOD, the high sensitivity of MS detection allows for reliable quantitation at lower levels.
Linearity (r²) > 0.995> 0.995Both techniques can achieve excellent linearity over a defined range with proper standard preparation and calibration.
Accuracy (% Recovery) 85 - 115%90 - 110%Accuracy is highly dependent on the efficiency of the sample extraction procedure for both techniques.
Precision (% RSD) < 10%< 5%Modern autosamplers and stable instrument conditions allow for excellent precision in both GC and HPLC systems.
Applicability Volatile & Semi-Volatile HydrocarbonsNon-Volatile & Thermally Labile HydrocarbonsGC requires analytes to be volatile and thermally stable. HPLC is suitable for a broader range of compounds based on solubility.

Experimental Protocol: A Practical Workflow for GC-MS Method Validation

This section provides a detailed, step-by-step methodology for validating a GC-MS method for the quantification of a target hydrocarbon residue on a stainless-steel surface, a common scenario in cleaning validation.

Workflow Overview

G start Start Validation prep Prepare Standards & Spiked Samples start->prep specificity Specificity Analysis (Blanks vs. Spiked) prep->specificity linearity Linearity & Range (Calibration Curve) prep->linearity lod_loq LOD & LOQ Determination (S/N Ratio or STDEV) linearity->lod_loq accuracy Accuracy & Recovery (3 Levels, n=3) lod_loq->accuracy precision Precision Analysis (Repeatability & Intermediate) accuracy->precision robustness Robustness Study (Vary Parameters) precision->robustness report Compile Validation Report robustness->report end Method Validated report->end

Sources

Comparing physical properties of tridecane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physical Properties of Tridecane Isomers for Researchers

Introduction: Beyond the Formula of C₁₃H₂₈

Tridecane, a saturated alkane with the chemical formula C₁₃H₂₈, exists not as a single entity but as a vast family of 802 structural isomers. While all share the same molecular weight, their distinct three-dimensional arrangements give rise to a spectrum of physical properties. For researchers in materials science, fuel development, and drug formulation, understanding the interplay between molecular architecture and physical behavior is paramount. This guide provides a comparative analysis of the key physical properties of tridecane isomers, grounded in experimental data and the fundamental principles of molecular physics.

The Influence of Molecular Structure on Physical Properties

The primary differentiating factor among alkane isomers is the degree of branching. This structural variance directly impacts the efficacy of intermolecular van der Waals forces, which govern properties like boiling point, melting point, density, and viscosity.

Boiling Point: A Tale of Surface Area

The boiling point of a substance is a direct measure of the energy required to overcome intermolecular attractive forces in the liquid phase. For non-polar alkanes, these are primarily London dispersion forces.

  • Expertise & Experience: The strength of London dispersion forces is proportional to the surface area of the molecule. Linear alkanes, like n-tridecane, have a larger surface area, allowing for more points of contact and stronger attractions between molecules. Branching creates more compact, spherical structures, reducing the available surface area for interaction.[1][2][3] Consequently, less energy is needed to separate these molecules, resulting in a lower boiling point.[4]

  • Trustworthiness: This principle is consistently observed experimentally. As seen in the data below, n-tridecane, the straight-chain isomer, possesses the highest boiling point. Branched isomers like 2-methyldodecane boil at a lower temperature.

Melting Point: The Dual Role of Intermolecular Forces and Crystal Packing

The melting point is determined not only by the strength of intermolecular forces but also by the efficiency with which molecules can pack into a solid crystal lattice.

  • Expertise & Experience: The relationship between branching and melting point is more complex than for boiling point. While branching reduces surface area and weakens van der Waals forces, it can also increase molecular symmetry.[1] Highly symmetrical molecules can pack more neatly and tightly into a crystal lattice, which requires more energy to disrupt, leading to a higher melting point.[5] However, irregular branching that disrupts symmetry can lead to inefficient packing and a lower melting point. For tridecane isomers, the linear n-tridecane packs efficiently, but a highly branched, symmetrical isomer could potentially have a higher melting point. The significant drop in melting point for 2-methyldodecane suggests its single methyl branch disrupts efficient packing more than it enhances symmetry.

Density and Viscosity: Properties of Molecular Proximity and Entanglement

Density reflects how closely molecules can pack together, while viscosity measures a fluid's resistance to flow, which is also heavily influenced by intermolecular attractions and molecular shape.

  • Expertise & Experience: Longer, linear molecules like n-tridecane can become more easily entangled with one another, and their greater surface area leads to stronger cumulative intermolecular forces, resulting in higher viscosity compared to their more compact, branched counterparts.[6] Density is also a function of these packing effects, with minor variations observed between isomers.

Quantitative Comparison of Tridecane Isomers

The following table summarizes the key physical properties of n-tridecane and one of its common branched isomers, 2-methyldodecane.

Physical Propertyn-Tridecane (Linear)2-Methyldodecane (Branched)Causality
Boiling Point 234 °C[7][8]~228 °C[9][10]Reduced surface area in the branched isomer weakens van der Waals forces.[1]
Melting Point -5.5 °C[11][12]-26 °C[13]Branching disrupts the efficiency of crystal lattice packing.
Density (at 25°C) 0.756 g/mL[7]~0.716 g/mL[13]Differences in molecular packing in the liquid state.
Dynamic Viscosity (at 25°C) ~2.1 mPa·s~0.48 mPa·s[13]Greater potential for entanglement and stronger intermolecular forces in the linear chain.

Note: Viscosity for n-tridecane is an approximate value based on trends for n-alkanes, as specific experimental values can vary slightly.

Visualizing the Structure-Property Relationship

The following diagram illustrates the core principle connecting molecular structure to boiling point.

Caption: Relationship between molecular branching and boiling point.

Experimental Protocol: Micro-Boiling Point Determination

This protocol provides a reliable method for determining the boiling point of a liquid sample when only a small quantity is available, a common scenario in research and development.

Methodology
  • Capillary Tube Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end is closed.

  • Sample Preparation: Add approximately 0.5 mL of the tridecane isomer sample into a small test tube (e.g., a fusion tube).

  • Apparatus Assembly:

    • Place the test tube into a heating block.

    • Invert the prepared capillary tube (sealed end up) and place it into the liquid sample in the test tube.

    • Position a thermometer in the heating block, ensuring the bulb is parallel to the bottom of the test tube.

  • Heating and Observation:

    • Begin heating the block gently.

    • Observe the inverted capillary tube. Initially, trapped air will be expelled as a slow stream of bubbles.

    • As the temperature approaches the sample's boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. This occurs as the vapor pressure of the liquid equals the atmospheric pressure.[14]

  • Boiling Point Reading:

    • Remove the heat source once the rapid stream of bubbles is observed.

    • The bubbling will slow and then stop. The moment the liquid begins to be drawn back into the capillary tube is the boiling point.[15]

    • Record the temperature on the thermometer at this exact moment.

Experimental Workflow Diagram

G A 1. Seal Capillary Tube B 2. Add Liquid Sample to Test Tube A->B C 3. Insert Inverted Capillary into Sample B->C D 4. Assemble Apparatus (Heating Block, Thermometer) C->D E 5. Heat Gently D->E F 6. Observe Bubbles (Slow stream -> Rapid stream) E->F G 7. Remove Heat Source F->G H 8. Watch for Liquid Entering Capillary G->H I 9. Record Temperature (Boiling Point) H->I

Caption: Workflow for micro-boiling point determination.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12388, Tridecane. Retrieved from [Link].

  • Master Organic Chemistry (2010). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link].

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  • Wikipedia. 2-Methyldodecane. Retrieved from [Link].

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  • Chemistry LibreTexts (2023). Properties of Alkanes. Retrieved from [Link].

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  • Quora (2015). Why does the boiling point of isomeric alkanes increase as the branching increases?. Retrieved from [Link].

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15270, 2-Methyldodecane. Retrieved from [Link].

  • MP Biomedicals. N-TRIDECANE N/H. Retrieved from [Link].

  • Yücel, H. et al. Measurements of Viscosity and Density of n-Alkane and Their Mixtures. Retrieved from [Link].

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link].

  • University of Calgary. Micro-boiling point measurement. Retrieved from [Link].

  • IndiaMART. Tridecane (C13H28), CAS 629-50-5, Analytical Standard. Retrieved from [Link].

  • Royal Society of Chemistry. Measuring density. Retrieved from [Link].

  • WJEC. Determination of the density of liquids and solids. Retrieved from [Link].

  • Chemistry LibreTexts (2021). The Density of Liquids and Solids (Experiment). Retrieved from [Link].

  • Scribd. Liquid Density Lab Guide. Retrieved from [Link].

  • JoVE (2015). Determining the Density of a Solid and Liquid. Retrieved from [Link].

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  • Cheméo. Chemical Properties of Dodecane, 2-methyl-. Retrieved from [Link].

  • National Institute of Standards and Technology. Tridecane. Retrieved from [Link].

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  • National Institute of Standards and Technology. Dodecane, 2-methyl-. Retrieved from [Link].

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The Influence of Molecular Structure on Physical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Branched Alkane Isomers as Solvents for Pharmaceutical and Research Applications

In the landscape of pharmaceutical development and scientific research, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, product purity, process safety, and environmental impact. Among the myriad of available solvents, alkanes—simple hydrocarbons—serve as foundational, non-polar media for a range of applications, from synthesis to purification.[1][2] However, not all alkanes are created equal. The subtle variation in molecular architecture between linear (n-alkanes) and branched-chain isomers gives rise to significant differences in their physicochemical properties.

This guide provides a comparative analysis of branched alkane isomers, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed solvent selection decisions. We will explore how molecular branching impacts key solvent characteristics, compare common isomers, and provide standardized protocols for their evaluation, grounding our discussion in established scientific principles and regulatory standards.

The core principle differentiating alkane isomers is their molecular geometry. While sharing the same chemical formula, the arrangement of carbon atoms—either in a continuous chain or with branching—fundamentally alters their physical behavior. This is primarily due to the nature of intermolecular forces, which for non-polar alkanes are dominated by van der Waals dispersion forces.[3][4]

  • Boiling Point: Linear alkanes have a larger surface area, allowing for more points of contact between molecules and stronger cumulative dispersion forces.[5][6] Consequently, more energy is required to overcome these forces, resulting in higher boiling points.[3][4][7] Branching creates more compact, spherical shapes, reducing the available surface area for intermolecular interaction.[3][5][6][8] This weakening of dispersion forces leads to a noticeable decrease in boiling point.[3][4][6] For example, n-pentane boils at 36.1°C, while its highly branched isomer, neopentane (2,2-dimethylpropane), boils at a much lower 9.5°C.[5]

  • Melting Point: The relationship with melting point is more complex. While branching generally lowers melting points, highly symmetrical, compact isomers can pack more efficiently into a crystal lattice. This efficient packing creates a more stable solid state that requires more energy to break apart, resulting in an anomalously high melting point.[6] Neopentane, for instance, has a melting point of -16.6°C, significantly higher than n-pentane's -129.7°C.[6]

  • Viscosity and Density: Viscosity, a measure of a fluid's resistance to flow, generally increases with molecular weight and chain length.[5][7] For isomers, the more compact nature of branched alkanes can lead to lower viscosity compared to their linear counterparts. Density also increases slightly with chain length, but all liquid alkanes are less dense than water.[5]

Logical Relationship: Branching and Physical Properties

G cluster_structure Molecular Structure Structure Alkane Isomer Structure Linear Linear (n-Alkane) Structure->Linear Less Compact Branched Branched Alkane Structure->Branched More Compact SA Surface Area Linear->SA Branched->SA Decreases Symmetry Molecular Symmetry Branched->Symmetry Can Increase BP Boiling Point MP Melting Point SA->BP Directly Proportional To (Stronger van der Waals Forces) SA->MP Generally Correlates With Symmetry->MP Increases (Better Crystal Packing)

Caption: Impact of alkane branching on key physical properties.

Comparative Data: Key Alkane Isomers as Solvents

The choice of a solvent often involves a trade-off between properties like boiling point (for ease of removal), flash point (for safety), and solvency. The following table summarizes key data for isomers of hexane, heptane, and octane, which are frequently used in laboratory and industrial settings.

Propertyn-Hexane2-Methylpentane (isohexane)3-Methylpentanen-Heptane2-Methylhexane (isoheptane)n-Octane2,2,4-Trimethylpentane (isooctane)
Formula C₆H₁₄C₆H₁₄C₆H₁₄C₇H₁₆C₇H₁₆C₈H₁₈C₈H₁₈
CAS No. 110-54-3107-83-596-14-0142-82-5589-34-4111-65-9540-84-1
Boiling Point (°C) 69[9]60.363.398.4[10][11]90125.7[12]99.2[13]
Melting Point (°C) -95-154-118-90.6[11]-118-57[12]-107.4[13]
Density (g/mL, 20°C) 0.6590.6530.6640.684[10]0.6780.703[12]0.692[13]
Viscosity (cP, 20°C) 0.2940.300.330.389[11]~0.360.5420.50[13]
Flash Point (°C) -26[9]-29-29-4-1213-12[14]
Polarity Index (P') 0.1~0.1~0.10.1~0.10.10.1[13]

Analysis: This data clearly illustrates the principles discussed. For any given carbon number, the branched isomers (isohexane, isoheptane, isooctane) exhibit lower boiling points than their linear n-alkane counterparts. This property is highly advantageous in drug synthesis, where the solvent must often be removed under vacuum at low temperatures to prevent degradation of the final product. Isooctane, for example, is an excellent solvent for nonpolar substances and is widely used in the pharmaceutical industry for purification, recrystallization, and washing of active ingredients.[14]

Environmental, Health, and Safety (EHS) Profile

From a safety and regulatory perspective, the distinction between linear and branched alkanes is critical.

  • Toxicity: The most significant EHS advantage of branched alkanes lies in their reduced toxicity. n-Hexane is a known peripheral neurotoxin, and chronic exposure can lead to significant health issues. In contrast, its branched isomers are not associated with this toxicity. This has led to a strong recommendation in many safety guides to replace hexane with less hazardous alternatives like heptane or isohexane wherever possible.[15][16] Heptane is generally considered less toxic and less volatile than hexane, making it a safer choice for many applications.[16][17]

  • Regulatory Compliance: In the pharmaceutical industry, residual solvents are strictly controlled under guidelines such as the International Council for Harmonisation (ICH) Q3C .[18][19][20] Most alkanes, including hexane, heptane, and octane, are classified as Class 3 solvents , having low toxic potential.[18][21] These solvents are considered less of a risk to human health, with a permitted daily exposure (PDE) of 50 mg or more per day.[18][21] However, despite this classification, the specific toxicity profile of n-hexane makes its substitution a best practice for enhancing worker safety.

  • Flammability: All light alkanes are highly flammable, a risk quantified by their low flash points.[22] As shown in the table, there is not always a significant difference in flash points between isomers. Therefore, regardless of the isomer chosen, strict adherence to safety protocols for handling flammable liquids is mandatory.[22][23] This includes use in well-ventilated areas, away from ignition sources, and with appropriate personal protective equipment (PPE).[22]

Experimental Protocol: Evaluating Residual Solvents via Headspace Gas Chromatography (GC)

To ensure compliance with regulatory limits and product safety, accurately quantifying residual solvents is essential. The most widely accepted method is Headspace Gas Chromatography (GC), a technique ideal for analyzing volatile organic compounds in solid or liquid samples.[24]

Objective: To determine the concentration of residual alkane solvents in an active pharmaceutical ingredient (API) or drug product according to ICH Q3C guidelines and methods similar to USP <467>.[24]

Methodology Rationale: Headspace sampling is employed because it physically separates the volatile solvents from the non-volatile sample matrix (like the API). Heating the sample in a sealed vial partitions the volatile solvents into the vapor phase (the "headspace"), which is then injected into the GC. This prevents contamination of the GC system and provides a clean, reproducible analysis.[24]

Step-by-Step Protocol:

  • Solvent and Standard Preparation:

    • Diluent Selection: Choose a high-boiling point solvent in which the sample is soluble but that will not interfere with the analytes of interest. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices.[24]

    • Standard Stock Solution: Prepare a stock solution containing the specific alkane isomers of interest (e.g., hexane, heptane, isooctane) at a known concentration in the chosen diluent.

    • Calibration Standards: Create a series of calibration standards by diluting the stock solution to bracket the expected concentration range and the ICH limit.

  • Sample Preparation:

    • Accurately weigh a specific amount of the API or drug product into a clean headspace vial.

    • Add a precise volume of the diluent to the vial.

    • If an internal standard is used for improved quantitation, add a precise volume to each standard and sample vial.

    • Immediately seal the vial with a septum and crimp cap to prevent solvent loss.

  • Instrumentation and Analysis:

    • Instrument: An automated headspace sampler coupled to a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • GC Column: A capillary column appropriate for separating volatile non-polar compounds (e.g., a DB-624 or equivalent).

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80-100 °C

      • Vial Equilibration Time: 15-30 minutes

      • Loop Temperature: ~10-20 °C above equilibration temperature

      • Transfer Line Temperature: ~10-20 °C above loop temperature

    • GC Parameters:

      • Injector Temperature: 180-220 °C

      • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to ensure separation of all volatile components.

      • Detector Temperature: 250-280 °C

  • Data Analysis:

    • Run the series of calibration standards to generate a calibration curve (peak area vs. concentration).

    • Run the prepared samples.

    • Identify the alkane peaks in the sample chromatograms by comparing their retention times to those of the standards.

    • Quantify the amount of each residual solvent in the sample by interpolating its peak area from the calibration curve.

    • Calculate the final concentration in parts per million (ppm) relative to the initial sample weight.

Experimental Workflow: Residual Solvent Analysis

Caption: Workflow for residual solvent testing using Headspace GC.

Conclusion and Recommendations

The selection of an alkane solvent should be a deliberate process based on a holistic assessment of physical properties, application requirements, and EHS considerations. While linear and branched alkanes share the same fundamental non-polar character, the differences imparted by their molecular structure are profound.

Key Takeaways:

  • Performance: Branched alkanes typically have lower boiling points , facilitating easier removal from reaction mixtures and reducing the risk of thermal degradation to sensitive compounds.

  • Safety: Branched alkanes offer a significantly improved safety profile . The lower toxicity of isomers like isohexane and heptane makes them superior and responsible replacements for n-hexane.[15][16]

  • Cost and Availability: While linear alkanes like n-heptane may be more cost-effective, mixtures of isomers (often sold simply as "heptane") provide a good balance of performance and cost.[10] High-purity single isomers like isooctane are more expensive but justified in applications demanding high precision and inertness.[10][14]

For drug development professionals and researchers, the evidence strongly supports the preferential use of branched alkane isomers or, at a minimum, the substitution of n-hexane with n-heptane. This choice aligns with the principles of green chemistry, enhances workplace safety, and can improve process efficiency without compromising the chemical inertness that makes alkanes such valuable solvents.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry: Q3C Impurities: Residual Solvents. U.S. Food and Drug Administration (FDA). [Link]

  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. U.S. Food and Drug Administration (FDA). [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Aromatic Hydrocarbons in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of aromatic hydrocarbons in complex matrices is a critical yet challenging task. These compounds, ranging from single-ring structures to polycyclic aromatic hydrocarbons (PAHs), are ubiquitous environmental pollutants and can be significant in contexts from petroleum analysis to food safety and pharmaceutical purity. This guide provides an in-depth comparison of the primary analytical techniques, supported by experimental data and protocols, to empower you in selecting and implementing the most effective methodology for your specific application.

The Analytical Challenge: Navigating Complexity

The primary difficulty in analyzing aromatic hydrocarbons lies in the complexity of the sample matrices in which they are often found. These matrices can include environmental samples like soil and water, petroleum products, biological tissues, and even food products.[1][2][3] The low concentrations of target analytes, coupled with the presence of numerous interfering compounds, necessitate highly sensitive and selective analytical methods. Furthermore, the structural similarity of many aromatic hydrocarbon isomers presents a significant chromatographic challenge.[4][5]

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is paramount and depends on several factors, including the specific aromatic hydrocarbons of interest, the sample matrix, required sensitivity, and available instrumentation. The three most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and/or Fluorescence Detection (FLD), and more advanced mass spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile aromatic hydrocarbons.[6][7][8] It combines the excellent separation capabilities of high-resolution capillary gas chromatography with the sensitive and selective detection of mass spectrometry.

  • Expertise & Experience in Method Selection: The choice of a GC-MS method is often dictated by the need for definitive identification of analytes. The mass spectrometer provides structural information, which is invaluable when dealing with complex mixtures where chromatographic co-elution can occur. For instance, in environmental forensics, unique fragmentation patterns can help in source apportionment of contamination. Recent advancements, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS), offer even greater resolving power for extremely complex samples like diesel particulate matter.[9]

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

HPLC is a versatile technique particularly well-suited for the analysis of less volatile and thermally labile aromatic hydrocarbons, especially larger PAHs.[10][11][12] Detection is typically performed using UV or fluorescence detectors.

  • Expertise & Experience in Detector Choice: The selection between UV and fluorescence detection is a critical decision. While UV detection at a fixed wavelength (e.g., 254 nm) is robust and applicable to a broad range of aromatic compounds, fluorescence detection offers significantly higher sensitivity and selectivity for PAHs that naturally fluoresce.[5][12][13] For comprehensive analysis, coupling both detectors in series provides the advantage of detecting both fluorescing and non-fluorescing compounds.[12] For example, acenaphthylene, one of the 16 priority pollutant PAHs listed by the U.S. Environmental Protection Agency (EPA), does not fluoresce and requires UV detection.[12][14]

Advanced Mass Spectrometry Techniques

Recent years have seen the emergence of advanced mass spectrometry techniques that offer enhanced capabilities for aromatic hydrocarbon analysis. These include tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).[15][16]

  • Expertise & Experience in Advanced Applications: GC-MS/MS, for instance, provides increased selectivity by monitoring specific fragmentation transitions, which is highly beneficial for trace-level quantification in complex matrices like herbal medicines.[16] HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown aromatic compounds in complex mixtures like petroleum.[15][17]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques.

Parameter GC-MS HPLC-UV HPLC-FLD GCxGC-ToF-MS
Selectivity High to Very HighModerateHighExcellent
Sensitivity (LODs) Low ng/L to µg/Lµg/LHigh pg/L to low ng/Lpg/L to ng/L
Applicability Volatile & Semi-volatile AromaticsNon-volatile & Thermally Labile AromaticsFluorescent PAHsVery Complex Mixtures
Throughput ModerateHighHighLow to Moderate
Cost Moderate to HighLow to ModerateModerateHigh
Key Advantage Definitive IdentificationRobustness & VersatilityHigh Sensitivity & SelectivityUnparalleled Resolution

Experimental Protocols: A Step-by-Step Guide

To ensure trustworthy and reproducible results, the entire analytical workflow, from sample preparation to data analysis, must be meticulously controlled.

Workflow Visualization

The general workflow for the analysis of aromatic hydrocarbons in a solid matrix is depicted below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid Sample (e.g., Soil, Tissue) Extraction Extraction (Soxhlet, Sonication, QuEChERS) Sample->Extraction Cleanup Clean-up (SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-UV/FLD Analysis Concentration->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for aromatic hydrocarbon analysis.

Protocol 1: Quantitative Analysis of PAHs in Water by GC-MS (Based on EPA Method 8270)

This protocol outlines a robust method for the determination of semi-volatile organic compounds, including PAHs, in water samples.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a classic and effective technique for extracting a broad range of organic compounds from aqueous matrices.
  • To a 1 L water sample, add a surrogate standard solution.
  • Adjust the sample pH to >11 with 10 N NaOH and serially extract three times with 60 mL of dichloromethane. Collect the organic layers.
  • Adjust the pH of the aqueous phase to <2 with 1:1 H₂SO₄ and perform another three extractions with 60 mL of dichloromethane.
  • Combine all organic extracts and dry by passing through a column of anhydrous sodium sulfate.
  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus followed by a gentle stream of nitrogen.
  • Add an internal standard just prior to analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer.
  • Injection: 1-2 µL of the concentrated extract is injected in splitless mode.
  • GC Conditions:
  • Inlet Temperature: 280 °C
  • Oven Program: Initial temperature of 40 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, and hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. For each target PAH, select 2-3 characteristic ions for quantification and confirmation.
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C

3. Quantification

  • Create a multi-point calibration curve using standard solutions of the target PAHs.
  • Quantify the analytes in the sample extracts using the internal standard method.
Protocol 2: Quantitative Analysis of PAHs in Edible Oil by HPLC-FLD (Based on GB 5009.265-2021)

This protocol is tailored for the challenging matrix of edible oils, requiring a thorough clean-up step.[18]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is crucial for removing the bulk of the lipid matrix, which would otherwise interfere with the HPLC analysis.[18][19]
  • Weigh 5 g of the oil sample into a centrifuge tube and dissolve in 10 mL of n-hexane.
  • Condition a Florisil® SPE cartridge (e.g., Supelclean™ ENVI-Florisil®) with n-hexane.
  • Load the sample solution onto the SPE cartridge.
  • Wash the cartridge with n-hexane to elute the lipid fraction.
  • Elute the target PAHs with a mixture of n-hexane and dichloromethane.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in acetonitrile for HPLC analysis.

2. HPLC-FLD Analysis

  • Instrumentation: An HPLC system with a C18 column specifically designed for PAH analysis (e.g., Ascentis® Express PAH) and a fluorescence detector.[18]
  • Mobile Phase: Gradient elution with water and acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • FLD Program: Utilize a timed wavelength program to switch the excitation and emission wavelengths to the optimal values for each eluting PAH or group of PAHs for maximum sensitivity.[12][14]
  • For non-fluorescing compounds like acenaphthylene, a UV detector in series set at 230 nm is required.[14]

3. Quantification

  • Prepare calibration standards in acetonitrile.
  • Construct a calibration curve for each PAH.
  • Quantify the PAHs in the sample extract using an external standard method.

Method Selection Logic

The choice between GC-MS and HPLC-FLD is often guided by the specific analytical needs.

Method Selection Logic Start Start: Analyze Aromatic Hydrocarbons Volatile Are analytes volatile/semi-volatile? Start->Volatile ID_Needed Is definitive identification critical? Volatile->ID_Needed Yes HPLC Use HPLC-UV/FLD Volatile->HPLC No (Non-volatile/Thermally Labile) High_Sensitivity Is ultra-high sensitivity for fluorescent PAHs required? ID_Needed->High_Sensitivity No GCMS Use GC-MS ID_Needed->GCMS Yes High_Sensitivity->HPLC Yes High_sensitivity High_sensitivity High_sensitivity->HPLC No (General Purpose)

Caption: Decision tree for analytical method selection.

Conclusion and Future Outlook

The quantitative analysis of aromatic hydrocarbons in complex mixtures is a multifaceted challenge that demands a thorough understanding of various analytical techniques. GC-MS remains the gold standard for definitive identification of a wide range of aromatic compounds, while HPLC with fluorescence detection offers unparalleled sensitivity for trace-level PAH analysis. The choice of the optimal method hinges on a careful consideration of the analytes, the matrix, and the specific research question.

As regulatory requirements become more stringent and the need to analyze increasingly complex mixtures grows, advanced techniques such as comprehensive two-dimensional gas chromatography and high-resolution mass spectrometry will likely see wider adoption.[9][17] The continued development of novel sample preparation techniques, such as magnetic solid-phase extraction, will also play a crucial role in improving the efficiency and accuracy of these analyses.[20] By leveraging the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of aromatic hydrocarbon analysis and generate high-quality, reliable data.

References

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A Senior Application Scientist's Guide to the Validation of Petroleum Hydrocarbon Analysis in Marine Sediments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of petroleum hydrocarbons in marine sediments. Designed for researchers, scientists, and environmental monitoring professionals, this document delves into the critical aspects of method validation, offering a comparative analysis of common techniques and detailed experimental protocols. Our objective is to equip you with the knowledge to ensure the accuracy, precision, and reliability of your data, thereby enhancing the scientific integrity of your findings.

The Imperative of Rigorous Method Validation in Marine Sediment Analysis

Marine sediments act as a significant sink for petroleum hydrocarbons released into the aquatic environment through natural seeps, accidental spills, and chronic pollution. The accurate measurement of these contaminants is paramount for environmental impact assessments, ecological risk evaluations, and the development of effective remediation strategies. Method validation is the cornerstone of generating defensible data, providing documented evidence that an analytical procedure is suitable for its intended purpose. Without a robustly validated method, the reported concentrations of petroleum hydrocarbons are merely numbers, lacking the scientific certainty required for informed decision-making.

The validation process establishes the performance characteristics of a method, ensuring that it meets the standards of accuracy, precision, and sensitivity required for the specific analytical challenge. This is particularly crucial for complex matrices like marine sediments, which contain a myriad of potential interferents that can impact the analytical results.

Core Pillars of Analytical Method Validation

A comprehensive method validation encompasses the evaluation of several key performance parameters. The logical relationship and hierarchy of these parameters are crucial for a systematic and efficient validation process.

G cluster_0 Method Performance Characteristics cluster_1 Foundational Elements Accuracy Accuracy (Trueness) Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Robustness Robustness Precision->Robustness Specificity Specificity/ Selectivity Specificity->Accuracy Linearity Linearity & Range Sensitivity Sensitivity (LOD & LOQ) Linearity->Sensitivity Sensitivity->Precision CRM Certified Reference Materials (CRMs) CRM->Accuracy Blanks Method & Instrument Blanks Blanks->Sensitivity

Caption: Interdependence of key method validation parameters.

Specificity and Selectivity

Specificity is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present. For petroleum hydrocarbon analysis, this means distinguishing the target analytes from naturally occurring organic matter and other contaminants. Selectivity is a measure of how well the method can differentiate the analytes of interest from other compounds in the sample.

Linearity and Range

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise of the system.[1][2] The Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][2] These are typically calculated based on the standard deviation of the response and the slope of the calibration curve.[1]

  • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a known or accepted value. It is often assessed by analyzing Certified Reference Materials (CRMs) or spiked samples.[3] Precision is the degree of agreement among a series of measurements of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[4][5][6]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A Comparative Guide to Analytical Techniques

The selection of an appropriate analytical technique is a critical decision that influences the quality and utility of the data generated. This section provides a comparative overview of the most common extraction and instrumental analysis methods for petroleum hydrocarbons in marine sediments.

Sample Extraction Techniques

The initial step in the analysis is the efficient extraction of hydrocarbons from the complex sediment matrix.

Technique Principle Typical Recovery (%) Typical Precision (RSD%) Advantages Disadvantages Authoritative Method Reference
Soxhlet Extraction Continuous solid-liquid extraction with a cycling solvent.80-9510-20Well-established, exhaustive extraction.Time-consuming, large solvent consumption.EPA Method 3540C[7][8]
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE®) Extraction with solvents at elevated temperatures and pressures.85-105[9]5-15[9]Fast, low solvent usage, automated.High initial instrument cost.EPA Method 3545A[10]
Ultrasonic Extraction Use of ultrasonic waves to enhance solvent extraction.70-9015-25Rapid, simple setup.Lower efficiency for some matrices, potential for analyte degradation.EPA Method 3550C
Extract Cleanup Techniques

Following extraction, a cleanup step is often necessary to remove interfering compounds.

Technique Principle Typical Recovery (%) Typical Precision (RSD%) Advantages Disadvantages Authoritative Method Reference
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid phase.85-1105-15High selectivity, low solvent usage, automation potential.Can be matrix-dependent, potential for sorbent variability.EPA Method 3630C
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.80-9510-20Good for fractionating hydrocarbon classes.Can be labor-intensive, larger solvent volumes.EPA Method 3611B
Instrumental Analysis Techniques

The final step involves the separation and quantification of the extracted hydrocarbons.

Technique Principle Typical LOD (ng/g) Selectivity Quantitative Capability Advantages Disadvantages
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation by volatility, detection by ionization in a hydrogen flame.1-10ModerateExcellentRobust, cost-effective, good for total petroleum hydrocarbons (TPH).Not compound-specific, co-elution can be an issue.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by mass-to-charge ratio.0.1-5HighExcellentCompound-specific identification, good for target analyte analysis (e.g., PAHs, biomarkers).More expensive, can be less sensitive for some compounds than FID.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Two columns with different selectivities for enhanced separation.0.01-1Very HighExcellentUnparalleled separation power for complex mixtures, excellent for oil fingerprinting and biomarker analysis.[11][12][13]Complex data analysis, higher instrument cost.

Experimental Protocols: A Step-by-Step Approach

This section provides a generalized workflow for the analysis of petroleum hydrocarbons in marine sediments. Specific parameters should be optimized based on the target analytes and sediment characteristics.

Workflow for Petroleum Hydrocarbon Analysis in Marine Sediments

Caption: A generalized experimental workflow for the analysis of petroleum hydrocarbons in marine sediments.

Detailed Protocol for Pressurized Fluid Extraction (PFE) followed by Solid-Phase Extraction (SPE) Cleanup and GC-MS Analysis

This protocol is a robust and efficient method for the determination of a wide range of petroleum hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs) and alkanes.

1. Sample Preparation:

  • Homogenize the wet sediment sample.
  • Freeze-dry a subsample to determine the moisture content.
  • Weigh approximately 10 g of wet sediment into a PFE extraction cell.
  • Spike the sample with a surrogate standard solution containing deuterated PAHs and alkanes.
  • Mix the sample with a drying agent like diatomaceous earth.

2. Pressurized Fluid Extraction (PFE):

  • Place the extraction cell into the PFE system.
  • Extract the sample using a mixture of dichloromethane and acetone (1:1, v/v) at 100 °C and 1500 psi.
  • Perform two static extraction cycles of 5 minutes each.
  • Collect the extract in a collection vial.

3. Extract Concentration:

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a silica gel SPE cartridge with hexane.
  • Load the concentrated extract onto the cartridge.
  • Elute the aliphatic fraction with hexane.
  • Elute the aromatic fraction with a mixture of hexane and dichloromethane.

5. Instrumental Analysis (GC-MS):

  • Concentrate the aliphatic and aromatic fractions to a final volume of 1 mL.
  • Add an internal standard to each fraction.
  • Inject 1 µL of each fraction into the GC-MS system.
  • Use a suitable temperature program to separate the target analytes.
  • Acquire data in full scan or selected ion monitoring (SIM) mode.

6. Quality Control:

  • Analyze a method blank and a laboratory control sample with each batch of samples.
  • Monitor the recovery of surrogate standards to assess method performance.
  • Analyze a certified reference material (CRM) to verify accuracy.

The Critical Role of Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) is indispensable for method validation and ongoing quality control.[3][14][15] CRMs are homogeneous and stable materials with one or more certified property values, accompanied by an uncertainty at a stated level of confidence.[15] For petroleum hydrocarbon analysis, sediment CRMs with certified values for a range of PAHs and alkanes are available from organizations like the National Institute of Standards and Technology (NIST).[16][17][18][19]

Selection and Use of CRMs:

  • Matrix Matching: Select a CRM with a matrix as similar as possible to the samples being analyzed.[3]

  • Analyte Concentration: The certified concentrations of the analytes in the CRM should be in a similar range to the expected concentrations in the samples.[3]

  • Intended Use: Use the CRM for its intended purpose, whether for method validation, calibration verification, or proficiency testing.[14][15]

Conclusion: A Commitment to Data Quality

The validation of analytical methods for petroleum hydrocarbons in marine sediments is a rigorous but essential process. It is a commitment to producing data of the highest quality and integrity. By carefully selecting and validating analytical techniques, researchers and environmental professionals can ensure that their findings are reliable, defensible, and contribute meaningfully to our understanding and management of petroleum contamination in the marine environment. This guide provides a comprehensive roadmap for this critical endeavor, empowering you to generate data that can withstand scientific and regulatory scrutiny.

References

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A Comprehensive Guide to Differentiating Constitutional Isomers of Alkanes Using Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Constitutional isomers of alkanes, which share the same molecular formula but differ in the connectivity of their atoms, present a significant challenge in analytical chemistry. Their similar physical and chemical properties often make them difficult to separate and identify. This guide provides an in-depth comparison of the primary analytical techniques used to differentiate these isomers, offering insights into the principles, experimental protocols, and data interpretation for each method. This document is intended for researchers, scientists, and professionals in drug development and related fields who require robust analytical strategies for isomer characterization.

Section 1: Gas Chromatography (GC) - The Separation Powerhouse

Gas chromatography is a cornerstone technique for separating volatile compounds. Its efficacy in distinguishing alkane isomers stems from subtle differences in their physical properties, primarily their boiling points.

Principle of Separation

The separation of alkane isomers by GC is primarily based on differences in their boiling points and their interactions with the stationary phase of the GC column. Constitutional isomers of alkanes, despite having the same molecular weight, exhibit different boiling points due to variations in their molecular shape. For instance, linear alkanes have stronger van der Waals forces and thus higher boiling points compared to their branched isomers, which are more compact.

In a GC system, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Isomers with lower boiling points will spend more time in the gas phase and elute from the column faster, resulting in shorter retention times. The choice of the stationary phase is also critical, as it can introduce selective interactions that further enhance separation.

Experimental Protocol: A Step-by-Step Workflow for Isomer Separation
  • Sample Preparation: Dilute the alkane isomer mixture in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration (typically in the ppm range).

  • Instrument Setup:

    • Injector: Set the injector temperature high enough to ensure complete vaporization of the sample without causing thermal degradation. A typical temperature is 250°C.

    • Column: Select a capillary column with a non-polar stationary phase (e.g., polydimethylsiloxane) for boiling point-based separation.

    • Oven: Program the oven temperature to start at a low temperature and gradually increase. This temperature programming allows for the separation of compounds with a wide range of boiling points. A typical program might start at 40°C and ramp up to 200°C.

    • Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbons due to its high sensitivity.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data acquisition software will generate a chromatogram, which plots the detector response versus time.

Data Interpretation & Case Study: Pentane Isomers

The three constitutional isomers of pentane (C5H12) - n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane) - can be effectively separated by GC. Their boiling points are 36.1°C, 27.7°C, and 9.5°C, respectively. The expected elution order in a GC with a non-polar column would be neopentane, followed by isopentane, and then n-pentane.

IsomerBoiling Point (°C)Expected Retention Time
Neopentane9.5Shortest
Isopentane27.7Intermediate
n-Pentane36.1Longest

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Alkane Isomer Mixture Dilution Dilute in Volatile Solvent Sample->Dilution Injector Injector (Vaporization) Dilution->Injector Injection Column GC Column (Separation) Injector->Column Detector Detector (FID) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal

Caption: Decision process for isomer identification using NMR data.

Section 3: Mass Spectrometry (MS) - Fingerprinting by Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a suitable ionization method, it can provide a unique "fingerprint" for a molecule based on its fragmentation pattern.

Principle of Identification

In electron ionization (EI) mass spectrometry, the sample molecules are bombarded with high-energy electrons. This process not only ionizes the molecules to form a molecular ion (M⁺) but also causes them to fragment in a reproducible manner. While constitutional isomers have the same molecular weight and will therefore show the same molecular ion peak, the relative abundances of the fragment ions can be significantly different. This is because the stability of the resulting carbocations from fragmentation varies depending on the structure of the parent isomer. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.

Experimental Protocol: Generating and Analyzing Mass Spectra
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a GC.

  • Ionization: The sample is ionized, typically using electron ionization (EI) for alkanes.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, which plots ion abundance versus mass-to-charge ratio.

Data Interpretation & Case Study: Hexane Isomers

Comparing the mass spectra of n-hexane and a branched isomer like 2-methylpentane (both C₆H₁₄) illustrates the power of MS. While both will have a molecular ion peak at m/z = 86, their fragmentation patterns will differ. For instance, 2-methylpentane is more likely to cleave at the branched point, leading to a prominent peak corresponding to the loss of a propyl group or an ethyl group. The relative intensities of key fragment ions provide the basis for differentiation.

Electron Ionization and Fragmentation in MS

MS_Fragmentation cluster_process Mass Spectrometry Process Molecule Alkane Isomer (M) Ionization Electron Ionization (-e⁻) Molecule->Ionization Molecular_Ion Molecular Ion (M⁺) Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Fragment_Ions Fragment Ions Fragmentation->Fragment_Ions

Caption: The process of ionization and fragmentation in MS.

Section 4: Hyphenated Techniques - The Best of Both Worlds

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of gas chromatography with mass spectrometry is a particularly powerful technique for the analysis of complex mixtures of isomers. In a GC-MS system, the GC separates the individual isomers in time, and the MS provides a mass spectrum for each eluting compound, allowing for their positive identification. This combination leverages the separation power of GC with the identification capabilities of MS.

Workflow and Advantages

  • Separation: The mixture of alkane isomers is injected into the GC, where they are separated based on their boiling points and column interactions.

  • Identification: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. A mass spectrum is generated for each separated component.

  • Data Analysis: The resulting data consists of a chromatogram showing the separation of the isomers and a mass spectrum for each chromatographic peak. By comparing the obtained mass spectra with a library of known spectra, the identity of each isomer can be confirmed.

The primary advantage of GC-MS is its ability to provide two independent pieces of information (retention time and mass spectrum) for each analyte, greatly increasing the confidence in the identification.

Conclusion: Selecting the Right Technique

The choice of analytical technique for differentiating constitutional isomers of alkanes depends on the specific requirements of the analysis.

TechniquePrincipleSample StateDestructive?Key Information
GC Boiling point differencesGas/Volatile LiquidYesRetention time, relative abundance
NMR Nuclear spin in a magnetic fieldLiquid (in solution)NoChemical structure, connectivity
MS Mass-to-charge ratio of ionsGas/Volatile LiquidYesMolecular weight, fragmentation pattern
GC-MS Combination of GC and MSGas/Volatile LiquidYesRetention time and mass spectrum
  • For separation of a known mixture of isomers: GC is often sufficient and cost-effective.

  • For unambiguous structure elucidation of a pure isomer: NMR is the gold standard.

  • For identification of isomers in a complex mixture: GC-MS provides the most comprehensive information.

By understanding the principles and applications of each of these techniques, researchers can select the most appropriate method to meet their analytical challenges.

References

  • Gas Chromatography. LibreTexts Chemistry. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. LibreTexts Chemistry. [Link]

  • Mass Spectrometry. LibreTexts Chemistry. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS). LibreTexts Chemistry. [Link]

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Hydrocarbon Analysis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and development, the ability to reliably and accurately quantify hydrocarbons is paramount. Whether assessing environmental contamination, ensuring the quality of petroleum products, or in various stages of drug development, the consistency of analytical data is non-negotiable. This guide provides an in-depth exploration of inter-laboratory comparisons for hydrocarbon analysis, offering a framework for evaluating and implementing robust analytical strategies. As Senior Application Scientists, we understand that true scientific integrity lies not just in following a protocol, but in understanding the principles that underpin it, ensuring that every result is both accurate and defensible.

The Critical Role of Inter-laboratory Comparisons

This guide will delve into the practical application of inter-laboratory comparisons, focusing on the analysis of Total Petroleum Hydrocarbons (TPH) in a soil matrix. We will compare two widely used analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). Through a detailed case study based on a proficiency testing scheme, we will illustrate the entire process, from sample analysis to the statistical evaluation of performance.

Comparative Analysis of TPH Measurement Techniques

The choice of analytical technique is a critical first step in hydrocarbon analysis, with each method offering distinct advantages and limitations. The selection is often dictated by the specific goals of the analysis, regulatory requirements, and the nature of the sample matrix.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying total petroleum hydrocarbons.[5][6] The method involves separating hydrocarbons based on their boiling points in a gas chromatograph, followed by detection using a flame ionization detector. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it an excellent choice for TPH quantification.

Causality Behind Experimental Choices: The primary advantage of GC-FID is its wide linear range and uniform response to a broad range of hydrocarbons. This makes it particularly suitable for generating a "total hydrocarbon" value without the need for identifying every individual compound. The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is deliberate. This type of column provides good separation of a wide range of aliphatic and aromatic hydrocarbons commonly found in petroleum products.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers a higher level of specificity compared to GC-FID.[7] In addition to separating the hydrocarbon mixture, the mass spectrometer fragments the individual compounds and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for positive identification.

Causality Behind Experimental Choices: The power of GC-MS lies in its ability to not only quantify but also identify specific hydrocarbon compounds. This is crucial for source identification in environmental forensics and for assessing the risk associated with specific toxic compounds, such as polycyclic aromatic hydrocarbons (PAHs).[8] The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity for target analytes. While GC-MS can be used for TPH quantification, it is often considered more powerful for detailed hydrocarbon characterization.[7] It's important to note that direct comparison of TPH results between GC-FID and GC-MS can be challenging, as GC-MS may yield lower concentrations due to its specificity.[7]

Inter-laboratory Comparison in Practice: A Case Study on TPH in Soil

To illustrate the practical application of an inter-laboratory comparison, we will examine a hypothetical proficiency testing (PT) scheme for the determination of TPH in a contaminated soil sample. This case study is based on the principles and data structures commonly found in such programs.[9][10][11]

Experimental Workflow

The workflow of a typical proficiency testing scheme involves several key stages, from the preparation of the PT material to the final evaluation of the participating laboratories.

Inter-laboratory Comparison Workflow cluster_Provider Proficiency Testing Provider cluster_Labs Participating Laboratories P1 Preparation of Homogeneous and Stable PT Material P2 Distribution of Samples to Participating Laboratories P1->P2 P3 Collection of Analytical Results P2->P3 L1 Receipt and Storage of PT Sample P2->L1 P4 Statistical Analysis of Data (ISO 13528) P3->P4 P5 Issuance of Performance Reports P4->P5 L2 Sample Preparation (e.g., Extraction) L1->L2 L3 Instrumental Analysis (GC-FID or GC-MS) L2->L3 L4 Data Processing and Reporting of Results L3->L4 L4->P3

Caption: Workflow of a typical inter-laboratory comparison for hydrocarbon analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of TPH in soil using GC-FID and GC-MS, which would be employed by the participating laboratories in our case study.

Protocol 1: TPH Analysis in Soil by GC-FID (Based on EPA Method 8015D)

  • Sample Preparation and Extraction:

    • Accurately weigh approximately 10 g of the homogenized soil sample into a clean extraction vessel.

    • Add a known amount of a surrogate standard (e.g., o-terphenyl) to monitor extraction efficiency.

    • Extract the sample with a suitable solvent, such as dichloromethane or a hexane/acetone mixture, using a technique like sonication or accelerated solvent extraction (ASE).

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Injection: 1 µL of the extract in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 320 °C.

      • Hold at 320 °C for 10 minutes.

    • Detector Temperature: 340 °C.

  • Quantification:

    • Calibrate the instrument using a series of standards containing a known concentration of a representative hydrocarbon mixture (e.g., diesel fuel).

    • Integrate the total area of the chromatogram from the retention time of n-C10 to n-C40.

    • Calculate the TPH concentration in the sample based on the calibration curve and correct for the surrogate recovery.

Protocol 2: TPH and Speciated Hydrocarbon Analysis in Soil by GC-MS

  • Sample Preparation and Extraction:

    • Follow the same extraction procedure as described in Protocol 1. It is crucial to add a suite of internal standards (e.g., deuterated PAHs) for accurate quantification of specific compounds.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column and Carrier Gas: Same as in Protocol 1.

    • Injection and Oven Program: Same as in Protocol 1.

    • Mass Spectrometer Conditions:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Acquire data in full scan mode (e.g., m/z 50-550) for TPH quantification and compound identification.

      • For targeted analysis of specific compounds like PAHs, operate in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Quantification and Identification:

    • For TPH, integrate the total ion chromatogram over the relevant retention time window and quantify against a representative hydrocarbon standard.

    • For speciated hydrocarbons, identify compounds by comparing their mass spectra and retention times to those of authentic standards and library spectra.

    • Quantify individual compounds using the internal standard method.

Data Presentation and Statistical Analysis

The results from the participating laboratories are collected and statistically analyzed by the proficiency testing provider. A key performance indicator is the z-score , which is calculated for each laboratory's result.

Z-Score Calculation:

The z-score is calculated using the following formula:

z = (x - X) / σ

Where:

  • x is the result reported by the participant.

  • X is the assigned value (often the robust mean of all participant results).

  • σ is the standard deviation for proficiency assessment.

The interpretation of the z-score is generally as follows:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance (warning signal).

  • |z| ≥ 3: Unsatisfactory performance (action signal).

Hypothetical Inter-laboratory Comparison Data for TPH in Soil (mg/kg)

Laboratory IDAnalytical MethodReported TPH (mg/kg)Assigned Value (X)Standard Deviation (σ)Calculated z-scorePerformance
Lab 01GC-FID265025002500.60Satisfactory
Lab 02GC-FID24802500250-0.08Satisfactory
Lab 03GC-MS22502500250-1.00Satisfactory
Lab 04GC-FID295025002501.80Satisfactory
Lab 05GC-MS21002500250-1.60Satisfactory
Lab 06GC-FID310025002502.40Questionable
Lab 07GC-FID255025002500.20Satisfactory
Lab 08GC-MS23502500250-0.60Satisfactory
Lab 09GC-FID18002500250-2.80Questionable
Lab 10GC-FID330025002503.20Unsatisfactory

Note: This is a hypothetical dataset created for illustrative purposes based on typical results from proficiency testing schemes.

Interpretation of Results and Corrective Actions

The results of the inter-laboratory comparison provide valuable feedback to the participating laboratories.

  • Satisfactory Performance: Laboratories with z-scores within ±2 demonstrate that their analytical methods are performing as expected and are comparable to their peers.

  • Questionable Performance: A z-score between 2 and 3 (or -2 and -3) serves as a warning signal. The laboratory should investigate potential sources of minor systematic or random errors. This could involve reviewing calibration procedures, instrument maintenance records, or sample preparation techniques.

  • Unsatisfactory Performance: A z-score greater than 3 (or less than -3) indicates a significant deviation from the consensus value and requires immediate corrective action. The laboratory must conduct a thorough root cause analysis to identify and rectify the source of the error. This could involve re-training of personnel, recalibration of instruments, or a complete review of the analytical method.

The relationship between the different stages of ensuring data quality is illustrated below.

Quality Assurance Framework QA Quality Assurance (QA) QC Internal Quality Control (QC) QA->QC Establishes System ILC Inter-laboratory Comparison (ILC) QA->ILC Mandates Participation Data Reliable and Defensible Data QC->Data Ensures Routine Accuracy ILC->QC Identifies Areas for Improvement ILC->Data Provides External Validation

Caption: Relationship between QA, QC, and Inter-laboratory Comparisons.

Conclusion: A Commitment to Scientific Integrity

This guide has provided a comprehensive overview of the principles and practices of inter-laboratory comparisons for hydrocarbon analysis. By understanding the nuances of different analytical techniques, adhering to robust experimental protocols, and correctly interpreting statistical performance evaluations, researchers and scientists can ensure the highest level of data quality.

The journey to producing reliable and defensible analytical data is continuous. It requires a commitment to ongoing quality control, a willingness to critically evaluate one's own performance, and active participation in the broader scientific community through programs like inter-laboratory comparisons. As Senior Application Scientists, we champion this approach, recognizing that it is the foundation upon which scientific progress is built.

References

  • Bundesanstalt für Materialforschung und -prüfung (BAM). (n.d.). Proficiency testing Organic and inorganic parameters in contaminated soil. Retrieved from [Link]

  • ISO 13528:2022. (2022). Statistical methods for use in proficiency testing by interlaboratory comparisons.
  • ERA Waters. (n.d.). Total Petroleum Hydrocarbons (TPH) in Soil. Retrieved from [Link]

  • CONCAWE. (2016). Analysis of N-, O-, and S- heterocyclics in petroleum products using GCxGC with specific detection. Report No. 2/16. Retrieved from [Link]

  • Dahdah, E., James, L., & Abushammala, M. F. M. (2015). Development, optimization, validation and application of faster gas chromatography - flame ionization detector method for the analysis of total petroleum hydrocarbons in contaminated soils.
  • AOCS. (n.d.). Laboratory Proficiency Program (LPP). Retrieved from [Link]

  • Proficiency Testing Canada. (2024). Test Group Summary Report C31B Petroleum Hydrocarbons in Soil January 2024 PT Round.
  • Shapypro. (2023). Z-Score in Proficiency Testing: Understanding ISO 13528. Retrieved from [Link]

  • Eurachem. (n.d.). How can proficiency testing help my laboratory?. Retrieved from [Link]

  • Thompson, M. (n.d.). Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry.
  • AOCS. (n.d.). Technical Products. Retrieved from [Link]

  • Energy Labor
  • National Institute of Standards and Technology (NIST). (n.d.). Reference materials. Retrieved from [Link]

  • AOCS. (n.d.). The AOCS Laboratory Proficiency Program (LPP) through the years. Retrieved from [Link]

  • Pinto, M. I., Mourão, I., & Cachim, P. B. (2014). Determination of total petroleum hydrocarbons in soil from different locations using infrared spectrophotometry and gas chromatography. International Journal of Environmental Analytical Chemistry, 94(11), 1095-1110.
  • CONCAWE. (2023). Qualitative and Quantitative comparison of field-based analytical technologies for petroleum hydrocarbons determination in soils. Report No. 12/22. Retrieved from [Link]

  • CONCAWE. (2012). REACH – Analytical characterisation of petroleum UVCB substances. Report No. 7/12.
  • CONCAWE. (2022). Guidance to Registrants on Methods for the Identification of Petroleum UVCB Substances for REACH. Report No. 19/22.
  • SepSolve Analytical. (n.d.). GC×GC–FID for Routine Analysis of Total Petroleum Hydrocarbons.
  • Labio Scientific®. (2023, August 6). GC-MS or GC-FID? What to use in Oil Analysis. Retrieved from [Link]

  • Drtil, M., Hollá, M., & Tölgyessy, J. (2001). Analysis of petroleum hydrocarbons in soil from view of bioremediation process.
  • Thermo Fisher Scientific. (n.d.).
  • Gholizadeh, A., Borůvka, L., Saberioon, M., & Vašát, R. (2021). Determination of petroleum hydrocarbon contamination in soil using VNIR DRS and PLSR modeling. PLoS One, 16(4), e0249626.
  • CAC Gas & Instrumentation. (n.d.). Proficiency Testing Scheme. Retrieved from [Link]

Sources

A Comparative Guide to Evaluating the Enantiomeric Purity of Synthesized Chiral Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of stereoselective synthesis, pharmaceutical development, and materials science, the ability to accurately determine the enantiomeric purity of chiral molecules is paramount. Chiral alkanes, lacking functional groups for easy derivatization, present a unique analytical challenge. The chiral recognition of these nonpolar molecules relies on weak van der Waals forces and inclusion complexation, necessitating specialized analytical approaches.[1] This guide provides an in-depth comparison of the primary chromatographic techniques for evaluating the enantiomeric purity of synthesized chiral alkanes: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Supercritical Fluid Chromatography (SFC).

Introduction: The Challenge of Chiral Alkane Analysis

The separation of alkane enantiomers is a formidable task in separation science.[2][3] Unlike molecules with polar functional groups, chiral alkanes cannot easily be derivatized to form diastereomers for analysis on standard achiral columns.[4][5] Therefore, direct methods employing chiral stationary phases (CSPs) are the preferred approach.[6] These methods rely on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to differential retention times and subsequent separation.

The choice of analytical technique is critical and depends on several factors, including the volatility of the alkane, the required sensitivity and resolution, and available instrumentation.[7] This guide will explore the nuances of each technique, providing the necessary information to make an informed decision for your specific analytical needs.

Comparative Analysis of Key Chromatographic Techniques

The three primary methods for the enantioseparation of chiral alkanes are Chiral GC, Chiral HPLC, and Chiral SFC. Each technique offers distinct advantages and is suited for different types of chiral alkanes and analytical goals.

Chiral Gas Chromatography (GC): The Gold Standard for Volatile Alkanes

Due to the volatile nature of many chiral alkanes, Gas Chromatography (GC) has established itself as the most effective and widely used method for their enantioseparation.[1] The success of this technique is heavily reliant on the use of specialized chiral stationary phases (CSPs), with modified cyclodextrin-based CSPs being the most prominent.[1][2]

Principle of Separation: Cyclodextrins are cyclic oligosaccharides with a chiral, toroidal structure. This unique shape allows them to form inclusion complexes with guest molecules, including alkanes.[1] The enantioselectivity of these CSPs is fine-tuned by modifying the hydroxyl groups on the cyclodextrin rim. The separation mechanism is based on the differential inclusion of the alkane enantiomers into the chiral cavity of the cyclodextrin, resulting in different retention times.[1]

Advantages:

  • High Resolution: Capable of providing excellent separation for a wide range of volatile and semi-volatile chiral alkanes.

  • High Sensitivity: When coupled with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Established Methodology: A wealth of literature and commercially available columns exist for various applications.[8]

Limitations:

  • Analyte Volatility: Limited to thermally stable and volatile compounds.

  • Column Bleed: Some cyclodextrin-based columns can exhibit bleed at higher temperatures, which can interfere with detection.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

While GC dominates the analysis of volatile alkanes, Chiral HPLC offers greater versatility for less volatile or thermally labile compounds.[9] The development of advanced polysaccharide-based and other novel CSPs has expanded the utility of HPLC for chiral separations.[10][11][12]

Principle of Separation: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[13] For nonpolar alkanes, separations are typically performed in normal-phase mode using nonpolar mobile phases like hexane and an alcohol modifier.[14] The chiral recognition mechanisms are complex and can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Advantages:

  • Wide Applicability: Suitable for a broad range of compounds, including those that are not amenable to GC.[9]

  • Variety of CSPs: A wide array of chiral stationary phases are commercially available, offering diverse selectivities.[15]

  • Preparative Capabilities: Easily scalable for the purification of enantiomers.

Limitations:

  • Lower Efficiency than GC (for volatile compounds): Generally provides lower peak efficiency compared to capillary GC.

  • Solvent Consumption: Normal-phase HPLC can consume significant volumes of organic solvents.[9]

  • Sample Solubility: Alkanes may have limited solubility in the mobile phases required for optimal separation on some CSPs.

Chiral Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique that bridges the gap between GC and HPLC.[16][17] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[18][19] SFC often provides faster, more efficient separations with reduced solvent consumption compared to HPLC.[20][21]

Principle of Separation: Similar to HPLC, separation in SFC is based on the differential partitioning of enantiomers between the supercritical fluid mobile phase and a chiral stationary phase.[21] The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss in resolution.[19]

Advantages:

  • Speed: Significantly faster analysis times compared to HPLC.[17][21]

  • Reduced Solvent Consumption: Primarily uses environmentally benign CO2, aligning with green chemistry principles.[19][21]

  • Unique Selectivity: Can sometimes provide better or different selectivity compared to HPLC.[9]

  • MS Compatibility: The volatile mobile phase is highly compatible with mass spectrometry.[17]

Limitations:

  • Instrumentation: Requires specialized instrumentation capable of handling supercritical fluids.

  • Solubility: Highly polar or very nonpolar compounds may have limited solubility in CO2-based mobile phases.

  • Method Development: Can require optimization of parameters such as pressure, temperature, and co-solvent composition.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the three techniques for the analysis of chiral alkanes.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a gas mobile phase and a solid CSP.Partitioning between a liquid mobile phase and a solid CSP.[21]Partitioning between a supercritical fluid mobile phase and a solid CSP.[21]
Typical Analytes Volatile and semi-volatile chiral alkanes.Non-volatile or thermally labile chiral alkanes.Wide range of chiral alkanes, often faster than HPLC.
Speed Fast for volatile compounds.Generally slower due to higher mobile phase viscosity.[21]Faster separations due to low viscosity of the mobile phase.[21]
Resolution High resolution, especially with capillary columns.Can achieve high resolution, but often requires more method development.Often provides unique selectivity and high resolution.[21]
Solvent Consumption Minimal (carrier gas).Higher consumption of organic solvents.[21]Significantly lower organic solvent consumption.[21]
Green Chemistry Good (low solvent usage).Fair (high solvent usage).Excellent (primarily uses CO2).[19]
MS Compatibility Excellent.Good, but requires solvent removal.Excellent.[17]

Experimental Protocols

To ensure the trustworthiness and reproducibility of results, detailed and validated experimental protocols are essential.

Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Purity of 3-Methylhexane

This protocol describes a general method for the separation of a simple chiral alkane using a cyclodextrin-based CSP.

1. Instrumentation and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: 25% 2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin in OV-1701 (or similar).

2. GC Conditions:

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 35 °C (hold for 10 min), ramp to 180 °C at 2 °C/min.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split injection, e.g., 100:1).

3. Sample Preparation:

  • Dissolve the synthesized 3-methylhexane in a volatile, non-polar solvent (e.g., pentane or hexane) to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.[22]

Self-Validation:

  • Inject a racemic standard of 3-methylhexane to confirm the elution order and resolution of the enantiomers.

  • Perform multiple injections of the sample to ensure the reproducibility of the retention times and peak areas. The relative standard deviation (RSD) should be less than 1.5%.[23]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity of a Non-Volatile Chiral Alkane

This protocol outlines a method using a polysaccharide-based CSP for the analysis of a less volatile chiral alkane.

1. Instrumentation and Column:

  • HPLC system with a UV detector.

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H).

2. HPLC Conditions:

  • Mobile Phase: Hexane/Isopropanol (e.g., 99:1 v/v). The ratio may need to be optimized.[24]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210-220 nm (if the alkane has some UV absorbance) or use a refractive index (RI) detector if no chromophore is present.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the chiral alkane in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Determine the peak areas of the two enantiomers.

  • Calculate the % ee as described in the GC protocol.

Self-Validation:

  • Analyze a racemic standard to establish the separation and elution order.

  • Verify the linearity of the detector response by injecting a series of standards of known concentrations.

Protocol 3: Chiral Supercritical Fluid Chromatography (SFC) for Rapid Enantiomeric Analysis

This protocol provides a general approach for fast chiral separations using SFC.

1. Instrumentation and Column:

  • SFC system with a UV or MS detector.

  • Chiral Column: Polysaccharide-based CSP suitable for SFC (e.g., Chiralpak IA, IB, or IC).

2. SFC Conditions:

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol or ethanol). A typical starting gradient might be 5% to 40% modifier over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength or MS.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., the modifier alcohol) to a concentration of 1 mg/mL.

4. Data Analysis:

  • Calculate the % ee from the integrated peak areas of the enantiomers.

Self-Validation:

  • Inject a racemic mixture to confirm the separation.

  • Evaluate the method's robustness by slightly varying parameters like flow rate and temperature to ensure the separation is stable.

Visualization of Analytical Workflows

The following diagrams illustrate the decision-making process and general workflow for evaluating the enantiomeric purity of chiral alkanes.

G cluster_0 Method Selection for Chiral Alkane Analysis start Synthesized Chiral Alkane volatility Assess Volatility & Thermal Stability start->volatility gc Chiral GC volatility->gc Volatile & Thermally Stable hplc_sfc Consider Chiral HPLC or SFC volatility->hplc_sfc Non-Volatile or Thermally Labile speed Need for High Throughput? hplc_sfc->speed hplc Chiral HPLC sfc Chiral SFC speed->hplc No speed->sfc Yes

Caption: Decision tree for selecting the appropriate chromatographic technique.

G cluster_1 General Workflow for Enantiomeric Purity Determination sample_prep Sample Preparation (Dissolution & Filtration) chrom_sep Chromatographic Separation (GC, HPLC, or SFC) sample_prep->chrom_sep detection Detection (FID, UV, MS) chrom_sep->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis ee_calc Enantiomeric Excess (% ee) Calculation data_analysis->ee_calc

Caption: A generalized workflow for the analysis of chiral alkanes.

Conclusion and Future Perspectives

The accurate determination of the enantiomeric purity of chiral alkanes is a critical, albeit challenging, aspect of modern chemical research. Chiral Gas Chromatography remains the method of choice for volatile alkanes, offering high resolution and sensitivity. For a broader range of analytes, Chiral HPLC provides versatility, while Chiral SFC presents a compelling alternative with its advantages in speed and reduced environmental impact.

The continued development of novel chiral stationary phases with enhanced selectivity and efficiency will undoubtedly push the boundaries of what is possible in the enantioseparation of these challenging non-functionalized molecules.[10] As synthetic methodologies become more sophisticated, the need for robust and reliable analytical techniques to verify the outcomes of these reactions will only grow in importance. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can confidently select and implement the most appropriate method for their specific needs.

References

  • Benchmarking Chiral Stationary Phases for Alkane Enantioseparation: A Compar
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.
  • Gas Chromatographic Enantioseparation of Unfunctionalized Chiral Alkanes: A Challenge in Separation Science.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. American Chemical Society.
  • Gas chromatographic enantioseparation of unfunctionalized chiral alkanes: A challenge in separ
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
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  • First Successful Enantiomeric Discrimination of Chiral Alkanes Using NMR Spectroscopy. ResearchGate. [Link]

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  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]

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Navigating the Labyrinth: A Comparative Guide to the Structural Elucidation of Unknown Branched Alkanes in Geological Samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The structural elucidation of branched alkanes within complex geological matrices is a formidable analytical challenge. These saturated hydrocarbons, often serving as critical biomarkers, hold invaluable information regarding the origin, thermal maturity, and depositional environment of petroleum and source rocks.[1][2] Their immense isomeric complexity, however, often leads to analytical ambiguity, demanding sophisticated and multi-faceted approaches for definitive identification. This guide provides a comparative analysis of the principal analytical techniques employed for this purpose, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices, present self-validating experimental protocols, and offer a strategic workflow for integrating these techniques to achieve unambiguous structural determination.

The Analytical Challenge: Why Branched Alkanes Matter

Geological samples like crude oil and ancient sediments are complex mixtures containing thousands of organic compounds.[3][4] Among these, branched alkanes are of particular interest. Unlike their straight-chain n-alkane counterparts, the specific branching patterns and carbon number distributions of these molecules can act as molecular fossils, or "biomarkers," providing a direct link to the biological organisms present at the time of sediment deposition.[1][5][6] For instance, the presence of specific branched alkanes with quaternary substituted carbon atoms (BAQCs) has been identified in samples dating back over two billion years, suggesting a widespread biological origin.[5][6][7]

The primary challenge lies in their isomerism. Multiple branched alkanes can share the same molecular weight and similar physicochemical properties, leading to significant co-elution in traditional chromatographic separations and yielding nearly identical mass spectra, making definitive identification difficult.[8][9] This guide compares the core technologies used to overcome this challenge.

Core Analytical Techniques: A Comparative Analysis

The structural elucidation of branched alkanes hinges on a few powerful analytical techniques. The choice of technique is dictated by the complexity of the sample, the required level of detail, and the availability of instrumentation. Here, we compare the workhorse of the industry, GC-MS, with more advanced alternatives.

Technique Principle Primary Strength Key Limitation Best For
GC-MS Separation by boiling point, followed by electron ionization and mass analysis.[10]Robustness, wide availability, extensive spectral libraries.Co-elution of isomers, weak molecular ions for branched alkanes.[11][12]Routine screening, identification of major or simple branched structures.
GCxGC-TOFMS Two-dimensional separation (e.g., volatility then polarity) coupled with fast mass analysis.[13]Exceptional peak capacity, resolving co-eluting compounds.[8][13]Complex data processing, higher instrument cost.Analysis of highly complex mixtures (e.g., crude oil), finding trace-level biomarkers.[14][15]
NMR Spectroscopy Measures nuclear magnetic resonance to map the carbon-hydrogen framework.[16]Provides unambiguous structural connectivity without fragmentation.[17][18]Low sensitivity, requires pure, concentrated samples.[18]Definitive structural confirmation of isolated, novel compounds.
Tandem MS (MS/MS) Selects a specific ion and fragments it further to reveal detailed structural information.[19]Differentiates isomers by their unique fragmentation pathways.[20][21]Requires targeted analysis; may not identify completely unknown structures without prior information.Resolving ambiguity between known isomers, structural analysis of specific compound classes.[22]

Deep Dive into the Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): The Foundational Tool

GC-MS is the cornerstone of hydrocarbon analysis.[10] Its power lies in coupling the separating power of gas chromatography with the identification capabilities of mass spectrometry.

Expertise & Causality: The choice of a non-polar GC column is deliberate; it separates alkanes primarily by their boiling points. Branched alkanes typically have lower boiling points than their n-alkane counterparts of the same carbon number and will elute earlier.[23] Upon entering the mass spectrometer, electron ionization (EI) is used. This high-energy technique causes predictable fragmentation of the alkane structure. The key to interpretation is understanding that C-C bond cleavage occurs preferentially at branch points to form the most stable carbocations (tertiary > secondary > primary).[11][12] This results in a characteristic fragmentation pattern. However, this high fragmentation energy often obliterates the molecular ion (the peak representing the intact molecule's mass), making molecular weight determination difficult.[11][24]

Trustworthiness through Retention Indices: To overcome the limitations of mass spectral matching alone, Kovát's Retention Indices (RI) are used. This system normalizes the retention time of an unknown compound to the retention times of a series of co-injected n-alkanes.[25][26] An RI value is a highly reproducible parameter for a specific compound on a given GC column, providing a crucial layer of validation for compound identification when compared against databases like the NIST library.[27][28]

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Unmasking Complexity

For exceptionally complex samples like crude oils, one-dimensional GC is often insufficient. GCxGC provides a monumental leap in separation power by using two columns with different chemical properties (stationary phases).[8][13]

Expertise & Causality: The most common setup for hydrocarbon analysis is a non-polar primary column followed by a polar secondary column.[13] This separates the sample first by boiling point, and then the effluent from the first column is trapped, concentrated, and re-injected onto the second column for a rapid separation based on polarity. This process, controlled by a "modulator," happens continuously throughout the run.[13] The result is a highly structured two-dimensional chromatogram where compounds of a similar class (e.g., n-alkanes, iso-alkanes, cyclo-alkanes) group together, simplifying identification.[13][14] This structured separation is the primary advantage; it can resolve compounds that are completely hidden by co-elution in a 1D GC analysis.[13] Coupling GCxGC with a Time-of-Flight (TOF) mass spectrometer is critical, as the peaks eluting from the second dimension are extremely narrow (under 10 seconds), requiring the very high data acquisition speeds that TOF-MS provides.[23]

Mandatory Visualization: GCxGC Workflow

GCxGC_Workflow cluster_GC Gas Chromatograph Injector Injector Column1 1D Column (e.g., Non-polar) Injector->Column1 Separation by Volatility Modulator Modulator (Cryogenic Trap) Column1->Modulator Eluent Transfer Column2 2D Column (e.g., Polar) Modulator->Column2 Re-injection of Focused Bands Detector Detector (e.g., TOF-MS) Column2->Detector Separation by Polarity Data 2D Chromatogram (Contour Plot) Detector->Data Data Acquisition

Caption: Workflow of a comprehensive two-dimensional gas chromatography (GCxGC) system.

NMR and Tandem MS: The Verification and Problem-Solving Tools

When GC-MS and GCxGC analyses point towards a novel structure or result in ambiguity between two very similar isomers, more powerful techniques are required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structure elucidation in organic chemistry.[16][18] It provides direct evidence of the C-H framework. While its low sensitivity is a major hurdle for typical geological sample concentrations, it is invaluable for characterizing novel branched alkanes if they can be isolated and concentrated.[16][18][29]

  • Tandem Mass Spectrometry (MS/MS): This technique is a surgical tool for isomer differentiation.[20] In an MS/MS experiment, a specific parent ion (e.g., m/z 170) is selected, isolated, and then fragmented by collision with an inert gas.[19] Different isomers, even if they produce the same initial fragments, will often show unique secondary fragmentation patterns, allowing for their differentiation.[20][21] This is particularly useful for confirming the presence of a specific biomarker when its signal is obscured by other isomers.

Integrated Workflow for Structural Elucidation

No single technique is a panacea. A robust and self-validating workflow integrates these methods to build a comprehensive and definitive structural picture.

Mandatory Visualization: Integrated Analytical Workflow

Integrated_Workflow Sample Geological Sample (Rock, Oil) Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Screen Screening & Quantification (GC-MS / GC-FID) Prep->Screen Question Ambiguous Isomers or Complex Mixture? Screen->Question GCxGC High-Resolution Separation (GCxGC-TOFMS) Question->GCxGC Yes Result1 Tentative Identification (Mass Spectrum + Retention Index) Question->Result1 No GCxGC->Result1 MSMS Isomer Differentiation (GC-MS/MS) Result1->MSMS Resolve Ambiguity Final Final Structure Elucidation Result1->Final Result2 Confirmed Isomer Structure MSMS->Result2 Result2->Final

Caption: An integrated workflow for the structural elucidation of branched alkanes.

Experimental Protocols

Protocol: Extraction of Hydrocarbons from Solid Rock Samples

This protocol uses Soxhlet extraction, a rigorous and exhaustive method for solid-liquid extractions.[30]

  • Preparation: Clean all glassware meticulously with solvent rinses to avoid contamination.[31]

  • Sample Pulverization: Crush the rock sample to a fine powder (<100 mesh) to maximize surface area for extraction.

  • Drying: Dry the powdered sample in an oven at 60°C for 12 hours. Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.[30]

  • Soxhlet Loading: Place approximately 10-20 g of the dried sample mixture into a cellulose Soxhlet extraction thimble and place the thimble in the Soxhlet extractor.[30]

  • Extraction: Add a suitable solvent mixture (e.g., 9:1 dichloromethane/methanol) to a round-bottom flask attached to the Soxhlet apparatus.[30] Heat the solvent to a gentle boil and allow the extraction to proceed for at least 24-72 hours, ensuring continuous cycling of the solvent over the sample.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[30]

  • Fractionation (Cleanup): To isolate the saturated hydrocarbon fraction, perform solid-phase extraction (SPE) using a silica gel cartridge. Elute the saturated alkanes with a non-polar solvent like hexane, collecting the eluate for analysis.[30]

Protocol: Standard GC-MS Analysis
  • Instrument Setup:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Set to 290°C, splitless mode for trace analysis.

    • Oven Program: Initial temperature 40°C (hold 2 min), ramp to 300°C at 4°C/min, hold for 20 min.

  • MS Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Source Temperature: 230°C.

  • Sample Injection: Inject 1 µL of the prepared extract. Concurrently, inject a homologous series of n-alkanes (e.g., C10-C40) under the identical method to calculate retention indices.[25][32]

  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Confirm identifications by calculating the retention index for each peak and comparing it to published values.[27][28]

Conclusion

The successful structural elucidation of unknown branched alkanes in geological samples is not the result of a single analytical measurement but a systematic process of elimination and confirmation. While GC-MS provides a robust foundation, its inherent limitations in resolving complex isomeric mixtures necessitate the use of more advanced techniques. Comprehensive two-dimensional gas chromatography (GCxGC) offers unparalleled separation power for unraveling complex matrices, while tandem mass spectrometry provides the specificity needed to differentiate challenging isomers. By integrating these techniques into a logical workflow, from meticulous sample preparation to multi-layered data analysis, researchers can confidently navigate the molecular labyrinth of geological hydrocarbons and unlock the valuable paleoenvironmental information they contain.

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A Senior Application Scientist's Comparative Guide to the Biological Sources of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Branched Alkanes in Scientific Research

Branched alkanes, once relegated to the broader category of simple lipids, are now recognized for their critical roles across biology and their potential in various industrial applications. Unlike their linear counterparts, the methyl branches along the carbon backbone of these molecules introduce unique physicochemical properties.[1][2] In nature, these properties are harnessed to mediate everything from insect chemical communication to providing desiccation resistance in plants.[3][4] For industry, particularly in the development of advanced biofuels and lubricants, branched alkanes are highly prized for their superior cold-flow properties and higher octane ratings.[1]

This guide provides a comparative analysis of the three primary biological sources of branched alkanes: insects, plants, and microorganisms. We will delve into the specific composition, yield, and extraction methodologies associated with each source. Our objective is to equip researchers and drug development professionals with the necessary knowledge to select the most appropriate biological source of branched alkanes for their specific research and development needs.

Insects: Masters of Chemical Communication and Cuticular Hydrocarbons

Insects are arguably the most prolific producers of complex branched alkane mixtures in the natural world. These compounds are the primary constituents of their cuticular hydrocarbons (CHCs), a waxy layer on their exoskeleton that serves dual functions: preventing water loss and acting as a rich medium for chemical communication.[3][4]

Composition and Diversity of Insect-Derived Branched Alkanes

The CHC profiles of insects are renowned for their complexity and species-specificity. These profiles are dominated by n-alkanes and a diverse array of methyl-branched alkanes.

  • Common Structures: Monomethylalkanes, dimethylalkanes, and occasionally trimethylalkanes are prevalent.[5]

  • Chain Length: The carbon chain length of these compounds typically ranges from C23 to C33.[5]

  • High Abundance of Branched Isomers: In many insect species, methyl-branched alkanes can constitute the majority of the CHC profile, with some species having over 70% of their CHCs as branched isomers.[5]

Biosynthesis of Branched Alkanes in Insects

The biosynthesis of CHCs in insects is a well-studied process that occurs primarily in specialized cells called oenocytes.[6] The pathway begins with fatty acid synthesis, where methyl branches are introduced by the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation step.[6] The resulting branched-chain fatty acid is then reduced to an aldehyde and subsequently decarbonylated to form the final branched alkane.[6]

Insect_Branched_Alkane_Biosynthesis cluster_FAS Fatty Acid Synthesis (FAS) cluster_Modification Modification & Termination Acetyl_CoA Acetyl-CoA Elongase_Complex Elongase Enzyme Complex Acetyl_CoA->Elongase_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase_Complex Chain Elongation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Elongase_Complex Branch Introduction Branched_Fatty_Acyl_ACP Branched-Chain Fatty Acyl-ACP Elongase_Complex->Branched_Fatty_Acyl_ACP Reductase Fatty Acyl-ACP Reductase Branched_Fatty_Acyl_ACP->Reductase Branched_Aldehyde Branched-Chain Aldehyde Reductase->Branched_Aldehyde Decarbonylase Aldehyde Decarbonylase Branched_Aldehyde->Decarbonylase Branched_Alkane Branched Alkane Decarbonylase->Branched_Alkane

Figure 1: Biosynthesis of insect cuticular branched alkanes.

Plants: Epicuticular Waxes for Surface Protection

The aerial surfaces of terrestrial plants are covered by a cuticle, which is coated with a layer of epicuticular wax. This wax layer is crucial for protecting the plant from environmental stresses such as drought, UV radiation, and pathogens.[7] While often dominated by n-alkanes, primary alcohols, and esters, many plant species also produce significant quantities of branched alkanes.

Composition and Diversity of Plant-Derived Branched Alkanes

The composition of branched alkanes in plant waxes is generally less complex than that found in insects.

  • Common Structures: The most common branched alkanes in plants are the iso- (2-methyl) and anteiso- (3-methyl) series.[8][9]

  • Chain Length: The carbon chain lengths are typically in the C23 to C35 range.[10]

  • Isomer Predominance: In plants that produce them, iso-alkanes often show an odd-carbon number predominance (e.g., maximizing at C31), while anteiso-alkanes can exhibit an even-carbon number preference (e.g., maximizing at C32).[9][10]

  • Notable Sources: Tobacco (Nicotiana tabacum) is one of the most well-known plant sources for its relatively high abundance of both iso- and anteiso-alkanes.[8][9] The black mangrove (Avicennia germinans) is another significant producer, with branched alkanes detected in its leaves, bark, and associated lichens.[10]

Biosynthesis of Branched Alkanes in Plants

Similar to insects, the biosynthesis of branched alkanes in plants originates from the fatty acid synthesis pathway. The precursors for iso- and anteiso-alkanes are derived from the branched-chain amino acids valine and isoleucine, which provide the initial branched acyl-CoA primers for the fatty acid elongation process.[11]

Microorganisms: Engineered Factories for Biofuel Production

While some bacteria naturally produce branched alkanes, the most significant contribution of microorganisms to this field comes from metabolic engineering.[12] Scientists have successfully engineered common laboratory strains like Escherichia coli and cyanobacteria to produce specific branched alkanes for applications such as "drop-in" biofuels.[12]

Composition of Microbially-Derived Branched Alkanes

The composition of branched alkanes from engineered microorganisms is highly controllable. By introducing specific genes, researchers can direct the synthesis towards desired products.

  • Tailored Production: The introduction of genes such as the branched-chain α-keto acid dehydrogenase (BCKD) complex and specific β-ketoacyl-ACP synthase III (FabH) from bacteria like Bacillus subtilis allows for the targeted production of iso- and anteiso-alkanes.[12]

  • Controlled Chain Length: The chain length of the produced alkanes can also be influenced by the choice of enzymes and the cultivation conditions.

Biosynthesis in Engineered Microorganisms

The engineered pathway for branched alkane production in a host like E. coli typically involves three main stages:

  • Branched-Chain Precursor Formation: Genes from branched-chain amino acid degradation pathways are introduced to produce branched short-chain acyl-CoA primers.

  • Branched-Chain Fatty Acid (BCFA) Elongation: A specific initiating enzyme (e.g., B. subtilis FabH) that prefers these branched primers is used to start the synthesis of BCFAs, which are then elongated by the host's native fatty acid synthesis machinery.

  • Conversion to Alkanes: Finally, a terminal enzyme pair, often from cyanobacteria (an acyl-ACP reductase and an aldehyde-deformylating oxygenase), converts the BCFAs into the final branched alkanes.[13]

Comparative Analysis of Biological Sources

The choice of a biological source for branched alkanes depends heavily on the intended application, required yield, and desired purity. The following table provides a comparative summary of the key characteristics of each source.

FeatureInsectsPlantsMicroorganisms (Engineered)
Typical Yield 0.1 - 125 ng/g of body weight (species dependent)[14]Up to 54.1 µg/g dry weight in leaves of A. germinans[10]~2-5 mg/L of culture (can be optimized)[6]
Composition Complex mixtures of mono-, di-, and trimethylalkanesPrimarily iso- and anteiso-alkanes[8][9]Targeted production of specific isomers (e.g., iso-, anteiso-)[12]
Purity (% of total alkanes) Highly variable, can be >70% branched[5]Variable, often a minor component compared to n-alkanesPotentially very high, depending on engineering strategy
Scalability Low; difficult to scale up collectionModerate; dependent on plant cultivation and harvestingHigh; scalable via industrial fermentation
Ease of Extraction Relatively straightforward solvent extractionStraightforward solvent extractionMulti-step process involving cell lysis and extraction
Advantages High structural diversity, species-specific profilesRenewable source, established agricultural practicesHigh potential yield, controllable composition, rapid production cycle
Disadvantages Low yield per individual, ethical considerationsLower yield than microorganisms, seasonal/environmental variabilityRequires significant metabolic engineering, potential for pathway toxicity

Experimental Protocols: Extraction and Analysis

The following protocols provide a standardized workflow for the extraction and analysis of branched alkanes from biological sources. The fundamental technique for all three sources is solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Overview

Extraction_Analysis_Workflow Sample Biological Sample (Insects, Plant Leaves, or Microbial Cell Pellet) Extraction Solvent Extraction (e.g., Hexane or Ethyl Acetate) + Internal Standard Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (under Nitrogen) Filtration->Concentration Analysis GC-MS Analysis Concentration->Analysis

Figure 2: General workflow for branched alkane extraction and analysis.
Step-by-Step Methodology

1. Sample Preparation:

  • Insects: Use whole insects, either fresh or previously frozen. A specific number of individuals should be used for consistency.[15]

  • Plants: Fresh, mature leaves are typically used. They should be cleaned of any surface debris. For quantitative analysis, the leaves should be dried to a constant weight and the surface area measured.

  • Microorganisms: Harvest cells from a liquid culture by centrifugation to form a cell pellet. The pellet can be washed with a buffer to remove residual media.

2. Extraction:

  • Place the prepared sample into a glass vial with a Teflon-lined cap.

  • Add a precise volume of a suitable non-polar solvent. For insect and plant cuticular waxes, n-hexane is commonly used.[15][16] For microbial cells, a slightly more polar solvent like ethyl acetate may be used after cell lysis.

  • Crucial Step for Quantification: Add a known amount of an internal standard to the solvent before extraction. The internal standard should be an alkane that is not naturally present in the sample (e.g., nonadecane or a deuterated alkane).

  • Agitate the sample in the solvent. For insects and plants, a brief immersion (e.g., 5-10 minutes) with gentle shaking is sufficient to extract surface lipids without lysing cells and contaminating the sample with internal lipids.[15] For microorganisms, vigorous vortexing or sonication is required to lyse the cells and release the intracellularly produced alkanes.

  • Carefully transfer the solvent (the extract) to a clean vial. For plant and insect samples, a second rinse with fresh solvent can be performed to ensure complete extraction.

3. Sample Cleanup and Concentration:

  • Centrifuge the extract at a moderate speed (e.g., 4,000 x g) for 10-15 minutes to pellet any debris.

  • Carefully transfer the supernatant to a new vial. For very fine particulates, the extract can be passed through a 0.22 µm syringe filter.

  • Concentrate the sample to a final volume of approximately 100-200 µL under a gentle stream of nitrogen gas. Do not allow the sample to go to complete dryness.

4. GC-MS Analysis:

  • Instrument Setup:

    • Gas Chromatograph: Use a GC system equipped with a non-polar capillary column (e.g., HP-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Set to a high temperature (e.g., 250-290°C) and operate in splitless mode for maximum sensitivity.

    • Oven Program: A typical program starts at a low temperature (e.g., 80-150°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 5-10°C/min) to a final high temperature (e.g., 280-320°C), which is held for several minutes to elute all compounds.[5]

  • Mass Spectrometer Setup:

    • Ion Source: Use standard electron ionization (EI) at 70 eV.

    • Scan Mode: Acquire data in full scan mode (e.g., m/z 50-550) to obtain mass spectra for compound identification.

  • Analysis and Quantification:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Identify branched alkane peaks by comparing their retention times and mass spectra to those of authentic standards. Branched alkanes produce characteristic fragmentation patterns that can be used for identification.

    • Quantify the concentration of each branched alkane by integrating its peak area and comparing it to the peak area of the known concentration of the internal standard. For absolute quantification, a calibration curve should be generated using a series of standards of known concentrations.

Conclusion and Future Perspectives

The study of branched alkanes is a rapidly evolving field. While insects provide an incredible diversity of complex branched structures, their low yields make them challenging for large-scale applications. Plants offer a renewable and more scalable source, particularly for iso- and anteiso-alkanes, but yields can be variable. The true powerhouse for future production lies in metabolically engineered microorganisms. The ability to control the output and achieve high titers through fermentation makes microbial synthesis the most promising avenue for the industrial production of branched alkanes for biofuels and other specialty chemicals.

Future research should focus on bioprospecting for novel branched alkane structures in a wider range of insects and plants, which could serve as templates for new biosynthetic pathways to be engineered into microbial hosts. Continued optimization of microbial strains will be key to improving yields and making the process economically viable, paving the way for sustainable production of these valuable molecules.

References

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Safety Operating Guide

Navigating the Disposal of 4-Methyl-5-propylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Chemical Properties and Assumed Hazards

4-Methyl-5-propylnonane is a saturated hydrocarbon.[1][2] Saturated alkanes in this molecular weight range are typically combustible liquids. Based on the properties of structurally similar alkanes like 4-methylnonane, it is prudent to handle this compound as a flammable liquid.[3] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][4]

PropertyValueSource
Molecular FormulaC13H28[1][2]
Molecular Weight184.36 g/mol [1]
CAS Number62185-55-1[1]
Assumed Hazard ClassFlammable Liquid[3][4]

Core Directive: The Disposal Workflow

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Organic solvents and hydrocarbons are strictly prohibited from being disposed of down the drain.[5][6] Instead, they must be managed as hazardous waste. The following workflow provides a clear path for compliant disposal.

DisposalWorkflow cluster_0 In-Lab Waste Accumulation cluster_1 Waste Characterization & Labeling cluster_2 Storage & Pickup A Designate a specific, labeled waste container B Segregate from incompatible wastes (e.g., oxidizers) A->B D Clearly label container with 'Hazardous Waste' A->D C Keep the container tightly closed when not in use B->C E Identify contents: 'this compound' D->E G Store in a designated, well-ventilated satellite accumulation area D->G F Note any other constituents and their approximate percentages E->F H Ensure secondary containment is in place G->H I Schedule a pickup with your institution's Environmental Health & Safety (EHS) department H->I

Caption: A flowchart illustrating the key stages of this compound disposal.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.

Part 1: In-Lab Waste Accumulation
  • Container Selection:

    • Choose a container made of a material compatible with hydrocarbons, such as glass or a suitable chemically-resistant plastic.

    • Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.

    • The container must be in good condition, free from cracks or leaks.

  • Waste Segregation (The "Why"):

    • Causality: Alkanes are flammable and can react vigorously with strong oxidizing agents. To prevent accidental fires or explosions, it is imperative to collect this compound waste in a container separate from oxidizers (e.g., nitric acid, perchlorates).

    • Do not mix this waste stream with other incompatible waste types, such as aqueous waste or halogenated solvents, unless specifically permitted by your institution's EHS department.

  • Safe Handling During Accumulation:

    • Always add waste to the container in a well-ventilated area, such as a fume hood.

    • Keep the waste container closed at all times, except when adding waste. This minimizes the release of flammable vapors into the laboratory atmosphere.

Part 2: Waste Characterization and Labeling
  • Labeling (Trustworthiness Through Clarity):

    • Proper labeling is a cornerstone of safe waste management. It communicates the potential hazards to everyone in the laboratory and to the hazardous waste disposal team.

    • Affix a hazardous waste tag to the container as soon as you begin accumulating waste.

    • The label must include the words "Hazardous Waste".[7]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • If the waste is a mixture, list all constituents and their estimated percentages.

Part 3: Storage and Final Disposal
  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be in a well-ventilated location, away from ignition sources and high-traffic areas.

    • It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Once the waste container is full or you are finished generating this waste stream, arrange for its removal by contacting your institution's Environmental Health & Safety (EHS) or equivalent department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Eliminate Ignition Sources: If it is safe to do so, turn off any nearby equipment or open flames.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup:

    • For small spills, use a spill kit containing absorbent materials compatible with flammable liquids (e.g., vermiculite, sand, or commercial sorbents).

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Collect the absorbent material and contaminated debris in a sealed container.

    • Label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound spill debris").

    • Arrange for disposal through your EHS department.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. This compound. [Link]

  • Keene State College. Hazardous Waste Management Procedures. [Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Special Wastes. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Methyl-5-propylnonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 4-Methyl-5-propylnonane. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to our commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for your protection and the integrity of your research.

Hazard Identification and Risk Assessment

Key Hazards:

  • Flammability: Aliphatic hydrocarbons are flammable. While specific flashpoint data for this compound is unavailable, it should be treated as a flammable liquid.[3][4] Vapors can form explosive mixtures with air, and ignition sources must be strictly controlled.

  • Aspiration Hazard: If swallowed, there is a significant risk of the liquid being aspirated into the lungs, which can be fatal.[4]

  • Skin and Eye Irritation: Prolonged or repeated contact may cause skin irritation and dermatitis. Direct contact with the eyes will cause irritation.

  • Respiratory Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, and other central nervous system effects.

Hazard Summary Table:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable liquidsCategory 3 (Assumed)🔥Warning Flammable liquid and vapor.[3]
Aspiration hazardCategory 1 (Assumed)GesundheitsgefahrDanger May be fatal if swallowed and enters airways.[4]
Skin corrosion/irritationCategory 2 (Assumed)AusrufezeichenWarning Causes skin irritation.
Serious eye damage/eye irritationCategory 2A (Assumed)AusrufezeichenWarning Causes serious eye irritation.
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3 (Assumed)AusrufezeichenWarning May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment of its likely hazards.

Hand Protection
  • Primary Recommendation: Nitrile gloves are recommended for handling this compound.[5][6] Nitrile provides good resistance to aliphatic hydrocarbons and offers excellent dexterity for laboratory manipulations.

  • Alternative: For extended contact or in situations with a higher risk of splashing, consider using thicker, chemical-resistant gloves such as Viton™ or Silver Shield®.[6]

  • Important Note: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields are mandatory to protect against splashes.[5]

  • Enhanced Protection: When transferring larger volumes or when there is a significant splash risk, it is best practice to use chemical splash goggles in conjunction with a face shield.[7]

Protective Clothing
  • A standard laboratory coat should be worn to protect against minor splashes and contamination of personal clothing.

  • For larger-scale operations, chemically resistant aprons or coveralls may be necessary.

Respiratory Protection
  • Standard Laboratory Use: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Situations: In the event of a large spill or a situation where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9] A full respiratory protection program, including fit-testing, must be in place as per OSHA regulations.[9]

PPE Selection Workflow:

PPE_Selection start Start: Handling This compound task Assess Task: - Volume - Splash Potential - Ventilation start->task eye_protection Eye Protection task->eye_protection hand_protection Hand Protection task->hand_protection body_protection Body Protection task->body_protection resp_protection Respiratory Protection task->resp_protection safety_glasses Safety Glasses with Side Shields eye_protection->safety_glasses Low Splash Risk goggles_shield Goggles & Face Shield eye_protection->goggles_shield High Splash Risk nitrile_gloves Nitrile Gloves hand_protection->nitrile_gloves Standard Use heavy_duty_gloves Heavy-Duty (Viton™/Silver Shield®) hand_protection->heavy_duty_gloves Extended Contact lab_coat Lab Coat body_protection->lab_coat Standard Use chem_apron Chemical Apron body_protection->chem_apron High Splash Risk fume_hood Chemical Fume Hood resp_protection->fume_hood Adequate Ventilation respirator NIOSH-Approved Respirator resp_protection->respirator Poor Ventilation/ Spill

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks.

Preparation and Pre-Handling Checklist
  • Designate a Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Remove Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3]

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

Handling and Use Protocol
  • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as outlined in Section 2.

  • Grounding and Bonding: For transfers of significant quantities, use grounding and bonding to prevent the buildup of static electricity.[4]

  • Dispensing: Use spark-proof tools for all transfers.[3] When transferring from a larger container, do so slowly to minimize splashing and vapor generation.

  • Keep Containers Closed: Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.[8]

Post-Handling and Decontamination
  • Wipe Down Surfaces: After use, decontaminate the work area with an appropriate solvent and then wash with soap and water.

  • Proper Glove Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound can pose a significant threat to the environment and public health.

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated hazardous waste container.[10]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.

  • Container Integrity: Ensure the waste container is in good condition and is kept tightly closed.

Disposal Procedure
  • Consult Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures.

  • Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed chemical waste disposal company.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sink or in regular trash.[10]

Chemical Handling and Disposal Workflow:

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Assemble PPE prep_area->prep_ppe prep_ignition Remove Ignition Sources prep_ppe->prep_ignition handle_don_ppe Don PPE prep_ignition->handle_don_ppe handle_transfer Transfer Chemical (Grounding if needed) handle_don_ppe->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close disp_collect Collect in Labeled Hazardous Waste Container handle_transfer->disp_collect post_decon Decontaminate Work Area handle_close->post_decon post_glove Proper Glove Removal post_decon->post_glove post_wash Wash Hands post_glove->post_wash disp_vendor Transfer to Licensed Disposal Vendor disp_collect->disp_vendor

Caption: Step-by-step workflow for handling and disposal of this compound.

Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

  • In Case of a Spill: Evacuate the area. Remove all ignition sources. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Your commitment to these safety protocols is a testament to your dedication to scientific excellence. By understanding the "why" behind each step, you empower yourself to work safely and effectively.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 173518014, 4-Methyl-5-propan-2-yl-5-propylnonane. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.